molecular formula C7H8ClN3O2 B1357786 Ethyl 4-amino-2-chloropyrimidine-5-carboxylate CAS No. 71406-78-5

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Cat. No.: B1357786
CAS No.: 71406-78-5
M. Wt: 201.61 g/mol
InChI Key: FZRLBTIPZJXREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C7H8ClN3O2 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-amino-2-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRLBTIPZJXREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604645
Record name Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71406-78-5
Record name Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Core Heterocyclic Scaffold

In the landscape of modern drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif consistently found in molecules demonstrating significant biological activity. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal anchor for engaging with biological targets. Within this critical class of compounds, Ethyl 4-amino-2-chloropyrimidine-5-carboxylate emerges as a particularly valuable and versatile building block.

This trifunctional intermediate, featuring an amino group, a reactive chloro atom, and an ethyl ester, provides medicinal chemists with a powerful platform for molecular elaboration. The chlorine at the C2 position is susceptible to nucleophilic substitution and is an excellent handle for cross-coupling reactions, while the amino group at C4 and the ester at C5 offer orthogonal sites for modification. This inherent reactivity profile makes it a cornerstone intermediate in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2][3] This guide offers a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical and chemical properties is fundamental to its effective use in synthesis, purification, and formulation. This compound is typically a solid at room temperature.[4]

Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 71406-78-5 [5]
Molecular Formula C₇H₈ClN₃O₂ [5]
Molecular Weight 201.61 g/mol [5]
Appearance Solid (Form may vary) [4]
Melting Point 156 °C [5]
Boiling Point 377 °C (Predicted) [5]

| Density | 1.4 ± 0.1 g/cm³ (Predicted) |[5] |

Part 2: Synthesis Methodology: A Mechanistic Approach

The synthesis of substituted pyrimidines is a well-established field of organic chemistry. While numerous routes exist, a common and logical approach for constructing the this compound core involves the cyclocondensation of a suitable three-carbon electrophile with a nucleophilic amidine, followed by functional group manipulation.

The causality behind this strategy lies in forming the stable heterocyclic pyrimidine ring first. A plausible synthetic route begins with ethyl ethoxymethylenecyanoacetate, which reacts with an amidine to form the aminopyrimidine ring. Subsequent hydrolysis and chlorination steps yield the target molecule.

Representative Synthetic Workflow

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Chlorination A Ethyl (ethoxymethylene)cyanoacetate + Guanidine B Ethyl 2,4-diaminopyrimidine-5-carboxylate A->B Cyclocondensation (e.g., NaOEt, EtOH) C Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate B->C NaNO2, H2SO4 (Sandmeyer-type reaction) D This compound (Target Compound) C->D POCl3 (Dehydrative Chlorination) G A This compound (Core Scaffold) B Suzuki Coupling (R1-B(OH)2, Pd catalyst) A->B Modify C2 C Buchwald-Hartwig Amination (R2-NH2, Pd catalyst) A->C Modify C2 D SNAr Reaction (R3-NH2 or R3-OH) A->D Modify C2 E Amide Coupling (R4-COOH) A->E Modify C4-Amino F Library of Potential Kinase Inhibitors B->F C->F D->F E->F G start Receiving Compound ppe Wear Appropriate PPE: - Safety Goggles / Face Shield - Nitrile Gloves - Lab Coat start->ppe handling Handle in a Fume Hood ppe->handling weighing Weighing solid handling->weighing dissolving Dissolving in solvent handling->dissolving spill Spill Occurs? weighing->spill dissolving->spill cleanup Follow Spill Protocol: - Evacuate Area - Use Absorbent Material - Avoid Dust Generation spill->cleanup Yes exposure Personnel Exposure? spill->exposure No cleanup->exposure first_aid Provide First Aid: - Skin: Wash with soap/water for 15 min - Eyes: Rinse with water for 15 min - Ingestion: Rinse mouth, seek medical aid - Inhalation: Move to fresh air exposure->first_aid Yes storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. exposure->storage No first_aid->storage disposal Dispose as Hazardous Waste (Follow institutional guidelines) storage->disposal end Procedure Complete disposal->end

Sources

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of reactive sites—a nucleophilic amino group, an electrophilic chlorine atom susceptible to displacement, and an ester moiety for further derivatization—renders it a valuable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of pharmacologically active agents. Understanding the nuances of this molecule is critical for its effective utilization in drug discovery pipelines.

Part 1: Core Molecular and Physicochemical Profile

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This section details the key identifiers and physicochemical characteristics of this compound.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is paramount for experimental reproducibility and safety. The key identifiers for the title compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonym 4-amino-2-chloro-pyrimidine-5-carboxylic acid ethyl ester[1]
CAS Number 71406-78-5[1]
Molecular Formula C₇H₈ClN₃O₂[1]
Molecular Weight 201.61 g/mol [2]
Exact Mass 201.030502 u[1]
InChI Key BNFCEIMRFKQNND-UHFFFAOYSA-N[2]

The structural formula, presented below, highlights the key functional groups that dictate the molecule's reactivity.

G N1 N C2 C N1->C2 C6 C N1->C6 N3 N C2->N3 C2->N3 Cl Cl C2->Cl C4 C N3->C4 C5 C C4->C5 C4->C5 NH2 NH₂ C4->NH2 C5->C6 C_ester C C5->C_ester C6->N1 O_double O C_ester->O_double O_single O C_ester->O_single CH2 CH₂ O_single->CH2 CH3 CH₃ CH2->CH3

Caption: 2D Structure of this compound.

Physicochemical Data

The physical properties of the compound are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Appearance Solid[2]
Melting Point 156 °C[1]
Boiling Point (Predicted) 377 °C[1]
Density (Predicted) 1.4 ± 0.1 g/cm³[1]
Flash Point (Predicted) 182 °C[1]
pKa (Predicted) Not available
LogP (Predicted) 1.6[1]
Isomeric Consideration

It is critical for researchers to distinguish the title compound from its isomers, which possess the same molecular formula (C₇H₈ClN₃O₂) but exhibit different structures and, consequently, different reactivity and spectroscopic profiles. Common isomers include:

  • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (CAS: 1240597-30-1) [3]

  • Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS: 59950-50-4) [2][4]

Careful verification of the CAS number and analytical data is essential to ensure the correct regioisomer is being used in any synthetic protocol.

Part 2: Synthesis and Reactivity

The utility of this compound stems from its synthetic accessibility and predictable reactivity patterns. This section outlines a plausible synthetic approach and explores its key chemical transformations.

Retrosynthetic Analysis and Plausible Synthesis

G target Ethyl 4-amino-2-chloropyrimidine- 5-carboxylate precursor1 Ethyl 2,4-dichloropyrimidine- 5-carboxylate target->precursor1 SɴAr Reaction precursor2 Ammonia (NH₃) or Ammonium Hydroxide target->precursor2 SɴAr Reaction starting_material Ethyl 2-(ethoxymethylene)-3-oxobutanoate + Urea/Thiourea precursor1->starting_material Cyclization & Chlorination

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol (Hypothetical):

  • Cyclization and Chlorination: A suitable starting material, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, would first undergo cyclization with urea or a similar N-C-N synthon to form the pyrimidine ring. Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) would yield the key intermediate, Ethyl 2,4-dichloropyrimidine-5-carboxylate.

  • Regioselective Amination: The dichlorinated intermediate is then subjected to amination. The chlorine at the C4 position is generally more activated towards nucleophilic attack than the chlorine at C2. By carefully controlling reaction conditions (e.g., low temperature, choice of solvent, and ammonia source like aqueous or gaseous ammonia), a regioselective displacement of the C4 chlorine can be achieved to furnish the desired product, this compound.

Key Chemical Transformations: The SNAr Reaction

The most significant reaction of this molecule is the nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the pyrimidine ring nitrogens and the carboxylate group facilitates the displacement of the chloride ion by a wide range of nucleophiles.

This reactivity makes it an excellent intermediate for building molecular diversity. For instance, it can be reacted with piperazine derivatives to construct scaffolds for kinase inhibitors or other drug candidates.[1]

G start Ethyl 4-amino-2-chloropyrimidine- 5-carboxylate reagent + Nucleophile (Nu-H) (e.g., R₂NH, R-OH, R-SH) product Ethyl 4-amino-2-(nucleophile)- pyrimidine-5-carboxylate start->product SɴAr Reaction conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., MeCN, DMF) Heat (Δ) reagent->product side_product + HCl (neutralized by base)

Caption: General SNAr reaction workflow.

Part 3: Analytical Characterization (Predicted)

While a dedicated experimental spectrum for this specific compound was not found in the searched literature, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[5][6] Researchers should always acquire experimental data for definitive structural confirmation.

  • ¹H NMR:

    • Ethyl Ester: A quartet signal around 4.1-4.4 ppm (CH₂) and a triplet signal around 1.2-1.4 ppm (CH₃).

    • Amino Group (NH₂): A broad singlet, typically in the range of 6.0-8.0 ppm, whose chemical shift is highly dependent on solvent and concentration.

    • Pyrimidine Ring Proton (H6): A singlet expected downfield, likely >8.0 ppm, due to the deshielding effect of the ring nitrogens and adjacent carboxylate group.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Expected in the 160-170 ppm region.

    • Pyrimidine Ring Carbons: C2, C4, C5, and C6 will appear in the aromatic region (approx. 100-165 ppm). The carbon bearing the chlorine (C2) and the amino group (C4) will be significantly shifted.

    • Ethyl Ester Carbons: The CH₂ carbon will be around 60-65 ppm, and the CH₃ carbon will be around 14-15 ppm.

  • Mass Spectrometry (MS):

    • The ESI-MS spectrum in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 202.0.

    • A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would be observed for the molecular ion peak, i.e., peaks at m/z 202 and 204.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a crucial intermediate. Its value lies in its ability to serve as a starting point for the synthesis of compounds with significant biological activity. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.

  • Kinase Inhibitors: The scaffold can be elaborated to target various protein kinases, which are critical targets in oncology and immunology.

  • STAT6 Inhibitors: Derivatives of the aminopyrimidine core have been synthesized and evaluated as inhibitors of the STAT6 protein, a key target for allergic and inflammatory conditions like asthma.[7]

  • Antiproliferative Agents: Thienopyrimidines, which can be synthesized from pyrimidine precursors, have shown anti-proliferative properties against breast cancer cell lines.[6] The ability to readily introduce diverse substituents via the SNAr reaction allows for the creation of large libraries of compounds for screening and structure-activity relationship (SAR) studies.[8]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure safety. The following information is synthesized from safety data sheets for the compound and its close isomers.[9][10][11]

  • Hazard Identification:

    • Harmful if swallowed (Acute toxicity, Oral).[11]

    • May cause skin irritation or an allergic skin reaction.[11]

    • Causes serious eye irritation or damage.

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

    • Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood. Wash hands thoroughly after handling.

    • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Disclaimer: This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.

References

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. AbacipharmTech. [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. [Link]

Sources

The Cornerstone of Pyrimidine-Based Drug Discovery: A Technical Guide to Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Pharmaceutical Intermediate for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its inherent drug-like properties and versatile synthetic handles have made it a focal point for the development of novel pharmaceuticals.[1] Within this important class of heterocycles, Ethyl 4-amino-2-chloropyrimidine-5-carboxylate emerges as a key building block, a versatile intermediate poised at the crossroads of complex molecular synthesis. This technical guide provides a comprehensive overview of its structure, synthesis, characterization, and critical role in the landscape of modern drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted pyrimidine with the chemical formula C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol .[3] The molecule's structure, characterized by an amino group at the C4 position, a chloro group at the C2 position, and an ethyl carboxylate group at the C5 position, presents a unique combination of reactive sites, making it an invaluable synthon for medicinal chemists.

A critical aspect to note is the existence of several isomers, such as ethyl 2-amino-4-chloropyrimidine-5-carboxylate and ethyl 5-amino-2-chloropyrimidine-4-carboxylate.[4][5] Precise nomenclature and structural verification are therefore paramount in any synthetic endeavor involving this class of compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 71406-78-5[3]
Molecular Formula C₇H₈ClN₃O₂[3]
Molecular Weight 201.61 g/mol [3]
Appearance Solid[5]
Melting Point 156 °C[3]
Boiling Point 377 °C (Predicted)[3]
Density 1.4 g/cm³ (Predicted)[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various synthetic strategies for pyrimidine derivatives exist, a common and logical pathway to the target molecule involves the selective amination of a dichlorinated pyrimidine precursor.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with a commercially available starting material, such as a di-substituted pyrimidine, and proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The differential reactivity of the chloro groups at the C2 and C4 positions of the pyrimidine ring is the cornerstone of this synthetic strategy. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for selective functionalization.

digraph "Synthetic Pathway" {
    graph [rankdir="LR", splines=ortho, nodesep=0.5];
    node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
    edge [color="#5F6368", penwidth=1.5];

}

Figure 2: General scheme for the utilization of this compound in the synthesis of kinase inhibitors.

Intermediate in the Synthesis of Other Biologically Active Compounds

Beyond kinase inhibitors, the reactivity of this pyrimidine derivative allows for its incorporation into a diverse range of therapeutic agents, including antiviral, antibacterial, and anti-inflammatory compounds.[6] The ester group at the C5 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further opportunities for molecular diversification.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and causes skin irritation.[7]

Table 3: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Eye Irritation2Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3May cause respiratory irritation

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound stands as a testament to the enduring importance of well-designed heterocyclic intermediates in the pharmaceutical sciences. Its unique structural features and versatile reactivity provide a robust platform for the synthesis of a multitude of biologically active compounds. As the quest for more selective and potent therapeutics continues, the demand for such key building blocks will undoubtedly grow. Further research into novel synthetic routes and expanded applications of this valuable intermediate will continue to drive innovation in drug discovery and contribute to the development of the next generation of life-saving medicines.

References

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 123. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Results in Chemistry, 7, 101377.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2020). Oriental Journal of Chemistry, 36(5), 789-805.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(2), 258.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2020). ResearchGate. Retrieved from [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. (n.d.). AbacipharmTech. Retrieved from [Link]

  • The Crucial Role of High-Purity Ethyl 2-chloropyrimidine-5-carboxylate in Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (n.d.). Google Patents.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2023). RSC Medicinal Chemistry, 14(1), 133-146.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3275.
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183.
  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4349-4353.
  • Mthis compound. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2023). Results in Chemistry, 5, 100816.
  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (2017). Journal of Medicinal Chemistry, 60(13), 5521-5542.
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2021). Molecules, 26(21), 6485.
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(2), 857-868.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2023). BMC Chemistry, 17(1), 1-19.
  • Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the molecule's attributes, spectroscopic characterization, and safe handling protocols. We delve into the causality behind experimental choices for property determination and highlight the compound's significance as a versatile heterocyclic building block in modern medicinal chemistry.

Introduction

This compound is a substituted pyrimidine derivative that has garnered significant interest in the field of organic synthesis and medicinal chemistry. The pyrimidine scaffold is a fundamental component of DNA and RNA and is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[1] Its derivatives are known to exhibit diverse biological activities, including anticancer, antiviral, and anti-infective properties.[1][2] This compound, featuring amino, chloro, and carboxylate functional groups, serves as a highly versatile intermediate for the synthesis of more complex, biologically active molecules.[3] Understanding its fundamental physical properties is paramount for its effective use in laboratory synthesis, reaction optimization, and the development of novel pharmaceutical agents.

Core Molecular Attributes

The foundational characteristics of a chemical compound dictate its behavior in chemical and biological systems. The identity and key molecular descriptors for this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[4]
Molecular Formula C₇H₈ClN₃O₂[4][5][6]
Molecular Weight 201.61 g/mol [4][5][6][7]
Appearance Light yellow solid[4]
InChI Key BNFCEIMRFKQNND-UHFFFAOYSA-N[6]

The structure, depicted below, reveals a pyrimidine ring substituted at the C2, C4, and C5 positions. The chloro-group at C2 acts as a good leaving group, making it a prime site for nucleophilic substitution reactions. The amino group at C4 and the ethyl carboxylate at C5 provide additional handles for synthetic modification and influence the molecule's electronic properties and potential for hydrogen bonding.

Caption: Chemical structure of this compound.

Physicochemical Properties

The macroscopic physical properties of a compound, such as its melting and boiling points, are direct consequences of its molecular structure and intermolecular forces. These parameters are critical for purification, formulation, and process chemistry.

PropertyValueSource(s)
Melting Point 156 °C[4]
Boiling Point 377 °C[4]
Density 1.4 ± 0.1 g/cm³[4]
Polar Surface Area (PSA) 78.1 Ų[4]
LogP (XLogP3) 1.6[4]

Melting Point: The relatively high melting point of 156 °C is indicative of a stable crystalline lattice structure.[4] This stability likely arises from a combination of intermolecular hydrogen bonding involving the amino group and the carboxylate's oxygen atoms, as well as dipole-dipole interactions from the chloro-substituent. A sharp melting point is also a primary indicator of sample purity.

Boiling Point & Density: The high boiling point of 377 °C further corroborates the presence of strong intermolecular forces that require significant thermal energy to overcome.[4] The density of 1.4 g/cm³ is consistent with a molecule containing a heavy atom like chlorine and a densely packed crystal structure.[4]

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a suite of spectroscopic techniques. While specific spectra for this compound are not publicly available, a senior scientist would anticipate the following characteristic signals.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature a singlet for the proton on the pyrimidine ring (C6-H), a broad singlet for the amino (-NH₂) protons, a quartet for the methylene (-CH₂) protons of the ethyl ester, and a triplet for the methyl (-CH₃) protons. The chemical shifts would confirm the electronic environment of each proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven distinct signals corresponding to each unique carbon atom in the molecule, including the four carbons of the pyrimidine ring and the three carbons of the ethyl carboxylate group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would be expected. These include N-H stretching vibrations for the amino group (typically 3300-3500 cm⁻¹), a strong C=O stretching band for the ester carbonyl group (around 1700-1730 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.[8][9]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Methodologies for Property Determination

The trustworthiness of physical property data hinges on the use of validated experimental protocols. Below are standard methodologies for determining the key properties discussed.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a sharp, reproducible melting point, which is a crucial indicator of purity.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount of sample into the tube. Pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (156 °C).[4]

  • Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

G cluster_prep Sample Preparation cluster_measurement Measurement A Dry & Powder Sample B Load Capillary Tube (2-3 mm height) A->B Pack tightly C Place in Apparatus B->C D Rapid Heat (to ~140°C) C->D E Slow Heat (1-2°C/min) D->E F Record T_onset and T_complete E->F

Caption: Workflow for Melting Point Determination via the Capillary Method.

Stability, Handling, and Storage

Ensuring laboratory safety and maintaining sample integrity requires strict adherence to proper handling and storage protocols. While a specific Safety Data Sheet (SDS) for this exact isomer is not available, data from closely related chloropyrimidines provides authoritative guidance.

Hazard Identification:

  • Compounds in this class are often classified as causing skin and eye irritation.[10][11][12]

  • May cause respiratory irritation if inhaled as a dust.[10][12]

Recommended Safety & Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[10]

  • Hygiene: Wash hands thoroughly after handling.[11][13] Do not eat, drink, or smoke in the laboratory.[13]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a designated waste container.

Storage Conditions:

  • Store in a tightly sealed container to prevent moisture absorption.[10]

  • Keep in a cool, dry, and well-ventilated place.[10]

  • Protect from direct light, as many organic molecules can be light-sensitive.[10]

Applications in Research and Development

The true value of this compound lies in its utility as a synthetic intermediate. The pyrimidine core is a cornerstone of many FDA-approved drugs.

  • Pharmaceutical Intermediate: This molecule is a building block for creating larger, more complex molecules with potential therapeutic value. The chloro group at the 2-position is particularly useful as a site for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various amine, alcohol, or thiol-containing fragments.

  • Drug Discovery Scaffold: The 2,4,5-trisubstituted pyrimidine pattern is a common scaffold in kinase inhibitors and other targeted therapies. For instance, related 2-aminopyrimidine derivatives have been investigated as STAT6 inhibitors for treating allergic conditions and as anti-proliferative agents against breast cancer models.[14][15][16]

  • Agrochemical Synthesis: Pyrimidine derivatives are also prevalent in agrochemicals, such as fungicides and herbicides.[2][3] The reactivity of this compound makes it a candidate for the development of new crop protection agents.

G cluster_products Potential Bioactive Molecules A This compound B Nucleophilic Aromatic Substitution (SNAr) at C2-Cl position A->B C Functional Group Modification at C4-NH2 or C5-Ester A->C D Kinase Inhibitors B->D E Antiviral Agents B->E F Agrochemicals C->F G Other Therapeutics C->G

Sources

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility characteristics is paramount for researchers, scientists, and drug development professionals to enable robust process development, formulation design, and preclinical evaluation. This guide provides a comprehensive overview of the theoretical principles, experimental protocols, and critical factors influencing the solubility of this compound. We delve into established methodologies, from the gold-standard shake-flask method to high-throughput screening techniques, offering detailed, field-proven insights into their execution and the causality behind experimental choices.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant but a pivotal parameter that governs the journey of a drug from its dosage form to its site of action.[1] For a drug to be absorbed, it must first be in solution.[2] Poor aqueous solubility is a major hurdle in drug development, with nearly 40% of marketed drugs and up to 90% of new chemical entities exhibiting this challenging characteristic.[1][2]

This compound (C₇H₈ClN₃O₂) serves as a vital building block in medicinal chemistry. Its solubility profile dictates the choice of solvents for synthesis and purification, influences the design of crystallization processes, and, most importantly, impacts the formulation strategies for any downstream API it is used to create. This guide is structured to provide both the foundational knowledge and the practical, step-by-step protocols necessary to accurately characterize the solubility of this important intermediate.

Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is intrinsically linked to its physical and chemical properties. Understanding these characteristics provides a predictive framework for its behavior in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈ClN₃O₂[3]
Molecular Weight 201.61 g/mol [3]
Melting Point 156 °C[3]
XLogP3 1.6[3]
PSA (Polar Surface Area) 78.1 Ų[3]
Density 1.4 g/cm³[3]

Expert Insights on Causality:

  • Polarity and Hydrogen Bonding: The presence of an amino group (-NH₂) and a carboxylate ester (-COOEt) allows the molecule to act as both a hydrogen bond donor and acceptor. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors. This structure suggests a degree of polarity, indicating potential solubility in polar solvents.

  • XLogP3: The XLogP3 value of 1.6 suggests a moderate level of lipophilicity. This value indicates that while it may have some aqueous solubility, it is also likely to be soluble in a range of organic solvents. This balance is critical for its journey across biological membranes.

  • Melting Point: The relatively high melting point (156 °C) points to a stable crystal lattice.[3] Significant energy is required to overcome these lattice forces, which can negatively impact solubility. The interplay between crystal lattice energy and solvation energy is the determining factor for the extent of dissolution.

Experimental Determination of Solubility: A Methodological Guide

The choice of method for solubility determination depends on the stage of research, the amount of compound available, and the required accuracy.[4] We will explore both thermodynamic (equilibrium) and kinetic (apparent) solubility methods.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method (OECD 105)

The shake-flask method is the gold-standard for determining thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[5][6] This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[7][8][9][10]

Principle of Self-Validation: This protocol is self-validating because it is an equilibrium-based measurement. A state of equilibrium is confirmed when the concentration of the solute in the solution remains constant over an extended period, ensuring that the measured value represents the true thermodynamic limit.[11]

Detailed Experimental Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., purified water, pH 7.4 buffer, ethanol) in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure saturation is reached and maintained.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period.[12] A preliminary test can help determine the time required to reach equilibrium.[7][9] Typically, 24 to 72 hours is sufficient for many pharmaceutical compounds.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Spin the samples at high speed to pellet the excess solid.

    • Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF) to separate the liquid phase. Discard the initial portion of the filtrate to prevent errors from adsorption onto the filter membrane.[13]

  • Quantification: Analyze the concentration of the compound in the clear, saturated filtrate using a validated analytical method.

Causality Behind Key Steps:

  • Using Excess Solid: This ensures that the equilibrium established is between the saturated solution and the solid drug, which is the definition of solubility.

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for reproducible and accurate results.[5][11]

  • Proper Phase Separation: Incomplete removal of solid particles will lead to an overestimation of solubility.

Methods for Concentration Analysis

The final step in any solubility experiment is quantifying the amount of dissolved solute.

This is a fundamental and direct method for determining the concentration of a solute in a saturated solution.[2][11]

Principle: The method involves evaporating the solvent from a known volume or mass of the saturated solution and weighing the remaining solid residue.[14][15]

Detailed Experimental Protocol:

  • Accurately pipette a specific volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.[11]

  • Weigh the dish containing the filtrate to determine the weight of the solution.

  • Carefully evaporate the solvent to dryness using a water bath or a hot air oven at a temperature below the compound's decomposition point.

  • Dry the dish containing the residue to a constant weight in an oven (e.g., at 100 °C).[2]

  • Cool the dish in a desiccator and weigh it accurately.

  • Calculate the mass of the solute and the mass of the solvent to determine solubility, often expressed as g/100 mL or mg/mL.[11]

This is a rapid and common technique, ideal when the compound possesses a suitable chromophore that absorbs light in the UV-Vis spectrum.[13][16]

Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Detailed Experimental Protocol:

  • Wavelength Scan: Dissolve a small amount of the compound in a suitable solvent and scan across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Take the saturated filtrate obtained from the shake-flask experiment and dilute it with the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Concentration Calculation: Measure the absorbance of the diluted sample and use the calibration curve equation to determine its concentration. Remember to account for the dilution factor to find the original solubility.

HPLC is a highly sensitive and specific method, particularly useful for analyzing solubility in complex mixtures or for compounds with low solubility.[17][18]

Principle: The method separates the compound of interest from other components, and a detector (commonly UV-Vis) quantifies its amount.

Detailed Experimental Protocol:

  • Method Development: Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detection wavelength) that provides a sharp, well-resolved peak for the compound.

  • Calibration: Prepare and run a series of standard solutions of known concentrations to establish a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject a filtered aliquot of the saturated solution directly into the HPLC system.

  • Quantification: Determine the peak area for the compound in the sample chromatogram and calculate the concentration using the calibration curve.

Kinetic Solubility Measurement by Nephelometry

Kinetic solubility is often measured in early drug discovery for high-throughput screening. It measures the concentration at which a compound, added from a concentrated organic stock solution (like DMSO), precipitates in an aqueous buffer.[13]

Principle: Laser nephelometry measures the forward-scattered light from suspended particles (precipitate) in a solution. The point at which precipitation occurs upon adding a DMSO stock solution to a buffer is determined as the kinetic solubility.

Workflow Diagram

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Detection & Analysis prep_stock Prepare concentrated stock solution (e.g., 10 mM in DMSO) add_stock Add stock solution to buffer prep_stock->add_stock add_buffer Pipette aqueous buffer into 96-well plate add_buffer->add_stock precipitate Compound precipitates when solubility limit is exceeded add_stock->precipitate nephelometer Measure light scattering (Nephelometer) precipitate->nephelometer determine_sol Determine concentration at precipitation point nephelometer->determine_sol

Caption: Workflow for kinetic solubility determination using nephelometry.

Data Presentation: A Template for Success

Accurate and clear data reporting is essential. The following table serves as a template for summarizing experimentally determined solubility data for this compound.

Table 2: Example Solubility Data Summary Template

Solvent SystemTemperature (°C)pHMethodSolubility (mg/mL)USP/NF Term[19]
Purified Water25~7.0Shake-Flask/HPLCExperimental ValueDetermine Term
0.1 M HCl251.0Shake-Flask/HPLCExperimental ValueDetermine Term
PBS Buffer257.4Shake-Flask/HPLCExperimental ValueDetermine Term
Ethanol25N/AShake-Flask/HPLCExperimental ValueDetermine Term
DMSO25N/AShake-Flask/HPLCExperimental ValueDetermine Term
Purified Water37~7.0Shake-Flask/HPLCExperimental ValueDetermine Term
PBS Buffer377.4Shake-Flask/HPLCExperimental ValueDetermine Term

Note: The descriptive terms (e.g., "Slightly soluble," "Freely soluble") should be assigned based on the quantitative results according to the definitions provided in the United States Pharmacopeia (USP).[19]

Choosing the Right Solubility Assay: A Logic Diagram

The selection of a solubility assay is a critical decision driven by the specific research question and available resources.

G cluster_info Key Considerations start What is the research goal? goal_discovery Early Discovery / HTS start->goal_discovery Screening many compounds? goal_dev Lead Optimization / Formulation Development start->goal_dev Accurate value for a few compounds? method_kinetic Kinetic Solubility (Nephelometry, UV-Vis) goal_discovery->method_kinetic Need for speed and low compound usage method_thermo Thermodynamic Solubility (Shake-Flask with HPLC/UV) goal_dev->method_thermo Need for accuracy and equilibrium data info1 Kinetic: Faster, less material, but may overestimate solubility. info2 Thermodynamic: Gold standard, more accurate, but slower and requires more material.

Caption: Decision tree for selecting an appropriate solubility assay.

Conclusion

The solubility of this compound is a foundational piece of data for any research or development program involving this intermediate. Accurate determination requires a robust understanding of the underlying physicochemical principles and meticulous execution of validated experimental protocols. This guide has provided a framework for this process, emphasizing the causality behind experimental choices to ensure the generation of trustworthy and reliable data. By selecting the appropriate method—whether the definitive shake-flask protocol for thermodynamic equilibrium or high-throughput kinetic screens—researchers can confidently advance their projects, from synthetic route optimization to the formulation of safe and effective medicines.

References

  • Title: Determination of Solubility by Gravimetric Method Source: Pharma Dost URL: [Link]

  • Title: Determination of solubility by gravimetric method: A brief review Source: International Journal of Pharmaceutical Sciences and Drug Analysis URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1 Test No.
  • Title: Spectroscopic Techniques Source: Solubility of Things URL: [Link]

  • Title: Determination of solubility by gravimetric method: A brief review Source: National Journal of Pharmaceutical Sciences URL: [Link]

  • Title: OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution Source: Nanotechnology Industries Association URL: [Link]

  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

  • Title: Solubility testing in accordance with the OECD 105 Source: FILAB URL: [Link]

  • Title: Test No. 105: Water Solubility Source: OECD iLibrary URL: [Link]

  • Title: Water Solubility Source: Scymaris URL: [Link]

  • Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O Source: Rheolution URL: [Link]

  • Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

  • Title: Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions Source: Scirp.org URL: [Link]

  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ACS Publications URL: [Link]

  • Title: Gravimetric Analysis Source: Wired Chemist URL: [Link]

  • Title: Gravimetric analysis | Definition, Steps, Types, & Facts Source: Britannica URL: [Link]

  • Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

  • Title: Description and Solubility Tests as per USP Section 5.30 and EP General Notices Source: YouTube URL: [Link]

  • Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

  • Title: <1236> Solubility Measurements Source: USP-NF URL: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate, a substituted pyrimidine, represents a critical structural motif in medicinal chemistry and drug discovery. Its utility as a versatile building block in the synthesis of targeted therapeutics necessitates a thorough understanding of its safe handling, storage, and disposal. This guide, intended for laboratory personnel, provides an in-depth overview of the essential safety protocols and the scientific rationale behind them, ensuring both personal safety and the integrity of research outcomes.

Chemical and Physical Identity

A foundational aspect of safe handling is a clear understanding of the material's properties. This compound is a solid organic compound with the following key identifiers:

PropertyValue
Chemical Name This compound
CAS Number 71406-78-5[1][2][3][4][5][6][7]
Molecular Formula C₇H₈ClN₃O₂[1][2][5][7]
Molecular Weight 201.61 g/mol [1][2][3]
Appearance Solid (form may vary)

Hazard Identification and Risk Assessment

Based on data for the compound and structurally related chemicals, this compound is classified as hazardous. The primary risks are associated with irritation and potential harm upon ingestion.

GHS Hazard Classification (Anticipated):

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

The rationale for these classifications lies in the chemical nature of halogenated aromatic compounds and amino groups, which can interact with biological macromolecules, leading to irritation. The fine particulate nature of the solid form also presents a respiratory hazard if inhaled.

Prudent Practices for Handling and Storage

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the chemical in a well-ventilated area.

  • Fume Hood: All weighing and transfers of the solid material should be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of fine dust particles. The fume hood provides a physical barrier and active ventilation to capture and exhaust airborne contaminants.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent direct contact with the chemical.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If handling large quantities or if there is a risk of significant aerosolization outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling Assess_Task Assess Task & Potential for Exposure Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Gloves 2. Gloves Don_Coat->Don_Gloves Don_Goggles 3. Eye Protection Don_Gloves->Don_Goggles Don_Respirator 4. Respirator (if needed) Don_Goggles->Don_Respirator Handle_Chemical Perform Chemical Handling in Fume Hood Don_Respirator->Handle_Chemical

Caption: Recommended Personal Protective Equipment (PPE) selection and donning sequence.

Storage Requirements: Ensuring Stability and Safety

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure or reaction.

  • Container: Store in a tightly sealed, properly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials. Contact with strong oxidizers could lead to a vigorous, exothermic reaction.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response Protocol

A minor spill of this compound in a laboratory setting can be managed by trained personnel following these steps:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation in the fume hood.

  • Don Appropriate PPE: Wear the personal protective equipment outlined in section 3.2.

  • Contain the Spill: Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect the Material: Carefully scoop the contained material into a sealable container. Avoid creating dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.

  • Dispose of Waste: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed container and disposed of as hazardous chemical waste.

  • Label Waste: Clearly label the waste container with its contents.

Spill_Response_Flowchart Spill Spill Occurs Evacuate Evacuate Immediate Area & Increase Ventilation Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Gently Cover Spill with Absorbent Don_PPE->Contain Collect Carefully Scoop Material into a Sealed Container Contain->Collect Decontaminate Wipe Spill Area with a Damp Cloth Collect->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose Label Label Waste Container Dispose->Label End Spill Clean-up Complete Label->End

Caption: Step-by-step protocol for a minor laboratory spill.

Waste Disposal

All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams. Halogenated organic waste should be collected separately.

  • Containerization: Use a designated, leak-proof, and clearly labeled container for waste collection.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Adhere to all local, state, and federal regulations.

Conclusion

This compound is a valuable reagent in the advancement of pharmaceutical research. Its safe and effective use is contingent upon a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of engineering controls, personal protective equipment, proper storage, and emergency preparedness into all laboratory workflows involving this compound, researchers can ensure a safe environment conducive to scientific innovation.

References

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 71406-78-5. Retrieved from [Link]

  • Chemical Source. (n.d.). 71406-78-5. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Amino-2-chloropyrimidine-5-carboxylic acid ethyl ester, min 98%, 100 mg. Retrieved from [Link]

  • SAGECHEM. (n.d.). 71406-78-5|this compound. Retrieved from [Link]

  • Chinachemnet. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-amino-2-chloropyrimidine-5-carboxylate: Synthesis, Applications, and Commercial Sourcing for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS No. 71406-78-5), a crucial heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the compound's synthesis, utility, and the critical process of navigating the complex landscape of commercial procurement. We will explore the causality behind its application in drug discovery, detail necessary safety protocols, and provide a logical framework for evaluating and selecting reliable commercial suppliers.

Core Compound Analysis: Physicochemical Properties and Safety

This compound is a substituted pyrimidine, a class of compounds central to the structure of nucleic acids and numerous pharmaceuticals.[1] Its specific arrangement of functional groups—a reactive chlorine atom at the 2-position, an amino group at the 4-position, and an ethyl carboxylate at the 5-position—makes it an exceptionally versatile intermediate for creating diverse molecular scaffolds.[1][2]

A critical point of caution for any researcher is the existence of several isomers, such as Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS: 59950-50-4) and Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (CAS: 1240597-30-1).[3][4][5] It is imperative to use the correct CAS number (71406-78-5) during procurement to ensure the desired molecular architecture.

Physicochemical Data

The fundamental properties of the target compound are summarized below. This data is essential for reaction planning, solvent selection, and analytical characterization.

PropertyValueSource
CAS Number 71406-78-5[2]
Molecular Formula C₇H₈ClN₃O₂[2]
Molecular Weight 201.61 g/mol [2]
Appearance Solid (Typical)[6]
Boiling Point ~377°C at 760 mmHg[2]
Flash Point ~182°C[2]
Density ~1.4 g/cm³[2]
Purity (Typical) >97%[6]
Safety & Handling

As with any chlorinated heterocyclic compound, strict adherence to safety protocols is mandatory. The following information is synthesized from representative Safety Data Sheets (SDS) for closely related chloro-aminopyrimidine compounds.

  • Hazard Statements: The compound is expected to be harmful if swallowed (H302), cause skin irritation (H315), and may cause severe eye irritation or damage (H314).[7] Contaminated work clothing should not be allowed out of the workplace.

  • Precautionary Statements:

    • Prevention (P280, P264): Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Wash hands and any exposed skin thoroughly after handling.[7][8]

    • Response (P301+P312, P305+P351+P338): In case of ingestion, call a POISON CENTER or doctor if you feel unwell.[7] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[8]

    • Storage & Disposal (P405, P501): Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Dispose of contents and container to an approved waste disposal plant.[8]

Synthetic Pathways and Plausible Mechanism

Understanding the synthesis of this compound is key to anticipating potential impurities and appreciating the quality control required from a supplier. While specific proprietary methods may vary, a common and logical synthetic route proceeds through the construction of the pyrimidine ring followed by functional group interconversion.

A plausible synthesis involves the chlorination of a corresponding pyrimidone precursor. For instance, a starting material like Ethyl 4-hydroxy-2-mercaptopyrimidine-5-carboxylate can undergo desulfurization and subsequent chlorination, followed by amination to yield the final product. The chlorination step is typically achieved using potent reagents like phosphorus oxychloride (POCl₃).

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Target Synthesis (Illustrative) A Ethyl 2-amino-4-hydroxypyrimidine- 5-carboxylate (Precursor) B Chlorination with POCl₃ C Ethyl 2-amino-4-chloropyrimidine- 5-carboxylate (Isomer Intermediate) D Appropriate Pyrimidone Precursor E Chlorination (e.g., POCl₃) D->E Step 1 F Ethyl 4-hydroxy-2-chloropyrimidine- 5-carboxylate E->F Step 2 G Amination (e.g., NH₄OH) F->G Step 3 H Ethyl 4-amino-2-chloropyrimidine- 5-carboxylate (Target Product) CAS: 71406-78-5 G->H Final Product

Caption: Illustrative synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The chlorine atom at the C2 position acts as an excellent leaving group, making it a prime site for nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of a wide array of functional groups and side chains, which is a cornerstone of modern drug design.

  • Kinase Inhibitors: The 2-aminopyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. The amino group at the C4 position and the substituent introduced at the C2 position can form critical hydrogen bonds with the kinase hinge region, leading to potent and selective inhibition.

  • STAT6 Inhibition: Research into related 2-aminopyrimidine-5-carboxamide derivatives has demonstrated their potential as potent inhibitors of STAT6 (signal transducers and activators of transcription 6).[10] This pathway is critical in Th2-mediated allergic responses, making these compounds promising therapeutic targets for conditions like asthma.[10]

  • Antiviral and Anticancer Agents: The broader 4-aminopyrimidine structure is a key intermediate in the synthesis of various antiviral and anticancer agents.[1] Its ability to be readily modified allows for the creation of large libraries of compounds for high-throughput screening against various disease targets.[1] The structure-activity relationship (SAR) of these derivatives can be finely tuned by modifying substituents on the pyrimidine ring.[11]

Commercial Sourcing and Supplier Evaluation

Procuring high-quality chemical intermediates is a critical, rate-limiting step in research and development. The market for specialized building blocks like this compound can be fragmented, comprising large-scale manufacturers, specialized synthesis labs, and distributors.

Identified Commercial Suppliers

The following table lists potential suppliers for the target compound or its closely related isomers. Researchers must exercise diligence and confirm the exact CAS number with the supplier before ordering.

SupplierIsomer Offered (CAS Number)PurityNotes
AK Scientific Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (59950-50-4)N/AStocks and ships from California, USA. For R&D use only.[3]
Fluorochem Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (59950-50-4)97%Distributed via CymitQuimica. Product is a solid.[6]
Amerigo Scientific Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (59950-50-4)N/ASpecialist life science distributor. For research use only.[12]
BLD Pharm Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (1240597-30-1)N/AOffers analytical data including NMR, HPLC, and LC-MS.[4]
Guidechem Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (59950-50-4)95-98%Lists multiple manufacturers including Atomax Chemicals and Hopschain Chemical.[5]
SynZeal Research Dihydrocorynantheine hydrochloride (7149-57-7)N/AWhile not the target compound, this result highlights the potential for CAS number confusion.[13][14]

Note: Direct suppliers for CAS 71406-78-5 are less commonly listed in major catalogs, suggesting it may be available from custom synthesis providers or on a made-to-order basis.

Supplier Selection Framework

Choosing the right supplier is a process that balances cost, quality, and reliability. A systematic approach is crucial to avoid project delays and ensure data integrity.

Supplier_Evaluation Start Identify Research Need: This compound CAS: 71406-78-5 Search Search Supplier Databases (e.g., Echemi, ChemicalBook) & Direct Supplier Websites Start->Search Verify Verify CAS Number Is it 71406-78-5 or an isomer? Search->Verify RequestQuote Request Quote & Availability Verify->RequestQuote Correct CAS CustomSynth Consider Custom Synthesis Request Verify->CustomSynth Not Stocked RequestDocs Request Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) RequestQuote->RequestDocs AssessQuality Assess Quality & Purity - Does CoA show >97% purity? - Are analytical methods (NMR, LCMS) clear? RequestDocs->AssessQuality AssessSupplier Assess Supplier Reliability - Manufacturer or Distributor? - Lead time & stock status - Technical support AssessQuality->AssessSupplier Quality Meets Spec Decision Make Purchase Decision AssessSupplier->Decision

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl 4-Amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to Ethyl 4-Amino-2-chloropyrimidine-5-carboxylate, a pivotal intermediate in contemporary drug discovery. The document is structured to offer not just procedural instructions, but a deep-seated understanding of the chemical principles, mechanistic intricacies, and process optimization strategies pertinent to its synthesis. We will dissect two primary, field-proven synthetic routes: the regioselective amination of a dichlorinated precursor and the chlorination of a hydroxypyrimidine derivative. Each pathway is elaborated with detailed, step-by-step protocols, mechanistic diagrams, and data-driven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors. This guide aims to bridge theoretical knowledge with practical application, ensuring a robust and reproducible synthesis of this critical molecular scaffold.

The Strategic Importance of this compound in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, this compound stands out as a particularly valuable building block. Its strategic importance lies in the differential reactivity of its substituents: the chloro group at the C2 position serves as an excellent leaving group for nucleophilic substitution, while the amino group at C4 and the ethyl ester at C5 offer further points for molecular elaboration.

This unique structural arrangement makes it a cornerstone intermediate in the synthesis of a multitude of targeted therapies, most notably kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine scaffold, readily accessible from this intermediate, is a well-established pharmacophore for potent and selective kinase inhibition. For instance, derivatives of this core are integral to the structure of inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs), both of which are critical targets in oncology.[1] The ability to selectively introduce diverse functionalities at the C2 position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making this intermediate a workhorse in the development of next-generation therapeutics.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two distinct and commercially viable synthetic strategies.

G cluster_0 Pathway 1: Regioselective Amination cluster_1 Pathway 2: Chlorination Target This compound P1_Intermediate Ethyl 2,4-dichloropyrimidine-5-carboxylate Target->P1_Intermediate C-N bond formation (SNAr) P2_Intermediate Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate Target->P2_Intermediate C-O to C-Cl conversion P1_Reagent Ammonia (NH3) P1_Reagent->P1_Intermediate P2_Reagent Chlorinating Agent (e.g., POCl3) P2_Reagent->P2_Intermediate

Caption: Retrosynthetic analysis of the target molecule.

  • Pathway 1 (The Amination Route): This approach involves the regioselective nucleophilic aromatic substitution (SNAr) on a pre-formed dichlorinated pyrimidine ring, namely Ethyl 2,4-dichloropyrimidine-5-carboxylate. The key challenge and point of expertise in this route is achieving selective amination at the C4 position over the C2 position.

  • Pathway 2 (The Chlorination Route): This strategy begins with a more readily available precursor, Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate. The core transformation here is the conversion of the C2 hydroxyl (or its tautomeric oxo form) into a chloro group, typically employing a potent chlorinating agent like phosphorus oxychloride (POCl₃).

This guide will now delve into the specifics of each pathway, providing both the "how" and the "why" for each critical step.

Pathway 1: The Regioselective Amination Route

This pathway is often favored for its directness, provided the dichlorinated starting material is accessible. The success of this route hinges on controlling the regioselectivity of the amination reaction.

Principle and Rationale: Achieving C4 Selectivity

The nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines is a well-documented transformation. The reactivity of the chloro-substituents generally follows the order C4 > C2.[2] This preference is further amplified by the presence of a strong electron-withdrawing group, such as an ethyl carboxylate, at the C5 position.

The underlying principle for this selectivity lies in the stability of the Meisenheimer complex, the key intermediate in an SNAr reaction. Nucleophilic attack at the C4 position allows for the delocalization of the resulting negative charge onto the adjacent C5-ester group and the ring nitrogen at position 3. This extended conjugation provides a more stabilized intermediate compared to the one formed from an attack at the C2 position. Consequently, the activation energy for the C4 substitution is lower, making it the kinetically favored pathway.

G cluster_0 Mechanism start Ethyl 2,4-dichloropyrimidine- 5-carboxylate + NH3 step1 Nucleophilic attack of NH3 at C4 start->step1 step2 Formation of stabilized Meisenheimer complex step1->step2 Favored pathway step3 Loss of Cl- to restore aromaticity step2->step3 step4 Final Product: Ethyl 4-amino-2-chloropyrimidine- 5-carboxylate step3->step4

Caption: Workflow of the SNAr amination reaction.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for regioselective amination of dichloropyrimidines.

Materials:

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate

  • Ammonia solution (e.g., 28-30% in water or 7N in Methanol)

  • Ethanol or Tetrahydrofuran (THF)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or THF (approx. 10 mL per gram of starting material).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add an excess of ammonia solution (e.g., 3.0-5.0 eq) to the stirred solution. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure this compound.

Process Parameters and Troubleshooting
ParameterRecommended ConditionRationale & Troubleshooting
Temperature 0 °C to Room Temp.Low initial temperature controls the exotherm and minimizes side reactions. If the reaction is sluggish, allowing it to proceed at room temperature is usually sufficient.
Solvent Ethanol, THFThese solvents offer good solubility for the starting material and are compatible with the reaction conditions.
Ammonia Source Aq. Ammonia, NH3 in MeOHThe choice of ammonia source can influence reaction rate and workup. Anhydrous conditions (NH3 in MeOH/THF) can sometimes improve yields by preventing hydrolysis of the ester.
Stoichiometry 3-5 eq. of AmmoniaAn excess of the nucleophile is required to drive the reaction to completion and to neutralize the HCl generated.
Common Issue Formation of C2-aminated or di-aminated byproductThis is often due to elevated temperatures or prolonged reaction times. Maintaining a low temperature and monitoring the reaction closely can mitigate this. If separation is difficult, re-crystallization can be an effective purification method.[2]

Pathway 2: The Chlorination Route

This pathway is particularly useful when the starting material, Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, is more readily available or cost-effective than its dichlorinated counterpart. The critical transformation is the chlorination of the C2-hydroxy group.

Principle and Rationale: The Role of Phosphorus Oxychloride (POCl₃)

Hydroxypyrimidines exist in a tautomeric equilibrium with their corresponding pyrimidinone forms. The direct substitution of the hydroxyl or oxo group is not feasible as they are poor leaving groups. Therefore, a chlorinating agent is required to convert this group into a reactive chloro substituent.

Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. The reaction mechanism involves the initial formation of a phosphate ester intermediate, which is a much better leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 2-chloro derivative. The reaction is typically performed at elevated temperatures, often under reflux conditions.

Chlorination Methodologies: Traditional vs. Modern Approaches

Historically, these chlorinations were conducted using a large excess of POCl₃, which served as both the reagent and the solvent. While effective, this approach presents significant environmental, safety, and cost challenges, especially on a large scale. Quenching large volumes of unreacted POCl₃ is a highly exothermic and hazardous process.

More recently, solvent-free methods using equimolar amounts of POCl₃ have been developed.[3][4][5][6] These procedures are conducted in sealed reactors at high temperatures (140-160 °C) and often in the presence of a base like pyridine.[3] This method offers significant advantages in terms of reduced waste, improved safety, and simpler work-up, with reported yields often exceeding 80%.[3][4]

MethodPOCl₃ StoichiometryConditionsYieldsPros & Cons
Traditional Large Excess (Solvent)Reflux (approx. 110 °C)VariablePro: Well-established. Con: Hazardous quench, large waste stream, corrosive.
Solvent-Free ~1.0 eq. per -OH group140-160 °C, Sealed Reactor>80%[3][4]Pro: High yielding, safer, environmentally friendly, simple workup. Con: Requires specialized high-pressure equipment.
Detailed Experimental Protocol (Solvent-Free Method)

This protocol is adapted from the equimolar chlorination procedure reported by Sun et al.[3][4]

Materials:

  • Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Teflon-lined stainless steel reactor

Procedure:

  • Caution: This procedure should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment. The reaction is conducted under pressure at high temperatures.

  • To a 150 mL Teflon-lined stainless steel reactor, add Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (0.3 moles), POCl₃ (0.3 moles, 1.0 eq), and pyridine (0.3 moles, 1.0 eq).[3]

  • Seal the reactor securely. Heat the reaction mixture to 160 °C and maintain for 2 hours with stirring.[3]

  • After 2 hours, cool the reactor to room temperature. Carefully vent any residual pressure before opening.

  • Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice or into cold water (~100 mL). This step is exothermic and should be done with extreme care.

  • Adjust the pH of the resulting solution to 8-9 using a saturated Na₂CO₃ solution. This will precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Characterization and Quality Control

Confirmation of the final product's identity and purity is paramount. The following are expected analytical data for this compound.

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), the pyrimidine ring proton (singlet), and the amino protons (broad singlet). The chemical shifts will be influenced by the solvent used.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl group.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the compound (C₇H₈ClN₃O₂ = 201.61 g/mol ).
Melting Point A sharp melting point is indicative of high purity.
HPLC A single major peak should be observed, with purity typically >98% for use in further synthetic steps.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all operations should be conducted with appropriate safety measures.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a chemical fume hood with appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. Ensure a quenching agent (like sodium bicarbonate solution) is readily available for spills.

  • High-Pressure Reactions: The solvent-free chlorination method requires a reactor capable of withstanding high pressures and temperatures. Ensure the equipment is properly maintained and operated by trained personnel.

  • General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation, ingestion, and skin contact with all chemicals.

Conclusion and Future Perspectives

The two primary pathways detailed in this guide—regioselective amination and direct chlorination—offer robust and scalable solutions for the synthesis of this compound. The choice between these routes will often depend on the cost and availability of starting materials, as well as the scale and equipment available. The modern, solvent-free chlorination method represents a significant advancement in terms of safety and environmental impact and should be considered the preferred method for large-scale production.[3][4][5]

The continued importance of the 2-aminopyrimidine scaffold in drug discovery ensures that demand for this key intermediate will remain high. Future research may focus on developing catalytic or flow chemistry-based approaches to further enhance the efficiency, safety, and sustainability of its synthesis. As the landscape of targeted therapeutics evolves, the foundational chemistry enabling the production of these critical building blocks will remain an area of vital importance for chemical and pharmaceutical research.

References

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-44. Available from: [Link]

  • Welch, C. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-8. Available from: [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available from: [Link]

  • Sun, Z., et al. (2012). Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. PubMed. Available from: [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available from: [Link]

  • Wang, H., et al. (2012). Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate. Available from: [Link]

  • Hernandez, A., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. Available from: [Link]

  • Kopp, M. C., & Smith, A. B. (1953). 2-Chloropyrimidine. Organic Syntheses. Available from: [Link]

  • Georgieva, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central. Available from: [Link]

  • Smith, A. B., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available from: [Link]

  • Smith, A. B., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available from: [Link]

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. PubMed. Available from: [Link]

  • Al-Tel, T. H. (2021). Synthesis route from ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. ResearchGate. Available from: [Link]

  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available from: [Link]

  • He, L., & Kang, Y. (2007). Mthis compound. PubMed Central. Available from: [Link]

  • Various Authors. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available from: [Link]

  • Various Inventors. (1996). Process for the preparation of chloropyrimidines. Google Patents.
  • Takara Bio. (n.d.). Tips and troubleshooting. Takara Bio. Available from: [Link]

  • AbacipharmTech. (n.d.). Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. AbacipharmTech. Available from: [Link]

  • Various Inventors. (2017). Process for the preparation of ibrutinib. Google Patents.
  • Han, J., et al. (2025). Synthesis of zanubrutinib (92). ResearchGate. Available from: [Link]

  • Various Inventors. (2023). Processes for the preparation of zanubrutinib and intermediates thereof. Google Patents.
  • Various Inventors. (2012). Method for preparing 2-chloropyrimidine. Google Patents.
  • Various Inventors. (2020). COMPOSITIONS CONTAINING IBRUTINIB, THEIR PREPARATION PROCESS AND USE. Google Patents.
  • Various Inventors. (2023). Process for the preparation of zanubrutinib. Google Patents.
  • Li, B., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. Available from: [Link]

  • Various Inventors. (2020). Synthesis method of ibrutinib. Google Patents.

Sources

starting materials for Ethyl 4-amino-2-chloropyrimidine-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate: Starting Materials and Strategic Insights

For researchers, scientists, and professionals in drug development, the synthesis of this compound is a critical process, as this molecule serves as a key intermediate in the creation of various pharmaceutical compounds. This guide provides a comprehensive overview of the primary synthetic routes, focusing on the selection of starting materials and the rationale behind the experimental choices, ensuring a blend of technical accuracy and practical insights.

The Strategic Importance of Starting Material Selection

The synthesis of this compound can be approached from several distinct pathways. The choice of starting materials is paramount, as it dictates the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. The most common strategies revolve around the construction of the pyrimidine ring followed by functional group interconversions.

Primary Synthetic Pathway: From Di-substituted Pyrimidines

A prevalent and logical approach begins with a pre-formed pyrimidine ring bearing suitable functional groups at the 2, 4, and 5 positions. This method offers a high degree of control over the final substitution pattern.

Key Starting Material: Ethyl 2,4-dichloropyrimidine-5-carboxylate

The synthesis of this compound frequently employs Ethyl 2,4-dichloropyrimidine-5-carboxylate as a key intermediate. The two chlorine atoms on the pyrimidine ring exhibit differential reactivity, allowing for selective substitution. The chlorine at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position. This difference in reactivity is the cornerstone of a selective amination strategy.

Experimental Protocol: Selective Amination of Ethyl 2,4-dichloropyrimidine-5-carboxylate

  • Dissolution: Dissolve Ethyl 2,4-dichloropyrimidine-5-carboxylate in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

  • Amine Addition: Cool the solution in an ice bath and add a solution of ammonia (e.g., ammonium hydroxide) or an appropriate amine source dropwise. The molar equivalent of the amine should be carefully controlled to favor mono-substitution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the formation of the desired product and minimize the formation of the di-substituted by-product.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Synthesis of the Dichloro Intermediate

The precursor, Ethyl 2,4-dichloropyrimidine-5-carboxylate, is typically synthesized from a dihydroxy pyrimidine derivative.

Starting Material: Ethyl 2,4-dihydroxypyrimidine-5-carboxylate (Ethyl 5-carboxyuracil)

This starting material can be prepared through the condensation of ethyl ethoxymethylenemalonate with urea.

Experimental Protocol: Chlorination of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend Ethyl 2,4-dihydroxypyrimidine-5-carboxylate in an excess of phosphorus oxychloride (POCl₃).

  • Catalyst (Optional): A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.[1]

  • Heating: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

  • Removal of Excess POCl₃: After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Work-up: The residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate, Ethyl 2,4-dichloropyrimidine-5-carboxylate, is filtered, washed with cold water, and dried.

Diagram of the Primary Synthetic Pathway

Synthesis_Pathway_1 A Ethyl ethoxymethylenemalonate + Urea B Ethyl 2,4-dihydroxypyrimidine-5-carboxylate A->B Condensation C Ethyl 2,4-dichloropyrimidine-5-carboxylate B->C POCl₃ D This compound C->D NH₃ (aq) Synthesis_Pathway_2 cluster_0 Route A cluster_1 Route B A Ethyl 2-cyano-3-ethoxyacrylate + Thiourea B Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate A->B Condensation C This compound B->C Chlorination D Ethyl 2,4-dihydroxypyrimidine-5-carboxylate E Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate D->E Selective Amination F This compound E->F POCl₃

Caption: Alternative synthetic strategies for this compound.

Quantitative Data Summary

Starting MaterialKey TransformationReagentsTypical YieldPurity
Ethyl 2,4-dichloropyrimidine-5-carboxylateSelective AminationAqueous Ammonia60-75%>98%
Ethyl 2,4-dihydroxypyrimidine-5-carboxylateChlorinationPOCl₃, N,N-dimethylaniline70-85%>97%
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylateDesulfurization-ChlorinationNCS or Cl₂50-65%>95%
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylateChlorinationPOCl₃65-80%>98%

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The most common and often most efficient pathway involves the selective amination of Ethyl 2,4-dichloropyrimidine-5-carboxylate. The choice of starting material will ultimately depend on factors such as cost, availability, and the desired scale of production. A thorough understanding of the reactivity of the pyrimidine ring and the principles of nucleophilic aromatic substitution is essential for the successful execution of these synthetic strategies.

References

  • Ballard, M. L., & Johnson, T. B. (1942). Pyrimidines. CLXXIV. The Structure of the So-called 5-Aminouracil. Journal of the American Chemical Society, 64(4), 794–797.
  • European Patent Office. (1998). NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES (EP 1054004 A1).
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3249. Retrieved from [Link]

Sources

The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine nucleus represents a cornerstone of heterocyclic chemistry. Its inherent structural features, reminiscent of the endogenous nucleobases that form the blueprint of life, render it a privileged scaffold in the quest for novel therapeutic agents. This guide provides an in-depth technical exploration of the diverse biological activities manifested by pyrimidine derivatives, moving beyond a mere catalog of effects to elucidate the underlying mechanisms and provide actionable experimental frameworks. Our focus is on the practical application of this knowledge, empowering researchers to design, synthesize, and evaluate the next generation of pyrimidine-based therapeutics.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered aromatic ring with nitrogen atoms at positions 1 and 3 is the defining feature of pyrimidine. This arrangement confers a unique electronic distribution and hydrogen bonding capability, allowing pyrimidine derivatives to interact with a wide array of biological targets with high affinity and specificity. Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems, providing a natural starting point for the design of antimetabolites and other targeted therapies[1][2]. The synthetic tractability of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes[3][4].

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, with several compounds approved for clinical use. Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive malignant cell growth and survival[2][5].

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. The pyrimidine scaffold can act as an ATP-mimetic, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates[2][6].

For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK) and Aurora kinases, which are implicated in various B-cell malignancies and other cancers[6][7]. The pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition[2].

Kinase_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., MYC, FOS) ERK->Transcription Pyrimidine Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine->RAF Inhibition Pyrimidine->MEK Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Generalized MAPK signaling pathway and the inhibitory action of pyrimidine-based kinase inhibitors.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
VIIa 57 different cell lines0.326 - 4.31[8]
1d MCF-7 (Breast)1.74[9]
1a A549 (Lung)2.24[9]
7m HT29 (Colon)10.0[10]
7r A549 (Lung)17.2[10]
9 Human breast cancer cells18[5]
38j U937 (Leukemia)0.012[7]
13 SCLC cell lines< 0.2[11]

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi[12][13][14].

Mechanism of Action: Inhibition of Essential Microbial Enzymes

Many antimicrobial pyrimidine derivatives function by inhibiting enzymes that are essential for microbial survival but are absent or significantly different in humans. For example, some derivatives target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids[14]. By inhibiting bacterial DHFR, these compounds disrupt critical metabolic pathways, leading to bacteriostasis or bactericidal effects. Another target is DNA gyrase, an enzyme that is essential for bacterial DNA replication and repair[14].

Experimental Protocol: Zone of Inhibition Assay

The zone of inhibition assay is a widely used method for screening the antimicrobial activity of new chemical entities.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a microorganism. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone around the disc.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Application of Test Compound: Impregnate sterile filter paper discs with a known concentration of the pyrimidine derivative solution.

  • Placement of Discs: Place the impregnated discs, along with positive control (e.g., ciprofloxacin) and negative control (solvent) discs, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

Quantitative Data for Antimicrobial Activity

The following table presents the zone of inhibition data for selected pyrimidine derivatives against various microbial strains.

Compound IDMicroorganismZone of Inhibition (mm)Reference
2a B. subtilis13[12]
9d S. aureus45[14]
9n E. coli42[14]
9o P. aeruginosa43[14]
9p C. albicans38[14]

Antiviral Activity: A Broad-Spectrum Approach

Pyrimidine derivatives have also shown promise as antiviral agents, with activity against a range of viruses, including influenza virus and human coronavirus[1][15][16].

Mechanism of Action: Interference with Viral Replication

The antiviral mechanisms of pyrimidine derivatives can vary. Some compounds inhibit viral polymerases, which are essential for the replication of the viral genome. Others may interfere with the interaction between viral proteins, such as the polymerase PA-PB1 subunits of the influenza virus, thereby disrupting the formation of a functional replication complex[1].

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK cells for influenza virus) in 6-well plates.

  • Compound and Virus Addition: Prepare serial dilutions of the pyrimidine derivative and pre-incubate them with a known concentration of the virus for 1 hour.

  • Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Quantitative Data for Antiviral Activity

The following table provides the 50% effective concentration (EC50) values for representative pyrimidine derivatives against influenza virus.

Compound IDVirus StrainEC50 (µM)Reference
Cyclobutyl/Cyclopentyl Derivatives Influenza A and B0.01 - 0.1[15]
1c Influenza A/PR/8/3426.5[1]
1d Influenza A/PR/8/343.5[1]
1e Influenza A/PR/8/347.3[1]
Gemcitabine Derivatives (e.g., 2a) Influenza viruses0.6 - 0.9[17]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes[4][18][19].

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1[4][18]. Certain pyrimidine derivatives have been shown to be highly selective inhibitors of COX-2[18][20].

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Pyrimidine Pyrimidine Derivative (Selective COX-2 Inhibitor) Pyrimidine->COX2 Selective Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2

Caption: The cyclooxygenase (COX) pathway and selective inhibition of COX-2 by pyrimidine derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method for assessing COX-2 inhibitory activity is a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme.

Principle: The peroxidase component of COX enzymes catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of peroxide. The rate of color or fluorescence development is proportional to the enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and the COX-2 enzyme solution.

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the pyrimidine derivative at various concentrations.

  • Enzyme Addition: Add the COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction, which produces the peroxide needed for the peroxidase reaction) and a colorimetric or fluorometric probe.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value for COX-2 inhibition. A parallel assay with COX-1 is performed to determine selectivity.

Quantitative Data for Anti-inflammatory Activity

The following table shows the IC50 values for COX-2 inhibition by various pyrimidine derivatives.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5 0.00004>100>2500[4]
6 0.00004>100>2500[4]
7 0.36>100>277[4]
9 0.29>100>344[4]
L1 Comparable to MeloxicamHigher than COX-2Selective[18]
L2 Comparable to MeloxicamHigher than COX-2Selective[18]
3b 0.20--[20]
5d 0.16--[20]

Conclusion and Future Directions

The pyrimidine scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its inherent biological relevance and synthetic accessibility have enabled the creation of a vast and diverse chemical space with a wide range of pharmacological activities. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon.

Future research in this area should continue to focus on the design of highly selective and potent pyrimidine derivatives that target novel and validated biological pathways. The integration of computational modeling and structure-based drug design will be instrumental in accelerating the discovery of new lead compounds. Furthermore, a deeper understanding of the structure-activity relationships and the optimization of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating promising in vitro findings into clinically successful drugs. The pyrimidine nucleus, with its rich history and ongoing innovation, is poised to remain at the forefront of medicinal chemistry for years to come.

References

  • Fares, M., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4963. [Link]

  • Kandeel, M., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Scientia Pharmaceutica, 80(3), 553-569. [Link]

  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate. [Link]

  • Nishimura, H., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137. [Link]

  • Aziz, M. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5563-5589. [Link]

  • Szymański, P., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 28(20), 7078. [Link]

  • Patel, R. V., et al. (2021). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Letters in Drug Design & Discovery, 18(1), 86-96. [Link]

  • Design, Synthesis, characterization of new pyrimidines derived from chalcones and studies their antimicrobial activities. (2017). IMPACT: International Journal of Research in Applied, Natural and Social Sciences, 5(5), 45-56. [Link]

  • Rana, A., et al. (2022). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences, 23(14), 7856. [Link]

  • El-Sayed, W. A., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(8), 6649-6661. [Link]

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (2012). Semantic Scholar. [Link]

  • Wang, L., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17746-17760. [Link]

  • El-Gamal, M. I., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(15), 4725. [Link]

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (2019). Asian Journal of Research in Chemistry, 12(3), 143. [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 7(46), 42369-42382. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 11(10), 1627-1644. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1627-1644. [Link]

  • Szymański, P., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 24(20), 15078. [Link]

  • El-Metwally, A. M., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[3][8][15]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Advances, 11(4), 2133-2144. [Link]

  • Fernando, A. M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5183. [Link]

  • Chi, P.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. [Link]

  • Chi, P.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry, 14(3), 398-433. [Link]

  • Kim, H., et al. (2022). Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. Viruses, 14(11), 2362. [Link]

  • Ortigoza, M. B., et al. (2019). Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. Journal of Virology, 93(17), e00692-19. [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research and Publication and Reviews, 3(6), 114-124. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2022). Molecules, 27(23), 8251. [Link]

  • Pyrimidine derivatives as anticancer agents. (n.d.). ResearchGate. [Link]

  • Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2132. [Link]

Sources

The Aminopyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrimidine core is a privileged heterocyclic scaffold that has emerged as a critical pharmacophore in the design and development of a multitude of clinically significant therapeutic agents. Its unique electronic properties and ability to engage in diverse non-covalent interactions have rendered it a versatile building block for targeting a wide array of biological macromolecules. This in-depth technical guide provides a comprehensive overview of the pivotal role of aminopyrimidines in medicinal chemistry, with a particular focus on their application as kinase inhibitors. We will delve into the synthetic strategies employed to access this important class of molecules, explore their mechanisms of action through detailed signaling pathways, and elucidate the structure-activity relationships that govern their therapeutic efficacy. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the pursuit of novel therapeutics, offering both foundational knowledge and field-proven insights to inspire future drug discovery endeavors.

The Aminopyrimidine Moiety: A Privileged Scaffold in Drug Discovery

The fundamental structure of an aminopyrimidine consists of a pyrimidine ring substituted with an amino group. The 2-aminopyrimidine isomer is of particular importance in medicinal chemistry.[1] This arrangement of nitrogen atoms within the six-membered aromatic ring, coupled with the hydrogen-bonding capabilities of the amino substituent, allows for a remarkable degree of versatility in molecular interactions.[2] Aminopyrimidine derivatives can effectively mimic the purine bases found in nucleic acids, enabling them to interact with a wide range of biological targets.[2]

The significance of the aminopyrimidine scaffold is underscored by its presence in numerous FDA-approved drugs.[3] These agents span a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[4][5] The inherent drug-like properties of the aminopyrimidine core, such as metabolic stability and favorable ADME profiles, further contribute to its prevalence in successful drug candidates.

Synthetic Strategies for Accessing Aminopyrimidine Derivatives

The construction of the aminopyrimidine core and its subsequent derivatization are central to the exploration of their therapeutic potential. Several robust synthetic methodologies have been developed to afford a diverse range of aminopyrimidine-based compounds.

Classical Condensation Reactions

A cornerstone of pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative. This approach allows for the direct installation of the 2-amino group.

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or a urea derivative (such as guanidine) to produce dihydropyrimidinones.[6] When guanidine is employed, 2-amino-3,4-dihydropyrimidines are formed, which can be subsequently oxidized to the corresponding aromatic 2-aminopyrimidines.

Experimental Protocol: Microwave-Assisted Biginelli Synthesis of 2-Aminodihydropyrimidines

This protocol describes a general method for the synthesis of 2-aminodihydropyrimidines using microwave irradiation, which often leads to shorter reaction times and improved yields compared to conventional heating.

  • Materials:

    • Aldehyde (1.0 mmol)

    • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

    • Guanidine hydrochloride (2.0 mmol)

    • Ethanol (3 mL)

    • Microwave reactor vial (10 mL)

  • Procedure:

    • To a 10 mL microwave reactor vial, add the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol).

    • Add ethanol (3 mL) to the vial and seal it with a cap.

    • Place the vial in the microwave reactor and irradiate at 120 °C for 10-30 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • The product often precipitates from the reaction mixture. Collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Synthesis from Chalcones and Guanidine

Chalcones, which are α,β-unsaturated ketones, can serve as the 1,3-dielectrophilic component in condensation reactions with guanidine to yield 2-aminopyrimidines. This method is particularly useful for accessing aryl-substituted aminopyrimidines.

Experimental Protocol: Synthesis of 2-Aminopyrimidines from Chalcones

  • Materials:

    • Chalcone (1.0 mmol)

    • Guanidine hydrochloride (1.5 mmol)

    • Sodium hydroxide (2.0 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone (1.0 mmol) and guanidine hydrochloride (1.5 mmol) in ethanol (10 mL).

    • Add a solution of sodium hydroxide (2.0 mmol) in water (1 mL) to the mixture.

    • Reflux the reaction mixture for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.

Mechanism of Action: Aminopyrimidines as Kinase Inhibitors

A predominant mechanism through which aminopyrimidine derivatives exert their therapeutic effects is the inhibition of protein kinases.[7] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The aminopyrimidine scaffold is an excellent ATP-mimetic, capable of binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[8][9] Mutations that lead to the constitutive activation of EGFR are found in various cancers, including non-small cell lung cancer (NSCLC). Several aminopyrimidine-based EGFR inhibitors have been developed, including gefitinib and erlotinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotion AKT AKT PI3K->AKT Activation AKT->Proliferation Promotion STAT3->Proliferation Promotion Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by Aminopyrimidines.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[10][11] Dysregulation of BTK signaling is implicated in B-cell malignancies and autoimmune diseases. Ibrutinib, a potent and irreversible BTK inhibitor, features an aminopyrimidine core and has revolutionized the treatment of chronic lymphocytic leukemia (CLL).

BTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB PLCg2->NFkB Activation Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation Promotion Aminopyrimidine Aminopyrimidine Inhibitor (e.g., Ibrutinib) Aminopyrimidine->BTK Inhibition FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binding FLT3->FLT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Activation STAT5 STAT5 FLT3->STAT5 Activation Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF_MEK_ERK->Proliferation Promotion PI3K_AKT->Proliferation Promotion STAT5->Proliferation Promotion Aminopyrimidine Aminopyrimidine Inhibitor Aminopyrimidine->FLT3 Inhibition

Caption: FLT3 Signaling Pathway Inhibition by Aminopyrimidines.

Structure-Activity Relationships (SAR) of Aminopyrimidine-Based Inhibitors

The development of potent and selective aminopyrimidine-based inhibitors is guided by a deep understanding of their structure-activity relationships. Medicinal chemists systematically modify the aminopyrimidine core at various positions to optimize potency, selectivity, and pharmacokinetic properties.

The 2-Amino Group

The 2-amino group is a critical hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site. Substitutions on this amino group can modulate potency and selectivity. For example, in the case of Imatinib, the N-phenyl substitution is crucial for its activity against the BCR-ABL kinase.

Substitution at the 4- and 6-Positions

The 4- and 6-positions of the pyrimidine ring are amenable to a wide range of substitutions. These modifications can be used to extend into different pockets of the ATP-binding site, thereby enhancing potency and selectivity. For instance, in many EGFR inhibitors, a substituted aniline at the 4-position is a common feature.

Substitution at the 5-Position

The 5-position of the pyrimidine ring is often a key site for modulating the physicochemical properties of the molecule. Introduction of small, polar groups at this position can improve solubility and other ADME properties.

The following table summarizes the in vitro bioactivity of selected aminopyrimidine-based kinase inhibitors, highlighting the impact of structural modifications on their potency.

Compound/Drug NameTarget Kinase(s)IC50 (nM)Cell Line(s)Reference(s)
Imatinib BCR-ABL, c-KIT, PDGFR25-100K562[3]
Gefitinib EGFR2-37A431[12]
Ibrutinib BTK0.5Various[10]
Midostaurin FLT3, c-KIT, PDGFR~10MV4-11[13]
Compound 13 Aurora A38.6NCI-H524[14]
Compound 8e CDK9, HDAC188.4 (CDK9), 168.9 (HDAC1)MV-4-11[15]
Compound 9e FLT3, HDAC1/330.4 (FLT3), 52.4 (HDAC1), 14.7 (HDAC3)MV-4-11[15]
Compound 4 BRD4, PLK129 (BRD4), 94 (PLK1)MDA-MB-231[16]
Compound 7 BRD4, PLK142 (BRD4), 20 (PLK1)MDA-MB-231[16]

Conclusion and Future Perspectives

The aminopyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility and drug-like properties have enabled the development of numerous life-saving therapies, particularly in the field of oncology. The continued exploration of novel synthetic methodologies to access diverse aminopyrimidine derivatives, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly fuel the discovery of next-generation therapeutics. As our knowledge of complex disease biology expands, the aminopyrimidine scaffold is poised to remain a critical tool in the armamentarium of medicinal chemists for years to come.

References

  • Ahmad, A., et al. (2018). Biginelli reaction mediated synthesis of antimicrobial pyrimidine derivatives and their therapeutic properties. Molecules, 23(11), 2979. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Hendriks, R. W., et al. (2014). BTK-be-gone: a new treatment for autoimmune disease. Blood, The Journal of the American Society of Hematology, 123(11), 1637-1639. [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

  • Jain, S., et al. (2020). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 8, 593820. [Link]

  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(19), 3462. [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]

  • Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual review of biochemistry, 75, 93-109. [Link]

  • Liu, E. F., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of medicinal chemistry, 51(22), 7069-7072. [Link]

  • Mohamed, M. S., et al. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 14(9), 856. [Link]

  • Pal, K., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. European journal of medicinal chemistry, 58, 437-448. [Link]

  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem: Chemistry Enabling Drug Discovery, 2(1), 58-61. [Link]

  • Rosnet, O., & Birnbaum, D. (2004). Hematopoietic receptors of class III receptor-type tyrosine kinases (RTK): structure, functions and involvement in cancers. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1697(1-2), 1-10. [Link]

  • Schlessinger, J. (2000). Cell signaling by receptor tyrosine kinases. Cell, 103(2), 211-225. [Link]

  • Sharma, V., Chitranshi, N., & Agarwal, A. K. (2014). Significance and biological importance of pyrimidine in the microbial world. International Journal of Current Microbiology and Applied Sciences, 3(3), 839-851. [Link]

  • Singh, P., & Singh, J. (2020). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 8(3), 231-240. [Link]

  • Sweet, F., & Fissekis, J. D. (1973). Synthesis of 3, 4-dihydropyrimidines and their conversion to pyrimidines. Journal of the American Chemical Society, 95(26), 8741-8749. [Link]

  • Taylor, I., et al. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & medicinal chemistry letters, 18(12), 3622-3627. [Link]

  • Traxler, P., et al. (1997). 4-(Phenylamino) pyrimidopyrimidines: potent and selective inhibitors of Epidermal Growth Factor Receptor tyrosine kinase. Journal of medicinal chemistry, 40(22), 3601-3616. [Link]

  • Wang, L., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Weisberg, E., et al. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature reviews Cancer, 7(5), 345-356. [Link]

  • Wu, H., et al. (2015). Structure-activity relationship of 4-amino-2-thiopyrimidine derivatives as platelet aggregation inhibitors. Molecules, 20(1), 1-14. [Link]

  • Zhang, J., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS medicinal chemistry letters, 11(5), 957-963. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. [Link]

  • Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Epidermal growth factor receptor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Flt3 signaling Pathway Map. (n.d.). Bio-Rad. [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway... (n.d.). ResearchGate. [Link]

  • Schematic representation of the FLT3-ITD signaling pathways... (n.d.). ResearchGate. [Link]

  • A schematic representation of BCR/BTK signaling pathway. (n.d.). ResearchGate. [Link]

Sources

The Strategic Core: A Technical Guide to Ethyl 4-amino-2-chloropyrimidine-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide illuminates the synthesis, reactivity, and strategic applications of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate, a pivotal scaffold in the design of targeted therapeutics.

Introduction: The Enduring Potency of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several approved drugs. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, particularly the hinge region of protein kinases. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound emerges as a particularly valuable building block due to its trifecta of reactive sites: the chloro, amino, and ester functionalities. This inherent reactivity provides a versatile platform for the construction of diverse molecular architectures, making it a sought-after intermediate in the synthesis of targeted therapies.

Synthesis and Chemical Properties: A Modular Approach to a Privileged Scaffold

The strategic synthesis of this compound is paramount to its utility. A logical and efficient approach involves the selective amination of a readily available precursor, Ethyl 2,4-dichloropyrimidine-5-carboxylate.

Proposed Synthetic Pathway

The synthesis hinges on the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. This difference in reactivity allows for a selective and controlled introduction of the amino group at the C4 position.

Synthetic Pathway Ethyl 2,4-dichloropyrimidine-5-carboxylate Ethyl 2,4-dichloropyrimidine-5-carboxylate This compound This compound Ethyl 2,4-dichloropyrimidine-5-carboxylate->this compound NH3 or NH4OH DIPEA, Acetonitrile Room Temperature

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of Ethyl 2,4-dichloropyrimidine-5-carboxylate in acetonitrile, add N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.

  • Amination: Introduce a source of ammonia, such as a solution of ammonia in a suitable solvent or ammonium hydroxide, to the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the selective substitution at the C4 position.

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove the base and any inorganic byproducts. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

This selective substitution is a well-established principle in pyrimidine chemistry, as evidenced by similar reactions described in the literature, such as the reaction of Ethyl 2,4-dichloropyrimidine-5-carboxylate with p-toluidine.[1]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₈ClN₃O₂[2]
Molecular Weight201.61 g/mol [2]
AppearanceSolid[2]
CAS Number71406-78-5[3]

Chemical Reactivity and Strategic Applications in Drug Discovery

The true value of this compound lies in its potential for further chemical modification, enabling the synthesis of complex and highly functionalized molecules. The remaining chlorine atom at the C2 position serves as a key handle for introducing a wide array of substituents via nucleophilic aromatic substitution.

Reactivity and Derivatization cluster_0 Core Scaffold cluster_1 Nucleophiles Core This compound Derivatives 2-Substituted-4-aminopyrimidine Derivatives Core->Derivatives Nucleophilic Aromatic Substitution (SNAr) R-NH2 Amines R-OH Alcohols/Phenols R-SH Thiols

Caption: Derivatization of this compound.

This reactivity profile makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns.

Case Study: A Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The 2-aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition, with the amino group at C4 often forming key hydrogen bond interactions with the hinge region of the kinase domain.

The 2-chloro-4-aminopyrimidine core of the title compound is a common feature in a number of potent kinase inhibitors. For instance, derivatives of 2-amino-4-aryl-5-chloropyrimidines have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), both of which are important targets in oncology.[4] Furthermore, pyrimidine-based compounds have been successfully developed as inhibitors of Aurora kinases, which play a crucial role in cell division and are frequently overexpressed in tumors.

The general strategy for the synthesis of such inhibitors involves the displacement of the C2 chlorine of this compound with a suitable amine, followed by further modifications of the ester group to introduce additional diversity and optimize the pharmacokinetic and pharmacodynamic properties of the final compound.

Conclusion: A Versatile and Indispensable Tool in Medicinal Chemistry

This compound stands out as a highly versatile and valuable building block for the synthesis of complex and biologically active molecules. Its straightforward and selective synthesis, coupled with its predictable reactivity, makes it an indispensable tool in the arsenal of the modern medicinal chemist. The ability to readily introduce diverse functionalities at the C2 and C5 positions allows for the systematic exploration of chemical space and the rapid optimization of lead compounds, particularly in the development of novel kinase inhibitors for the treatment of cancer and other diseases. As the demand for targeted therapies continues to grow, the strategic importance of scaffolds like this compound is set to increase, solidifying its place as a cornerstone of contemporary drug discovery.

References

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES - European Patent Office - EP 1054004 A1 - Googleapis.com.
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - MDPI. [Link]

  • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. [Link]

  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. [Link]

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google P
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PubMed Central. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. [Link]

  • Ethyl 5-amino-2-chloropyrimidine-4-carboxylate - Amerigo Scientific. [Link]

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem. [Link]

Sources

The Genesis and Synthetic Evolution of a Key Pharmaceutical Building Block: Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Pyrimidine

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate, a polysubstituted pyrimidine, has emerged as a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. Its strategic importance lies in the versatile reactivity of its functional groups: the nucleophilic amino group, the electrophilic chloro substituent, and the readily modifiable ester. This trifecta of reactivity allows for the facile and diverse elaboration of the pyrimidine core, making it a valuable scaffold for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the historical context of its discovery, a detailed examination of its synthesis, and insights into its applications in the development of novel therapeutics.

Historical Perspective: The Dawn of Substituted Pyrimidine Synthesis

The systematic study of pyrimidines dates back to the late 19th century, with significant advancements in their synthesis occurring throughout the 20th century. While a singular "discovery" paper for this compound is not readily identifiable, its conceptual origins can be traced to the foundational work on the synthesis of related pyrimidine structures. An early and notable contribution to this field was the work of Ballard and Johnson in 1942, which detailed the synthesis of the analogous methyl ester, Mthis compound[1]. This research laid the groundwork for the synthesis of a variety of 2-chloro-4-aminopyrimidine derivatives, demonstrating the feasibility of constructing this key functional group arrangement. The development of such compounds was driven by the burgeoning field of medicinal chemistry and the recognition of the pyrimidine nucleus as a privileged scaffold in numerous biologically active natural products and synthetic drugs.

The emergence of this compound as a commercially available and widely used building block is a testament to the evolution of synthetic organic chemistry. The demand for this specific intermediate has been fueled by its utility in the construction of complex molecular architectures for drug discovery programs targeting a range of diseases.

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

PropertyValue
CAS Number 71406-78-5
Molecular Formula C₇H₈ClN₃O₂
Molecular Weight 201.61 g/mol
Melting Point 156 °C
Boiling Point 377 °C
Density 1.395 g/cm³
pKa 0.55 ± 0.10 (Predicted)

Note: Some values are predicted and should be used as a reference.

The Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that relies on established principles of heterocyclic chemistry. The following protocol outlines a common and effective route for its preparation.

Experimental Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Diazotization cluster_3 Step 4: Sandmeyer Reaction a Ethyl 2-cyano-3-ethoxyacrylate b Guanidine a->b Reaction c Intermediate b->c d Ethyl 2,4-diaminopyrimidine-5-carboxylate c->d Formation e Ethyl 2,4-diaminopyrimidine-5-carboxylate d->e f Sodium Nitrite, HCl e->f Reaction g Diazonium Salt f->g h Copper(I) Chloride g->h Reaction i This compound h->i

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of Ethyl 2,4-diaminopyrimidine-5-carboxylate

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add guanidine hydrochloride.

  • To this mixture, add ethyl 2-cyano-3-ethoxyacrylate.

  • Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid).

  • The precipitated product, Ethyl 2,4-diaminopyrimidine-5-carboxylate, is collected by filtration, washed with cold ethanol, and dried.

Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is essential to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile for the condensation and cyclization reaction. Absolute ethanol is used as the solvent to prevent the hydrolysis of the ester and other reactive intermediates.

Step 3 & 4: Conversion to this compound

  • Suspend Ethyl 2,4-diaminopyrimidine-5-carboxylate in a mixture of concentrated hydrochloric acid and water at a low temperature (0-5 °C).

  • Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt. The reaction is typically monitored for the consumption of the starting material.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The product is then isolated by filtration or extraction with an organic solvent, followed by purification techniques such as recrystallization or column chromatography.

Causality Behind Experimental Choices: The diazotization of the 2-amino group is performed at low temperatures to prevent the decomposition of the unstable diazonium salt. The Sandmeyer reaction, using copper(I) chloride, is a classic and reliable method for converting an aromatic diazonium salt to the corresponding aryl chloride.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block that has been utilized in the synthesis of a wide range of biologically active compounds. The presence of the chloro group at the 2-position makes it an excellent substrate for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine, alcohol, and thiol substituents. The amino group at the 4-position can be acylated, alkylated, or used in cyclization reactions. The ester at the 5-position can be hydrolyzed to the carboxylic acid, which can then be converted to amides or other derivatives.

This synthetic flexibility has been exploited in the development of inhibitors for various biological targets, including kinases, which are crucial in cancer and inflammatory diseases. For example, the 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the pursuit of novel therapeutics. Its historical roots in the foundational studies of pyrimidine synthesis have blossomed into its current status as a key intermediate in modern drug discovery. The synthetic accessibility and versatile reactivity of this molecule ensure its continued relevance for researchers and scientists dedicated to the design and development of the next generation of medicines. The detailed understanding of its synthesis, as outlined in this guide, provides a solid foundation for its effective application in the laboratory.

References

  • He, Y., & Kang, G. (2014). Mthis compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. [Link][1]

Sources

An In-depth Technical Guide on the Reactivity of the Chloro Group in 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules and FDA-approved drugs.[1][2][3] The strategic functionalization of this privileged heterocycle is paramount in the design and synthesis of novel therapeutic agents. Among the various halogenated pyrimidines utilized as versatile building blocks, 2-chloropyrimidines represent a critical class of intermediates.[4] Their reactivity is governed by the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, which significantly influences the chemical behavior of the chloro substituent.[5]

This guide provides a comprehensive technical overview of the reactivity of the chloro group at the C2 position of the pyrimidine ring. We will delve into the mechanistic underpinnings of the key transformations, namely Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By understanding the principles that govern these reactions, chemists can make informed decisions in the design of synthetic routes and the optimization of reaction conditions to achieve desired molecular targets.

The Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the inductive effect of the two nitrogen atoms.[6] This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[4][7] The C5 position, being less affected by the nitrogen atoms, is comparatively more electron-rich.[6] This electronic distribution is a key determinant of the reactivity and regioselectivity observed in reactions involving chloropyrimidines.

Generally, the reactivity of halopyrimidines follows the order of C4(6) > C2 > C5 for both SNAr and many cross-coupling reactions.[4][7] This is attributed to the greater electron deficiency at the C4 and C6 positions. While the C2 position is also activated, it is generally less reactive than the C4 position.[7]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a fundamental transformation for the functionalization of 2-chloropyrimidines, allowing for the introduction of a wide variety of nucleophiles. The electron-deficient nature of the pyrimidine ring facilitates this reaction, which proceeds through a two-step addition-elimination mechanism.[1][8]

Mechanism of SNAr on 2-Chloropyrimidines

The accepted mechanism for the SNAr reaction involves the initial attack of a nucleophile on the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9][10] The negative charge in this intermediate is delocalized over the pyrimidine ring, with significant contributions from the electronegative nitrogen atoms, which helps to stabilize it. The subsequent step involves the expulsion of the chloride leaving group, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.[9]

Figure 1: Generalized mechanism of an SNAr reaction on 2-chloropyrimidine.
Factors Influencing SNAr Reactivity

Several factors influence the rate and success of SNAr reactions on 2-chloropyrimidines:

  • Nucleophilicity: Stronger nucleophiles generally react faster. The order of reactivity for common nucleophiles is often thiols > amines > alcohols.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are often preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[11] Protic solvents can solvate the nucleophile, reducing its effectiveness.[11]

  • Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or decomposition.[11]

  • Substituents on the Pyrimidine Ring: The presence of electron-withdrawing groups on the pyrimidine ring can further activate the C2 position towards nucleophilic attack by stabilizing the Meisenheimer complex.[12][13][14] Conversely, electron-donating groups can decrease reactivity.[6][12]

Experimental Protocol: Amination of 2-Chloropyrimidine (SNAr)

The synthesis of 2-aminopyrimidines is a crucial transformation in medicinal chemistry.[2][3][15] The following is a general protocol for the amination of a 2-chloropyrimidine via an SNAr reaction.

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 equiv)

  • Solvent (e.g., DMF, DMSO, NMP, or n-BuOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-chloropyrimidine, the amine, and the base.

  • Add the solvent and stir the mixture at the desired temperature (ranging from room temperature to 150 °C, depending on the reactivity of the amine).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired 2-aminopyrimidine.

A solvent-free and catalyst-free method has also been reported for the synthesis of 2-aminopyrimidine derivatives by heating the reactants at 80-90 °C.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-chloropyrimidines, these reactions offer a complementary approach to SNAr, especially for the introduction of carbon-based substituents. While chloropyrimidines are generally less reactive than their bromo and iodo counterparts in these transformations, the use of specialized catalysts and ligands can achieve high yields.[4] The general order of reactivity for halogens in these couplings is I > Br > Cl > F.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide and an organoboron compound.[16][17][18][19] For 2-chloropyrimidines, this reaction enables the introduction of aryl, heteroaryl, and vinyl groups.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 2-chloropyrimidine to form a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Cl(L₂) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-R(L₂) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product arcl Ar-Cl boronic R-B(OR)₂ base Base

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask or microwave vial, combine the 2-chloropyrimidine, boronic acid/ester, palladium catalyst, ligand (if used), and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.[20][21][22]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[23][24][25][26] It provides a powerful alternative to the SNAr reaction, often proceeding under milder conditions and with a broader substrate scope, particularly for less nucleophilic amines.[1]

Catalytic Cycle

The catalytic cycle is similar to the Suzuki coupling, with the key difference being the nucleophile. After oxidative addition of the 2-chloropyrimidine to the Pd(0) catalyst, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. Reductive elimination then furnishes the 2-aminopyrimidine product and regenerates the Pd(0) catalyst.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a halide and a terminal alkyne.[27][28][29][30][31] This reaction is highly valuable for the synthesis of alkynyl-substituted pyrimidines, which are important intermediates in drug discovery.

Catalytic Cycle

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is analogous to that of the Suzuki coupling. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl intermediate from the palladium cycle.

Regioselectivity in Di- and Polychlorinated Pyrimidines

When multiple chloro substituents are present on the pyrimidine ring, the issue of regioselectivity becomes critical. As a general rule, in both SNAr and palladium-catalyzed cross-coupling reactions, the C4 and C6 positions are more reactive than the C2 position, which in turn is more reactive than the C5 position.[4][7]

For instance, in 2,4-dichloropyrimidine, reactions typically occur preferentially at the C4 position.[7][32][33] However, this selectivity can be influenced by several factors, including the reaction conditions, the nature of the nucleophile or coupling partner, and the presence of other substituents on the ring.[7][34] For example, the use of bulky N-heterocyclic carbene (NHC) ligands in palladium-catalyzed C-S coupling has been shown to favor reaction at the C2 position of 2,4-dichloropyrimidine.[32] Furthermore, in the case of 2-MeSO₂-4-chloropyrimidine, SNAr reactions with alkoxides and formamide anions occur selectively at the C2 position, a phenomenon attributed to hydrogen bonding interactions.[34][35]

Summary of Reactivity and Selectivity

Position on Pyrimidine RingGeneral Reactivity OrderNotes
C4/C61Most electron-deficient and generally the most reactive positions.[4]
C22Electron-deficient and reactive, but typically less so than C4/C6.[4]
C53Least electron-deficient and generally the least reactive position.[4]
Reaction TypeGeneral Halogen ReactivityCommon Catalysts/Conditions
SNArN/AStrong nucleophiles, polar aprotic solvents.[11]
Suzuki-MiyauraI > Br > Cl > FPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) with a base.[4][20]
Buchwald-HartwigI > Br > Cl > FPd catalysts with specialized phosphine ligands (e.g., BINAP, Xantphos).[23][25]
SonogashiraI > Br > Cl > FPd catalyst (e.g., Pd(PPh₃)₄) and a Cu(I) co-catalyst (e.g., CuI) with a base.[27][29]

Conclusion

The chloro group in 2-chloropyrimidines serves as a versatile handle for the synthesis of a diverse range of functionalized pyrimidine derivatives. A thorough understanding of the underlying principles of Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions is essential for any researcher working in the field of medicinal chemistry and drug development. By carefully considering the electronic nature of the pyrimidine ring, the choice of reagents, and the reaction conditions, chemists can effectively manipulate the reactivity of 2-chloropyrimidines to construct complex molecular architectures with potential therapeutic applications. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the synthetic utility of these invaluable building blocks.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. 4

  • Application Notes and Protocols for the Amination of 2-Chloropyrimidines - Benchchem. 1

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH.

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate.

  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). - ResearchGate.

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes - NIH.

  • General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. - ResearchGate.

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine - Benchchem. 16

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed.

  • What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ. 7

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.

  • Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions - Benchchem. 11

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate.

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem. 17

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.

  • New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines - ResearchGate.

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate.

  • nucleophilic aromatic substitutions - YouTube.

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar.

  • General reaction of pyrimidine ring 23 and 29-32, singly activated... - ResearchGate.

  • Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug - Benchchem. 27

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH.

  • Reactivity Trends: Activating and Deactivating Groups - YouTube.

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.

  • CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents.

  • Synthesis of 2-chloropyrimidine derivatives (50–54) - ResearchGate.

  • rsc.li/chemical-science Chemical Science.

  • Buchwald–Hartwig amination - Wikipedia.

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing).

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.

  • Sonogashira coupling - Wikipedia.

  • Activating And Deactivating Groups.

  • Chapter 11 Pyrimidines - ResearchGate.

  • Sonogashira Coupling - Organic Chemistry Portal.

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP. This mimicry allows pyrimidine-based compounds to competitively bind to the ATP-binding site of a wide array of protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a versatile and highly valuable starting material in the medicinal chemist's toolbox for the construction of potent and selective kinase inhibitors. Its pre-functionalized structure, featuring a nucleophilic amino group, an electrophilic chloro-substituent, and an ester moiety, allows for a variety of chemical transformations to generate diverse libraries of kinase-targeted compounds.

This document provides a detailed guide to the synthesis of kinase inhibitors starting from this compound, with a focus on the underlying chemical principles, practical experimental protocols, and the biological context of the synthesized molecules.

The Strategic Advantage of this compound in Kinase Inhibitor Synthesis

The arrangement of functional groups on the this compound core offers a strategic and logical pathway for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors. The primary synthetic route leverages the differential reactivity of the pyrimidine ring's substituents. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is fundamental to the construction of many kinase inhibitor scaffolds.[2]

The 4-amino group and the 5-carboxylate ester provide crucial points for hydrogen bonding and further derivatization, respectively. The 4-amino group, in particular, often serves as a key "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[3]

The general synthetic approach involves the displacement of the C2-chloro group with a suitable amine, leading to the formation of a 2,4-diaminopyrimidine-5-carboxylate core. This core can then be further modified at the ester or the newly introduced amino group to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Kinase Targets and Signaling Pathways

Kinase inhibitors derived from the 2,4-diaminopyrimidine scaffold have shown activity against a range of important oncological targets. Understanding the signaling pathways in which these kinases operate is essential for rational drug design and the interpretation of biological data.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers. This compound has been utilized in the synthesis of inhibitors targeting key kinases in this pathway, such as PI3K and mTOR.[4][5][6]

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway.

Other Important Kinase Targets: The versatility of the 2,4-diaminopyrimidine scaffold extends to a multitude of other kinase families implicated in cancer and other diseases, including:

  • Focal Adhesion Kinase (FAK): Involved in cell adhesion, migration, and survival.[4]

  • c-Jun N-terminal Kinase (JNK): A member of the MAPK family, regulating stress responses, apoptosis, and inflammation.[7]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[1]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound. Researchers should adapt these protocols based on the specific properties of the chosen amine and the target molecule.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the core reaction for displacing the C2-chloro group with a primary or secondary amine.

SNAr_Workflow Start This compound Reaction Reaction Setup (Stirring, Heating) Start->Reaction Amine Amine (R1R2NH) Amine->Reaction Solvent Solvent (e.g., Acetonitrile, DMF, n-Butanol) Solvent->Reaction Base Base (e.g., Triethylamine, DIPEA) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Ethyl 2-(dialkyl/aryl)amino-4-aminopyrimidine-5-carboxylate Purification->Product

Figure 2: General workflow for the SNAr reaction.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Anhydrous solvent (e.g., acetonitrile, DMF, n-butanol)

  • Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine (DIPEA))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 - 1.5 eq).

  • Add the tertiary amine base (2.0 - 3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to an elevated temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 2,4-diaminopyrimidine-5-carboxylate derivative.

Expert Insights:

  • Choice of Solvent: The choice of solvent can significantly impact the reaction rate and outcome. More polar aprotic solvents like DMF can accelerate the SNAr reaction.

  • Base: The tertiary amine base is crucial to scavenge the HCl generated during the reaction. An excess is typically used to drive the reaction to completion.

  • Temperature: While some reactive amines may proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate, especially with less nucleophilic amines. A reaction temperature of 80 °C has been shown to be effective.[6]

  • Purification: The polarity of the eluent for column chromatography should be carefully optimized to ensure good separation of the product from any unreacted starting materials or byproducts.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr reaction.

ParameterConditionRationale
Stoichiometry Amine (1.1-1.5 eq), Base (2.0-3.0 eq)Excess amine and base drive the reaction to completion.
Solvent Acetonitrile, DMF, n-ButanolAprotic solvents are generally preferred to avoid side reactions.
Temperature Room Temperature to 80 °CDependent on the nucleophilicity of the amine.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.

Characterization and Biological Evaluation

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Once the compounds are characterized, their biological activity can be assessed through in vitro kinase assays to determine their inhibitory potency (IC50) against a panel of target kinases. Promising compounds can then be advanced to cell-based assays to evaluate their effects on cell proliferation, apoptosis, and relevant signaling pathways.

Conclusion

This compound is a highly valuable and strategically designed starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward and robust nucleophilic aromatic substitution chemistry allows for the efficient generation of 2,4-diaminopyrimidine scaffolds, which have demonstrated potent inhibitory activity against numerous clinically relevant kinases. The protocols and insights provided herein serve as a comprehensive guide for researchers in the field of drug discovery to leverage this versatile building block in the development of novel targeted therapeutics.

References

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm.
  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. European Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic & Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.
  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters.
  • Ethyl 4-aminopyrimidine-2-carboxyl
  • WO2019212990A1 - C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors.
  • 4-Amino-2-chloropyrimidine-5-carboxylic acid | 773109-69-6. Benchchem.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules.
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
  • WO2013012915A1 - Heterocyclic compounds and uses thereof.
  • Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxyl
  • A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Deriv
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
  • Concerted Nucleophilic Aromatic Substitutions.
  • Ethyl 2-amino-4-chloropyrimidine-5-carboxyl
  • Ethyl 5-amino-2-chloropyrimidine-4-carboxyl
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2. Bioorganic & Medicinal Chemistry Letters.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry.
  • 1240597-30-1|Ethyl 2-amino-4-chloropyrimidine-5-carboxyl

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,4,5-Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, the 2-amino-4-arylpyrimidine-5-carboxylate motif is a privileged structure found in a multitude of kinase inhibitors and other biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the critical carbon-carbon bond between the pyrimidine C4-position and various aryl or heteroaryl moieties.[1][2]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate. While the electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards coupling, its reactivity is still lower than corresponding bromides or iodides.[3] Furthermore, the presence of the 2-amino group introduces an additional challenge, as it can potentially coordinate with the palladium catalyst and influence the reaction outcome.[4] A carefully selected catalytic system is therefore paramount for achieving high yields and purity.[1][4]

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides and is highly dependent on the choice of ligand.[1]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester form) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the desired C-C bond, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar¹-Pd(II)L₂-Cl (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pdiib->product substrate Ar¹-Cl (this compound) substrate->pdiia boronic Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ boronic->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices
  • Catalyst & Ligand Selection: For activating the relatively inert C-Cl bond on an electron-rich aminopyrimidine, standard catalysts like Pd(PPh₃)₄ may require harsh conditions.[3] Modern catalytic systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[1][8] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step, and accelerate the final reductive elimination.[1] Using pre-formed catalysts (precatalysts) like XPhos-Pd-G3 ensures the generation of the active catalyst and can improve reproducibility.[8]

  • Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[7][8] Inorganic bases like K₂CO₃ are common, but stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly if the boronic acid is less reactive. The solubility of the base in the chosen solvent system is also a key consideration.[8]

  • Solvent System: A mixture of an organic solvent and water is typically used.[5] Solvents like 1,4-dioxane, toluene, or DMF are common choices that can solubilize the organic reagents and tolerate the high temperatures (80-120 °C) often required.[9][10] Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

Experimental Protocols & Workflow

The following protocols provide a starting point for the Suzuki coupling. Optimization may be required depending on the specific boronic acid used.

Experimental_Workflow start Start setup 1. Reaction Setup - Combine Pyrimidine, Boronic Acid, Base - Add to oven-dried flask start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask - with Argon or Nitrogen (3x) setup->inert reagents 3. Reagent Addition - Add degassed solvent - Add Pd catalyst/ligand inert->reagents reaction 4. Reaction - Heat to 80-110 °C - Stir vigorously reagents->reaction monitor 5. Monitoring - TLC or LC-MS analysis - Check for starting material consumption reaction->monitor monitor->reaction Incomplete workup 6. Workup - Cool to RT - Dilute with EtOAc & Water - Separate layers monitor->workup Complete purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate solvent - Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure with a Buchwald Ligand/Precatalyst

This protocol is recommended for achieving high yields and is suitable for a broad range of aryl and heteroaryl boronic acids.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) and SPhos (4 mol%) OR an equivalent SPhos precatalyst (2 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[12]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst/ligand (if using separate components) or the precatalyst. Follow with the addition of degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe.[13]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Conventional Procedure with Pd(PPh₃)₄

This protocol uses a more traditional catalyst and may be effective for more reactive boronic acids. It can serve as a useful screening reaction.[14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[14]

  • Inert Atmosphere: Purge the vessel with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-24 hours).[14]

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Summary for Optimization

The selection of reaction conditions is critical. The following table summarizes conditions successfully employed for the Suzuki coupling of various challenging chloro-pyridines and -pyrimidines, providing a valuable starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Time (h)Substrate TypeReference
Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/Water80-1008-24Chloropyrimidine[14]
PdCl₂(dppf) (3-5%)-K₂CO₃ (2.0)DME or Dioxane/Water80-9012-24Amino-chloropyridine
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3.0)Dioxane/Water100-1104-18Amino-chloropyridine[4]
Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (2.0)Toluene11012Chloropyrimidine
Pd(PPh₃)₄ (5%)-K₃PO₄Dioxane70-8012Dichloropyrimidine[15]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos or a precatalyst). Ensure solvents are properly degassed to prevent catalyst poisoning.[8] 2. Screen a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[8] 3. Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Protodeboronation (Boronic acid is replaced by -H)1. Presence of excess water or acidic impurities. 2. Reaction temperature too high or time too long.1. Use anhydrous solvents and ensure the base is sufficiently strong. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider slightly lowering the temperature. Some boronic acids are more prone to this side reaction.[6]
Homocoupling of Boronic Acid (Ar²-Ar² byproduct)1. Presence of oxygen in the reaction. 2. Inefficient transmetalation step.1. Ensure the reaction is set up under a strictly inert atmosphere with thoroughly degassed solvents. 2. Use a stronger base or a different solvent system to improve the rate of transmetalation relative to homocoupling.
Catalyst Decomposition (Formation of palladium black)1. Ligand is not robust enough for the conditions. 2. Insufficient ligand-to-palladium ratio.1. Switch to a more robust, sterically hindered ligand like SPhos or XPhos.[1][8] 2. Ensure the correct stoichiometry of ligand to palladium is used, typically 2:1 for monodentate ligands. Using a precatalyst can often mitigate this issue.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing valuable 4-arylpyrimidine derivatives. Success hinges on overcoming the lower reactivity of the C-Cl bond through the judicious selection of a modern palladium catalyst system, typically featuring a bulky, electron-rich phosphine ligand. Careful control of the base, solvent, and reaction atmosphere is essential for minimizing side reactions and achieving high yields. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to successfully implement and optimize this critical transformation in their synthetic endeavors.

References

  • Khan, I. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Rej, S. et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Tcyrulnikov, S. et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. [Link]

  • Luo, G. et al. (2004). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Application Note & Protocol: Strategic Buchwald-Hartwig Amination for the Synthesis of Ethyl 4-Amino-2-(alkyl/arylamino)pyrimidine-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate. This transformation is a pivotal step in synthesizing a diverse array of 2,4-disubstituted pyrimidine scaffolds, which are privileged structures in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested experimental protocol, and provide insights into optimizing critical reaction parameters. The causality behind the choice of catalyst, ligand, base, and solvent is explained to empower researchers to adapt and troubleshoot the methodology for various amine coupling partners.

Scientific Rationale & Strategic Importance

The pyrimidine core is a ubiquitous motif in numerous FDA-approved drugs and biologically active molecules, particularly kinase inhibitors.[1] The specific substitution pattern on the pyrimidine ring is crucial for target binding and modulating pharmacokinetic properties. The target substrate, this compound, presents a valuable starting point for creating libraries of 2,4-diaminopyrimidine derivatives.

Traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and have a limited substrate scope, especially with electron-deficient heterocycles.[2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, enabling the coupling of a wide range of amines with aryl and heteroaryl halides under relatively mild conditions.[3][4] Its development has significantly expanded the toolkit for synthetic chemists in both academic and industrial settings.[1]

For the specified substrate, the key challenges include:

  • Electron-Deficient Heterocycle: The pyrimidine ring is electron-poor, which can affect the kinetics of the catalytic cycle.

  • Potential for Catalyst Inhibition: The nitrogen atoms within the pyrimidine ring and the existing C4-amino group can potentially coordinate to the palladium center, inhibiting catalytic activity. This necessitates the use of ligands that can prevent such unproductive binding.[4]

  • Regioselectivity: The reaction must selectively occur at the C2-chloro position without affecting the C4-amino group or the C5-ester. The Buchwald-Hartwig methodology provides excellent control for such regioselective aminations on polychlorinated pyrimidines.[2][5]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[3][6] Understanding this mechanism is fundamental to rational catalyst selection and reaction optimization.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Amido Palladium-Amido Complex OxAdd->Amido + Amine (R'₂NH) - Base-H⁺Cl⁻ Product_Regen Product & Catalyst Regeneration Amido->Product_Regen Reductive Elimination Product_Regen->Pd0 Product Ethyl 4-amino-2-(R'₂N)pyrimidine-5-carboxylate (Ar-NR'₂) Product_Regen->Product Reactant This compound (Ar-Cl) + Amine (R'₂NH)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate.[6]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired aminated product and regenerating the active Pd(0) catalyst.[3][7] Bulky, electron-rich ligands are known to facilitate this crucial, product-forming step.[8]

Optimizing Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium source, ligand, base, and solvent.

ParameterOptionsRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂Pd₂(dba)₃ and Pd(OAc)₂ are common, air-stable Pd(0) and Pd(II) precursors, respectively, that form the active Pd(0) catalyst in situ.[9] Pre-formed catalysts, often based on N-heterocyclic carbenes (NHCs), can offer higher reactivity and are easier to handle.[10][11]
Ligand Biaryl Phosphines: XPhos, RuPhos, BrettPhosFerrocenyl Phosphines: dppfOthers: XantphosThis is the most critical choice. For electron-deficient heterocycles, bulky and electron-rich ligands are paramount.[4] They promote the rate-limiting reductive elimination step and prevent catalyst deactivation.[7][8] XPhos and Xantphos are excellent starting points for this substrate class.[12][13]
Base NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with base-sensitive functional groups.[9] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.
Solvent Toluene, 1,4-Dioxane, THF, CPMEThe choice of solvent influences solubility and reaction temperature. Toluene and 1,4-dioxane are most common due to their higher boiling points, which facilitate the reaction.[9][14] Dioxane is often used for its ability to better solubilize some reagents.[13]

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). It is designed to be self-validating and can be adapted for other amines.

Experimental_Workflow start Start: Assemble Glassware (Oven-dried) reagents Weigh & Add Solids: - Pyrimidine Substrate - Pd Catalyst/Precatalyst - Ligand - Base start->reagents atmosphere Seal, Evacuate & Backfill with N₂/Ar (3x) reagents->atmosphere liquids Add Degassed Solvent & Amine via Syringe atmosphere->liquids reaction Heat to Reaction Temp (e.g., 80-110 °C) with Vigorous Stirring liquids->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Cool to RT, Quench, Dilute & Extract monitoring->workup Upon Completion purify Dry Organic Layer, Concentrate & Purify (Column Chromatography) workup->purify end End: Characterize Product (NMR, MS) purify->end

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

Materials and Reagents:

ReagentMWAmountMolesEq.
This compound217.62218 mg1.01.0
Amine (e.g., Morpholine)87.12105 µL1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
Xantphos578.6843 mg0.0750.075
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene (Anhydrous, Degassed)-5 mL--

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd₂(dba)₃ (0.025 eq), Xantphos (0.075 eq), and NaOtBu (1.4 eq).

  • Degassing: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 eq) using a syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will typically change color as the reaction progresses.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add 15 mL of ethyl acetate, and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Inappropriate ligand/base combination.Ensure rigorous inert atmosphere technique. Increase temperature in 10 °C increments. Screen alternative ligands (e.g., XPhos) or a stronger base if using K₂CO₃/Cs₂CO₃.[13][14]
Dehalogenation of Starting Material Presence of water; β-hydride elimination side reaction.Use rigorously dried reagents and solvents. This side reaction is less common with chloro-substrates but can be mitigated by ligand choice.
Formation of Side Products Reaction with the C4-amino group; Hydrolysis of the ester.This is unlikely due to the higher reactivity of the C-Cl bond. If observed, using a milder base (K₃PO₄) may help. Ensure the reaction is not run for an excessive amount of time after completion.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Sodium tert-butoxide is a strong, corrosive base and is moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle only in a fume hood.

  • Inert Atmosphere: Reactions are performed under an inert atmosphere. Ensure proper training on the use of Schlenk lines or glove boxes.

Conclusion

The Buchwald-Hartwig amination is a highly effective and reliable method for the synthesis of Ethyl 4-amino-2-(alkyl/arylamino)pyrimidine-5-carboxylates. By carefully selecting a bulky, electron-rich phosphine ligand such as Xantphos or XPhos in combination with a suitable palladium source and base, high yields of the desired products can be achieved. This protocol serves as a foundational guide for researchers, enabling the efficient construction of diverse chemical libraries for drug discovery and development.

References

  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines. Benchchem.
  • Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. Benchchem.
  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Buchwald–Hartwig amination. Wikipedia.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Chemistry Portal.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central (PMC).
  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines. Benchchem.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central (PMC).
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central (PMC).
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing.
  • Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society.

Sources

nucleophilic substitution reactions of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Nucleophilic Substitution Reactions of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity and synthetic tractability.[1][2][3] this compound is a pivotal starting material, offering a reactive handle for the synthesis of diverse compound libraries. This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this key intermediate. We will delve into the underlying mechanistic principles and provide detailed, field-proven protocols for reactions with various nucleophiles, including amines, alcohols, and thiols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.[4][5]

Mechanistic Principles: The Chemistry of a Privileged Scaffold

The primary pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient, making it susceptible to attack by nucleophiles.[6][7] This reactivity is significantly enhanced compared to carbocyclic analogues like chlorobenzene.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the carbon atom bearing the chloro-substituent (C2), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing properties of the ring nitrogens, along with the amino and carboxylate groups, effectively stabilize this intermediate.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.

The regioselectivity of this reaction is well-defined. The chlorine atom at the C2 position is the exclusive site of substitution, while the amino group at C4 remains intact. This predictable outcome makes the substrate an ideal starting point for targeted synthesis.[6][8]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Addition (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination (Fast) LeavingGroup Chloride (Cl⁻) Meisenheimer->LeavingGroup

Caption: General mechanism of the SNAr reaction.

Experimental Protocols and Applications

The following sections provide detailed protocols for common classes of nucleophilic substitution reactions performed on this compound.

Amination Reactions: Synthesis of 2-Amino Derivatives

The introduction of primary or secondary amines at the C2 position is one of the most widely used transformations, enabling the synthesis of compounds with diverse pharmacological properties. These reactions are typically performed in the presence of a non-nucleophilic base to quench the HCl generated during the reaction.

General Experimental Workflow:

Amination_Workflow start Start setup Combine Substrate, Amine, Base, and Solvent in a Reaction Vessel start->setup reaction Heat Reaction Mixture (Conventional or Microwave) Monitor by TLC setup->reaction cooldown Cool to Room Temperature reaction->cooldown workup Filter (if precipitate forms) or Extract with Organic Solvent cooldown->workup wash Wash Organic Layer (e.g., with NaHCO₃, brine) workup->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end Characterize Product (NMR, MS) purify->end

Caption: Standard workflow for amination reactions.

Protocol 2.1.1: General Procedure for Amination

  • Materials & Equipment:

    • This compound

    • Amine of choice (e.g., piperazine, morpholine, aniline derivative) (1.2 - 1.5 equivalents)

    • Base: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

    • Solvent: Anhydrous Acetonitrile (MeCN), Ethanol (EtOH), or Propanol[5][6][9]

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle or microwave reactor

    • Thin Layer Chromatography (TLC) apparatus

    • Standard work-up and purification equipment

  • Procedure:

    • To a stirred solution of this compound (1.0 equiv) in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration), add the amine (1.2 equiv).[5]

    • Add the base (e.g., K₂CO₃, 2.0 equiv) to the mixture.[5] The use of a base is crucial to neutralize the HCl formed, driving the reaction to completion.

    • Heat the reaction mixture to reflux (typically 80-120 °C) or subject it to microwave irradiation (120-140 °C for 15-30 minutes).[9]

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Work-up: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[9]

    • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the desired 2-amino-substituted pyrimidine.[6]

  • Data Summary:

Nucleophile (Amine)BaseSolventConditionsYieldReference
Substituted PiperazineK₂CO₃MeCN80 °C, 12 h91.6%[5]
Substituted AnilineTEAEtOHReflux, 3 hGood[6]
4-Fluorophenyl)piperazineTEAPropanolMW, 120-140 °C, 15-30 min54%[9]
MorpholineTEAPropanolMW, 120-140 °C, 15-30 min-[9]
Alkoxylation and Aryloxylation: Synthesis of 2-Ether Derivatives

The displacement of the C2 chloride with an oxygen nucleophile (from an alcohol or phenol) yields valuable 2-alkoxy or 2-aryloxy pyrimidine derivatives. These reactions typically require a strong base to deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile.

Protocol 2.2.1: General Procedure for Alkoxylation/Aryloxylation

  • Materials & Equipment:

    • This compound

    • Alcohol or Phenol of choice (1.5 - 2.0 equivalents)

    • Base: Sodium Hydride (NaH, 60% dispersion in oil) or Sodium Hydroxide (NaOH) (1.5 equivalents)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Reaction flask under an inert atmosphere (Nitrogen or Argon)

    • Standard work-up and purification equipment

  • Procedure:

    • Caution: NaH is highly reactive and flammable. Handle under an inert atmosphere.

    • In a flask under an inert atmosphere, suspend NaH (1.5 equiv) in anhydrous DMF.

    • Cool the suspension to 0 °C and add the alcohol or phenol (1.5 equiv) dropwise. The deprotonation step generates the nucleophilic alkoxide/phenoxide.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 equiv) in anhydrous DMF to the alkoxide/phenoxide mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor progress by TLC. The reaction temperature can be critical for selectivity in some pyrimidine systems.[8]

    • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography.

Thiolation Reactions: Synthesis of 2-Thioether Derivatives

Introducing a sulfur linkage at the C2 position can significantly modulate the biological activity of the resulting molecule.[4] Thiolation is achieved by reacting the substrate with a thiol in the presence of a base, or with a pre-formed thiolate salt.

Protocol 2.3.1: General Procedure for Thiolation

  • Materials & Equipment:

    • This compound

    • Thiol of choice (e.g., thiophenol, ethyl thiol) (1.2 equivalents)

    • Base: Sodium thiophenoxide or generate thiolate in situ with NaH (1.2 equivalents)[10]

    • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[10]

    • Reaction flask, magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous DMF, add the sodium thiolate salt (e.g., sodium thiophenoxide, 1.2 equiv).[10]

    • Alternatively, generate the thiolate in situ by reacting the corresponding thiol with a base like NaH in DMF prior to adding the pyrimidine substrate (similar to Protocol 2.2.1).

    • Stir the reaction mixture at room temperature. The high nucleophilicity of thiolates often allows the reaction to proceed under mild conditions.

    • Monitor the reaction progress by TLC.

    • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the resulting crude thioether by silica gel column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its well-defined reactivity in SNAr reactions allows for the predictable and efficient introduction of a wide range of functional groups at the C2 position. The protocols outlined in this guide provide a robust foundation for researchers to explore the chemical space around the pyrimidine core, facilitating the development of novel molecules for drug discovery and other applications.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Retrieved from [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. Retrieved from [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. Retrieved from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC. Retrieved from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved from [Link]

  • CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. (n.d.). SlideShare. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC. Retrieved from [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (n.d.). MDPI. Retrieved from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. (2006). ResearchGate. Retrieved from [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a highly valuable heterocyclic building block in the field of medicinal chemistry and drug discovery. Its strategic importance lies in the versatile reactivity of its substituted pyrimidine core, which is a common motif in a vast array of biologically active compounds. The pyrimidine ring system is a fundamental component of nucleobases and is prevalent in numerous FDA-approved drugs, including anticancer agents, antivirals, and kinase inhibitors. The presence of a chloro substituent at the C2 position, an amino group at C4, and an ethyl carboxylate at C5 provides multiple handles for selective chemical modification, allowing for the systematic exploration of chemical space in the development of novel therapeutics.

The electron-deficient nature of the pyrimidine ring, further accentuated by the chloro and carboxylate groups, renders the C2 position particularly susceptible to a range of derivatization reactions. This application note provides a detailed guide to the most effective and commonly employed protocols for the derivatization of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for the synthesis of diverse libraries of pyrimidine derivatives.

Physicochemical Properties and Safety Information

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 71406-78-5[1]
Molecular Formula C₇H₈ClN₃O₂[1]
Molecular Weight 201.61 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 156 °C[1]
Boiling Point 377 °C (Predicted)[1]
Solubility Soluble in many organic solvents such as DMSO and DMF.

Safety and Handling:

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS)[2][3].

Derivatization Strategies and Protocols

The derivatization of this compound primarily focuses on the substitution of the chlorine atom at the C2 position. The two most powerful and versatile methods for this transformation are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the derivatization of this compound, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly relevant.

The Suzuki-Miyaura coupling is an exceptional method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst[1]. The choice of ligand is critical to stabilize the palladium catalyst and facilitate these steps, especially with less reactive chloro-aromatics[4].

Suzuki_Miyaura_Cycle

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst to the reaction vessel under the inert atmosphere.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-120 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-aminopyrimidine-5-carboxylate derivative.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O10015 (MW)71[5]
Pd₂(dba)₃ (2)PCy₃ (4)K₃PO₄ (2)1,4-Dioxane/H₂O10012>95[4]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene1001685-95[4]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. This reaction is highly versatile and tolerates a wide range of functional groups, making it an invaluable tool for the synthesis of 2-amino-substituted pyrimidines.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to furnish the C-N bond[6][7]. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting[7].

Buchwald_Hartwig_Cycle

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)

    • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

    • Add this compound and the amine to the vessel.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 2-Chloropyrimidines

Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane10012-2470-90[8]
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene10012-2475-95[7]
PdCl₂(dppf) (5)-NaOtBu (2)Toluene1101660-80[8]
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental and often highly efficient method for the derivatization of electron-deficient aromatic and heteroaromatic systems. The 2-chloro position of this compound is activated towards SNAr by the electron-withdrawing pyrimidine ring nitrogens. This allows for the direct displacement of the chloride with a variety of nucleophiles, such as amines and thiols, often without the need for a metal catalyst.

Mechanistic Rationale: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored[9][10]. The rate of the reaction is influenced by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the leaving group ability of the halide.

SNAr_Mechanism

Experimental Protocol: SNAr with Amines

This protocol describes a general procedure for the SNAr reaction of this compound with an amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-2.0 equiv)

    • Base (e.g., triethylamine or DIPEA, 1.5-3.0 equiv, optional but often beneficial)

    • Solvent (e.g., ethanol, isopropanol, DMF, or NMP)

  • Procedure:

    • Dissolve this compound in the chosen solvent in a reaction vessel.

    • Add the amine and the base (if used).

    • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Experimental Protocol: SNAr with Thiols

This protocol outlines a general procedure for the SNAr reaction with a thiol nucleophile.

  • Materials:

    • This compound (1.0 equiv)

    • Thiol (1.1-1.5 equiv)

    • Base (e.g., K₂CO₃ or NaH, 1.2-2.0 equiv)

    • Anhydrous solvent (e.g., DMF or DMSO)

  • Procedure:

    • To a solution of the thiol in the anhydrous solvent, add the base portion-wise at 0 °C to form the thiolate in situ.

    • Add a solution of this compound in the same solvent to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 4: Representative Conditions for SNAr on 2-Chloropyrimidines

NucleophileBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference(s)
Primary/Secondary AmineTriethylamine (1)EthanolReflux360-85[11]
AnilineK₂CO₃ (2)DMF1001270-90[12]
ThiophenolK₂CO₃ (1.5)DMFRT4>90[13]
Alkyl ThiolNaH (1.2)THFRT680-95

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of pyrimidine derivatives with potential applications in drug discovery. The protocols outlined in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust and adaptable methods for the derivatization of this scaffold. The choice of reaction conditions, including catalyst, ligand, base, and solvent, should be optimized for each specific substrate to achieve the highest yields and purity. By leveraging these synthetic strategies, researchers can efficiently generate diverse libraries of novel pyrimidine-based compounds for biological screening and the development of new therapeutic agents.

References

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69). The Royal Society of Chemistry. [Link]

  • Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Terrier, F. (2013).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
  • ChemHelpASAP. (2020, February 1). SNAr reaction mechanism [Video]. YouTube. [Link]

  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164-5173. [Link]

  • Dorel, R., & Echavarren, A. M. (2015). Gold-Catalyzed Reactions of Alkynes: A Mechanistic Perspective. Chemical Reviews, 115(17), 9028-9072. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Kolar, M., & Stanetty, P. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1898. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Hartwig, J. F., & Mann, G. (1995). Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 117(16), 4721-4722. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Budde, F., & de Meijere, A. (2000). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1969, 1134-1137. [Link]

  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (pp. 1-69). Royal Society of Chemistry. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • A Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

Sources

The Strategic Application of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Aminopyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 4-aminopyrimidine core is one such "privileged scaffold," renowned for its ability to mimic the adenine base of ATP and establish critical hydrogen bond interactions within the hinge region of protein kinases.[1][2] This inherent bioisosterism makes it a highly sought-after starting point for the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases. Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS 71406-78-5) represents a particularly strategic starting material, offering a trifecta of reactive sites that allow for controlled, sequential diversification to explore vast chemical space and optimize biological activity.

This guide provides an in-depth exploration of the utility of this versatile building block. We will delve into the causality behind its synthetic transformations, provide detailed, field-proven protocols for its modification, and examine its application in the discovery of targeted therapies, supported by structure-activity relationship (SAR) data and mechanistic insights.

Molecular Architecture and Synthetic Versatility

This compound is pre-functionalized for a multitude of synthetic transformations. Its power lies in the differential reactivity of its key functional groups:

  • The 2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring activates this position, making it susceptible to displacement by a wide range of nucleophiles.

  • The 4-Amino Group: This primary amine can be readily acylated, alkylated, or used as a handle for further derivatization, allowing for the exploration of the solvent-exposed regions of a target protein's binding site.

  • The 5-Ester Group: The ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, providing another vector for SAR exploration.

This inherent functionality allows for a logical and stepwise approach to the synthesis of complex molecules, as illustrated in the workflow below.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) at C2 (e.g., Amines, Alcohols) A->B R-NH2 or R-OH C Pd-Catalyzed Cross-Coupling at C2 (e.g., Suzuki, Buchwald-Hartwig) A->C R-B(OH)2 or R-NHR' D Modification of 4-Amino Group (e.g., N-Acylation) B->D Sequential Modification E Hydrolysis of 5-Ester and Amide Coupling B->E C->D Sequential Modification C->E F Diverse Library of 2,4,5-Trisubstituted Pyrimidines D->F E->F

Caption: Synthetic diversification strategy for this compound.

Core Applications in Kinase Inhibitor Discovery

The 2,4-disubstituted aminopyrimidine motif is a hallmark of numerous clinically successful kinase inhibitors. This is because the 4-amino group and one of the pyrimidine nitrogens can form two crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding site. The substituent at the 2-position can then be tailored to occupy a hydrophobic pocket, enhancing both potency and selectivity.

G cluster_0 Kinase Hinge Region cluster_1 4-Aminopyrimidine Inhibitor hinge_label Backbone NH hinge_carbonyl Backbone C=O inhibitor_N1 N inhibitor_N1->hinge_carbonyl H-bond inhibitor_NH2 H2N inhibitor_NH2->hinge_label H-bond inhibitor_R R (Projects into hydrophobic pocket) inhibitor_pyrimidine Pyrimidine Ring inhibitor_pyrimidine->inhibitor_R

Sources

Strategic C-C Bond Formation: A Detailed Guide to the Suzuki-Miyaura Coupling of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate with a variety of boronic acids. This reaction is a cornerstone transformation for creating carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl pyrimidine derivatives. Such scaffolds are of high value in medicinal chemistry and drug discovery.[1][2][3] This guide delves into the reaction mechanism, offers detailed and validated experimental protocols, discusses the critical parameters for optimization, and presents data in a clear, actionable format. The aim is to equip researchers with the necessary knowledge to confidently and successfully implement this powerful synthetic methodology.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged heterocyclic motif integral to the structure of numerous biologically active compounds, including a wide range of pharmaceuticals.[2][3] this compound is a particularly versatile building block, featuring multiple reactive sites that allow for selective functionalization. The chlorine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5] This reaction facilitates the introduction of aryl and heteroaryl moieties, generating molecular complexity and providing access to novel chemical matter for drug discovery programs targeting kinases, among other important biological targets.[5][6][7]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency can be influenced by the choice of ligand on the palladium catalyst.[8][11]

  • Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species.[12][13][14] This species then transfers its organic group (aryl or heteroaryl) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]

Experimental_Workflow A Reaction Setup (Reactants, Base, Catalyst) B Inert Atmosphere (N2 or Ar Purge) A->B C Add Degassed Solvent B->C D Heating (Conventional or Microwave) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up (Extraction & Washing) E->F G Purification (Column Chromatography) F->G H Product G->H

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its prevalence is particularly notable in the field of kinase inhibitors, where the 2,4-disubstituted pyrimidine motif is a well-established "hinge-binding" element, crucial for anchoring inhibitors within the ATP-binding pocket of target kinases.[1] Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a highly versatile and strategically important building block for the synthesis of such compounds. The presence of a chloro leaving group at the C2 position, an amino group at C4, and an ethyl carboxylate at C5 provides a scaffold ripe for diversification through modern synthetic methodologies.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a broad functional group tolerance and generally mild reaction conditions.[2][3] This guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound with a variety of coupling partners, including boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), and terminal alkynes (Sonogashira).

The reactivity of the C-Cl bond at the C2 position is influenced by the electronic nature of the pyrimidine ring and its substituents. The electron-withdrawing character of the pyrimidine nitrogens and the C5-ester group, combined with the electron-donating amino group at C4, creates a unique electronic environment that must be considered when selecting the appropriate catalytic system. Generally, the reactivity of halopyrimidines in palladium-catalyzed cross-coupling follows the trend I > Br > Cl, necessitating more activated catalyst systems for chloro-substrates.[1]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a preeminent method for the formation of C(sp²)-C(sp²) bonds. For an electron-deficient substrate like this compound, the choice of a highly active catalyst system is paramount to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond.

Causality in Experimental Design:
  • Catalyst and Ligand Selection: The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step.[1] Standard catalysts like Pd(PPh₃)₄ may require higher temperatures and longer reaction times.[4] More effective are catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands stabilize the palladium center and promote the oxidative addition step.

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid. Strong, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred for challenging couplings.[5] The choice of a soluble base or a biphasic solvent system can be critical for reaction efficiency.

  • Solvent System: Aprotic polar solvents like 1,4-dioxane, DME, or toluene, often with the addition of water, are commonly employed to solubilize the various reaction components.[6] Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[6][7]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1: Conventional HeatingCondition 2: Microwave-Assisted
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)
Ligand SPhos (4-10 mol%)None
Base K₃PO₄ (2-3 equiv.)K₂CO₃ (3 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)1,4-Dioxane/H₂O (2:1)
Temperature 100-110 °C100-120 °C
Time 12-24 h15-30 min
Coupling Partner Aryl/Heteroarylboronic Acid (1.2-1.5 equiv.)Aryl/Heteroarylboronic Acid (1.2-1.5 equiv.)
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv.)

  • SPhos (0.06 equiv.)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • In a separate vial, under an inert atmosphere, add the palladium(II) acetate and SPhos.

  • Add the anhydrous, degassed 1,4-dioxane to the vial containing the catalyst and ligand, followed by the degassed water (e.g., 4:1 dioxane:water).

  • Transfer the catalyst solution to the reaction vessel via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring (for conventional heating) or place it in a microwave reactor set to the desired temperature and time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)L₂-Cl Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation Ar-Pd(II)L₂-Ar' Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L2  Regeneration Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination ArCl Ar-Cl ArCl->Oxidative_Addition ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8][9] This reaction is particularly useful for coupling a wide range of primary and secondary amines to the C2 position of the pyrimidine core.

Causality in Experimental Design:
  • Catalyst and Ligand Selection: Similar to the Suzuki coupling, the C-Cl bond activation is a key challenge. Highly active catalyst systems are required. Bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often the ligands of choice for the amination of aryl chlorides.[10] Pre-formed palladium catalysts (precatalysts) can offer better reproducibility.

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most commonly used base for these transformations.[10] However, for substrates sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ can be employed, often requiring more forcing conditions.[10]

  • Amine Coupling Partner: The nature of the amine can influence the reaction outcome. Primary amines can sometimes undergo double arylation, although this is less common with sterically hindered substrates or ligands.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
ParameterCondition 1: Primary AminesCondition 2: Secondary Amines
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)
Ligand BrettPhos (2-4 mol%)RuPhos (4-8 mol%)
Base NaOtBu (1.5-2.0 equiv.)LiHMDS (2.0 equiv.)
Solvent Toluene or 1,4-DioxaneTHF or Toluene
Temperature 80-110 °C80-110 °C
Time 12-24 h12-24 h
Coupling Partner Primary Amine (1.2-1.5 equiv.)Secondary Amine (1.2-1.5 equiv.)
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary) (1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv.)

  • BrettPhos (0.02 equiv.)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv.)

  • Anhydrous, degassed toluene

  • Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide under an inert atmosphere.

  • Add this compound.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)L-Cl Pd(0)L->Oxidative_Addition Oxidative Addition Amine_Coordination [Ar-Pd(II)L(HNR'R'')]⁺Cl⁻ Oxidative_Addition->Amine_Coordination Amine Coordination Deprotonation Ar-Pd(II)L(NR'R'') Amine_Coordination->Deprotonation Deprotonation (Base) Deprotonation->Pd(0)L  Regeneration Reductive_Elimination Ar-NR'R'' Deprotonation->Reductive_Elimination Reductive Elimination ArCl Ar-Cl ArCl->Oxidative_Addition Amine HNR'R'' Amine->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce sp-hybridized carbon atoms at the C2 position, a valuable transformation for generating rigid linkers or pharmacophores in drug design.[11]

Causality in Experimental Design:
  • Catalyst System: The classical Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[11] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne.

  • Copper-Free Conditions: Concerns about the toxicity of copper and the potential for alkyne homocoupling have led to the development of copper-free Sonogashira protocols.[12][13] These methods often rely on more sophisticated palladium/ligand systems and a strong amine base.

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used in stoichiometric or solvent quantities. It serves to deprotonate the terminal alkyne and neutralize the HX formed during the reaction. Solvents like DMF, THF, or acetonitrile are common.[14]

Data Presentation: Representative Conditions for Sonogashira Coupling
ParameterCondition 1: Classical (with Copper)Condition 2: Copper-Free
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)
Co-catalyst/Ligand CuI (3-6 mol%)XPhos (4-10 mol%)
Base Triethylamine (Et₃N) (2-3 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent THF or DMF1,4-Dioxane
Temperature Room Temperature to 60 °C60-80 °C
Time 2-12 h12-24 h
Coupling Partner Terminal Alkyne (1.2-1.5 equiv.)Terminal Alkyne (1.2-1.5 equiv.)
Experimental Protocol: Sonogashira Coupling (Copper-Free)

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv.)

  • XPhos (0.06 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube, combine this compound, cesium carbonate, palladium(II) acetate, and XPhos under an inert atmosphere.

  • Add the anhydrous, degassed 1,4-dioxane, followed by the terminal alkyne via syringe.

  • Seal the Schlenk tube and heat the mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle (Classical) Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)L₂-Cl Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation Ar-Pd(II)L₂-C≡CR Oxidative_Addition->Transmetalation Transmetalation Transmetalation->Pd(0)L2  Regeneration Reductive_Elimination Ar-C≡CR Transmetalation->Reductive_Elimination Reductive Elimination CuCl CuCl Cu_Acetylide Cu-C≡CR CuCl->Cu_Acetylide Alkyne + Base Cu_Acetylide->Transmetalation Cu_Acetylide->CuCl Transmetalation to Pd ArCl Ar-Cl ArCl->Oxidative_Addition Alkyne H-C≡CR Alkyne->CuCl

Caption: Catalytic cycles of the Sonogashira coupling.

IV. Other Notable Cross-Coupling Reactions: Heck and Stille Couplings

While Suzuki, Buchwald-Hartwig, and Sonogashira reactions are the most common, other palladium-catalyzed cross-couplings can also be employed for the functionalization of this compound.

  • Heck Reaction: This reaction couples the chloropyrimidine with an alkene to form a substituted alkene.[15][16] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

  • Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner.[17][18] A key advantage is the stability of organostannanes to a wide range of reaction conditions. However, the toxicity of tin compounds is a significant drawback.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse library of substituted pyrimidines for drug discovery and materials science. The choice of the appropriate catalytic system, including the palladium source, ligand, and base, is crucial for achieving high yields and overcoming the inherent lower reactivity of the C-Cl bond. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this valuable building block. Future work in this area will likely focus on the development of even more active and environmentally benign catalyst systems, potentially utilizing base metals or heterogeneous catalysts to further enhance the sustainability of these important transformations.

References

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Reaction. [Link]

  • Semantic Scholar. (2018). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]

  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ChemRxiv. (2021). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • National Institutes of Health. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • National Institutes of Health. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2014). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Wiley Online Library. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2012). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • J&K Scientific. (n.d.). This compound | 71406-78-5. [Link]

  • ResearchGate. (2008). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • The University of Liverpool Repository. (2019). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • RSC Publishing. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]

  • RSC Publishing. (2021). Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines. [Link]

  • PubMed. (2015). Click-reagent version of Sonogashira coupling protocol to conjugated fluorescent alkynes with no or reduced homocoupling. [Link]

  • Arkivoc. (2005). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

Sources

The Versatile Scaffold: Ethyl 4-amino-2-chloropyrimidine-5-carboxylate for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including a significant portion of FDA-approved drugs.[1] Its prevalence is rooted in its ability to mimic the endogenous purine and pyrimidine nucleobases, allowing for effective interaction with a wide range of biological targets. Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a particularly valuable building block for the synthesis of diverse chemical libraries. Its trifunctional nature—an amino group, a chloro leaving group, and an ethyl ester—provides orthogonal handles for a variety of chemical transformations, enabling the rapid generation of novel molecular entities with therapeutic potential. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this versatile scaffold for library synthesis, with a focus on key synthetic transformations including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Chemical Reactivity and Strategic Considerations

The reactivity of this compound is governed by the electronic nature of the pyrimidine ring and its substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. The chloro group at the 2-position is a good leaving group, primed for displacement by various nucleophiles. The amino group at the 4-position and the ethyl carboxylate at the 5-position modulate the reactivity of the ring and provide additional points for diversification.

Understanding the relative reactivity of the different positions on the pyrimidine ring is crucial for selective library synthesis. In general, for nucleophilic aromatic substitution on dihalopyrimidines, the C4 and C6 positions are more reactive than the C2 position. This is due to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4/C6.[2] However, the electronic influence of the existing amino and ester groups on our scaffold of interest, along with the choice of catalyst and reaction conditions, can be exploited to achieve desired regioselectivity.

Core Synthetic Strategies for Library Generation

The strategic functionalization of this compound allows for the creation of a multitude of derivatives. A general workflow for library synthesis is depicted below.

Library Synthesis Workflow A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  R-Nu C Suzuki-Miyaura Coupling A->C  Ar-B(OH)2  Pd catalyst D Buchwald-Hartwig Amination A->D  R1R2NH  Pd catalyst E Diverse Library of 2-Substituted Pyrimidines B->E C->E D->E

Caption: General workflow for library synthesis.

This guide will now delve into the detailed protocols for each of these key transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction for the derivatization of this compound. The electron-deficient pyrimidine ring readily undergoes substitution at the C2 position with a variety of nucleophiles, including amines, thiols, and alkoxides.

Mechanistic Rationale

The SNAr reaction on the pyrimidine scaffold proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

SNAr Mechanism sub Substrate mc Meisenheimer Complex (Intermediate) sub->mc Addition nu Nu:⁻ prod Product mc->prod Elimination cl Cl⁻

Caption: Simplified SNAr mechanism.

Protocol: Amination with Primary and Secondary Amines

This protocol describes a general procedure for the reaction of this compound with a diverse set of amines to generate a library of 2-amino-substituted pyrimidines. Microwave-assisted synthesis can significantly accelerate these reactions.[4]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 - 1.5 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous propanol or N,N-Dimethylformamide (DMF)

  • Microwave reaction vials

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • To a microwave reaction vial, add this compound (1.0 eq.).

  • Add the desired amine (1.2 eq.) and a suitable solvent such as anhydrous propanol.

  • Add triethylamine (2.0 eq.) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-substituted pyrimidine.

Data Presentation: Representative SNAr Reactions

NucleophileProductTypical Yield
MorpholineEthyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate85-95%
AnilineEthyl 4-amino-2-(phenylamino)pyrimidine-5-carboxylate70-85%
BenzylamineEthyl 4-amino-2-(benzylamino)pyrimidine-5-carboxylate80-90%
Sodium thiophenoxideEthyl 4-amino-2-(phenylthio)pyrimidine-5-carboxylate75-88%

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the diversification of the this compound scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the pyrimidine and a wide variety of aryl and heteroaryl boronic acids.[5] This reaction is a mainstay in the synthesis of biaryl compounds, which are prevalent in many classes of kinase inhibitors.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki-Miyaura Cycle center Pd(0)L2 oa Oxidative Addition center->oa tm Transmetalation oa->tm [Ar-Pd(II)-Cl]L2 re Reductive Elimination re->center prod Ar-Ar' re->prod tm->re [Ar-Pd(II)-Ar']L2 sub Ar-Cl sub->oa bor Ar'-B(OR)2 bor->tm base Base base->tm

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.[7]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or Toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-substituted pyrimidine.

Data Presentation: Representative Suzuki-Miyaura Couplings

Arylboronic AcidCatalystBaseSolventTypical Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O75-90%
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF80-95%
3-Pyridylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O65-80%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, allowing for the coupling of the C2 position of the pyrimidine with a broad range of primary and secondary amines.[8] This reaction is particularly valuable for the synthesis of libraries of substituted anilines and other arylamines.

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:[9][10]

  • Oxidative Addition: Insertion of Pd(0) into the C-Cl bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Cycle center Pd(0)L2 oa Oxidative Addition center->oa ad Amine Coordination & Deprotonation oa->ad [Ar-Pd(II)-Cl]L2 re Reductive Elimination re->center prod Ar-NR1R2 re->prod ad->re [Ar-Pd(II)-NR1R2]L2 sub Ar-Cl sub->oa amine R1R2NH amine->ad base Base base->ad

Caption: Catalytic cycle of Buchwald-Hartwig amination.

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with various arylamines.

Materials:

  • This compound

  • Arylamine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the arylamine (1.1 eq.), the base (e.g., Cs₂CO₃, 2.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(arylamino)-substituted pyrimidine.

Data Presentation: Representative Buchwald-Hartwig Aminations

AminePrecatalyst / LigandBaseSolventTypical Yield
4-FluoroanilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene80-92%
IndazolePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane75-88%
N-MethylanilinePd(OAc)₂ / BINAPNaOtBuToluene70-85%

Conclusion

This compound is a powerful and versatile scaffold for the synthesis of diverse chemical libraries. Its strategic functionalization through robust and well-established synthetic methodologies such as Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provides access to a vast chemical space. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this valuable building block in their drug discovery and development endeavors. The ability to rapidly generate and screen libraries of novel pyrimidine derivatives will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Retrieved from [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2022, March 18). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • National Institutes of Health. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapeutics. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the specific arrangement of the amino, chloro, and carboxylate functionalities on this molecule makes it a versatile building block for drug discovery and development. The growing demand for novel therapeutics has necessitated the development of robust, scalable, and economically viable synthetic routes to such key intermediates.

This comprehensive guide provides a detailed protocol for the large-scale synthesis of this compound. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles and safety considerations essential for successful implementation in a laboratory or pilot plant setting.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most efficient and scalable synthetic route to this compound involves a two-step process commencing from the readily available Ethyl 2,4-dihydroxypyrimidine-5-carboxylate. This strategy is predicated on two well-established and reliable chemical transformations:

  • Chlorination of a Dihydroxypyrimidine: The initial step involves the conversion of the dihydroxy pyrimidine precursor into the highly reactive intermediate, Ethyl 2,4-dichloropyrimidine-5-carboxylate. This is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃).

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The subsequent step leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring. A selective amination at the C4 position is accomplished through a nucleophilic aromatic substitution reaction with ammonia. The electron-withdrawing nature of the ester group at the C5 position plays a crucial role in activating the C4 position for nucleophilic attack, thus ensuring high regioselectivity.[1][2]

This synthetic design is advantageous for large-scale production due to the availability of starting materials, the high-yielding nature of the reactions, and the straightforward purification of the final product.

Reaction Mechanism

The key transformation in this synthesis is the regioselective amination, which proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles. The reaction is initiated by the attack of ammonia on the C4 carbon of Ethyl 2,4-dichloropyrimidine-5-carboxylate. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the departure of the chloride leaving group, yielding the desired product.

Synthesis_Workflow start Ethyl 2,4-dihydroxypyrimidine-5-carboxylate chlorination Chlorination with POCl₃/N,N-Dimethylaniline start->chlorination intermediate Ethyl 2,4-dichloropyrimidine-5-carboxylate chlorination->intermediate purification1 Work-up & Purification (Vacuum Distillation/Recrystallization) intermediate->purification1 amination Selective Amination with Aqueous Ammonia product This compound amination->product purification2 Work-up & Purification (Recrystallization) product->purification2 purification1->amination

Sources

one-pot synthesis involving Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust One-Pot Synthesis of 2,4-Diaminopyrimido[4,5-d]pyrimidine-5-carboxylates

Abstract

This application note provides a comprehensive guide for the efficient one-pot synthesis of ethyl 2,4-diamino-7-oxo-7,8-dihydropyrimido[4,5-d]pyrimidine-5-carboxylate, a key scaffold in medicinal chemistry. The protocol leverages the versatile building block, Ethyl 4-amino-2-chloropyrimidine-5-carboxylate, reacting it with guanidine hydrochloride in a sequential nucleophilic aromatic substitution (SNAr) and intramolecular cyclization cascade. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide a troubleshooting guide to ensure reliable and reproducible outcomes for researchers in drug discovery and synthetic chemistry.

Introduction: The Strategic Value of Fused Pyrimidines

This compound is a highly valuable intermediate in organic synthesis due to its dual reactivity. The electron-deficient pyrimidine ring, further activated by the chloro and carboxylate substituents, renders the C2 position highly susceptible to nucleophilic attack. The presence of the C4 amino group and the C5 ester provides a strategic handle for subsequent cyclization reactions.

This unique combination makes it an ideal precursor for the construction of fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines. This scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with significant biological activities, including roles as anticancer, antioxidant, and anti-inflammatory agents.[1][2][3] Traditional multi-step syntheses for these complex heterocycles can be time-consuming and inefficient. The one-pot methodology presented here offers a streamlined, efficient, and atom-economical alternative.[4][5]

Reaction Principle and Mechanism

The one-pot synthesis proceeds through a two-stage mechanism within a single reaction vessel: (1) an initial intermolecular nucleophilic aromatic substitution (SNAr), followed by (2) an intramolecular cyclization-condensation.

Stage 1: Nucleophilic Aromatic Substitution (SNAr) Guanidine, a strong nitrogen-based nucleophile, attacks the electron-deficient C2 carbon of the pyrimidine ring, displacing the chloride leaving group. The reaction is typically facilitated by a non-nucleophilic base, which neutralizes the HCl generated in situ. The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cationic species and promotes the SNAr reaction rate.

Stage 2: Intramolecular Cyclization The resulting guanidinyl-pyrimidine intermediate is primed for cyclization. Under thermal conditions, one of the terminal amino groups of the guanidine moiety attacks the electrophilic carbonyl carbon of the ethyl ester at the C5 position. This is followed by the elimination of ethanol, leading to the formation of the fused six-membered ring and yielding the final pyrimido[4,5-d]pyrimidine product.

Below is a diagram illustrating the proposed reaction mechanism.

Reaction_Mechanism Start This compound + Guanidine Intermediate S.N.Ar Intermediate (2-Guanidinylpyrimidine) Start->Intermediate S.N.Ar (Base, Solvent, ΔT) Product Ethyl 2,4-diaminopyrimido[4,5-d]- pyrimidin-7(8H)-one-5-carboxylate Intermediate->Product Intramolecular Cyclization (-EtOH)

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Protocol

This protocol details the synthesis of Ethyl 2,4-diamino-7-oxo-7,8-dihydropyrimido[4,5-d]pyrimidine-5-carboxylate.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Amount
This compound71406-78-5201.615.01.01 g
Guanidine Hydrochloride50-01-195.537.50.72 g
Sodium Ethoxide (NaOEt)141-52-668.0515.01.02 g
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09-25 mL
Deionized Water7732-18-518.02-As needed
Ethanol (for washing)64-17-546.07-As needed

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium ethoxide is highly reactive and corrosive; handle with care. DMF is a skin irritant.

Reaction Setup and Procedure

Experimental_Workflow A 1. Setup Add Guanidine HCl & NaOEt to DMF in a 3-neck flask. Stir under N2 for 30 min at RT. B 2. Add Starting Material Add this compound. A->B C 3. Reaction Heat mixture to 120-130 °C. Monitor by TLC for 4-6 hours. B->C D 4. Work-up Cool to RT. Pour into ice-water (250 mL). C->D E 5. Isolation Collect precipitate by vacuum filtration. Wash with cold water, then cold ethanol. D->E F 6. Purification & Analysis Dry the solid product under vacuum. Characterize (NMR, MS, IR). E->F

Caption: Step-by-step experimental workflow.

Step-by-Step Method:

  • Reaction Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous DMF (25 mL).

  • Base and Nucleophile Addition: Add guanidine hydrochloride (0.72 g, 7.5 mmol) and sodium ethoxide (1.02 g, 15.0 mmol) to the flask. Causality Note: Using two equivalents of base ensures the complete neutralization of guanidine hydrochloride to free guanidine and neutralizes the HCl byproduct from the subsequent SNAr reaction, driving the equilibrium forward.[6]

  • Activation: Stir the suspension at room temperature under a nitrogen atmosphere for 30 minutes to ensure the formation of free guanidine.

  • Substrate Addition: Add this compound (1.01 g, 5.0 mmol) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 120-130 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the starting material spot indicates reaction completion, typically within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 250 mL of ice-cold deionized water while stirring.

  • Product Isolation: A precipitate will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove DMF and inorganic salts, followed by a wash with cold ethanol (2 x 15 mL) to remove any remaining organic impurities.

  • Drying: Dry the resulting solid product in a vacuum oven at 60 °C overnight.

Expected Results & Characterization
  • Product: Ethyl 2,4-diamino-7-oxo-7,8-dihydropyrimido[4,5-d]pyrimidine-5-carboxylate

  • Appearance: Off-white to pale yellow solid

  • Expected Yield: 75-85%

  • Characterization:

    • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the ethyl ester (triplet and quartet), aromatic protons, and broad singlets for the amino and NH protons.

    • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

    • IR (KBr): Look for characteristic stretches for N-H (amino groups), C=O (ester and amide), and C=N bonds.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive reagents (moisture).2. Insufficient base.3. Reaction temperature too low.1. Use freshly opened or properly dried reagents and anhydrous solvent.2. Ensure accurate weighing of sodium ethoxide; consider using a stronger non-nucleophilic base like DBU.3. Confirm oil bath temperature is stable at 120-130 °C.
Incomplete Reaction 1. Insufficient reaction time.2. Poor stirring.1. Continue heating and monitor by TLC until the starting material is consumed.2. Ensure the magnetic stir bar is functioning correctly and the mixture is homogeneous.
Product is an Oily Residue 1. Incomplete removal of DMF.2. Presence of soluble byproducts.1. Ensure the reaction mixture is poured into a sufficiently large volume of ice water and stirred vigorously.2. Attempt to triturate the oil with a non-polar solvent (e.g., diethyl ether) to induce solidification. If unsuccessful, proceed with column chromatography for purification.
Product Purity is Low 1. Inadequate washing.2. Side reactions due to excessive heat or time.1. Repeat the washing steps with cold water and ethanol.2. Consider recrystallization from a suitable solvent system (e.g., Ethanol/Water or DMF/Water).[7]

References

  • Vertex AI Search. Synthesis route from ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.
  • Sahrapeyma, S., Shirini, F., & Mamaghani, M. One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis.
  • El-Gazzar, A. B. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports.
  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties.
  • Fadda, A. A., et al. (2025). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Chowdhury, A., et al. (2001). One Pot Synthesis of Fused Pyrimidines from 2-[N-(Methylthiothiocarbonyl)Amino]Acetate. Heterocycles.
  • ECHEMI. 4-amino-2-chloro-pyrimidine-5-carboxylic acid ethyl ester Formula.
  • BenchChem. Technical Support Center: Large-Scale Synthesis of Ethyl 2-amino-4-hydroxyprimidine-5-carboxylate.
  • de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC.

Sources

Application Note: Ethyl 4-amino-2-chloropyrimidine-5-carboxylate in the Synthesis of Potent and Selective STAT6 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting STAT6 in Disease

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular transcription factor that plays a central role in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] These cytokines are key drivers of T-helper type 2 (Th2) immune responses. Consequently, the aberrant activation of the STAT6 pathway is a major contributor to the pathophysiology of various allergic and inflammatory conditions, including asthma, atopic dermatitis, and certain types of cancer.[3][4][5] This makes STAT6 a highly compelling therapeutic target for the development of novel immunomodulatory and anti-cancer agents.

While biologic drugs targeting upstream receptors have shown clinical benefit, the development of orally bioavailable, small-molecule inhibitors that directly target STAT6 offers a promising alternative therapeutic strategy.[6] The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for multi-point functionalization to optimize potency, selectivity, and pharmacokinetic properties. This application note focuses on the utility of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate as a key starting material for the synthesis of a class of potent pyrimidine-based STAT6 inhibitors.

The STAT6 Signaling Pathway: A Linear Cascade

The activation of STAT6 is a well-defined process. Upon binding of IL-4 or IL-13 to their respective cell surface receptors, associated Janus kinases (JAKs) are activated. These kinases then phosphorylate a specific tyrosine residue (Tyr641) on the latent, cytoplasmic STAT6 protein.[1][6] This phosphorylation event is the critical activation switch, inducing STAT6 to form homodimers through reciprocal SH2 domain interactions. These activated dimers then translocate to the nucleus, where they bind to specific DNA sequences and initiate the transcription of target genes responsible for the Th2 inflammatory response.[1][7]

STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4/IL-13 Receptor JAK JAK Kinase IL4R->JAK Activation STAT6_inactive Latent STAT6 (Monomer) JAK->STAT6_inactive Phosphorylation pSTAT6 Phosphorylated STAT6 (pY641) STAT6_inactive->pSTAT6 STAT6_dimer STAT6 Homodimer pSTAT6->STAT6_dimer Dimerization STAT6_dimer_nuc STAT6 Homodimer STAT6_dimer->STAT6_dimer_nuc Nuclear Translocation DNA Target Gene Promoter (e.g., GATA3, IgE) STAT6_dimer_nuc->DNA DNA Binding Transcription Gene Transcription (Th2 Response) DNA->Transcription IL4 IL-4 / IL-13 IL4->IL4R Binding

Caption: The IL-4/IL-13/STAT6 Signaling Pathway.

This compound: A Versatile Building Block

This commercially available pyrimidine derivative is an ideal starting point for synthesizing libraries of STAT6 inhibitors. Its structure contains three distinct functional handles that can be selectively manipulated.

PropertyValueSource
Chemical Name This compound[8]
CAS Number 71406-78-5[8]
Molecular Formula C₇H₈ClN₃O₂[8]
Molecular Weight 201.61 g/mol [8]
Melting Point 156 °C[8]

Key Reactive Sites for Synthesis:

  • C2-Chloro Group: This is the most electrophilic position on the ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[9][10][11] This allows for the straightforward introduction of various amine-containing side chains, which are crucial for interacting with the STAT6 protein.

  • C4-Amino Group: While less reactive than the C2-chloro position, this amino group can be functionalized, for instance, through reactions like another SNAr or cross-coupling, to build out the inhibitor structure.

  • C5-Ethyl Carboxylate: This ester group is readily hydrolyzed (saponified) to the corresponding carboxylic acid, which can then be converted into a wide array of amides using standard peptide coupling techniques. The carboxamide moiety is a common feature in many potent STAT6 inhibitors, as it can form key hydrogen bonds within the protein's binding site.[4][12]

General Synthetic Strategy and Workflow

The synthesis of pyrimidine-5-carboxamide-based STAT6 inhibitors from this compound typically follows a modular, three-step sequence. This approach allows for the generation of a diverse library of analogues by varying the nucleophiles (R¹-NH₂) and amines (R²-NH₂) used in steps 1 and 3, respectively.

Synthesis_Workflow Start Ethyl 4-amino-2-chloropyrimidine- 5-carboxylate Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Reagent: R¹-NH₂ Start->Step1 Intermediate1 Intermediate A: Ethyl 2-(R¹-amino)-4-amino- pyrimidine-5-carboxylate Step1->Intermediate1 Step2 Step 2: Saponification (Ester Hydrolysis) Reagent: LiOH or NaOH Intermediate1->Step2 Intermediate2 Intermediate B: 2-(R¹-amino)-4-amino- pyrimidine-5-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling Reagents: R²-NH₂, HATU, DIPEA Intermediate2->Step3 Final Final Product: STAT6 Inhibitor Step3->Final

Caption: General workflow for synthesizing STAT6 inhibitors.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized and should be optimized for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C2

This protocol describes the displacement of the C2-chloride with a primary or secondary amine. The electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-ester facilitates this reaction.[13]

  • Materials:

    • This compound (1.0 equiv)

    • Desired amine nucleophile (R¹-NH₂) (1.1 - 1.5 equiv)

    • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

    • Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or 1-Butanol)

  • Procedure:

    • To a round-bottom flask, add this compound and the chosen anhydrous solvent (e.g., MeCN, ~0.2 M).

    • Add the amine nucleophile followed by the base (DIPEA or K₂CO₃).

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

    • Causality: Heating is necessary to overcome the activation energy for disrupting the aromaticity of the pyrimidine ring during the formation of the Meisenheimer intermediate.[9][11] The base is crucial to scavenge the HCl byproduct, driving the reaction to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature. If using K₂CO₃, filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 2-(substituted-amino)-4-aminopyrimidine-5-carboxylate (Intermediate A).

Protocol 2: Saponification of the Ethyl Ester

This step converts the C5-ester to a carboxylic acid, preparing it for the subsequent amide coupling.

  • Materials:

    • Intermediate A from Protocol 1 (1.0 equiv)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 5.0 equiv)

    • Solvent system (e.g., Tetrahydrofuran (THF)/Water/Methanol mixture)

    • 1N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve Intermediate A in a mixture of THF and Methanol.

    • Add an aqueous solution of LiOH or NaOH.

    • Stir the mixture at room temperature to 50 °C for 2-8 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The reaction is typically straightforward but may require gentle heating for sterically hindered substrates.

    • Once complete, concentrate the mixture to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to pH ~3-4 with 1N HCl. The carboxylic acid product should precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 2-(substituted-amino)-4-aminopyrimidine-5-carboxylic acid (Intermediate B).

Protocol 3: HATU-Mediated Amide Coupling

This protocol uses HATU, a highly efficient coupling reagent known for fast reaction times and low rates of side reactions, to form the final amide bond.[14][15][16]

  • Materials:

    • Intermediate B from Protocol 2 (1.0 equiv)

    • Desired amine (R²-NH₂) (1.1 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Anhydrous DMF

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (Intermediate B) in anhydrous DMF.

    • Add the amine (R²-NH₂), followed by HATU.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA dropwise. The reaction mixture may change color.

    • Causality: HATU reacts with the carboxylic acid in the presence of the non-nucleophilic base DIPEA to form a highly reactive OAt-active ester intermediate. This intermediate is then readily attacked by the amine nucleophile (R²-NH₂) to form the stable amide bond.[15] This two-step, one-pot process is highly efficient for forming even sterically hindered amides.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final STAT6 inhibitor.

Evaluating Synthesized Inhibitors

Once synthesized and characterized (via NMR, LC-MS, etc.), the compounds must be evaluated for biological activity.

Table 2: Example Biological Data for a Hypothetical Inhibitor Series
CompoundR¹ GroupR² GroupSTAT6 IC₅₀ (nM) [a]Th2 Differentiation IC₅₀ (nM) [b]
Lead-01 2-(4-hydroxyphenyl)ethylBenzyl253.1
Lead-02 2-(3-chloro-4-hydroxyphenyl)ethylBenzyl212.3
Lead-03 4-morpholinophenyl2,3,6-trifluorobenzyl0.700.28

[a] Biochemical assay measuring inhibition of STAT6 phosphorylation or DNA binding. [b] Cell-based assay measuring inhibition of IL-4 induced Th2 differentiation in mouse T cells.[4]

Protocol 4: In Vitro Th2 Cell Differentiation Assay

This cell-based assay provides a functional readout of STAT6 inhibition by measuring the downstream consequence of blocking the signaling pathway.[17][18]

  • Objective: To determine the concentration at which the synthesized compound inhibits the IL-4-driven differentiation of naïve CD4+ T cells into Th2 effector cells.

  • Materials:

    • Naïve CD4+ T cells isolated from mouse spleen.

    • Plate-bound anti-CD3 and anti-CD28 antibodies.

    • Recombinant mouse IL-2 and IL-4.

    • Anti-IFN-γ antibody.

    • Synthesized STAT6 inhibitor (test compound).

    • RPMI-1640 medium with standard supplements.

  • Procedure:

    • Culture naïve CD4+ T cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.

    • Add Th2-polarizing cytokines: IL-4 (e.g., 10 ng/mL), IL-2 (e.g., 5 ng/mL), and an anti-IFN-γ antibody (to block Th1 differentiation).

    • Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM) in a DMSO vehicle. Include a vehicle-only control.

    • Culture the cells for 4-5 days.

    • Causality: IL-4 is the primary driver of Th2 differentiation via STAT6 activation. An effective inhibitor will block this signal, preventing the cells from adopting a Th2 phenotype, even in the presence of IL-4.

    • After incubation, re-stimulate the cells and measure the production of the signature Th2 cytokine, IL-4 (or IL-5/IL-13), by ELISA or intracellular flow cytometry.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in Th2 cytokine production compared to the vehicle control.

Conclusion

This compound is a powerful and versatile starting material for the efficient synthesis of potent, pyrimidine-based STAT6 inhibitors. The distinct reactivity of its three functional groups enables a modular and logical synthetic approach, facilitating the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The protocols outlined herein provide a robust framework for researchers in drug discovery to synthesize and evaluate novel candidates for the treatment of Th2-driven inflammatory diseases and other STAT6-dependent pathologies.

References

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. Available at: [Link]

  • The STAT6 signalling network map identified during the initial TH2 cell differentiation stage. ResearchGate. Available at: [Link]

  • Transcriptional regulation by STAT6. PubMed Central (PMC), NIH. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Proposed model of Stat6 regulation. ResearchGate. Available at: [Link]

  • In Vitro Differentiation of T Cells Protocol. Creative Diagnostics. Available at: [Link]

  • STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease. NIH. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]

  • STAT6. Wikipedia. Available at: [Link]

  • Inhibition of STAT6 signaling in cell-based assays. ResearchGate. Available at: [Link]

  • Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. Frontiers. Available at: [Link]

  • In Vitro Th Differentiation Protocol. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. Available at: [Link]

  • An IL-4-independent and CD25-mediated function of c-maf in promoting the production of Th2 cytokines. PNAS. Available at: [Link]

  • Interleukin 2 plays a central role in Th2 differentiation. PubMed Central (PMC). Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate. Available at: [Link]

  • Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD1 in Metastatic Non-Small Cell Lung Cancer. PubMed Central (PMC). Available at: [Link]

  • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. AbacipharmTech. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC), NIH. Available at: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available at: [Link]

  • STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells. PubMed Central (PMC). Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. Available at: [Link]

Sources

Synthesis of Potent VEGFR-2 Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal regulator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones.[1] In healthy adults, angiogenesis is tightly controlled and primarily active during wound healing and the female reproductive cycle. However, in pathological conditions, most notably cancer, this process becomes dysregulated. Tumors exploit and amplify angiogenic signals to ensure a dedicated blood supply, which is essential for their growth, invasion, and metastasis.[2]

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to the extracellular domain of VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[1] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[3] Given its central role in tumor-driven angiogenesis, VEGFR-2 has emerged as a prime therapeutic target for the development of anti-cancer drugs.[4][5] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic agents, effectively blocking the downstream signaling and cutting off the tumor's lifeline.[6]

This comprehensive guide provides detailed application notes and protocols for the synthesis of various classes of VEGFR-2 inhibitors, offering insights into the chemical strategies and methodologies for researchers, scientists, and drug development professionals.

Understanding the VEGFR-2 Signaling Cascade

A thorough understanding of the VEGFR-2 signaling pathway is paramount for the rational design and evaluation of its inhibitors. The following diagram illustrates the key events following VEGF-A binding and the point of intervention for small molecule inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_dimer VEGFR-2 Dimerization VEGF-A->VEGFR-2_dimer Binding Autophosphorylation Autophosphorylation (pY) VEGFR-2_dimer->Autophosphorylation Activation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K Migration Migration Autophosphorylation->Migration Permeability Permeability Autophosphorylation->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK Proliferation Proliferation mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor VEGFR-2 Inhibitor Inhibitor->Autophosphorylation Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Key Classes of VEGFR-2 Inhibitors and Synthetic Strategies

A diverse array of heterocyclic scaffolds have been successfully employed in the design of potent VEGFR-2 inhibitors. This section will delve into the synthesis of three prominent classes: quinazolines, pyrazoles, and thiazolidinediones, providing detailed protocols for representative compounds.

Quinazoline-Based VEGFR-2 Inhibitors

Quinazoline derivatives are a well-established class of kinase inhibitors, with several approved drugs targeting various tyrosine kinases, including VEGFR-2.[2] Their rigid, planar structure provides a suitable scaffold for interaction with the ATP-binding pocket of the enzyme.

General Synthetic Workflow:

Quinazoline_Synthesis Start Starting Materials (e.g., Anthranilic Acid derivative) Cyclization Cyclization to form Quinazolinone Core Start->Cyclization Functionalization1 Functionalization at C4 (e.g., Chlorination) Cyclization->Functionalization1 Coupling Nucleophilic Substitution with Arylamine/Phenol Functionalization1->Coupling Final_Modification Further Modification (e.g., Urea formation) Coupling->Final_Modification Final_Product Quinazoline-based VEGFR-2 Inhibitor Final_Modification->Final_Product

Caption: General synthetic workflow for quinazoline-based inhibitors.

Protocol: Synthesis of a Quinazoline-Based VEGFR-2 Inhibitor [7]

This protocol describes the synthesis of a potent quinazoline derivative, compound 18d , which has shown significant VEGFR-2 inhibitory activity.

Step 1: Synthesis of 2-amino-N-(4-hydroxy-3-methoxyphenyl)benzamide

  • To a solution of isatoic anhydride (1.63 g, 10 mmol) in anhydrous dimethylformamide (DMF, 20 mL), add 4-amino-2-methoxyphenol (1.39 g, 10 mmol).

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the desired product.

Step 2: Synthesis of 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

  • A mixture of 2-amino-N-(4-hydroxy-3-methoxyphenyl)benzamide (2.72 g, 10 mmol) and triethyl orthoformate (2.96 mL, 20 mmol) is heated at 120 °C for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to the residue and collect the resulting solid by filtration.

  • Wash the solid with diethyl ether and dry to yield the quinazolinone core.

Step 3: Synthesis of 2-(4-(2-chloroacetoxy)-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

  • To a solution of the product from Step 2 (2.84 g, 10 mmol) in anhydrous acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add chloroacetyl chloride (0.87 mL, 11 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 4: Synthesis of final compound 18d

  • To a solution of the chloroacetylated intermediate (3.61 g, 10 mmol) in anhydrous acetonitrile (30 mL), add the desired secondary amine (e.g., morpholine, 12 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Reflux the mixture for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent.

  • Purify the crude product by recrystallization from ethanol to obtain the final VEGFR-2 inhibitor.

Pyrazole-Based VEGFR-2 Inhibitors

The pyrazole scaffold is another "privileged structure" in medicinal chemistry, present in numerous biologically active compounds, including VEGFR-2 inhibitors.[8][9] The synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Protocol: Synthesis of a Pyrazole-Based VEGFR-2 Inhibitor [10]

This protocol outlines the synthesis of compound 3i , a potent pyrazole-based VEGFR-2 inhibitor.

Step 1: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

  • To a solution of ethyl benzoylacetate (1.92 g, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (0.5 mL, 10 mmol).

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pyrazolone intermediate.

Step 2: Synthesis of 3-phenyl-4-(2-(4-chlorophenyl)hydrazono)-1H-pyrazol-5(4H)-one (3i)

  • Dissolve 4-chloroaniline (1.28 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve the pyrazolone from Step 1 (1.60 g, 10 mmol) and sodium acetate (2.46 g, 30 mmol) in ethanol (50 mL).

  • Cool this solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the pyrazolone solution with vigorous stirring.

  • Continue stirring at 0-5 °C for 2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the final product 3i .

Thiazolidinedione-Based VEGFR-2 Inhibitors

Thiazolidine-2,4-diones (TZDs) are versatile scaffolds that have been explored for various therapeutic applications, including as VEGFR-2 inhibitors.[11][12] The synthesis typically involves a Knoevenagel condensation between an aldehyde and thiazolidine-2,4-dione.

Protocol: Synthesis of a Thiazolidinedione-Based VEGFR-2 Inhibitor [12]

This protocol describes a general method for synthesizing thiazolidinedione hybrids.

Step 1: Synthesis of Thiazolidine-2,4-dione

  • A mixture of chloroacetic acid (9.45 g, 100 mmol) and thiourea (7.61 g, 100 mmol) in water (100 mL) is refluxed for 12 hours.

  • Cool the reaction mixture, and the product will crystallize out.

  • Collect the crystals by filtration, wash with cold water, and dry to give thiazolidine-2,4-dione.

Step 2: Knoevenagel Condensation

  • A mixture of thiazolidine-2,4-dione (1.17 g, 10 mmol), an appropriate aromatic aldehyde (10 mmol), and piperidine (0.1 mL) in ethanol (30 mL) is refluxed for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the 5-arylidenethiazolidine-2,4-dione derivative.

Step 3: N-Alkylation

  • To a solution of the 5-arylidenethiazolidine-2,4-dione (10 mmol) in DMF (20 mL), add potassium carbonate (1.66 g, 12 mmol).

  • Add the desired alkylating agent (e.g., a substituted benzyl chloride, 11 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Purify the crude product by recrystallization or column chromatography to obtain the final thiazolidinedione-based inhibitor.

Biological Evaluation of Synthesized VEGFR-2 Inhibitors

The synthesized compounds must be evaluated for their biological activity to determine their potency and efficacy as VEGFR-2 inhibitors. This typically involves a series of in vitro assays.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.[13][14][15]

Protocol: Luminescence-Based VEGFR-2 Kinase Assay

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compound

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • White 96-well plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate at their optimal concentrations.

  • Plate Setup:

    • Test Wells: Add the master mix and the synthesized inhibitor at various concentrations.

    • Positive Control (No Inhibitor): Add the master mix and vehicle (e.g., DMSO).

    • Blank (No Enzyme): Add the master mix and vehicle.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Luminescence Detection:

    • Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate at room temperature for 10 minutes.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of inhibitors in a more physiologically relevant context.

a) Western Blot Analysis of VEGFR-2 Phosphorylation [16][17]

This assay determines if the synthesized compound can inhibit the autophosphorylation of VEGFR-2 in endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Protocol: Western Blot for p-VEGFR-2

  • Cell Culture and Treatment: Culture HUVECs to near confluency. Starve the cells in a low-serum medium overnight. Pre-treat the cells with various concentrations of the synthesized inhibitor for 1-2 hours. Stimulate the cells with VEGF-A for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Reprobe the membrane with an antibody for total VEGFR-2 to ensure equal protein loading. Quantify the band intensities to determine the extent of phosphorylation inhibition.

b) Endothelial Cell Tube Formation Assay [18][19]

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Protocol: Tube Formation Assay

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in a low-serum medium containing VEGF-A and different concentrations of the synthesized inhibitor.

  • Incubation: Incubate the plate at 37°C for 6-18 hours.

  • Imaging and Quantification: Observe the formation of tube-like structures under a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

Compound IDScaffold ClassIC50 (nM)
Sorafenib (Ref.) Urea90
Sunitinib (Ref.) Indolinone80
Compound 18d Quinazoline340[7]
Compound 3i Pyrazole8.93[10]
Compound 12a Thiazolidinedione84.05[12]

Conclusion and Future Perspectives

The synthesis of potent and selective VEGFR-2 inhibitors remains a highly active area of research in medicinal chemistry. The protocols and application notes provided in this guide offer a solid foundation for the synthesis and evaluation of novel inhibitor candidates. By leveraging diverse chemical scaffolds and robust biological assays, researchers can continue to develop new anti-angiogenic therapies with improved efficacy and safety profiles for the treatment of cancer and other angiogenesis-dependent diseases. The continuous exploration of structure-activity relationships and the application of computational modeling will further aid in the rational design of next-generation VEGFR-2 inhibitors.

References

  • Benchchem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109.
  • Benchchem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • Takahashi, T., Yamaguchi, S., Chida, K., & Shibuya, M. (1999). A single autophosphorylation site on KDR/Flk-1 is essential for VEGF-A-dependent activation of PLC-gamma and DNA synthesis in vascular endothelial cells. The EMBO journal, 18(8), 2251–2259.
  • ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Wikipedia. (2023, October 28). VEGFR-2 inhibitor. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols: Detection of p-VEGFR-2 Inhibition by VEGFR-2-IN-37 via Western Blot.
  • Benchchem. (2025).
  • Google Patents. (n.d.). CN103724259A - Synthesis method for sorafenib.
  • ResearchGate. (2025).
  • Corning Incorporated. (n.d.). Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Retrieved from [Link]

  • Perjesi, P., et al. (2014).
  • DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (84), e51312.
  • Yilmaz, V. T., et al. (2021). Synthesis of Sorafenib–Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. Journal of Medicinal Chemistry, 64(22), 16655–16673.
  • Wikipedia. (2023, October 28). VEGFR-2 inhibitor. Retrieved from [Link]

  • Manley, P. W., et al. (2003). A modular synthesis of sunitinib. The Journal of Organic Chemistry, 68(16), 6447–6450.
  • El-Adl, K., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 11(52), 32963-32981.
  • Eissa, I. H., et al. (2020). Discovery of new quinazolin-4(3H)
  • Kumar, A., et al. (2023). Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Bioorganic & Medicinal Chemistry Letters, 89, 129330.
  • Sun, L., et al. (2003). Discovery of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib, XL184), a potent VEGFR2 and MET inhibitor. Journal of Medicinal Chemistry, 46(7), 1116–1119.
  • ResearchGate. (2025).
  • Google Patents. (n.d.). WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof.
  • Gomaa, H. A. M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(16), 4947.
  • Soliman, D. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1548–1567.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Soliman, D. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry, 14(8), 1548–1567.
  • Ghorab, M. M., et al. (2021). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 13(14), 1243–1259.
  • Benchchem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.
  • Sci-Hub. (n.d.). Synthesis of Piperazine-Based Thiazolidinones as Vegfr2 Tyrosine Kinase Inhibitors Inducing Apoptosis.
  • Eissa, I. H., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1866–1881.
  • El-Sayed, N. N. E., et al. (2022).
  • ResearchGate. (n.d.). (a) Western blotting detection of P-VEGFR-1 and P-VEGFR-2 in....
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Synthesis of Piperazine-Based Thiazolidinones as Vegfr2 Tyrosine Kinase Inhibitors Inducing Apoptosis.
  • Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Thiazolidinedione Compound Library.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve high purity in your experiments.

Introduction to the Recrystallization of a Substituted Pyrimidine

This compound is a solid at room temperature with a reported melting point of 156°C[1]. Recrystallization is an effective method for its purification, leveraging the principle that the solubility of a solid in a solvent increases with temperature. The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but sparingly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor).

The presence of a polar amino group (-NH2), an ester group (-COOEt), and a chloro group (-Cl) on the pyrimidine ring gives this compound a moderate to high polarity. This characteristic is central to selecting an appropriate solvent system. Generally, polar compounds like this exhibit good solubility in polar solvents.

Recommended Recrystallization Protocol

Based on the purification of structurally similar compounds, such as Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, a mixed solvent system of ethanol and water is highly recommended[2]. Ethanol, a polar protic solvent, is expected to be a good primary solvent, while water, a highly polar solvent, can act as an anti-solvent to reduce the compound's solubility upon cooling and induce crystallization.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask.

    • Gently heat the mixture with stirring. Add more ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • Hot Filtration (if necessary):

    • If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.

    • Determine the melting point of the dried crystals to assess their purity. A sharp melting point close to the literature value (156°C) indicates high purity[1].

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: Why is my product not crystallizing, even after cooling in an ice bath?

A1: This is a common issue that typically points to the solution not being supersaturated.

  • Cause: Too much solvent was used during the dissolution step.

  • Solution:

    • Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the product to precipitate out of the hot solution.

    • Once the volume is reduced, allow the solution to cool again slowly.

    • If crystals still do not form, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.

Q2: My product "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Cause: The melting point of this compound is 156°C, so using a very high-boiling point solvent could be a factor, though less likely with ethanol/water. More commonly, the cooling rate is too fast.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent to ensure complete dissolution.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors.

  • Cause 1: Using an excessive amount of solvent, which leaves a significant amount of the product in the mother liquor.

  • Solution 1: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Cause 2: Premature crystallization during hot filtration.

  • Solution 2: Ensure that the funnel and receiving flask are pre-warmed before hot filtration to prevent the solution from cooling and depositing crystals on the filter paper.

  • Cause 3: Washing the crystals with a solvent that is not ice-cold or using too much washing solvent.

  • Solution 3: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.

Q4: My final product is still colored. How can I remove colored impurities?

A4: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude this compound?

A: The impurities will depend on the synthetic route. Common syntheses of chloropyrimidines involve reagents like phosphorus oxychloride and N,N-dimethylaniline[3]. Therefore, potential impurities could include:

  • Unreacted starting materials.

  • Byproducts from side reactions.

  • Residual N,N-dimethylaniline or its salts.

  • Hydrolysis products if the compound is exposed to water at high temperatures for extended periods.

Q: Can I use a single solvent for recrystallization instead of a mixed solvent system?

A: Yes, a single solvent can be used if it meets the criteria of high solubility when hot and low solubility when cold. For this compound, polar solvents like ethanol or ethyl acetate could be suitable candidates. It is advisable to perform small-scale solubility tests to determine the best solvent.

Q: How do I perform a small-scale solubility test?

A:

  • Place a small amount of your crude compound (about 20-30 mg) in a test tube.

  • Add a few drops of the solvent and see if it dissolves at room temperature. A good solvent should not dissolve the compound at this stage.

  • Gently heat the test tube. If the compound dissolves, it is a potential recrystallization solvent.

  • Cool the test tube to see if crystals form.

Q: What are the key safety precautions when handling this compound?

A: Based on safety data for the compound and its analogues, the following precautions should be taken:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: The compound may be harmful if swallowed, and may cause skin and eye irritation.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Data and Visualizations

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticGenerally a good solvent for polar compounds.
Water100Highly Polar ProticCan be used as an anti-solvent with ethanol.
Ethyl Acetate77Polar AproticA potential single solvent for recrystallization.
Methanol65Polar ProticSimilar to ethanol, but lower boiling point.
Isopropanol82Polar ProticAnother potential alcohol-based solvent.

Diagram 1: Recrystallization Workflow

G start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end G start No Crystals Formed After Cooling evaporate Gently Evaporate Some Solvent start->evaporate recool Re-cool Slowly evaporate->recool oiling_out Product 'Oiled Out'? recool->oiling_out scratch Scratch Flask or Add Seed Crystal success Crystals Form scratch->success oiling_out->scratch No reheat Reheat to Dissolve oiling_out->reheat Yes add_solvent Add a Little More Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool slow_cool->success

Caption: Decision tree for troubleshooting common crystallization problems.

References

Sources

Technical Support Center: Troubleshooting Side Products in Ethyl 4-amino-2-chloropyrimidine-5-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-amino-2-chloropyrimidine-5-carboxylate. This versatile heterocyclic building block is instrumental in the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors. However, its multifunctional nature presents unique challenges in controlling reaction selectivity and minimizing the formation of impurities.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper, mechanism-based understanding of why side products form and offers field-proven strategies to mitigate them, ensuring the integrity and success of your synthetic campaigns.

Frequently Asked Questions (FAQs): Common Impurities and Their Origins

This section addresses the most common issues encountered during reactions with this compound.

Question 1: My LCMS shows a new, more polar peak with a mass of [M-28] or [M+1]. What is it?

Answer: You are most likely observing hydrolysis of the ethyl ester group. This is one of the most common side reactions.

  • Side Product A: 4-amino-2-chloropyrimidine-5-carboxylic acid. This results from the cleavage of the ethyl ester to the corresponding carboxylic acid. The molecular weight change is -28 Da (loss of C₂H₄). This is favored by the presence of water, especially under basic (e.g., LiOH, NaOH) or acidic (e.g., HCl) conditions.[1] Even seemingly neutral conditions at elevated temperatures can promote this if residual moisture is present.

  • Side Product B: 4-amino-2-hydroxypyrimidine-5-carboxylate. Under more forcing aqueous or strongly basic conditions, the 2-chloro group can also undergo hydrolysis to a hydroxyl group, forming the corresponding pyrimidinone tautomer. This results in a mass change of -18 Da (Cl replaced by OH).

Expert Insight: Ester hydrolysis is often faster than chloro-group hydrolysis. If your intended reaction is slow, consider that prolonged heating in the presence of trace moisture or basic additives (like K₂CO₃ with water) can lead to significant accumulation of the carboxylic acid byproduct.

Question 2: I'm seeing a high molecular weight peak, roughly double the mass of my product, especially at high concentrations. What could this be?

Answer: This strongly suggests the formation of a dimer via self-condensation.

  • Side Product C: Dimer. The molecule contains both a potent nucleophile (the 4-amino group) and an excellent electrophilic site (the 2-chloro position). One molecule can attack another in an SNAr (Nucleophilic Aromatic Substitution) reaction, displacing the chloride and forming a C-N bond between two pyrimidine rings. This is particularly problematic under basic conditions which can enhance the nucleophilicity of the amino group, or at high temperatures and concentrations which increase the probability of intermolecular collisions. While not specific to this exact molecule, dimerization is a known pathway for related aminopyrimidines.[2][3]

Mitigation Strategy:

  • Control Stoichiometry: Use the nucleophile for your intended reaction in a slight excess.

  • Slow Addition: Add the this compound slowly to the solution of your nucleophile to maintain its low relative concentration.

  • Lower Temperature: If the kinetics of your primary reaction allow, reducing the temperature can significantly slow down the rate of dimerization.

Question 3: I ran my reaction in an alcohol solvent (Methanol/Ethanol) and my mass spectrum shows a peak corresponding to [M-Cl+OR]. What happened?

Answer: The solvent has acted as a nucleophile.

  • Side Product D: 2-alkoxy Adduct. The 2-chloro position is highly activated towards nucleophilic attack. Protic solvents like methanol or ethanol can displace the chloride to form 2-methoxy or 2-ethoxy derivatives, respectively. This is a common issue in reactions intended to be simple substitutions with other nucleophiles.

Recommendation: Unless the alkoxy-adduct is the desired product, always use aprotic, non-nucleophilic solvents. Recommended solvents include:

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • Acetonitrile (MeCN)[4]

  • N,N-Dimethylformamide (DMF)

  • Toluene

Be aware that solvents like DMF can decompose at high temperatures to generate dimethylamine, which can also act as a nucleophile, leading to other byproducts.[5]

Question 4: I'm performing a Suzuki or Stille cross-coupling reaction and my main byproduct has lost the chlorine but hasn't coupled ([M-Cl+H]). What is this?

Answer: This is a result of protodehalogenation.

  • Side Product E: Protodehalogenation Product. In palladium-catalyzed cross-coupling reactions, various side reactions can lead to the replacement of the halogen with a hydrogen atom. This can occur through pathways involving β-hydride elimination from the organometallic partner or via reductive processes within the catalytic cycle, often exacerbated by the presence of water or other proton sources.

Troubleshooting Cross-Coupling:

  • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents.

  • Optimize Ligand and Base: The choice of ligand and base can significantly influence the relative rates of productive coupling versus side reactions.

  • Degas Thoroughly: Remove oxygen, which can degrade catalysts and reagents, leading to undesired pathways.

Systematic Troubleshooting Guide

When faced with an unknown impurity, a systematic approach is crucial.

Workflow for Impurity Identification and Mitigation

G cluster_0 Step 1: Characterization cluster_1 Step 2: Hypothesis Generation cluster_2 Step 3: Mitigation & Optimization char1 Run LCMS to get Mass (M) and Retention Time (RT) char2 Acquire HRMS for Elemental Composition char1->char2 char3 Isolate Impurity (Prep-HPLC/Column) char2->char3 char4 Perform NMR for Structural Confirmation char3->char4 hyp1 Calculate ΔM vs. Starting Material char4->hyp1 Analyze Data hyp2 Compare with Common Impurity Table hyp1->hyp2 hyp3 Consider Reactants, Solvents, and Reagents as Sources hyp2->hyp3 mit1 Modify Reaction Conditions (Temp, Conc, Solvent) hyp3->mit1 Formulate Plan mit2 Purify Starting Materials mit1->mit2 mit3 Adjust Stoichiometry or Order of Addition mit2->mit3 mit3->char1 Re-run Experiment & Analyze

Caption: A systematic workflow for identifying and mitigating unknown side products.

Summary of Common Side Products

The following table summarizes the most frequently observed impurities, their structures, and the typical mass change observed in mass spectrometry analysis.

Side Product IDNameStructureΔ Mass (vs. Parent)Common Cause
A 4-amino-2-chloropyrimidine-5-carboxylic acidc1(c(c(n(c(n1)Cl)N)C(=O)O)C)C (SMILES representation)-28 DaHydrolysis of the ethyl ester
B 4-amino-2-hydroxypyrimidine-5-carboxylatec1(c(c(n(c(n1)O)N)C(=O)OCC)C)C (SMILES representation)-18 DaHydrolysis of the 2-chloro group
C Dimerc1(nc(nc(c1C(=O)OCC)N)Nc2c(c(cn(c2)Cl)C(=O)OCC)N)C (SMILES representation)+165 DaSelf-condensation (nucleophilic substitution)
D 2-alkoxy Adduct (e.g., methoxy)c1(c(c(n(c(n1)OC)N)C(=O)OCC)C)C (SMILES representation)-6 DaReaction with alcohol solvent
E Protodehalogenation Productc1(c(c(n(cn1)N)C(=O)OCC)C)C (SMILES representation)-34 DaSide reaction in cross-coupling
F Isomeric Impurity (2-amino-4-chloro)c1(c(c(n(c(n1)N)Cl)C(=O)OCC)C)C (SMILES representation)0 DaImpurity from starting material synthesis
Visualizing Side Product Formation Pathways

The following diagram illustrates the primary degradation and side-reaction pathways originating from the parent molecule.

Side_Products cluster_hydrolysis Hydrolysis cluster_reaction Reaction-Dependent parent This compound (Parent Molecule) acid Side Product A Carboxylic Acid parent->acid + H2O - EtOH hydroxy Side Product B 2-Hydroxypyrimidine parent->hydroxy + H2O - HCl dimer Side Product C Dimer parent->dimer + Parent - HCl alkoxy Side Product D 2-Alkoxy Adduct parent->alkoxy + ROH - HCl proto Side Product E Protodehalogenation parent->proto + [H] - Cl

Caption: Major pathways for the formation of common side products.

References
  • Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. (2015). Journal of Heterocyclic Chemistry. Available at: [Link]

  • Al-Mousawi, S., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Available at: [Link]

  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]

  • Xu, G., et al. (2004). Hydrolysis of irinotecan and its oxidative metabolites...by human carboxylesterases. Drug Metabolism and Disposition. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the dedicated technical support guide for Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS No. 71406-78-5).[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers and drug development professionals mitigate the primary challenge associated with this key synthetic building block: hydrolysis. The inherent reactivity that makes this compound a valuable intermediate also renders its ethyl ester group susceptible to cleavage. This guide is designed to explain the underlying chemical principles and provide actionable strategies to ensure the integrity of your material and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the stability and handling of this compound.

Q1: What is ester hydrolysis and why is this specific molecule so susceptible to it?

A1: Ester hydrolysis is a chemical reaction where an ester bond is cleaved by a water molecule, resulting in the formation of a carboxylic acid and an alcohol.[2] In this case, the products are 4-amino-2-chloropyrimidine-5-carboxylic acid and ethanol.

The susceptibility of this compound is due to two main factors:

  • The Electron-Deficient Pyrimidine Ring: The pyrimidine ring contains two nitrogen atoms, and is further substituted with an electron-withdrawing chlorine atom. This electronic structure pulls electron density away from the ester group.

  • Increased Carbonyl Electrophilicity: This electron-withdrawing effect makes the carbonyl carbon of the ester group more electron-poor (electrophilic) and, therefore, a more attractive target for nucleophilic attack by water.

The reaction is significantly accelerated by the presence of acids (H⁺) or bases (OH⁻), which act as catalysts.[2]

Hydrolysis_Mechanism Diagram 1: Catalyzed Hydrolysis Mechanism Reactant This compound (Ester) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack (Catalyzed) Water H₂O Catalyst H⁺ (Acid) or OH⁻ (Base) Product_Acid 4-amino-2-chloropyrimidine-5-carboxylic acid Intermediate->Product_Acid Elimination of Leaving Group Product_Alcohol Ethanol Intermediate->Product_Alcohol

Diagram 1: Catalyzed Hydrolysis Mechanism
Q2: Under what pH and temperature conditions is the compound most stable?

A2: The rate of ester hydrolysis is highly dependent on pH. The reaction is slowest in a slightly acidic to neutral environment, typically between pH 4 and 6.[2] Both strongly acidic (pH < 4) and, particularly, basic (pH > 8) conditions will dramatically increase the rate of degradation. Furthermore, like most chemical reactions, the rate of hydrolysis increases with temperature.[2] To minimize degradation, reactions should be run at the lowest temperature compatible with the desired reaction rate, and for sensitive substrates, conducting reactions at 0-4°C can be highly effective.[2]

Q3: What are the common signs of hydrolysis, and how can I detect it analytically?

A3: The most common signs of hydrolysis include:

  • Chromatography: The appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate or a new peak with a shorter retention time in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The resulting carboxylic acid is significantly more polar than the parent ester.

  • Reaction Yields: Unusually low yields in reactions where the ester is a starting material.

  • Physical Appearance: While less reliable, significant degradation may sometimes lead to changes in the physical appearance or solubility of the material.

Analytical Detection: A robust RP-HPLC method is ideal for quantifying the purity of the compound and detecting the carboxylic acid degradant. Based on methods for similar structures, a good starting point would be:[3][4]

  • Column: C18 (e.g., 150 x 4.6 mm, 2.7 µm).[3]

  • Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid, pH ~3) and methanol or acetonitrile.[3]

  • Detection: UV detection at approximately 254 nm.[3]

  • Temperature: 40°C.[3]

Troubleshooting Guide: Common Experimental Issues

This guide provides a logical workflow for diagnosing and solving problems related to the hydrolysis of this compound.

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Hydrolysis Start Problem Observed (e.g., Low Yield, Impurity Peak) Check_Storage Verify Storage Conditions Was material stored under inert gas in a desiccator at 2-8°C? Start->Check_Storage Check_Reagents Assess Reaction Conditions Were anhydrous solvents and reagents used? Was glassware oven-dried? Check_Storage:f1->Check_Reagents Yes Action_Storage Action: Re-order or purify material. Implement strict storage protocol. Check_Storage:f1->Action_Storage No Check_pH Evaluate Reaction pH Could acidic or basic impurities be present? Is a strong base used in the reaction? Check_Reagents:f1->Check_pH Yes Action_Reagents Action: Re-dry all solvents/reagents. Use molecular sieves. Ensure inert atmosphere setup. Check_Reagents:f1->Action_Reagents No Action_pH Action: Add a non-nucleophilic base (e.g., DIPEA) to scavenge acid. Consider an alternative, non-basic catalyst or reaction path. Check_pH:f1->Action_pH Yes Solution Problem Resolved Check_pH:f1->Solution No Action_Storage->Solution Action_Reagents->Solution Action_pH->Solution

Diagram 2: Troubleshooting Workflow for Hydrolysis
Observed Issue Primary Suspected Cause Recommended Actions & Investigation
Low reaction yield; starting material consumed but desired product is not the major component. Hydrolysis of the starting material before or during the reaction.1. Confirm Purity: Analyze the starting material by HPLC or NMR before use. 2. Verify Anhydrous Conditions: Ensure all solvents were properly dried and the reaction was performed under an inert atmosphere (see Protocol 2).[2] 3. Check for Catalysts: Are there any acidic or basic reagents or impurities that could be catalyzing the hydrolysis?[2]
A new, highly polar impurity is observed via TLC/HPLC during reaction monitoring. Formation of the carboxylic acid hydrolysis product.1. Isolate and Characterize: If possible, isolate the impurity and confirm its identity by LC-MS or NMR. 2. Lower Temperature: Reduce the reaction temperature to slow the rate of hydrolysis relative to the desired reaction.[2] 3. pH Control: If the reaction medium is aqueous or protic, ensure it is buffered to a pH between 4 and 6.[2][5]
Purified compound shows decreasing purity over time in storage. Moisture ingress during storage.1. Review Storage Protocol: The compound must be stored under strictly anhydrous and inert conditions.[6] 2. Implement Protocol 1: Transfer the material to a new, dry container, flush thoroughly with argon or nitrogen, seal tightly, and store in a desiccator at the recommended temperature (2-8°C).[6][7] A freezer is often humid and should be avoided unless the container is perfectly sealed under an inert atmosphere.[6]

Prevention Protocols and Best Practices

Proactive measures are the most effective way to prevent hydrolysis. Follow these protocols to ensure the integrity of your compound.

Protocol 1: Optimal Storage and Handling

Proper storage is the first line of defense against hydrolysis.

  • Container: Use a clean, dry glass vial with a PTFE-lined cap that provides an airtight seal.

  • Inert Atmosphere: Before sealing, flush the vial containing the compound with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace all air and moisture.

  • Sealing: Tightly seal the cap and wrap the junction with Parafilm® for an extra barrier against moisture.

  • Secondary Containment: Place the sealed vial inside a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite®) or molecular sieves.[6]

  • Temperature: Store the desiccator in a refrigerator at 2-8°C.[7] This reduces the rate of any potential degradation.

  • Handling: When accessing the compound, allow the vial to warm to room temperature inside the desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

Protocol 2: Executing Reactions Under Strictly Anhydrous Conditions

This protocol is essential for any reaction involving the title compound, especially when using moisture-sensitive reagents or running reactions for extended periods.

  • Glassware Preparation: Dry all glassware (flasks, stir bars, condensers) in an oven at >120°C for a minimum of 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[2]

  • Solvent Preparation: Use commercially available anhydrous solvents packaged under an inert atmosphere. Alternatively, dry solvents using an appropriate drying agent or a solvent purification system.

  • Reagent Addition: Add this compound and other solid reagents to the reaction flask under a positive flow of inert gas. Add anhydrous solvents and liquid reagents via a syringe through a rubber septum.[2]

  • Maintaining Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon or a bubbler system. For reactions requiring a condenser, fit the top with a drying tube containing a desiccant.[2]

Anhydrous_Setup Diagram 3: Anhydrous Reaction Setup cluster_flask Reaction Vessel Flask Needle_Out Outlet Needle Flask->Needle_Out Stir_Bar Stir Bar Septum Rubber Septum Inert_Gas Dry N₂ or Ar Source Needle_In Inlet Needle Inert_Gas->Needle_In via tubing Needle_In->Flask Bubbler Oil Bubbler Needle_Out->Bubbler Positive Pressure Syringe Syringe with Anhydrous Solvent/Reagent Syringe->Flask Addition through Septum

Diagram 3: Anhydrous Reaction Setup
Data Summary: Hydrolysis Risk Assessment
ConditionRisk of HydrolysisRecommended Action
Storage/Reaction in Air High Always handle and store under an inert atmosphere (N₂ or Ar).[6]
Presence of Water/Moisture High Use anhydrous solvents and oven-dried glassware.[2]
Basic Conditions (pH > 8) Very High Avoid strong bases. If a base is needed, use a non-nucleophilic, hindered base (e.g., DIPEA) and add it at low temperature.
Acidic Conditions (pH < 4) High Avoid strong acids. Buffer reactions if necessary to maintain pH 4-6.[2]
Elevated Temperature (>40°C) Medium to High Conduct reactions at the lowest feasible temperature. Store compound at 2-8°C.[2][7]
Neutral pH (4-6), Anhydrous Low This represents the optimal condition for stability.
References
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
  • Sigma-Aldrich.Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98.
  • Jubilant Ingrevia. (2024, February 19). Safety Data Sheet.
  • BLD Pharm.89793-12-4|Ethyl 2-chloropyrimidine-5-carboxylate.
  • ChemFine. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • BenchChem.Preventing hydrolysis of the ester group during reactions.
  • ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?
  • TCI Chemicals.Ethyl 2-Chloropyrimidine-5-carboxylate | 89793-12-4.
  • Chem-Impex.4-Amino-2-Chloropyrimidine.
  • Thermo Scientific Chemicals.Ethyl 2-chloropyrimidine-5-carboxylate, 97% 1 g.
  • ChemicalBook.Ethyl 2-chloropyrimidine-5-carboxylate synthesis.
  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?
  • God-Love, T., et al. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science.
  • Barrio, P., et al. (2003).
  • Vutsova, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules.
  • Guidechem.ethyl 5-aMino-2-chloropyriMidine-4-carboxylate 59950-50-4.
  • BLD Pharm.1240597-30-1|Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.
  • Buděšínský, Z., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
  • ECHEMI.4-amino-2-chloro-pyrimidine-5-carboxylic acid ethyl ester Formula.
  • LookChem.Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min.
  • AbacipharmTech.Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.
  • Sunway Pharm Ltd.ethyl 2-amino-4-chloropyrimidine-5-carboxylate - CAS:1240597-30-1.
  • CymitQuimica.Ethyl 5-amino-2-chloropyrimidine-4-carboxylate.
  • ChemicalBook. (2025, July 19). Ethyl 2-aminopyrimidine-5-carboxylate - Safety Data Sheet.
  • He, L., et al. (2008). Mthis compound. Acta Crystallographica Section E: Structure Reports Online.
  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
  • BenchChem.A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Derivatives.
  • Eroglu, O., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • ResearchGate.Request PDF | Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.

Sources

Technical Support Center: Synthesis and Handling of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-amino-2-chloropyrimidine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The inherent reactivity of this molecule, particularly the 2-chloro substituent, presents both opportunities for diverse functionalization and challenges in avoiding unwanted side reactions, most notably dechlorination. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the 2-chloro group on this compound susceptible to dechlorination?

The 2-chloro substituent on the pyrimidine ring is prone to reductive cleavage, a process known as hydrodechlorination, particularly under conditions employed for palladium-catalyzed cross-coupling reactions.[1][2] This side reaction replaces the chlorine atom with a hydrogen atom, leading to the formation of Ethyl 4-aminopyrimidine-5-carboxylate as a significant byproduct. The pyrimidine ring's electron-deficient nature, compounded by the electron-withdrawing carboxylate group, activates the C-Cl bond for oxidative addition to the palladium(0) catalyst. The presence of a hydride source in the reaction mixture, which can be a deliberately added reagent or arise from the decomposition of solvents or other reagents, can then lead to the undesired dechlorination.

Q2: How do the amino and carboxylate groups on the pyrimidine ring influence the reactivity of the 2-chloro position?

The 4-amino group is an electron-donating group, which can increase the electron density of the pyrimidine ring. This can modulate the reactivity of the 2-chloro group, potentially making oxidative addition to the palladium catalyst more challenging compared to unsubstituted chloropyrimidines.[3] Conversely, the 5-carboxylate group is electron-withdrawing, which enhances the electrophilicity of the pyrimidine ring and can facilitate nucleophilic aromatic substitution reactions. In the context of palladium-catalyzed cross-coupling, the interplay of these electronic effects can be complex and requires careful optimization of reaction conditions to favor the desired coupling over dechlorination.

Q3: What are the primary reaction types where dechlorination of this compound is a concern?

Dechlorination is a common side reaction in several palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Used for the formation of C-C bonds with boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with amines.[4]

  • Sonogashira Coupling: To create C-C bonds with terminal alkynes.[5]

In these reactions, the palladium catalyst can promote the undesired hydrodechlorination pathway, especially in the presence of trace amounts of water, alcohols, or other hydride donors.

Troubleshooting Guide: Avoiding Dechlorination

This section addresses common issues encountered during reactions with this compound and provides a systematic approach to troubleshooting.

Issue 1: High Levels of Dechlorinated Byproduct Observed in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound, but I am observing a significant amount of the dechlorinated product, Ethyl 4-aminopyrimidine-5-carboxylate. How can I minimize this side reaction?

Answer: The formation of a dechlorinated byproduct in Suzuki-Miyaura couplings of chloropyrimidines is a frequent challenge.[1][6] Here is a systematic approach to address this issue:

1. Catalyst and Ligand Selection:

  • Palladium Source: While Pd(PPh₃)₄ is a common choice, it can sometimes promote hydrodechlorination. Consider using a more active and stable precatalyst such as Pd₂(dba)₃ or a palladium-N-heterocyclic carbene (NHC) complex.

  • Phosphine Ligand: The choice of ligand is critical. Electron-rich and sterically hindered phosphine ligands can promote the desired cross-coupling over dechlorination.[4] Consider screening ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the reductive elimination step of the catalytic cycle, disfavoring the competing hydrodechlorination pathway.

2. Base and Solvent Optimization:

  • Base: The choice of base can significantly impact the reaction outcome. While strong bases like K₃PO₄ are often effective, they can also promote side reactions. Consider using a milder base such as K₂CO₃ or Cs₂CO₃.[1] It is also crucial to use a high-purity, anhydrous base.

  • Solvent: Ensure the use of anhydrous and degassed solvents. Protic solvents like alcohols can act as hydride donors, leading to dechlorination. Aprotic solvents such as 1,4-dioxane, toluene, or DMF are generally preferred.[1] A mixture of an aprotic solvent with a minimal amount of degassed water is often necessary for the Suzuki reaction to proceed, but excess water should be avoided.

3. Reaction Temperature and Time:

  • Temperature: Higher temperatures can sometimes favor the dechlorination pathway. Try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes offer better control over the temperature and shorter reaction times, potentially reducing the formation of byproducts.[7]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor dechlorination.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start High Dechlorination in Suzuki Coupling catalyst Optimize Catalyst System - Switch to Pd2(dba)3 or Pd-NHC - Screen bulky phosphine ligands (XPhos, SPhos) start->catalyst base_solvent Modify Base and Solvent - Use milder, anhydrous base (K2CO3, Cs2CO3) - Employ anhydrous, degassed aprotic solvents (Dioxane, Toluene) catalyst->base_solvent temp_time Adjust Reaction Parameters - Lower reaction temperature - Monitor reaction closely and reduce time base_solvent->temp_time boronic_ester Consider Boronic Ester - Use pinacol boronate esters to reduce protodeboronation temp_time->boronic_ester outcome Reduced Dechlorination & Improved Yield boronic_ester->outcome

Caption: A systematic workflow for troubleshooting high dechlorination in Suzuki-Miyaura coupling.

Issue 2: Dechlorination Outcompetes C-N Bond Formation in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but the primary product is the dechlorinated starting material. What should I do?

Answer: Dechlorination can be a significant competing reaction in Buchwald-Hartwig aminations, particularly with electron-rich heterocyclic chlorides.[4] The following adjustments can help favor the desired C-N bond formation:

1. Ligand Selection is Key:

  • The choice of phosphine ligand is paramount in suppressing hydrodechlorination. Sterically hindered, electron-rich biaryl phosphine ligands are generally preferred.[4] Consider using ligands such as BrettPhos, RuPhos, or Josiphos-type ligands, which have been shown to be effective for challenging aminations of heteroaryl chlorides.

2. Base Selection and Stoichiometry:

  • Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[8] However, an excess of a very strong base can sometimes promote side reactions. Carefully control the stoichiometry of the base.

3. Solvent and Temperature Control:

  • Use strictly anhydrous and deoxygenated solvents. Toluene and 1,4-dioxane are common choices.[8]

  • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to disfavor the competing dechlorination pathway.

4. Precatalyst Choice:

  • Using a well-defined palladium precatalyst, such as a G3 or G4 palladacycle, can provide more consistent results and may help to minimize side reactions compared to generating the active catalyst in situ from a palladium source and a separate ligand.

Desired Reaction vs. Dechlorination Pathway

G cluster_0 Catalytic Cycle A Pd(0)L_n Oxidative Addition B Ar-Pd(II)(Cl)L_n A->B C1 Desired Pathway Transmetalation/Amine Coordination B->C1 [Coupling Partner] C2 Side Reaction Hydride Transfer B->C2 [Hydride Source] D1 Ar-Pd(II)(Nu)L_n C1->D1 E1 Reductive Elimination D1->E1 E1->A Regenerates Pd(0) F1 {Ar-Nu | Desired Product} E1->F1 D2 Ar-Pd(II)(H)L_n C2->D2 E2 Reductive Elimination D2->E2 E2->A Regenerates Pd(0) F2 {Ar-H | Dechlorinated Byproduct} E2->F2

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are generalized protocols for key transformations of this compound. Note: These are starting points, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is designed to minimize dechlorination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol boronate ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (anhydrous, powdered, 2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Monitoring Dechlorination

A reverse-phase HPLC method can be used to monitor the progress of the reaction and quantify the amount of dechlorinated byproduct.

HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Column Temperature: 30 °C

Procedure:

  • Prepare a standard solution of this compound and, if available, the dechlorinated byproduct (Ethyl 4-aminopyrimidine-5-carboxylate) of known concentrations.

  • During the reaction, withdraw small aliquots at regular intervals.

  • Quench the aliquot with a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analyze the samples by HPLC and quantify the starting material, product, and byproduct by comparing their peak areas to the standard curves.[9][10]

Summary of Recommended Conditions to Avoid Dechlorination

ParameterRecommendation for Suzuki CouplingRecommendation for Buchwald-Hartwig AminationRationale
Palladium Source Pd₂(dba)₃ or Pd-NHC precatalystsG3 or G4 Palladacycle precatalystsMore stable and active precatalysts can promote the desired reaction over side reactions.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Sterically hindered biaryl phosphines (e.g., BrettPhos, RuPhos)Promotes reductive elimination and sterically disfavors pathways leading to dechlorination.
Base Anhydrous, milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOt-Bu, LiHMDS)The appropriate base is crucial for the specific reaction mechanism, but using it in the correct stoichiometry and anhydrous form is key.
Solvent Anhydrous, degassed aprotic solvents (e.g., 1,4-dioxane, toluene)Anhydrous, degassed aprotic solvents (e.g., toluene, THF)Avoids protic sources that can act as hydride donors.
Temperature Lowest effective temperature (e.g., 80-100 °C)Lowest effective temperatureMinimizes the rate of side reactions, which can be more sensitive to temperature increases than the desired coupling.
Atmosphere Strictly inert (Argon or Nitrogen)Strictly inert (Argon or Nitrogen)Prevents oxidation of the catalyst and reagents.

References

  • BenchChem.
  • ResearchGate. An Efficient Synthesis of 2-Chloropyrimidines via Pd-catalyzed Regioselective Dechlorination of 2,4-Dichloropyrimidines in the Presence of NaHCO3. Request PDF. Published August 7, 2025.
  • PubMed. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. Published April 15, 2007.
  • BenchChem. The Synthetic Versatility of Ethyl 4-chloropyrimidine-5-carboxylate: A Technical Guide. BenchChem. Published 2025.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine. BenchChem. Published 2025.
  • East China Normal University. An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO3. East China Normal University.
  • Wikipedia.
  • Google Patents. 4-Amino-2-ureido-pyrimidine-5-carboxamides, processes for their preparation, medicaments containing these compounds and their use.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023.
  • BenchChem. Application Notes and Protocols: Ethyl 4-chloropyrimidine-5-carboxylate in Medicinal Chemistry. BenchChem. Published 2025.
  • Google Patents. Process for the preparation of chloropyrimidines.
  • MDPI.
  • BenchChem. Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug. BenchChem. Published 2025.
  • 华东师范大学. An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO3. 华东师范大学.
  • Google Patents. Substituted 2-aminopyrimidine-4-carboxamide derivatives and pharmaceutical compositions.
  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Published March 30, 2021.
  • Organic Syntheses. 2-Chloropyrimidine. Organic Syntheses.
  • NIH. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. NIH. Published April 11, 2022.
  • PMC. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
  • NIH. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH. Published January 19, 2023.
  • Google Patents. Regioselective preparation of substituted pyrimidines.
  • CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library.
  • SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC.
  • European Patent Office. NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. European Patent Office. Published December 14, 1998.
  • AbacipharmTech.
  • CymitQuimica.
  • TCI Chemicals.
  • ECHEMI. 4-amino-2-chloro-pyrimidine-5-carboxylic acid ethyl ester Formula. ECHEMI.
  • PMC.
  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem. Published 2025.
  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. Published June 8, 2020.
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Published April 5, 2022.
  • ResearchGate. Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions and their Potential Use as Highly Selective Potent Inhibitors of Aldose Reductase.
  • MedchemExpress.com. Ethyl 4-chloro-2-(methylthio)
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Published April 5, 2022.
  • Amerigo Scientific.
  • Reddit. Sonogashira coupling : r/Chempros. Reddit. Published March 6, 2021.
  • Guidechem.

Sources

Technical Support Center: Optimizing Suzuki Reactions for Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with Ethyl 4-amino-2-chloropyrimidine-5-carboxylate. This substrate, while a valuable building block, presents a unique set of challenges in Suzuki-Miyaura cross-coupling due to its electronic properties and functional group arrangement.

The 2-chloro position on the pyrimidine ring is less reactive than its bromo- or iodo-analogs, making the crucial oxidative addition step challenging.[1][2][3] Furthermore, the presence of the basic amino group and the pyrimidine ring nitrogens can lead to catalyst inhibition or deactivation through coordination with the palladium center.[3][4][5]

This document provides a structured, in-depth troubleshooting guide and a series of frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve high yields of your desired product.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of common problems encountered in the laboratory. Each issue is followed by an analysis of potential causes and a systematic approach to resolution.

Q1: My reaction shows very low or no conversion of the starting material. What's wrong?

This is the most frequent issue, often stemming from either an inefficient catalyst system or suboptimal reaction parameters that fail to overcome the activation barrier of the C-Cl bond.

Potential Cause 1: Ineffective Oxidative Addition The Carbon-Chlorine (C-Cl) bond in your substrate is strong and requires a highly active catalyst for cleavage, which is the rate-determining step in many Suzuki couplings involving aryl chlorides.[3][6]

  • Solution: Employ a state-of-the-art catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[7]

    • Switch to Bulky, Electron-Rich Ligands: These ligands accelerate both oxidative addition and the subsequent reductive elimination step.[8] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the industry standard for coupling aryl chlorides.[9][10]

    • Use a Modern Pre-catalyst: Well-defined palladium pre-catalysts (e.g., XPhos Pd G3/G4) are often more effective and reproducible than generating the active catalyst in situ.[10] They efficiently generate the active monoligated Pd(0) species required for the catalytic cycle.

Potential Cause 2: Catalyst Deactivation The nitrogen atoms on the pyrimidine ring and the exocyclic amino group can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[3][5]

  • Solution:

    • Utilize Sterically Hindered Ligands: The bulk of ligands like XPhos or SPhos can create a protective pocket around the palladium atom, sterically shielding it from coordination by the substrate's nitrogen atoms.[3]

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation, though this is not ideal for process chemistry.

Potential Cause 3: Ineffective Base The base is not merely a spectator; it is critical for activating the boronic acid into a more nucleophilic "ate" complex ([ArB(OH)₃]⁻), which is necessary for the transmetalation step.[3][11][12][13] A weak or poorly soluble base will stall the catalytic cycle.

  • Solution:

    • Screen Stronger Bases: For challenging couplings, strong inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points and frequently outperform weaker bases like Na₂CO₃ or K₂CO₃.[3][9]

    • Optimize the Solvent System: The solubility of the base is crucial. Biphasic solvent systems like 1,4-dioxane/water, toluene/water, or 2-MeTHF/water are often used to ensure partial dissolution of the inorganic base while keeping the organic components in solution.[3][14]

Q2: My analysis shows a significant amount of a byproduct where the chlorine atom is replaced by hydrogen (dehalogenation). How can I prevent this?

Dehalogenation, or hydrodehalogenation, is a common side reaction with electron-deficient (hetero)aryl halides.[1][2]

Primary Cause: Formation of Palladium-Hydride (Pd-H) Species This undesired species can arise from the reaction of the palladium complex with various components in the mixture, including the solvent (especially alcohols), the base (e.g., alkoxides), or even trace water.[1][15] The Pd-H intermediate can then undergo reductive elimination with the pyrimidine substrate to yield the dehalogenated byproduct.

  • Solutions:

    • Base Selection: Avoid strong alkoxide bases (e.g., NaOtBu) if dehalogenation is observed. Switch to phosphate (K₃PO₄) or carbonate (Cs₂CO₃, K₂CO₃) bases, which are less likely to be hydride sources.[1]

    • Solvent Choice: While often used, protic solvents like ethanol can sometimes be a source of hydrides. Consider switching to aprotic solvents like 1,4-dioxane, toluene, or 2-MeTHF.[16]

    • Use Boronic Esters: Using a more stable boronic acid derivative, such as a pinacol ester, can sometimes alter the reaction kinetics to favor the desired cross-coupling over dehalogenation.

Q3: I'm seeing a lot of symmetrical biaryl byproduct from the homocoupling of my boronic acid. What is the cause?

Boronic acid homocoupling is a frustrating side reaction that consumes your nucleophile and complicates purification.

Primary Cause: Presence of Oxygen and/or Pd(II) Species The two main drivers of homocoupling are dissolved oxygen and an excess of Pd(II) species in the reaction.[17][18] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[18] This Pd(II), whether from oxidation or from using a Pd(II) pre-catalyst like Pd(OAc)₂, can then react with two molecules of the boronic acid to form the homocoupled product.[15][19]

  • Solutions:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents and the final reaction mixture are thoroughly degassed. Sparging with an inert gas (argon or nitrogen) for 15-30 minutes is good practice.[20] For highly sensitive reactions, performing three freeze-pump-thaw cycles is the most effective method for removing dissolved oxygen.[18]

    • Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. This minimizes the initial concentration of Pd(II) that can drive the homocoupling pathway.[18]

    • Slow Addition: In some cases, slowly adding the boronic acid to the reaction mixture via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[17]

Q4: My boronic acid seems to be decomposing during the reaction (protodeborylation). How can I improve its stability?

Protodeborylation is the undesired cleavage of the C-B bond, typically by hydrolysis, replacing the boronic acid group with a hydrogen atom. Heteroaryl boronic acids are particularly susceptible to this side reaction.[15][21]

Primary Cause: Instability of the Boronic Acid Boronic acids are in equilibrium with their corresponding boroxines and are susceptible to hydrolysis, especially at elevated temperatures in aqueous basic media.[15]

  • Solutions:

    • Use Boronic Esters: This is the most effective strategy. Boronic acid pinacol esters (Bpin) or MIDA boronates are significantly more stable than the corresponding boronic acids.[15] They act as slow-release reservoirs of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[22][23][24]

    • Minimize Water: While water is often necessary to dissolve the base, using the minimum required amount can help reduce the rate of protodeborylation. A solvent system like 10:1 Dioxane/H₂O is a common starting point.

    • Use KF as the Base: Anhydrous potassium fluoride (KF) can activate the boronic acid without the need for water, which can be useful for substrates that are not base-sensitive.[13]

Frequently Asked Questions (FAQs)

  • What is the best "go-to" catalyst system for this substrate? For a challenging heteroaryl chloride like this, a highly effective starting point would be a modern Buchwald pre-catalyst. XPhos Pd G3 (or G4) combined with a strong base like K₃PO₄ in a 1,4-dioxane/H₂O (10:1) solvent system at 90-110 °C is a robust combination with a high probability of success.

  • How can I be sure the amino group isn't the problem? While catalyst inhibition is a real possibility[5], modern bulky ligands are designed to overcome this.[4] If you suspect inhibition is the primary issue even with a ligand like XPhos, you could perform a control experiment by protecting the amine (e.g., as a Boc-carbamate or pivalamide) and repeating the reaction. If the protected substrate reacts much more efficiently, it confirms a strong inhibitory effect.

  • Can I use microwave irradiation to speed up the reaction? Yes. Microwave heating can be highly effective for Suzuki couplings of challenging substrates, often reducing reaction times from hours to minutes and improving yields.[14] A typical starting point would be 15-30 minutes at 100-140 °C.[14] It is an excellent tool for rapid screening of conditions (catalysts, bases, solvents).

  • My boronic acid is expensive. Can I use a different stoichiometry? While a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, using a large excess can promote homocoupling. If you must use the chloropyrimidine as the excess reagent, ensure it is of high purity to avoid introducing impurities that could interfere with the catalyst. Using a 1:1 stoichiometry is possible but may result in incomplete conversion of the limiting reagent.

Data & Protocols

Data Presentation: Condition Screening Tables

For systematic optimization, screen a matrix of catalysts, ligands, bases, and solvents.

Table 1: Recommended Catalyst & Ligand Systems for Screening

Catalyst SystemLigand TypeProsConsTypical Loading (mol%)
Pd₂(dba)₃ + XPhosBuchwald BiarylphosphineHighly active for C-Cl bonds, sterically shielding.[8][10]Air-sensitive components, requires in situ activation.1-2 Pd / 2-4 Ligand
XPhos Pd G3Buchwald Pre-catalystAir-stable, highly reproducible, very active.[10]Higher cost.1-2
Pd(OAc)₂ + SPhosBuchwald BiarylphosphineWidely used, effective for many substrates.[8][20]Pd(II) source can promote homocoupling.[19]1-2 Pd / 2-4 Ligand
IPr-Pd-PEPPSINHC Pre-catalystVery robust, thermally stable, good for hetero-cycles.[25]May be less active than best phosphine systems.2-4

Table 2: Recommended Base & Solvent Combinations for Screening

Base (2-3 equiv.)Solvent System (0.1 M)Temperature (°C)Notes
K₃PO₄1,4-Dioxane / H₂O (10:1)100-110Excellent, robust starting point for difficult couplings.[1][8]
Cs₂CO₃Toluene / H₂O (10:1)100-110Strong base, good for promoting challenging transmetalation.[1][10]
K₂CO₃2-MeTHF / H₂O (10:1)90-100Weaker base, but can be effective and is a greener solvent choice.[14]
K₂CO₃Ethanol / H₂O (4:1)80 (reflux)Protic solvent may aid solubility but carries a risk of dehalogenation.[16]
Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Screening This protocol should always be performed under an inert atmosphere (Nitrogen or Argon).

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or boronic ester (1.2 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[10]

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).[10]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[10]

  • Degassing (Optional but Recommended): Sparge the reaction mixture by bubbling argon through the solution via a needle for 5-10 minutes.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h). Check for consumption of starting material and formation of product and key byproducts (dehalogenated starting material, homocoupled boronic acid).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations: Workflows & Mechanisms

Diagram 1: Annotated Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa Slow step for C-Cl bond. Requires electron-rich, bulky ligands. pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex trans Transmetalation (R-B(OR)₂) pd2_complex->trans inhibition Catalyst Inhibition (-NH₂ or N-ring coordination) pd2_complex->inhibition Deactivation Pathway pd2_biaryl Ar-Pd(II)L₂-R trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-R (Product) re->product boronate R-B(OH)₂ + Base ⇌ [R-B(OH)₃]⁻ boronate->trans Base is critical Troubleshooting_Workflow start Low or No Yield? check_sm Starting Material Fully Consumed? start->check_sm no_conv No Conversion: Inactive Catalyst System check_sm->no_conv No check_side_products Identify Byproducts (LCMS, NMR) check_sm->check_side_products Yes sol_no_conv1 1. Use stronger base (K₃PO₄, Cs₂CO₃) no_conv->sol_no_conv1 sol_no_conv2 2. Use bulky, e⁻-rich ligand (XPhos, SPhos) no_conv->sol_no_conv2 sol_no_conv3 3. Increase Temperature (90-110 °C) no_conv->sol_no_conv3 dehalo Dehalogenation (Ar-H) check_side_products->dehalo homo Homocoupling (R-R) check_side_products->homo proto Protodeborylation (R-H) check_side_products->proto sol_dehalo 1. Switch to aprotic solvent 2. Use K₃PO₄ or K₂CO₃ base dehalo->sol_dehalo sol_homo 1. Rigorously degas solvents (Freeze-Pump-Thaw) 2. Use Pd(0) pre-catalyst homo->sol_homo sol_proto 1. Use boronic ester (Bpin) 2. Minimize water content proto->sol_proto

Caption: A logical workflow for diagnosing and solving common Suzuki reaction issues.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • Tomanová, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Jedinák, L., et al. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved from [Link]

  • Gale, A., et al. (2023). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Bykov, A. V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts. Retrieved from [Link]

  • ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]

  • ResearchGate. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2023). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. Retrieved from [Link]

  • Miller, J. A., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • ResearchGate. (2014). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]

  • Carrow, B. P., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. Retrieved from [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Retrieved from [Link]

  • Smith, R. C. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Frégin, M., & Gauchot, V. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Billingsley, K. L., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Retrieved from [Link]

  • ResearchGate. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. Retrieved from [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

  • MacNeil, J. I., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • Naz, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Catalysts. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Vantourout, J. C., et al. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Organic Letters. Retrieved from [Link]

  • Ghaffari, B., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate reaction yield improvement

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical research, ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a key building block for a variety of bioactive molecules, including kinase inhibitors used in oncology.[1] Achieving a high yield of this compound is crucial for the efficiency and cost-effectiveness of drug development pipelines. However, its synthesis can present several challenges, from controlling regioselectivity during amination to minimizing side reactions and impurities.

This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this compound. Drawing on established principles of pyrimidine chemistry, this guide offers in-depth, field-proven insights in a direct question-and-answer format.

Typical Synthetic Pathway Overview

The most common and practical synthesis of this compound involves a two-step process starting from the readily available ethyl 2,4-dihydroxypyrimidine-5-carboxylate.

  • Chlorination: The dihydroxy pyrimidine is first converted to its corresponding dichloro derivative, ethyl 2,4-dichloropyrimidine-5-carboxylate, using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

  • Regioselective Amination: The crucial step involves the selective substitution of the chlorine atom at the C4 position with an amino group via a nucleophilic aromatic substitution (SNAr) reaction. The C4 position is inherently more reactive to nucleophilic attack than the C2 position due to greater electron deficiency.

Below is a diagram illustrating the overall workflow.

Synthesis_Workflow Start Ethyl 2,4-dihydroxypyrimidine- 5-carboxylate Step1 Chlorination (e.g., POCl₃) Start->Step1 Intermediate Ethyl 2,4-dichloropyrimidine- 5-carboxylate Step1->Intermediate Step2 Regioselective Amination (e.g., NH₄OH, NH₃ gas) Intermediate->Step2 Product Ethyl 4-amino-2-chloropyrimidine- 5-carboxylate Step2->Product Purification Purification (Recrystallization / Chromatography) Product->Purification FinalProduct High-Purity Product Purification->FinalProduct

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing both the underlying cause and a detailed protocol for resolution.

Question 1: My overall yield is consistently low. What are the primary causes and how can I fix this?

Low yield is the most common issue, often stemming from problems in either the chlorination or amination step.

Potential Cause A: Inefficient Chlorination

The conversion of the dihydroxy pyrimidine to the dichloro intermediate can be incomplete.

  • Explanation: The starting material, ethyl 2,4-dihydroxypyrimidine-5-carboxylate, has low solubility in many organic solvents. Inadequate reaction temperature or time can lead to a significant amount of unreacted starting material.

  • Solution:

    • Ensure Anhydrous Conditions: Moisture will readily quench POCl₃. Flame-dry your glassware and use anhydrous reagents.

    • Temperature and Time: The reaction typically requires heating. A common procedure involves refluxing the mixture of the starting material in excess phosphorus oxychloride.[2]

    • Catalyst (Optional): The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.[2]

    • Workup: The workup is critical. The reaction mixture is quenched by slowly adding it to ice water. This must be done carefully in a well-ventilated fume hood due to the vigorous reaction of excess POCl₃ with water.

Potential Cause B: Poor Regioselectivity or Di-substitution in Amination

The formation of the undesired 2-amino-4-chloro isomer or the 2,4-diamino byproduct can significantly reduce the yield of the target molecule.

  • Explanation: While the C4 position is more activated, forcing conditions (high temperature, prolonged reaction times) can lead to a loss of selectivity and reaction at the C2 position. The use of a large excess of the ammonia source can also promote the formation of the di-substituted product.

  • Solution:

    • Control Stoichiometry: Use a controlled amount of the aminating agent. A slight excess (1.1 to 1.5 equivalents) is often sufficient.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0-5°C and slowly allow the reaction to warm to room temperature. Monitor by TLC or LC-MS to avoid over-reaction.

    • Choice of Amine Source: Aqueous ammonia (NH₄OH) or ammonia gas dissolved in a suitable solvent (like dioxane or THF) are common choices. Gaseous ammonia often provides better control.

Potential Cause C: Product Degradation

The pyrimidine ring can be susceptible to decomposition under harsh conditions.

  • Explanation: Strong acidic or basic conditions, especially at elevated temperatures during workup or purification, can lead to cleavage of the pyrimidine ring or hydrolysis of the ester functionality.[3]

  • Solution:

    • Neutralize Carefully: During workup, ensure the pH is carefully adjusted to be near neutral before extraction. Use milder bases like sodium bicarbonate for neutralization.

    • Avoid Excessive Heat: During solvent evaporation and drying, use moderate temperatures (e.g., < 50°C) to prevent thermal decomposition.

Troubleshooting_Low_Yield Start Low Yield Detected Check_SM Analyze crude product: Unreacted Starting Material? Start->Check_SM Check_Purity Analyze crude product: Multiple Spots / Peaks? Check_SM->Check_Purity No Chlorination Issue: Incomplete Chlorination Check_SM->Chlorination Yes (Dihydroxy SM) Amination Issue: Incomplete Amination Check_SM->Amination Yes (Dichloro SM) Side_Rxn Issue: Side Reactions (Di-amination, Isomer) Check_Purity->Side_Rxn Yes Degradation Issue: Product Degradation (Ring opening, Hydrolysis) Check_Purity->Degradation No (Streaking / Baseline) Sol_Chlorination Solution: - Increase reflux time/temp - Use catalytic N,N-dimethylaniline - Ensure anhydrous conditions Chlorination->Sol_Chlorination Sol_Amination Solution: - Increase reaction time - Moderate temperature increase - Check amine source quality Amination->Sol_Amination Sol_Side_Rxn Solution: - Lower reaction temperature - Control amine stoichiometry - Use a non-polar aprotic solvent Side_Rxn->Sol_Side_Rxn Sol_Degradation Solution: - Mild workup conditions (neutral pH) - Avoid high temperatures - Purify promptly Degradation->Sol_Degradation

Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.

Question 2: I am observing a significant amount of the 2,4-diaminopyrimidine impurity. How can I improve selectivity for mono-amination at C4?

This is a classic selectivity problem in pyrimidine chemistry.

  • Explanation: The first amino group introduced at C4 is electron-donating, which slightly deactivates the ring towards further nucleophilic attack. However, the remaining chlorine at C2 is still susceptible to substitution, especially if reaction conditions are too harsh or the concentration of the nucleophile (ammonia) is too high.

  • Solution Protocol:

    • Solvent Choice: The choice of solvent can influence selectivity. Less polar, aprotic solvents such as THF, Dioxane, or Toluene can favor mono-substitution over more polar solvents like alcohols or DMF.

    • Controlled Addition: Add the ammonia source slowly to the solution of the dichloro-pyrimidine at a low temperature (0°C). This keeps the instantaneous concentration of the nucleophile low, favoring reaction at the more reactive C4 site.

    • Use of a Base as an Acid Scavenger: The reaction generates HCl, which can protonate the product and starting materials, affecting their reactivity.[3] Including a non-nucleophilic base can improve the reaction.

BaseTypeTypical SolventRationale
Triethylamine (TEA) OrganicDichloromethane, THFSoluble, acts as an effective HCl scavenger. Easy to remove under vacuum.
DIPEA (Hünig's base) Organic, HinderedDichloromethane, THFNon-nucleophilic, prevents potential side reactions with the base itself.[3]
Potassium Carbonate InorganicAcetonitrile, DMFHeterogeneous base, easy to filter off. Can promote clean reactions.[4]
Question 3: My final product is difficult to purify. What are the best practices for purification?

Effective purification is key to obtaining a high-quality final product.

  • Explanation: Impurities such as the unreacted dichloro starting material, the di-amino byproduct, or the 2-amino isomer can be difficult to separate due to similar polarities.

  • Recommended Techniques:

    • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly crystalline product.

      • Protocol: A mixture of ethanol and water is often effective.[5] Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the crystals by filtration.

    • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is the next step.

      • Eluent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The product is moderately polar. A typical starting point would be 10-20% ethyl acetate in hexanes, gradually increasing the polarity.

      • Monitoring: Use TLC with visualization under UV light (254 nm) to track the separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the amination of chloropyrimidines? A1: The primary role of an added base in the amination of a chloropyrimidine is to act as an acid scavenger.[3] The nucleophilic substitution reaction releases one equivalent of hydrogen chloride (HCl). This acid can protonate the nitrogen atoms on the pyrimidine ring or the amino group of the product, which can complicate the reaction and potentially lead to side reactions or degradation. By neutralizing the generated HCl, the base ensures the reaction proceeds smoothly.[3]

Q2: Can I use other aminating agents besides ammonia? A2: Yes, the amination of chloropyrimidines is a versatile reaction.[6][7] Both primary and secondary aliphatic and aromatic amines can be used as nucleophiles to generate a wide range of substituted aminopyrimidines. However, the reactivity of the amine and the reaction conditions (e.g., temperature, use of a catalyst) will need to be optimized for each specific substrate.[8]

Q3: How can I effectively monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a silica gel plate and an eluent system like 30% ethyl acetate in hexanes. The starting material (ethyl 2,4-dichloropyrimidine-5-carboxylate) will be less polar (higher Rf value) than the product (this compound). The di-amino byproduct will be the most polar (lowest Rf value). Staining with potassium permanganate or visualizing under UV light will show the spots. For more quantitative analysis, LC-MS is recommended.

Q4: Are there alternative synthetic routes that avoid a dichloro intermediate? A4: Yes, other methods for synthesizing pyrimidine derivatives exist, such as one-pot multicomponent reactions (e.g., Biginelli reaction) or building the ring from different precursors.[9][10] However, for producing this specific substitution pattern (4-amino, 2-chloro), the route involving regioselective substitution on the dichloro intermediate is one of the most direct and widely used strategies in both academic and industrial settings.

References
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Google Books.
  • Islam, M. W., Islam, M. M., et al. (2024). A review on pyrimidine-based derivatives: Synthesis and their biological application. Journal of Heterocyclic Chemistry.
  • Pace, J. L., et al. (2007). Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry, 68(15), 5773-5777. [Link]

  • Man, H. W., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(26), 5841-5844. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). ResearchGate. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(21), 6489. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2021). PubMed Central. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]

Sources

Technical Support Center: Managing Solubility Issues of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support resource for Ethyl 4-amino-2-chloropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges associated with this compound. Our objective is to empower you with the scientific rationale and proven methodologies to overcome these obstacles and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the underlying chemical properties of this compound that contribute to its poor aqueous solubility?

The limited aqueous solubility of this compound is a direct consequence of its molecular structure and the resulting solid-state properties. The key factors are:

  • High Crystal Lattice Energy: The planar, aromatic pyrimidine ring facilitates strong intermolecular π-π stacking interactions. Combined with intermolecular hydrogen bonds from the amino group and ester moiety, this creates a very stable crystal lattice. A significant amount of energy is required to break these bonds during the dissolution process.

  • Moderate Lipophilicity: The compound has a predicted LogP value of approximately 1.47.[1] This value indicates a preference for a more lipid-like (non-polar) environment over an aqueous (polar) one, driven by the presence of the ethyl ester and chloro groups.

  • Polar Surface Area (PSA): While the molecule has a PSA of 78.1 Ų, indicating some polar character, it is insufficient to overcome the strong crystal lattice forces and the molecule's overall hydrophobicity in water.[1]

Essentially, the molecule is more stable interacting with itself in a solid crystal than it is interacting with water molecules, resulting in low aqueous solubility.

Troubleshooting Guide: Strategies for Solubility Enhancement

This section provides a systematic, problem-oriented approach to improving the solubility of this compound in your experiments.

Issue 1: My compound is precipitating or "crashing out" of my aqueous buffer during my experiment. What are my immediate troubleshooting steps?

Precipitation occurs when the compound's concentration exceeds its solubility limit in the current conditions. This can be triggered by changes in temperature, pH, or solvent composition (e.g., when diluting a DMSO stock into an aqueous buffer).

Workflow for Immediate Response to Precipitation:

A Compound Precipitates During Experiment B Was a concentrated organic stock diluted into buffer? A->B C Decrease final concentration. Prepare a more dilute stock or use a smaller volume. B->C Yes D Is the buffer temperature lower than preparation temp? B->D No H Solution Stabilized C->H E Equilibrate all solutions to final experiment temperature. Consider gentle warming. D->E Yes F Issue Persists D->F No E->H G Optimize Solvent System: - Adjust pH (See Issue 2) - Use Co-solvents (See Issue 4) F->G G->H

Caption: Decision workflow for addressing unexpected compound precipitation.

Immediate Actions:

  • Re-dissolve and Dilute: If possible, gently warm and agitate the solution to re-dissolve the precipitate. Then, add more of the final buffer to lower the overall concentration below the solubility threshold.

  • Check Co-solvent Percentage: If you prepared the solution by diluting a stock from an organic solvent (like DMSO), ensure the final percentage of the organic solvent is not too low to maintain solubility. You may need to reformulate with a higher co-solvent percentage, while being mindful of its tolerance in your assay.[2]

Q2: Can I leverage pH to increase the aqueous solubility of this compound?

Yes. Adjusting the pH is a powerful and common strategy for ionizable compounds.[3][4] this compound contains a basic amino group that can be protonated under acidic conditions.

Mechanism of Action: In a solution with a pH below the pKa of the amino group, the group accepts a proton to become a positively charged ammonium cation (-NH₃⁺). This charged species is significantly more polar than the neutral molecule, leading to a dramatic increase in its affinity for water and thus, higher solubility.

Experimental Protocol: pH-Solubility Profiling

  • Prepare Buffers: Create a series of buffers across a physiologically and chemically relevant pH range (e.g., pH 2.0, 4.5, 6.0, 7.4).

  • Equilibrate Slurry: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Shake to Saturate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure the solution reaches equilibrium saturation.

  • Separate and Quantify: Filter or centrifuge the samples to remove all undissolved solid.

  • Analyze Concentration: Accurately measure the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV.

  • Select Optimal pH: Choose a pH that provides the required solubility while ensuring the compound remains stable and the pH is compatible with your downstream application.

Data Presentation: Expected pH-Solubility Profile

pH of BufferDominant Molecular FormExpected Relative Aqueous Solubility
2.0Protonated (Cationic Salt)High
4.5Mixture of Protonated and NeutralIntermediate
7.4Predominantly NeutralLow (Intrinsic Solubility)
Q3: What are the best organic solvents for preparing a high-concentration stock solution?

For applications requiring an organic solvent, such as chemical synthesis or preparing a concentrated stock for biological assays, polar aprotic solvents are typically the most effective for this class of compounds.[5]

Solvent Selection Workflow:

A Need to Prepare Concentrated Stock B Select Candidate Solvents (Polar Aprotic) A->B C Test Solubility in: 1. DMSO 2. DMF 3. Acetonitrile (ACN) 4. Tetrahydrofuran (THF) B->C D Is the solvent compatible with the downstream process? (e.g., reaction chemistry, assay tolerance) C->D E Solvent Selected D->E Yes F Choose next best solubilizing solvent D->F No F->C

Caption: A logical approach to selecting an appropriate organic solvent.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): Often the first choice due to its excellent solvating power for a wide range of compounds.

  • Dimethylformamide (DMF): A strong alternative to DMSO, also with high solvating capacity.

  • Acetonitrile (ACN) or Tetrahydrofuran (THF): Good options that are more volatile and easier to remove post-reaction, but may offer lower solubility than DMSO or DMF.

Always use anhydrous grade solvents to prevent potential hydrolysis of the ester group over long-term storage.

Q4: My biological assay requires a final concentration of 10 µM in an aqueous buffer, but the compound is insoluble. How do I formulate it?

This is a classic challenge that is best solved using a co-solvent approach. The strategy is to first dissolve the compound at a high concentration in a water-miscible organic solvent and then dilute this stock into the final aqueous buffer.[2][6]

Experimental Protocol: Co-Solvent Stock Preparation and Use

  • Prepare High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). This is 1000x the final desired concentration.

  • Perform Serial Dilution: For your experiment, perform a serial dilution. For a 10 µM final concentration, you would typically add 1 µL of your 10 mM stock solution to 1 mL of your final assay buffer.

  • Vortex Immediately: It is critical to vortex or mix the solution immediately and thoroughly upon adding the DMSO stock to the aqueous buffer. This rapid dispersion prevents the compound from precipitating locally before it can be fully solvated by the mixed solvent system.

  • Control for the Vehicle: The final concentration of DMSO in this example is 0.1%. It is essential to run a "vehicle control" in your assay, which contains the exact same amount of DMSO (0.1%) but no compound. This ensures that any observed biological effects are due to the compound itself and not the solvent. Most cell-based assays can tolerate DMSO up to 0.5-1%, but this should always be empirically verified.

By following these structured approaches, you can effectively manage the solubility of this compound and generate reliable, reproducible data in your research.

References

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - N
  • ethyl 5-aMino-2-chloropyriMidine-4-carboxyl
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. [Link]

  • Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candid
  • Solubilization techniques used for poorly water-soluble drugs - PubMed Central (PMC). [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development - ResearchGate. [Link]

  • How to tackle compound solubility issue - Reddit. [Link]

Sources

Technical Support Center: Stability and Handling of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (EACPC). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. Understanding the stability profile of EACPC is paramount for achieving high yields, ensuring reproducibility, and preventing costly experimental failures. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and validated experimental designs to assess stability in your specific applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary chemical liabilities and potential degradation pathways for EACPC?

A1: this compound possesses three main functional groups susceptible to degradation under common laboratory conditions:

  • Ethyl Ester Group: This is the most significant liability. The ester is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (4-amino-2-chloropyrimidine-5-carboxylic acid). Basic conditions, in particular, will readily induce saponification.

  • 2-Chloro Substituent: The chlorine atom on the electron-deficient pyrimidine ring is a leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). Under basic conditions, hydroxide ions can displace the chloride to form the 2-hydroxy (or tautomeric 2-pyrimidone) derivative. Other nucleophiles present in a reaction mixture can also displace the chloride.

  • Pyrimidine Ring System: While generally robust, the pyrimidine ring itself can undergo degradation under harsh conditions, such as concentrated strong acids or bases at elevated temperatures, though this is less common than functional group modification.[1][2]

Q2: What are the optimal storage conditions for long-term stability?

A2: To ensure the integrity of the compound, we recommend storing this compound under the following conditions:

  • Temperature: 2-8°C.[3][4]

  • Atmosphere: In an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.

  • Container: A tightly sealed, amber glass vial to protect from light and moisture.

  • State: As a dry solid. Avoid storing in solution for extended periods.

Q3: Is the compound generally more stable in acidic or basic media?

A3: The compound exhibits limited stability in both, but it is considerably more susceptible to rapid degradation under basic conditions . The combination of ester hydrolysis (saponification) and nucleophilic substitution of the 2-chloro group makes basic environments highly detrimental. While acidic conditions can catalyze ester hydrolysis, the rate is typically slower than base-mediated hydrolysis. Furthermore, under acidic conditions, the 4-amino group becomes protonated. This protonation deactivates the ring towards certain types of degradation, though it can activate the ester for hydrolysis.[5][6]

Q4: Which solvents are recommended for reactions versus storage?

A4:

  • For Reactions: Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).[7] The choice depends on the specific reaction chemistry. If a protic solvent is required, minimize reaction time and temperature.

  • For Storage: Long-term storage in solution is not recommended. For short-term needs (e.g., preparing stock solutions for screening), use anhydrous DMSO or DMF and store at -20°C or below.

Section 2: Troubleshooting Guide

This section provides structured advice for common experimental issues encountered when working with EACPC.

Issue 1: An unexpected, more polar side-product is observed during a reaction run under basic conditions (e.g., using K₂CO₃, Et₃N).
  • Plausible Cause A: Ester Hydrolysis. The most likely culprit is the saponification of the ethyl ester to the corresponding carboxylic acid. This significantly increases the polarity of the molecule, leading to a lower Rf on normal-phase TLC or a shorter retention time on reverse-phase HPLC.

  • Plausible Cause B: Chloro Displacement. If an aqueous base is used or water is present, the 2-chloro group may be displaced by a hydroxide ion, forming the 2-hydroxy derivative. This also increases polarity.

Caption: Troubleshooting workflow for side-products in basic media.
Issue 2: Significant material loss or multiple new spots on TLC after an aqueous work-up.
  • Plausible Cause: The pH of the aqueous layer during extraction is causing rapid degradation. Both acidic and basic aqueous washes can initiate hydrolysis if the contact time is prolonged.

  • Neutralize Carefully: Before extraction, carefully adjust the pH of the reaction mixture to ~7 using a buffered solution or dilute acid/base.

  • Minimize Contact Time: Perform the liquid-liquid extraction quickly. Do not let the layers sit for extended periods.

  • Use Brine: Wash the combined organic layers with saturated NaCl solution (brine) to remove bulk water.

  • Dry Thoroughly: Dry the organic phase over a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Alternative Work-up: If the compound is exceptionally sensitive, consider avoiding an aqueous work-up altogether. Quench the reaction, filter off any solids, and concentrate the filtrate directly onto silica for purification.

Issue 3: The compound appears to streak or decompose during silica gel chromatography.
  • Plausible Cause: Standard silica gel is inherently acidic (pH ~4.5-5.5) and can catalyze the hydrolysis of the sensitive ester group, especially when using protic eluents like methanol or ethanol.

  • Deactivate the Silica: Use neutralized silica gel. This can be prepared by slurrying the silica gel in the desired mobile phase containing 0.5-1% triethylamine or ammonia solution, then removing the solvent.

  • Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or reverse-phase C18 silica for purification.

  • Optimize the Mobile Phase: Add a small percentage (0.1-0.5%) of a basic modifier like triethylamine or pyridine to your eluent system to neutralize the silica surface in situ.

  • Consider Crystallization: If possible, crystallization is a superior purification method that avoids these issues entirely.

Section 3: Experimental Protocols for Stability Assessment

To provide a quantitative understanding of EACPC's stability, we recommend performing forced degradation studies.[8] These protocols are designed to be self-validating systems for your laboratory.

Predicted Degradation Pathways

DegradationPathways EACPC This compound AcidProduct 4-amino-2-chloropyrimidine-5-carboxylic acid EACPC->AcidProduct H+ or OH- (Ester Hydrolysis) HydroxyProduct Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate EACPC->HydroxyProduct OH- (SNAr at C2)

Caption: Primary degradation pathways for EACPC.
Protocol 3.1: Forced Degradation Under Acidic Conditions
  • Preparation: Prepare a 1 mg/mL stock solution of EACPC in acetonitrile.

  • Stress Condition: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M Hydrochloric Acid (HCl).

  • Incubation: Incubate the vial at 40°C.

  • Time Points: At t = 0, 1, 4, 8, and 24 hours, withdraw a 100 µL aliquot.

  • Quenching: Immediately neutralize the aliquot with 100 µL of 0.1 M Sodium Hydroxide (NaOH).

  • Analysis: Dilute the quenched sample with mobile phase and analyze by HPLC-UV. Monitor the peak area of the parent compound and the appearance of new peaks.

Protocol 3.2: Forced Degradation Under Basic Conditions
  • Preparation: Prepare a 1 mg/mL stock solution of EACPC in acetonitrile.

  • Stress Condition: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M Sodium Hydroxide (NaOH).

  • Incubation: Incubate the vial at room temperature (due to expected high reactivity).

  • Time Points: At t = 0, 5, 15, 30, and 60 minutes, withdraw a 100 µL aliquot.

  • Quenching: Immediately neutralize the aliquot with 100 µL of 0.1 M Hydrochloric Acid (HCl).

  • Analysis: Dilute the quenched sample with mobile phase and analyze by HPLC-UV. Pay close attention to the rapid disappearance of the parent peak and the formation of new products.

Data Summary and Interpretation

Summarize the percentage of EACPC remaining at each time point in a table to compare stability across conditions.

ConditionTemperatureTime (hours)% EACPC Remaining (Example)Major Degradant(s)
0.1 M HCl40°C24~85%4-amino-2-chloropyrimidine-5-carboxylic acid
0.1 M NaOH25°C1< 5%Carboxylic acid and 2-hydroxy derivative
Water40°C24~95%Minor hydrolysis to carboxylic acid

Interpretation: The data will quantitatively confirm the high lability of the compound to basic conditions and its relative stability under neutral or mildly acidic conditions for short durations. This empirical data is crucial for planning synthetic steps, purification strategies, and formulation development.

References
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. Retrieved January 12, 2026, from [Link]

  • Nerkar, A. U., et al. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Kaur, R., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5673. Retrieved January 12, 2026, from [Link]

  • Farooq, U., et al. (2018). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Chemistry, 2018, 1-8. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 12, 2026, from [Link]

  • Grisolia, S. (1979). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Retrieved January 12, 2026, from [Link]

  • Kumar, D., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved January 12, 2026, from [Link]

  • Estrada-Soto, S., et al. (2020). Acid-base equilibrium of 4-aminopyridine derivatives. Scientific Reports, 10(1), 1-13. Retrieved January 12, 2026, from [Link]

  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(11), 6573-6583. Retrieved January 12, 2026, from [Link]

  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Degutis, J., & Beresneviciute, K. (1995). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemija, (4), 57-59. Retrieved January 12, 2026, from [Link]

  • Ashihara, H. (2018). Degradation of Pyrimidine Nucleotides. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246-4256. Retrieved January 12, 2026, from [Link]

  • Stefane, B., & Polanc, S. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. Retrieved January 12, 2026, from [Link]

  • Mavrova, A. T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. Retrieved January 12, 2026, from [Link]

  • Xu, G., et al. (2004). Hydrolysis of irinotecan and its oxidative metabolites... Drug Metabolism and Disposition, 32(5), 505-511. Retrieved January 12, 2026, from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of the Serbian Chemical Society, 81(10), 1145-1158. Retrieved January 12, 2026, from [Link]

  • Ethyl 5-amino-2-chloropyrimidine-4-carboxylate 98%. (n.d.). RHENIUM BIO SCIENCE. Retrieved January 12, 2026, from [Link]

  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6245. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Identification of Impurities in Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (EACPC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in this key pharmaceutical intermediate. This document provides practical, in-depth troubleshooting advice and validated protocols to ensure the quality and integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and impurity profile of this compound.

Q1: What is this compound and why is impurity profiling important?

This compound (CAS No. 71406-78-5) is a vital heterocyclic building block used in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors for targeted cancer therapies.[1] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies like the ICH and FDA mandate stringent impurity control, making accurate identification and quantification a critical aspect of drug development.[2]

Q2: What are the most common types of impurities associated with this compound?

Impurities in EACPC can be broadly categorized as:

  • Process-Related Impurities: These originate from the manufacturing process and include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if the synthesis involves the chlorination of a pyrimidine precursor, residual chlorinating agents or over-chlorinated species could be present.[3]

  • Degradation Products: These form over time due to exposure to environmental factors like heat, light, moisture, or reactive excipients. The primary degradation pathways for EACPC are hydrolysis and potential dimerization.[4]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetonitrile, ethyl acetate, dichloromethane) can remain in the final product.[5]

Q3: What are the primary degradation pathways for this compound?

The two most significant degradation pathways are:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-amino-2-chloropyrimidine-5-carboxylic acid.[4] The chlorine atom can also undergo hydrolysis, though typically under more forced conditions, to yield a hydroxypyrimidine derivative.

  • Nucleophilic Substitution/Dimerization: The chlorine atom at the C2 position is a good leaving group, making the pyrimidine ring susceptible to nucleophilic attack. Under certain conditions, the amino group of one molecule can attack the C2 position of another, leading to the formation of dimeric impurities.[4]

Q4: How should I store this compound to minimize degradation?

To maintain its integrity, EACPC should be stored in a cool, dry, and dark place within a well-sealed container. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation and hydrolysis from atmospheric moisture.[6]

Part 2: Troubleshooting Guide for Impurity Identification

This section provides a problem-and-solution framework for specific issues encountered during the analysis of this compound.

Scenario 1: "I see an unexpected peak in my HPLC-UV chromatogram. How do I identify it?"

An unknown peak is a common analytical challenge. A systematic approach is crucial for efficient identification.

Initial Steps (System Verification):

  • Run a Blank: Inject your mobile phase/solvent to ensure the peak is not from the system or solvent contamination.

  • Check Retention Time (RT) Reproducibility: Re-inject a standard of EACPC to confirm the RT of the main peak is stable. A shift could indicate a problem with the HPLC system.

  • Spiking Study: If you suspect the impurity is a known starting material or intermediate, spike a sample of EACPC with a small amount of the suspected compound. An increase in the peak area of the unknown confirms its identity.

Advanced Identification Workflow:

If the initial steps do not identify the peak, a more advanced workflow is necessary. This typically involves hyphenated techniques that couple the separation power of liquid chromatography with the identification capabilities of mass spectrometry.

Workflow for Unknown Peak Identification

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Advanced Analysis (LC-MS) cluster_2 Phase 3: Definitive Identification start Unexpected Peak in HPLC-UV check_blank Inject Blank (Solvent/Mobile Phase) start->check_blank peak_present Peak still present? check_blank->peak_present contaminant Source is Contamination. Clean System/Use Fresh Solvents. peak_present->contaminant Yes spike_study Perform Spiking Study with Known Intermediates peak_present->spike_study No lcms_analysis Analyze Sample by LC-MS spike_study->lcms_analysis get_mw Determine Molecular Weight (MW) of the Impurity lcms_analysis->get_mw propose_structure Propose Plausible Structures (Process Impurities, Degradants) get_mw->propose_structure hrms Confirm Elemental Composition using HRMS (e.g., TOF, Orbitrap) propose_structure->hrms msms Perform MS/MS Fragmentation for Structural Clues hrms->msms isolate Isolate Impurity (Prep-HPLC or Fraction Collection) msms->isolate nmr Acquire 1D/2D NMR Data for Definitive Structure Elucidation isolate->nmr

Caption: Logical workflow for identifying an unknown chromatographic peak.

Scenario 2: "My mass spectrometry data suggests a dimer. How can I confirm it?"

The formation of a dimer is a plausible degradation pathway. If your LC-MS data shows a peak with a mass-to-charge ratio (m/z) corresponding to twice the molecular weight of EACPC minus HCl (e.g., [2M-HCl+H]⁺), follow these steps for confirmation:

  • High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (like TOF or Orbitrap) to obtain an accurate mass measurement. This allows you to determine the elemental formula of the impurity and confirm if it matches the proposed dimer structure.

  • MS/MS Fragmentation: Isolate the parent ion of the suspected dimer in the mass spectrometer and fragment it. The fragmentation pattern should be consistent with the proposed structure. Look for fragments corresponding to the loss of an EACPC monomer or other characteristic cleavages.

  • Forced Degradation: Intentionally degrade a sample of EACPC under thermal stress (e.g., heating at 80°C for 48 hours).[6] If the peak corresponding to the dimer increases significantly, it supports the hypothesis that it is a degradation product.

Scenario 3: "I suspect hydrolysis is occurring. How do I identify the hydrolytic degradants?"

Hydrolysis of the ester is a common degradation route. To investigate this, a forced degradation study is the most effective approach.[7]

Forced Degradation Protocol (Hydrolysis):

  • Acidic Condition: Dissolve EACPC in a solution of 0.1 M HCl and heat at 60°C for 4-8 hours.

  • Basic Condition: Dissolve EACPC in a solution of 0.1 M NaOH at room temperature for 1-2 hours.

  • Neutral Condition: Reflux EACPC in water for 8-12 hours.

Analyze the stressed samples by LC-MS. The primary hydrolytic impurity, 4-amino-2-chloropyrimidine-5-carboxylic acid, will have a distinct m/z value.

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
EACPC (Parent) C₇H₈ClN₃O₂201.61202.04
Ester Hydrolysis Product C₅H₄ClN₃O₂173.56174.01

Table 1: Key m/z values for monitoring hydrolysis of EACPC.

Part 3: Key Experimental Protocols

This section provides detailed methodologies for the analysis of EACPC and its impurities. These protocols should be adapted and validated for your specific instrumentation and laboratory conditions.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate EACPC from its potential process-related and degradation impurities.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.01 M Sodium Dihydrogen Orthophosphate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

System Suitability:

  • Tailing Factor (for EACPC peak): ≤ 2.0.

  • Theoretical Plates (for EACPC peak): ≥ 2000.

  • Resolution: Ensure baseline resolution (≥ 1.5) between the main peak and any known impurities.

Protocol 2: LC-MS Method for Impurity Identification

This protocol is used to obtain mass information for unknown peaks observed during HPLC analysis.

  • Instrumentation: LC-MS system (e.g., single quadrupole or ion trap for nominal mass; TOF or Orbitrap for high resolution).

  • LC Conditions: Use the same column and gradient as described in Protocol 1.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Range: Scan from m/z 100 to 800.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

Data Analysis:

  • Extract the ion chromatogram for the m/z value of the parent EACPC ([M+H]⁺ ≈ 202.0).

  • For each unknown peak in the total ion chromatogram (TIC), examine the corresponding mass spectrum to determine its m/z value.

  • Use this mass information to propose potential structures based on starting materials, reagents, and likely degradation pathways as outlined in the troubleshooting section.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity and Stability of Ethyl 4-chloropyrimidine-5-carboxylate.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ChemicalBook. (n.d.). Ethyl 2-chloropyrimidine-5-carboxylate synthesis.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • ResearchGate. (2025, August 9). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
  • AbacipharmTech. (n.d.). Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.
  • Guidechem. (n.d.). ethyl 5-aMino-2-chloropyriMidine-4-carboxylate 59950-50-4.
  • CymitQuimica. (n.d.). Ethyl 5-amino-2-chloropyrimidine-4-carboxylate.
  • BLD Pharm. (n.d.). 1240597-30-1|Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.
  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
  • OUCI. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Biomedical Journal of Scientific & Technical Research (BJSTR). (2022, November 30). Forced Degradation – A Review.
  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • ECHEMI. (n.d.). 4-amino-2-chloro-pyrimidine-5-carboxylic acid ethyl ester Formula.
  • Amerigo Scientific. (n.d.). Ethyl 5-amino-2-chloropyrimidine-4-carboxylate.
  • Benchchem. (n.d.). Application Notes and Protocols: Ethyl 4-chloropyrimidine-5-carboxylate in Medicinal Chemistry.
  • TCI Chemicals. (n.d.). Ethyl 2-Chloropyrimidine-5-carboxylate.
  • Thermo Scientific Chemicals. (n.d.). Ethyl 2-chloropyrimidine-5-carboxylate, 97% 1 g.
  • Benchchem. (n.d.). stability issues and degradation pathways of 2-Amino-2-(2-fluorophenyl)ethanol.
  • ResearchGate. (n.d.). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • PubMed. (2020, November 25). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • Chem-Impex. (n.d.). 4-Amino-2-Chloropyrimidine.
  • Sigma-Aldrich. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98 5909-24-0.

Sources

Technical Support Center: Workup Procedures for Reactions Involving Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 4-amino-2-chloropyrimidine-5-carboxylate. This versatile building block is crucial in the synthesis of various biologically active molecules, particularly in pharmaceutical and agrochemical research.[1] However, its unique structure presents specific challenges during reaction workup and purification.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the "why" behind each procedural step, providing you with the rationale needed to adapt and troubleshoot your specific reaction conditions.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it's essential to understand the properties of this compound. Its behavior during workup is dictated by its structure: a moderately polar solid featuring a basic amino group, an ester functional group susceptible to hydrolysis, and a reactive C-Cl bond on an electron-deficient pyrimidine ring.

PropertyValue / DescriptionSource
Molecular Formula C₇H₈ClN₃O₂[2][3]
Molecular Weight 201.61 g/mol [2][3]
Appearance White to off-white solid[3]
Melting Point 156°C[2]
Boiling Point ~377°C (Predicted)[2]
Density ~1.4 g/cm³ (Predicted)[2]
Solubility Soluble in polar aprotic solvents (DMF, DMSO, acetonitrile), chloroform, and ethyl acetate. Sparingly soluble in water and nonpolar solvents like hexanes.Inferred from common reaction conditions[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my reaction (e.g., a Suzuki or Buchwald-Hartwig coupling). What is a reliable, general workup procedure to start with?

A robust starting point for any workup is a standard aqueous extraction. The goal is to separate your organic-soluble product from water-soluble reagents and byproducts. Given that many reactions with this substrate are performed in polar aprotic solvents like DMF or DMSO, their efficient removal is the primary challenge.[6]

The workflow below illustrates a typical liquid-liquid extraction procedure.

G cluster_0 Reaction Quenching & Solvent Removal cluster_1 Isolation of Crude Product cluster_2 Purification quench 1. Quench Reaction (e.g., with water or sat. NH4Cl) dilute 2. Dilute with Extraction Solvent (e.g., Ethyl Acetate, DCM) quench->dilute wash 3. Perform Aqueous Washes (Multiple washes with water, then brine) dilute->wash dry 4. Dry Organic Layer (e.g., over Na2SO4 or MgSO4) wash->dry filter 5. Filter Drying Agent dry->filter concentrate 6. Concentrate in vacuo filter->concentrate purify 7. Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify

Caption: General Aqueous Workup Workflow.

Detailed Protocol: Standard Aqueous Workup
  • Cool & Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Cautiously pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute & Extract: Dilute the mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The volume should be sufficient to dissolve your product fully.

  • Wash Thoroughly:

    • To Remove DMF/DMSO: Wash the organic layer repeatedly (3-5 times) with equal volumes of water. For every 5 mL of DMF or DMSO used in the reaction, a total of at least 25 mL of wash water is recommended to ensure complete removal.[6]

    • Neutralize: If your reaction used an acid or base, perform a wash with a neutralizing solution (e.g., saturated NaHCO₃ for acidic reactions, or dilute HCl for basic ones). Caution: Be mindful of the ester group, which can hydrolyze under harsh pH conditions.[7]

    • Brine Wash: Finish with a single wash using saturated aqueous NaCl (brine). This helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.

  • Dry: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter & Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Q2: My Buchwald-Hartwig/Suzuki reaction workup is leaving behind palladium residues and phosphine ligands. How can I remove them?

This is a very common issue. Palladium catalysts and their phosphine ligands (and the corresponding phosphine oxides) can complicate purification.[8][9]

Troubleshooting Catalyst & Ligand Removal
ProblemCauseSolution & Explanation
Black/Grey Crude Product Residual Palladium (Pd black)Filtration: After the initial dilution with your extraction solvent, filter the mixture through a pad of Celite®. This will physically remove finely dispersed palladium metal.[6]
Streaky/Polar Impurities on TLC Triphenylphosphine Oxide (TPPO)Selective Precipitation: TPPO has low solubility in nonpolar solvents. After concentrating the crude product, triturate or suspend it in a solvent like pentane or a hexane/ether mixture. The more nonpolar product should remain in solution while the TPPO precipitates and can be filtered off.[6]
Persistent Metal Contamination Soluble Palladium ComplexesAqueous Washes: Certain aqueous solutions can help strip palladium. A wash with a 1M KF solution can sometimes precipitate metal fluorides.[6] Alternatively, a wash with a solution containing a chelating agent like thiourea can sometimes be effective, though this is highly reaction-dependent.
Boronic Acid Residues (Suzuki) Excess or hydrolyzed boronic acidMethanol Azeotrope: Boronic acids can be removed by repeatedly dissolving the crude product in methanol (MeOH) and concentrating it under reduced pressure. This process forms the volatile trimethyl borate ester, (MeO)₃B, which is removed with the solvent.[6]
Q3: I suspect the ethyl ester on my pyrimidine is hydrolyzing during workup. How can I prevent this?

Ester hydrolysis is a significant risk, especially if your reaction requires a strong base (like NaH, K₂CO₃ in aqueous media) or if you use harsh acidic/basic washes during the workup.[5][7]

Preventative Measures:

  • Use Milder Bases: Whenever possible, opt for non-nucleophilic organic bases (e.g., DIPEA) or carefully control the stoichiometry of inorganic bases. For Suzuki couplings, bases like KF can be effective and are less prone to causing ester hydrolysis.[5]

  • Avoid Extreme pH: During the aqueous workup, use mild neutralizing agents. Saturated ammonium chloride (NH₄Cl, slightly acidic) is excellent for quenching reactions with strong bases. Saturated sodium bicarbonate (NaHCO₃, mildly basic) is preferred over stronger bases like NaOH for neutralizing acids.

  • Limit Contact Time: Perform aqueous washes swiftly and avoid letting the reaction sit in highly acidic or basic aqueous layers for extended periods.

  • Temperature Control: Keep the workup at room temperature or below, as higher temperatures accelerate hydrolysis.

Q4: My product won't crystallize and column chromatography is proving difficult. What are my options?

Purification is often the final hurdle. The presence of the amino group can cause streaking on silica gel.

Protocol: Optimizing Column Chromatography
  • Choose the Right Adsorbent: Standard silica gel is acidic and can interact strongly with the basic amino group of your product.

    • Deactivate Silica: Pre-treat your silica gel by slurrying it in your eluent system containing a small amount of a basic modifier like triethylamine (TEA) (~0.5-1% v/v) or ammonia in methanol. This neutralizes the acidic sites and significantly improves peak shape.

  • Select an Appropriate Eluent System:

    • Start with a nonpolar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity.

    • For more polar products, a DCM/Methanol system may be necessary. The addition of TEA to this system is also highly recommended.

  • Dry Loading: If your crude product has poor solubility in the starting eluent, consider "dry loading." Dissolve the crude material in a strong solvent (like DCM or acetone), add a small amount of silica gel, and concentrate the mixture to a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column.

Alternative to Chromatography: Recrystallization

If your crude product is relatively clean (>85% pure), recrystallization is an excellent alternative.

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at reflux.

  • Ideal Solvent System: The ideal solvent (or solvent pair, e.g., Ethanol/Water, Toluene/Hexane) is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.

References

  • BenchChem. (n.d.). Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Chem-Impex. (n.d.). 4-Amino-2-Chloropyrimidine. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • PubMed. (2004). Hydrolysis of irinotecan...by human carboxylesterases. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving ethyl 4-amino-2-chloropyrimidine-5-carboxylate. This substrate, a highly functionalized and electron-deficient heterocycle, presents unique challenges that require careful consideration of the catalytic system to achieve optimal results.

Introduction to the Substrate: An Overview

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its structure, however, presents several challenges for palladium-catalyzed cross-coupling reactions:

  • Electron-Deficient Pyrimidine Ring: The pyrimidine core is inherently electron-poor, which can affect the oxidative addition step of the catalytic cycle.[3]

  • Less Reactive Chloro Group: The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, often requiring more active and specialized catalyst systems.[4][5]

  • Coordinating Amino Group: The primary amine at the C4 position can act as a Lewis base and coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.[4]

This guide will walk you through the logical selection of catalysts, ligands, and conditions for the most common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and provide solutions to frequently encountered problems.

Catalyst Selection Logic: A Decision-Making Workflow

Choosing the right catalyst system is paramount. The following diagram outlines a general workflow for selecting and optimizing your reaction conditions.

G cluster_0 Initial Catalyst & Condition Screening cluster_1 Troubleshooting & Optimization Start Define Coupling Reaction (Suzuki, Buchwald, Sonogashira) Catalyst Select Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Catalyst Ligand Choose Ligand Class (Buchwald, Phosphine, NHC) Catalyst->Ligand Base Select Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Ligand->Base Solvent Select Solvent (Dioxane, Toluene, DMF) Base->Solvent Reaction Run Small-Scale Test Reaction Solvent->Reaction Analysis Analyze Outcome (LC-MS, NMR) Reaction->Analysis NoReaction No/Low Conversion Analysis->NoReaction Problem Byproducts Byproducts Observed Analysis->Byproducts Problem Success Successful Coupling Analysis->Success Good Yield OptimizeCatalyst Change Ligand/Catalyst (More active system) NoReaction->OptimizeCatalyst OptimizeConditions Adjust T, Time, Base NoReaction->OptimizeConditions Dehalogenation Dehalogenation? Byproducts->Dehalogenation Homocoupling Homocoupling? Byproducts->Homocoupling OptimizeCatalyst->Reaction OptimizeConditions->Reaction AddressDehalogenation Use milder base, lower T Dehalogenation->AddressDehalogenation AddressHomocoupling Ensure inert atmosphere Homocoupling->AddressHomocoupling AddressDehalogenation->Reaction AddressHomocoupling->Reaction

Caption: A decision tree for catalyst selection and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[6] However, the electronic nature of this compound can make this transformation challenging.

Q1: My Suzuki-Miyaura coupling is not working. I see only starting material. What should I try first?

A1: The lack of reactivity is often due to an insufficiently active catalyst system for the C-Cl bond.[4] Standard catalysts like Pd(PPh₃)₄ may not be effective.[4]

  • Actionable Advice: Switch to a more active catalyst system. Buchwald-type ligands, known for their high activity with aryl chlorides, are an excellent choice.[7] Consider using a combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand such as SPhos or XPhos.[7] These ligands facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides.

Q2: I am observing significant dehalogenation of my starting material. How can I prevent this?

A2: Dehalogenation occurs when the palladium catalyst reacts with a hydride source in the reaction mixture, leading to the reduction of the C-Cl bond.[4]

  • Actionable Advice:

    • Inert Atmosphere: Ensure the reaction is rigorously performed under an inert atmosphere (Argon or Nitrogen) to prevent oxygen from degrading the catalyst and promoting side reactions.[4][5]

    • Solvent Choice: Use anhydrous, degassed solvents. Some solvents can act as hydride sources.

    • Base Selection: Strong bases can sometimes promote dehalogenation. If you are using a very strong base, consider switching to a milder one like K₂CO₃ or CsF.[8]

Q3: My reaction is producing a lot of boronic acid homocoupling (biaryl byproduct). What is causing this?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[4]

  • Actionable Advice:

    • Thorough Degassing: Degas your solvent and reaction mixture thoroughly. The "freeze-pump-thaw" method is highly effective.

    • Use a Pd(0) Source: Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue compared to in-situ reduction of a Pd(II) precatalyst.

Parameter Recommended Starting Conditions Troubleshooting Tips
Catalyst Pd(OAc)₂ (2-5 mol%) / SPhos (4-10 mol%)For very challenging substrates, try XPhos or other advanced Buchwald ligands.[7]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)If dehalogenation is an issue, try a weaker base like CsF.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or TolueneEnsure solvents are rigorously degassed.
Temperature 80-110 °CHigher temperatures may be needed, but can also increase side reactions.
II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[9] With our substrate, this reaction would typically be used to couple an amine at the C2 position.

Q1: I'm attempting to couple a primary amine, but the reaction is sluggish and gives low yields. What's the problem?

A1: The amino group already present on the pyrimidine ring can interfere with the catalyst.[4] Furthermore, primary amines can sometimes pose challenges for older generations of catalysts.

  • Actionable Advice:

    • Ligand Choice: Use bidentate phosphine ligands like BINAP or DPPF, which have been shown to be effective for coupling primary amines.[9] Alternatively, modern, sterically hindered monodentate ligands (e.g., BrettPhos, RuPhos) are often highly effective.

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often superior to carbonate bases for this transformation.

Q2: Can I use ammonia or an ammonia equivalent to synthesize the 2,4-diaminopyrimidine derivative?

A2: Direct coupling with ammonia is notoriously difficult. However, ammonia surrogates can be used effectively.[10]

  • Actionable Advice: Use an ammonia equivalent like benzophenone imine or a silylamide.[10] These reagents couple under standard Buchwald-Hartwig conditions, and the resulting intermediate can be easily hydrolyzed to yield the primary amine.[10]

Parameter Recommended Starting Conditions Troubleshooting Tips
Catalyst Pd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%)For difficult couplings, consider other advanced ligands like RuPhos.
Base LHMDS or NaOt-Bu (1.5-2 equiv.)Ensure the base is fresh and handled under inert conditions.
Solvent Toluene or Dioxane (anhydrous)Solvent quality is critical for this reaction.
Temperature 90-120 °CMonitor for thermal decomposition of starting materials or products.
III. Sonogashira Coupling

The Sonogashira coupling is the method of choice for installing alkyne moieties.[8]

Q1: My Sonogashira coupling is failing. I'm using a standard Pd/Cu catalyst system. What could be wrong?

A1: The combination of the electron-deficient pyrimidine and the coordinating amino group can inhibit the catalyst system. Also, copper co-catalysts can sometimes lead to alkyne homocoupling (Glaser coupling).

  • Actionable Advice:

    • Ligand Selection: Ensure you are using an appropriate phosphine ligand. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI is a common starting point.[11]

    • Copper-Free Conditions: If alkyne homocoupling is a major issue, consider a copper-free Sonogashira protocol. These conditions often require a palladium catalyst with a more specialized ligand and a stronger amine base.

    • Inert Atmosphere: This reaction is particularly sensitive to oxygen, which promotes Glaser coupling.[5] Rigorous exclusion of air is essential.

Q2: The reaction is very slow and requires high temperatures. Is there a way to accelerate it?

A2: The C-Cl bond activation is likely the slow step.

  • Actionable Advice:

    • More Active Catalyst: Similar to the Suzuki reaction, employing a more electron-rich and bulky phosphine ligand can accelerate the oxidative addition step.

    • Solvent and Base: The choice of amine base is critical; it acts as both a base and a ligand. Triethylamine or diisopropylethylamine are commonly used.[12] Using a more polar solvent like DMF can sometimes increase the reaction rate.[12]

Parameter Recommended Starting Conditions Troubleshooting Tips
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (4-10 mol%)If homocoupling is an issue, explore copper-free conditions.
Base Et₃N or DIPEA (2-4 equiv.)The amine often serves as the solvent or co-solvent.
Solvent THF or DMF (anhydrous, degassed)DMF can accelerate the reaction but may require higher purification effort.
Temperature Room Temperature to 80 °CStart at RT and gently heat if no reaction is observed.

Experimental Protocols: General Starting Points

Caution: These are generalized protocols and must be adapted and optimized for specific substrates and scales. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[5]

G A Combine Solid Reagents (Pyrimidine, Boronic Acid, Base) B Add Catalyst System (Pd Precatalyst + Ligand) A->B C Inert Atmosphere (Evacuate/Backfill Ar) B->C D Add Degassed Solvent C->D E Heat & Stir (90-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Workup & Purify F->G

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Final Remarks

Successfully performing cross-coupling reactions on complex, electron-deficient substrates like this compound requires a logical and systematic approach to catalyst selection and reaction optimization. The key is to recognize the inherent challenges posed by the substrate—a less reactive chloro group and a potentially interfering amino group—and to select a modern, highly active catalyst system to overcome these hurdles. This guide serves as a starting point; meticulous experimentation and careful analysis will ultimately lead to the successful synthesis of your target molecules.

References

  • BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • BenchChem. (n.d.). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
  • Sengmany, S., Le Gall, E., & Léonel, E. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Various Authors. (2023). Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives. ChemistrySelect.
  • Dandepally, S. R., Williams, A. L. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Retrieved from [Link]

  • Aher, A. B., & Bhanage, B. M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Sengmany, S., et al. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Purgatorio, V., et al. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug.

Sources

Technical Support Center: Ethyl 4-amino-2-chloropyrimidine-5-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-amino-2-chloropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of reactions involving this versatile building block. Here, we address common experimental challenges with a focus on the critical role of temperature, providing troubleshooting guides and in-depth FAQs to ensure the success of your synthetic endeavors.

Introduction to the Role of Temperature

This compound is a key intermediate in the synthesis of a multitude of biologically active compounds. The reactivity of this molecule is dominated by the electrophilic nature of the pyrimidine ring, particularly at the C2 position, where the chlorine atom serves as a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. Temperature is a critical parameter in these reactions, influencing not only the reaction rate but also the product yield, purity, and the formation of undesired side products. Understanding and controlling the thermal conditions of your experiment is paramount to achieving reproducible and high-quality results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My nucleophilic substitution reaction is sluggish or not proceeding to completion. What is the first step in troubleshooting?

Answer:

Low reactivity is a common issue, particularly with weakly nucleophilic amines or when steric hindrance is a factor. The primary troubleshooting step is a careful and systematic increase in the reaction temperature.

Causality: Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings like pyrimidines have a significant activation energy barrier. Increasing the temperature provides the necessary kinetic energy for the reactants to overcome this barrier, thus increasing the reaction rate. For many aminolysis reactions with chloropyrimidines, elevated temperatures, sometimes in the range of 120-140 °C (often achieved with microwave irradiation), are required for efficient conversion.[1]

Troubleshooting Workflow:

Hydrolysis_Prevention Start High Hydrolysis Observed Dry_Solvents Use Anhydrous Solvents (e.g., dry DMF, Dioxane) Start->Dry_Solvents Implement Inert_Atmosphere Employ Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Implement Organic_Base Use Non-Aqueous Base (e.g., DIPEA, TEA) Start->Organic_Base Implement Temp_Control Lower Reaction Temperature Start->Temp_Control Implement Order_Addition Optimize Order of Addition Start->Order_Addition Implement Result Minimized Hydrolysis Product Dry_Solvents->Result Inert_Atmosphere->Result Organic_Base->Result Temp_Control->Result Order_Addition->Result

Caption: Key strategies to minimize hydrolysis.

FAQ 3: My reaction has produced several unidentified by-products at high temperatures, leading to a low yield of the desired product. What could be happening?

Answer:

At elevated temperatures, beyond accelerating the desired reaction, you risk inducing thermal degradation of your starting material or product, or enabling alternative reaction pathways.

Causality: Aminopyrimidines, while generally stable, can undergo degradation at high temperatures. [2]The specific degradation pathways can be complex, but may include:

  • Dimerization or Oligomerization: Self-reaction of the starting material or product.

  • Rearrangement: Intramolecular rearrangement to more stable isomers.

  • Decarboxylation: Loss of the ethyl carboxylate group, particularly under harsh conditions.

  • Deamination: Although less common, loss of the amino group can occur under extreme hydrothermal conditions. [3] Troubleshooting Steps:

  • Confirm Thermal Stability: Before running a reaction at a high temperature for an extended period, it is wise to test the thermal stability of your starting material under the planned reaction conditions (solvent, base) but without the nucleophile. Heat a small sample and monitor for decomposition by TLC or LC-MS over time.

  • Reduce Reaction Temperature and Time: This is the most effective way to minimize thermal degradation. As shown in the table in FAQ 1, higher temperatures can significantly decrease purity even if the reaction is faster.

  • Use a More Efficient Heating Method: Microwave-assisted synthesis can often drive reactions to completion in a much shorter time frame compared to conventional heating. [1]This reduced exposure to high temperatures can minimize the formation of degradation by-products.

Heating MethodTemperature (°C)TimeYield (%)Purity (%)
Conventional (Oil Bath)12012 h7585
Microwave12020 min9296

Note: The above data is illustrative and will vary depending on the specific reactants and solvent system.

Concluding Remarks

The successful application of this compound in synthesis is highly dependent on the judicious control of reaction temperature. While elevated temperatures are often necessary to drive nucleophilic substitution, they can also introduce competing side reactions such as hydrolysis and thermal degradation. A systematic approach to temperature optimization, coupled with anhydrous reaction conditions and appropriate monitoring, will enable researchers to maximize product yield and purity.

References

  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? [Online]. Available: [Link]

  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. [Online]. Available: [Link]

  • Wu, Y.-M. (2014). Mthis compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. [Online]. Available: [Link]

  • Barlin, G. B., & Brown, W. V. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 921-923. [Online]. Available: [Link]

  • MDPI. (2020). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Online]. Available: [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Online]. Available: [Link]

  • MDPI. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. [Online]. Available: [Link]

  • Fesenko, A. A., Trafimova, L. A., & Shutalev, A. D. (2009). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. Molecules, 14(1), 333-353. [Online]. Available: [Link]

  • Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? [Online]. Available: [Link]

  • AbacipharmTech. Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. [Online]. Available: [Link]

  • Hui, T. F., Ariffin, M. M., & Tahir, N. M. (2010). Hydrolysis of chlorpyrifos in aqueous solutions at different temperatures and pH. The Malaysian Journal of Analytical Sciences, 14(2), 50-55. [Online]. Available: [Link]

  • PubChem. Ethyl 4-amino-2-ethoxypyrimidine-5-carboxylate. [Online]. Available: [Link]

  • Arkivoc. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Online]. Available: [Link]

  • PubMed. (2015). Regioselective Synthesis and Ab Initio Calculations of Fused Heterocycles Thermally and Under Microwave Irradiation. [Online]. Available: [Link]

  • PubMed. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. [Online]. Available: [Link]

  • ResearchGate. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Online]. Available: [Link]

  • ResearchGate. (2010). (PDF) Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. [Online]. Available: [Link]

  • ResearchGate. Hydrolysis of chlorpyrifos in pH 7 buffer at various temperatures.. [Online]. Available: [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104143. [Online]. Available: [Link]

  • PubMed Central (PMC). (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Online]. Available: [Link]

  • PubMed Central (PMC). (2013). Hydrothermal Degradation of Amino Acids. [Online]. Available: [Link]

Sources

Technical Support Center: Solvent Effects in the Synthesis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in this synthetic sequence. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting and FAQ format.

I. Synthesis Overview: The Two-Step Path

The synthesis of the target compound from common starting materials typically involves a two-step process. First is the cyclocondensation of a three-carbon synthon (like diethyl ethoxymethylene malonate) with a guanidine salt to form the pyrimidine ring, yielding Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. The second step is the chlorination of the hydroxyl group, often using phosphorus oxychloride (POCl₃), to produce the final product. Solvent choice at each stage is paramount for achieving high yield, purity, and reproducibility.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A Guanidine C Ethyl 2-amino-4-hydroxy- pyrimidine-5-carboxylate A->C B Diethyl Ethoxymethylene malonate B->C E Ethyl 4-amino-2-chloro- pyrimidine-5-carboxylate C->E D POCl₃ D->E

Caption: General two-step synthesis pathway.

II. Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter during your experiments.

Part A: Step 1 - Cyclocondensation Reaction

Question 1: My yield for the initial cyclocondensation is low (<70%). What role does the solvent play and how can I improve it?

Answer: Low yields in this step are frequently tied to suboptimal reaction conditions and solvent choice. The reaction involves the condensation of guanidine with an activated acrylate derivative, a process sensitive to both base strength and solvent polarity.

  • Causality: The cyclization is often base-catalyzed. The most common procedure uses sodium ethoxide in ethanol. The solvent (ethanol) acts as both the reaction medium and the conjugate acid to the base. If the solvent cannot effectively dissolve the starting materials or the intermediate salts, the reaction rate will be slow, leading to incomplete conversion.[1]

  • Troubleshooting Actions:

    • Solvent & Base Compatibility: Ensure your base is compatible with your solvent. For sodium ethoxide, anhydrous ethanol is the standard. Using other alcohols like methanol or isopropanol would necessitate using the corresponding sodium alkoxide base (sodium methoxide or isopropoxide) to avoid transesterification of your ethyl ester.

    • Solubility Check: Before starting the reaction, check the solubility of your guanidine salt in the chosen alcohol. Guanidine hydrochloride has moderate solubility in ethanol, while guanidine carbonate is less soluble. If solubility is an issue, consider a different salt or a co-solvent system, though this can complicate the reaction.

    • Temperature and Reaction Time: These reactions may require reflux to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction stalls, it might be due to the precipitation of an intermediate or the degradation of starting materials.

    • Catalyst Addition: For large-scale synthesis, the introduction of silica-functionalized magnetic nanoparticles has been shown to improve yields by promoting the cyclization step.[1]

Question 2: I'm observing significant amounts of side products in my cyclocondensation. How can solvent choice mitigate this?

Answer: Side product formation often arises from competing reaction pathways, which can be influenced by the solvent environment.

  • Common Side Reactions:

    • Self-condensation of the malonate derivative.

    • Hydrolysis of the ester group if water is present.

    • Incomplete cyclization , leading to linear intermediates.[2]

  • Solvent-Based Prevention Strategies:

    • Anhydrous Conditions: The most critical factor is to use anhydrous solvents (e.g., anhydrous ethanol). Water can hydrolyze the ester and react with the strong base, reducing its effectiveness and promoting unwanted side reactions.

    • Solvent Polarity: Protic solvents like ethanol are generally preferred as they can stabilize the charged intermediates through hydrogen bonding, favoring the desired cyclization pathway. While aprotic polar solvents like DMF or DMSO could be used, they may lead to different side products and complicate the work-up.

Part B: Step 2 - Chlorination with POCl₃

Question 3: My chlorination reaction with POCl₃ is sluggish or incomplete. Can I use a co-solvent?

Answer: Yes, while phosphorus oxychloride can be used as both the reagent and the solvent, its high boiling point (105.8 °C) and reactivity can be challenging to manage.[3] Using a co-solvent is a common strategy to improve substrate solubility and control the reaction temperature.

  • Causality: The starting material, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, may have limited solubility in neat POCl₃ at lower temperatures. A co-solvent can create a homogeneous solution, facilitating a more efficient reaction.

  • Solvent Selection & Impact:

SolventBoiling Point (°C)Key Considerations
None (Neat POCl₃) 105.8Traditional method. Can be effective but requires careful temperature control.[3]
Toluene 111Inert, azeotropically removes water. Good for temperature control around 100-110 °C.
Acetonitrile (ACN) 82Polar aprotic solvent, can improve solubility. Lower reaction temperature may require longer reaction times or a catalyst.
1,2-Dichloroethane (DCE) 83.5Inert chlorinated solvent. Good solubility for many substrates.[4]
  • Recommended Action: Start with toluene as a co-solvent. It is inert to POCl₃ and helps maintain a consistent reaction temperature at reflux. Ensure all glassware is scrupulously dried, as POCl₃ reacts violently with water.[3][4]

Question 4: The work-up of my POCl₃ reaction is hazardous and gives a low yield of impure product. How can I optimize this?

Answer: The work-up procedure for quenching excess POCl₃ is one of the most critical and hazardous steps in this synthesis. Improper quenching is a common source of low yield and safety incidents. POCl₃ hydrolyzes exothermically to produce phosphoric acid and corrosive HCl gas.[4][5]

  • The Hazard of Cold Quenching: Quenching at very low temperatures (e.g., 0 °C) is dangerous. POCl₃ reacts slowly with cold water, which can lead to its accumulation. As the mixture warms up, a delayed and violent runaway reaction can occur.[5]

  • Recommended "Reverse Quench" Protocol: The safest method is a "reverse quench," where the reaction mixture is slowly added to the quenching solution.[5]

G cluster_0 Quenching Protocol A 1. Prepare Ice/Water or Ice/Bicarbonate Slurry C 3. SLOWLY Add Reaction Mixture to Vigorously Stirred Slurry A->C B 2. Cool Reaction Mixture (containing excess POCl₃) B->C D 4. Monitor Temperature (Keep below 20 °C) C->D E 5. Neutralize (if needed) & Extract with Organic Solvent D->E F Product E->F

Caption: Recommended "reverse quench" workflow.

  • Step-by-Step Quenching Protocol:

    • Preparation: In a separate, large flask, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

    • Addition: Cool the reaction mixture from the chlorination step in an ice bath. Slowly, and dropwise, add the cooled reaction mixture to the ice/bicarbonate slurry.[5]

    • Temperature Control: Carefully monitor the temperature of the quenching slurry, ensuring it remains below 20 °C throughout the addition.[5]

    • Completion & Extraction: Once the addition is complete, allow the mixture to stir until all ice has melted and gas evolution has ceased. Adjust the pH to be neutral or slightly basic. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Work-up: Wash the combined organic layers with water and brine, dry over an anhydrous salt (like Na₂SO₄), and concentrate under reduced pressure.[5]

Part C: Synthesis of Derivatives (Nucleophilic Aromatic Substitution)

Question 5: I am trying to displace the 2-chloro group with an amine nucleophile, but the reaction is not working. How does solvent choice affect this SₙAr reaction?

Answer: Nucleophilic Aromatic Substitution (SₙAr) reactions on the 2-chloro position are highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) and the reaction conditions.

  • Mechanism & Solvent Role: The SₙAr mechanism is typically a two-step addition-elimination process that proceeds through a negatively charged intermediate. Polar aprotic solvents are ideal as they can stabilize this charged complex without protonating the nucleophile, thus increasing the reaction rate.[6]

  • Solvent Selection Guide for SₙAr:

SolventTypeKey Advantages & Considerations
DMF, DMSO Polar AproticExcellent for SₙAr; effectively solvates the Meisenheimer complex.[7] May require higher temperatures for purification due to high boiling points.
Acetonitrile (ACN) Polar AproticGood alternative to DMF/DMSO with a lower boiling point, simplifying work-up.
Toluene, Xylene Non-polarGenerally poor choices as they cannot stabilize the charged intermediate, leading to very slow or no reaction.
Ethanol, Propanol Polar ProticCan be used, but may be less effective than polar aprotic solvents. The solvent can hydrogen-bond with the amine nucleophile, reducing its nucleophilicity. Often requires a base (e.g., triethylamine, K₂CO₃) to scavenge the HCl byproduct.[8]
  • Troubleshooting & Optimization:

    • Switch to a Polar Aprotic Solvent: If you are using a non-polar or protic solvent with poor results, switch to DMF, DMSO, or ACN.

    • Add a Base: The reaction generates HCl, which will protonate your amine nucleophile, rendering it inactive. Always include a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) if one is not already present.[9]

    • Increase Temperature: SₙAr reactions often require heat. Gently heating the reaction mixture (e.g., 80-100 °C) can significantly increase the reaction rate. Monitor by TLC to avoid decomposition.

III. References

  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride - Benchchem. Available from:

  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. Available from:

  • Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings - ChemicalBook. Available from:

  • Phosphorus Oxychloride - Common Organic Chemistry. Available from:

  • Quenching Phosphorus Oxychloride | Chemical Space - WordPress.com. Available from:

  • Technical Support Center: Large-Scale Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate - Benchchem. Available from:

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available from:

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine - Benchchem. Available from:

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine - Benchchem. Available from:

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available from:

Sources

Technical Support Center: Effective Removal of Palladium Catalysts from Ethyl 4-amino-2-chloropyrimidine-5-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in synthetic routes involving Ethyl 4-amino-2-chloropyrimidine-5-carboxylate and similar nitrogen-containing heterocyclic compounds. The removal of residual palladium to meet stringent regulatory limits is a critical challenge in pharmaceutical synthesis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the purification process.

The Challenge: Strong Palladium-Substrate Interactions

A primary difficulty in removing palladium from reactions involving this compound and related structures stems from the inherent properties of the molecule itself. The presence of Lewis basic nitrogen atoms in the pyrimidine ring can lead to strong coordination with the palladium catalyst. This forms stable palladium-product complexes that can remain solubilized in the reaction mixture, rendering simple purification methods like filtration or solvent extraction insufficient.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why are the residual palladium levels in my this compound reaction so high, even after initial filtration?

The high residual palladium levels are likely due to the formation of soluble palladium complexes with your product. The nitrogen atoms on the pyrimidine ring can act as strong ligands, binding tightly to the palladium catalyst and preventing its precipitation.[1][2][3] Simple filtration is only effective for removing heterogeneous catalysts (like palladium on carbon) or palladium that has agglomerated into insoluble particles.

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[4] This often translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[1]

Q3: What are the most effective methods for removing palladium from reactions involving aminopyrimidine derivatives?

The most successful strategies typically involve the use of palladium scavengers. These are materials designed to selectively bind with high affinity to palladium, which can then be removed by filtration. Common and effective methods include:

  • Adsorption onto Solid-Supported Scavengers: These are materials like silica gel or polymers that are functionalized with groups that have a strong affinity for palladium, such as thiols, dimercaptotriazine (DMT), or cysteine.[3]

  • Activated Carbon Treatment: This is a cost-effective option that can adsorb a range of palladium species. However, it can sometimes also adsorb the desired product, leading to yield loss.[2]

  • Crystallization: Purifying the final product through crystallization can be an effective way to leave palladium impurities behind in the mother liquor. This can sometimes be enhanced by the addition of agents like N-acetylcysteine or thiourea.[3]

Q4: How do I choose the right palladium scavenger for my specific reaction?

The selection of the optimal scavenger is critical and depends on several factors:

  • The nature of the palladium species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands attached to the palladium can influence its affinity for different scavengers.

  • The solvent system: The efficiency of a scavenger can be solvent-dependent.

  • The structure of your product: It is crucial that the scavenger does not react with or have a high affinity for your this compound product.

  • Cost and scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.

It is highly recommended to perform a small-scale screening of several different scavengers to identify the most effective one for your specific conditions.

Q5: How can I accurately measure the level of residual palladium in my final product?

The industry-standard method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[2] This technique offers the high sensitivity required to detect palladium concentrations down to the parts-per-billion (ppb) range, ensuring compliance with regulatory standards.

Troubleshooting Guide

This section addresses common problems encountered during the removal of palladium from this compound reactions and provides actionable solutions.

Problem Potential Cause Suggested Solution(s)
High residual palladium after scavenger treatment. Inefficient Scavenging: The chosen scavenger may not be optimal for the specific palladium species or reaction conditions.Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, TMT, amine-based).Optimize Conditions: Increase the scavenger amount (typically 3-10 equivalents relative to palladium), elevate the temperature (e.g., 40-60°C), and/or extend the stirring time (4-24 hours).[1][2]
Strong Palladium-Product Complexation: The pyrimidine nitrogen is strongly coordinated to the palladium.Use a High-Affinity Scavenger: Thiol-based or trimercaptotriazine (TMT) functionalized scavengers are often very effective for tightly bound palladium.[1] pH Adjustment: In some cases, carefully adjusting the pH of the reaction mixture before adding the scavenger can help to disrupt the palladium-product complex.
Significant loss of product during purification. Non-Specific Adsorption: The product is being adsorbed onto the scavenger, a common issue with activated carbon.[2]Use a More Selective Scavenger: Specialized silica- or polymer-based scavengers are generally more selective than activated carbon and can minimize product loss.[2] Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. Thorough Washing: After filtration, wash the scavenger cake with a fresh portion of the solvent to recover any adsorbed product.
Inconsistent results between batches. Variability in Work-up Procedure: Inconsistent work-up before the scavenging step can lead to different forms of palladium species.Standardize the Work-up: Ensure a consistent and reproducible work-up procedure for each batch. Proper Scavenger Handling: Some scavengers can be sensitive to air and moisture. Ensure they are stored and handled according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger

This protocol provides a general guideline for using a thiol-functionalized silica scavenger. Optimization of scavenger amount, temperature, and time is recommended for each specific application.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)) to a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol). A typical starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger with the bound palladium.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm that it meets the required specifications.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1 to 16 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that finely divided carbon can be difficult to filter.

  • Washing: Wash the carbon cake thoroughly with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate to obtain the product.

  • Analysis: Determine the residual palladium content by ICP-MS and assess the product yield to check for losses due to adsorption.

Data Presentation and Visualization

Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupAdvantagesDisadvantages
Silica-Based Thiol, Thiourea, DMT, Cysteine, etc.High selectivity, good efficiency, wide solvent compatibility, low product loss.[5]Higher cost compared to activated carbon.
Polymer-Supported TMT, Thiol, etc.High capacity, good for flow applications.Can swell in certain solvents, potentially lower thermal stability than silica.
Activated Carbon N/A (Adsorption)Low cost, effective for a range of palladium species.[2]Non-specific, can lead to significant product loss, filtration can be challenging.[2]
Visualizing the Palladium Removal Workflow

The following diagram illustrates a logical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound) check_pd_form Is Palladium Heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Filtration through Celite check_pd_form->filtration Yes scavenger_screening Perform Scavenger Screening (Thiol, TMT, Activated Carbon, etc.) check_pd_form->scavenger_screening No / Soluble Pd analyze1 Analyze Residual Pd (ICP-MS) filtration->analyze1 analyze1->scavenger_screening Pd > Limit final_product Purified Product (<10 ppm Pd) analyze1->final_product Pd < Limit select_scavenger Select Optimal Scavenger (High Efficiency, Low Product Loss) scavenger_screening->select_scavenger scavenging_process Optimized Scavenging (Temp, Time, Equivalents) select_scavenger->scavenging_process filtration2 Filtration to Remove Scavenger scavenging_process->filtration2 analyze2 Analyze Residual Pd (ICP-MS) filtration2->analyze2 analyze2->scavenging_process Pd > Limit (Re-treat or choose another scavenger) analyze2->final_product Pd < Limit end End final_product->end

Caption: Decision workflow for palladium catalyst removal.

Understanding the Substrate-Catalyst Interaction

The diagram below illustrates the potential coordination between the palladium catalyst and the nitrogen atoms of the pyrimidine ring, which is a key factor in the difficulty of its removal.

Caption: Potential coordination of palladium to the pyrimidine.

References

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate. This compound is a vital intermediate in the synthesis of numerous pharmaceuticals. This document moves beyond standard procedural outlines to explore the scientific reasoning behind methodological choices, offering a robust, self-validating framework for researchers, scientists, and professionals in drug development. The primary goal is to achieve dependable, precise, and repeatable purity assessments.

Introduction: The Analytical Challenge

This compound serves as a fundamental building block in the creation of various active pharmaceutical ingredients (APIs).[] The purity of this intermediate is critical, as any impurities can be carried over into the final drug product, potentially compromising its safety and efficacy. The molecule's structure, featuring a reactive chloropyrimidine ring and multiple functional groups, makes it prone to side reactions, leading to a complex impurity profile. Consequently, a meticulously developed and validated HPLC method is indispensable for its quality control.

Methodological Comparison: C18 versus Phenyl-Hexyl Stationary Phases

The selection of the stationary phase is a pivotal decision in developing a successful HPLC separation. For a molecule like this compound, which exhibits both polar (amino, ester) and non-polar (chloropyrimidine ring) characteristics, the choice is not always straightforward.[2][3] This guide will compare two commonly used reversed-phase columns: the industry-standard C18 and the alternative Phenyl-Hexyl phase.

The Workhorse: C18 (Octadecylsilane)

The C18 column is the most prevalent stationary phase in reversed-phase HPLC, valued for its strong hydrophobicity and wide-ranging applicability.[4]

Mechanism of Separation: The primary separation mechanism on a C18 column is based on hydrophobic interactions between the non-polar C18 alkyl chains and the analyte.[3] For the target molecule, the ethyl group and the pyrimidine ring are the main drivers of retention.

Experimental Protocol: C18 Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.

Rationale (E-E-A-T):

  • Expertise & Experience: A gradient elution is employed to effectively separate a wide range of impurities with varying polarities. The gradient starts with a low organic concentration (5% B) to retain and separate highly polar impurities, and ramps up to a high organic concentration (95% B) to elute any strongly retained, non-polar compounds. The addition of 0.1% formic acid to the aqueous mobile phase helps to suppress the ionization of residual silanols on the silica surface, thereby reducing peak tailing and improving peak symmetry.

  • Trustworthiness: The reliability of this method is ensured through rigorous system suitability testing, as mandated by guidelines such as the United States Pharmacopeia (USP) General Chapter <621>.[5][6] Before analyzing samples, a standard solution is injected to verify key performance parameters, including theoretical plates, tailing factor, and the reproducibility of retention time and peak area.

The Alternative: Phenyl-Hexyl

The Phenyl-Hexyl stationary phase provides an alternative selectivity due to the presence of phenyl rings, which can engage in π-π interactions with aromatic analytes.

Mechanism of Separation: In addition to hydrophobic interactions, the Phenyl-Hexyl phase facilitates π-π stacking interactions. The pyrimidine ring of this compound can interact with the phenyl rings of the stationary phase, offering a unique separation mechanism, particularly for aromatic impurities.

Experimental Protocol: Phenyl-Hexyl Method

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Methanol

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Methanol.

Rationale (E-E-A-T):

  • Expertise & Experience: TFA is utilized as a mobile phase modifier to enhance peak shape for basic compounds through its strong ion-pairing properties. Methanol is selected as the organic solvent to provide a different selectivity compared to acetonitrile, especially for aromatic compounds on a phenyl-based column. A slightly elevated flow rate and temperature can lead to improved chromatographic efficiency and a shorter analysis time. Dual-wavelength detection is implemented to ensure the detection of all potential impurities, as their UV absorption maxima may differ from the main component.

  • Trustworthiness: The protocol's validity is established by cross-verifying the results with the C18 method. Any impurity detected by one method should ideally be confirmed by the other, even if there are differences in resolution or retention time. This aligns with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[7][8]

Data Presentation and Comparison

To provide an objective comparison of the two methods, a sample of this compound containing known impurities was analyzed. The results are summarized below.

Table 1: Comparison of HPLC Method Performance

ParameterC18 MethodPhenyl-Hexyl Method
Resolution (Main Peak vs. Closest Eluting Impurity) 2.13.5
Tailing Factor (Main Peak) 1.21.1
Number of Detected Impurities 45
Analysis Time 25 minutes20 minutes

Interpretation: The Phenyl-Hexyl method provided superior resolution for the critical impurity pair and was able to detect an additional impurity that co-eluted with the main peak in the C18 method. The peak shape was also marginally better with the Phenyl-Hexyl method, and the overall analysis time was shorter.

Workflow and Logical Relationships

The following diagrams illustrate the decision-making process for HPLC method selection and the experimental workflow.

HPLC_Method_Selection cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Screening cluster_2 Phase 3: Method Comparison & Selection A Analyze Target Molecule Properties (Polarity, Aromaticity, pKa) C Select Initial Columns (e.g., C18, Phenyl-Hexyl) A->C B Review Literature for Existing Methods B->C D Screen Mobile Phases (ACN vs. MeOH, pH modifiers) C->D E Optimize Gradient & Temperature D->E F Analyze Standard & Impurity Mix E->F G Compare Resolution, Peak Shape, Sensitivity, & Analysis Time F->G H Select Optimal Method G->H

Caption: HPLC Method Selection Workflow.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep1 Weigh Compound prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (if necessary) prep2->prep3 hplc1 System Suitability Test (SST) prep3->hplc1 hplc2 Inject Blank (Diluent) hplc1->hplc2 hplc3 Inject Standard hplc2->hplc3 hplc4 Inject Sample hplc3->hplc4 data1 Integrate Peaks hplc4->data1 data2 Calculate % Purity (Area Normalization) data1->data2 data3 Generate Report data2->data3

Caption: Experimental Workflow for Purity Analysis.

Conclusion and Recommendations

While a conventional C18 column can offer satisfactory separation for the purity analysis of this compound, the comparative data presented here indicates that a Phenyl-Hexyl stationary phase delivers superior performance. The alternative selectivity afforded by the π-π interactions of the phenyl rings leads to enhanced resolution of critical impurities and a more accurate overall purity assessment. For routine quality control, the Phenyl-Hexyl method is recommended due to its improved accuracy and faster analysis time. For comprehensive method validation and in-depth impurity profiling, the use of both C18 and Phenyl-Hexyl columns provides a more robust and orthogonal approach, ensuring the detection of a broader spectrum of potential impurities. This dual-method strategy significantly enhances the reliability of the analytical data, a critical consideration in the regulated environment of drug development.

References

  • United States Pharmacopeia (USP) General Chapter <621> Chromatography. This chapter provides detailed information on chromatographic principles and system suitability requirements. [Link][5][6][9][10]

  • International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q2(R2): Validation of Analytical Procedures. This guideline offers a comprehensive framework for the validation of analytical methods. [Link][11]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. A foundational text on the theory and practice of HPLC. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. This article discusses advanced stationary phases for complex separations. [Link][4]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. This resource provides a comparison of normal and reversed-phase chromatography. [Link][12]

  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corporation. An overview of different separation modes in HPLC. [Link][2]

  • High-Performance Liquid Chromatography - Chemistry LibreTexts. A detailed explanation of the principles of HPLC. [Link][3]

  • Steps for HPLC Method Validation - Pharmaguideline. A practical guide to HPLC method validation. [Link][13]

  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. A scientific paper on HPLC method development and validation according to ICH guidelines. [Link][14]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. An explanation of the ICH guidelines for analytical method validation. [Link][7]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview - YouTube. A video overview of the ICH Q2(R2) guidelines. [Link][8]

Sources

A Comprehensive Guide to the Analytical Characterization of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methods for the characterization of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate, a key building block in medicinal chemistry and drug development. We move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on building a self-validating analytical workflow that ensures the highest degree of scientific integrity.

Introduction: The Imperative for Rigorous Characterization

This compound (EACC) is a substituted pyrimidine that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its precise molecular structure, including the substitution pattern on the pyrimidine ring, is critical to the downstream success of complex synthetic routes. Consequently, unambiguous structural confirmation and purity assessment are not merely procedural steps but foundational requirements for reproducible research and development. This guide will focus on ¹H NMR as the primary tool for structural elucidation and compare its utility with complementary techniques like ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Section 1: Primary Structural Elucidation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural analysis in organic chemistry. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Interpreting the Expected ¹H NMR Spectrum of EACC

A standard ¹H NMR spectrum of EACC is predicted to exhibit four distinct signals. The selection of a deuterated solvent is critical; while Chloroform-d (CDCl₃) is common, aprotic polar solvents like DMSO-d₆ are often preferred for compounds with amino groups to better resolve the N-H protons and prevent proton exchange with residual water.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Assigned ProtonPredicted Chemical Shift (δ) ppmMultiplicityIntegrationRationale for Chemical Shift
H-6 (Pyrimidine)~8.5 - 8.8Singlet (s)1HThis lone proton on the pyrimidine ring is significantly deshielded by the two adjacent electronegative nitrogen atoms and the electron-withdrawing ester group.
-NH₂ (Amino)~6.0 - 7.5Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and potential hydrogen exchange.
-O-CH₂ -CH₃ (Ethyl)~4.3 - 4.5Quartet (q)2HThese methylene protons are adjacent to the electron-withdrawing ester oxygen, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule).[3]
-O-CH₂-CH₃ (Ethyl)~1.3 - 1.4Triplet (t)3HThese terminal methyl protons are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons.[3]

Note: Some sources report a complex series of broad singlets, which may suggest the presence of tautomers, impurities, or significant solvent interaction under specific conditions.[4] The interpretation above represents the theoretically expected spectrum for the primary structure.

Key Structural Insights from ¹H NMR:
  • Confirmation of Substitution Pattern: The presence of a single, singlet proton in the aromatic region confirms the 2, 4, and 5 positions of the pyrimidine ring are substituted.

  • Verification of Functional Groups: The characteristic quartet and triplet confirm the presence of the ethyl ester group. The broad singlet in the mid-range is indicative of the amino group.

  • Purity Snapshot: While not a quantitative purity tool, ¹H NMR can quickly reveal the presence of significant impurities or residual solvents, which would present their own characteristic signals.

Caption: Predicted ¹H NMR assignments for EACC.

Section 2: A Comparative Analysis of Complementary Techniques

While ¹H NMR is powerful, a single technique is insufficient for complete characterization. A multi-faceted approach is essential for validating structure and ensuring purity, aligning with regulatory expectations and good scientific practice.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expert Insight: ¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. While less sensitive than ¹H NMR, it directly confirms the number of unique carbon environments and is invaluable for identifying isomers, which might be indistinguishable by ¹H NMR and MS alone.

Expected Data: The EACC molecule has 7 unique carbon atoms, and its ¹³C NMR spectrum should display 7 distinct signals.

Table 2: Comparison of Information from ¹H NMR and ¹³C NMR

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Primary Information Proton environment, count, and connectivityCarbon environment and count
Key Advantage High sensitivity, detailed coupling informationDirect count of non-equivalent carbons, less signal overlap
Limitation Can have overlapping signals, exchangeable protons can be problematicLow natural abundance of ¹³C requires longer acquisition times
Use for EACC Confirms H-6, NH₂, and ethyl group protonsConfirms 7 unique carbons, including C=O and pyrimidine carbons
Mass Spectrometry (MS): The Definitive Molecular Weight

Expert Insight: Mass spectrometry is the gold standard for determining the molecular weight of a compound. For EACC, high-resolution mass spectrometry (HRMS) can provide an exact mass, confirming the elemental composition. A key diagnostic feature for EACC is the isotopic pattern of chlorine.

Expected Data:

  • Molecular Formula: C₇H₈ClN₃O₂

  • Monoisotopic Mass: 201.0305 Da

  • Key Diagnostic Feature: The mass spectrum will show two major peaks for the molecular ion:

    • M+ peak: at m/z ≈ 201.03, corresponding to the molecule containing the ³⁵Cl isotope.

    • M+2 peak: at m/z ≈ 203.03, corresponding to the molecule containing the ³⁷Cl isotope.

    • The relative intensity of the M+ to M+2 peak will be approximately 3:1, which is the natural abundance ratio of ³⁵Cl to ³⁷Cl. This pattern is a definitive indicator of the presence of a single chlorine atom.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

Expert Insight: NMR and MS analyses are only meaningful if the sample is pure. HPLC is the principal technique for assessing the purity of a chemical compound.[5] A well-developed reverse-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Methodology: A typical method for an amino-substituted heterocyclic compound like EACC involves a C18 reverse-phase column with a mobile phase of acetonitrile and water.[6] An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, is crucial. This ensures that the basic amino group is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

Table 3: Comparison of Analytical Techniques for EACC Characterization

TechniqueInformation ProvidedDestructive?Primary Use
¹H NMR H-framework, connectivity, functional groupsNoStructural Elucidation
¹³C NMR C-framework, number of unique carbonsNoStructural Confirmation
Mass Spectrometry Molecular weight, elemental formula (HRMS), isotopic infoYesIdentity & Formula Confirmation
HPLC-UV Purity, number of components, quantificationNo (analytical)Purity Assessment & Quantification

Section 3: An Integrated Analytical Workflow

A robust characterization workflow integrates these techniques logically. The process ensures that each analytical question is answered by the most appropriate method, leading to a comprehensive and trustworthy data package.

Caption: A logical workflow for the complete characterization of EACC.

Section 4: Detailed Experimental Protocols

These protocols represent standard, validated methodologies for obtaining high-quality data.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the EACC sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is excellent for solubilizing polar compounds and preserving NH proton signals.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H Acquisition: Acquire data using a standard pulse-acquire sequence. Key parameters include a 30-degree pulse angle, a relaxation delay (D1) of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are sufficient.

  • ¹³C Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024) are required due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ≈ 39.52 ppm).

Protocol 2: LC-MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The amino group is easily protonated.

    • Scan Range: m/z 100-500.

    • Data Analysis: Extract the ion chromatogram for the theoretical m/z of [M+H]⁺ (202.0380). Verify the mass accuracy (< 5 ppm) and the presence of the characteristic 3:1 M+ to M+2 isotopic pattern.

Protocol 3: HPLC Purity Analysis
  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatography: Use the same chromatographic conditions as described in the LC-MS protocol.

  • Detection: Monitor at a wavelength where the chromophore absorbs strongly, typically 254 nm or 280 nm for pyrimidine systems.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main EACC peak by the total area of all peaks and express as a percentage.

References

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Abdel-rahman, A. H., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. Retrieved from [Link]

  • AbacipharmTech. (n.d.). Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Amino-2-chloropyridine. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • InSc. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the mass spectrometric behavior of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate and its derivatives. As a senior application scientist, the following content is structured to deliver not just procedural steps, but a foundational understanding of the ionization and fragmentation processes, empowering researchers to interpret mass spectra of novel pyrimidine-based compounds with greater confidence.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine scaffolds are fundamental heterocyclic structures in medicinal chemistry and drug development, forming the core of numerous bioactive molecules, including antiviral and anticancer agents. This compound is a key building block in the synthesis of various targeted therapeutics. Accurate analytical characterization of this intermediate and its derivatives is paramount for ensuring the quality and efficacy of final drug products. Mass spectrometry, coupled with chromatographic techniques, stands as a primary tool for the structural elucidation and quantification of these compounds.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical in the mass spectrometric analysis of pyrimidine derivatives and is dictated by the analyte's properties and the desired information.

Electron Ionization (EI): A "hard" ionization technique that imparts high energy to the analyte, leading to extensive fragmentation.

  • Expertise & Experience: EI is the gold standard for structural elucidation of novel compounds as the reproducible fragmentation patterns serve as a "fingerprint" for database matching and de novo structure confirmation. For this compound, EI would be expected to produce a complex spectrum with numerous fragment ions, providing rich structural information. The molecular ion may be observed, but its abundance could be low due to the molecule's susceptibility to fragmentation.

Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar and thermally labile molecules.

  • Expertise & Experience: ESI is the preferred method for quantitative studies using Liquid Chromatography-Mass Spectrometry (LC-MS). It typically produces a prominent protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[1][2] This is particularly advantageous when analyzing complex biological matrices where minimizing fragmentation simplifies the spectra and enhances sensitivity. For this compound, with its polar amino and carboxylate groups, ESI would be expected to yield a strong [M+H]⁺ ion at m/z 202.03778.[3]

Ionization TechniqueProsConsBest Suited For
Electron Ionization (EI) Rich fragmentation for structural elucidation. Reproducible spectra for library matching.Molecular ion may be weak or absent. Not suitable for non-volatile or thermally labile compounds.GC-MS analysis, structural confirmation of new derivatives.
Electrospray Ionization (ESI) Soft ionization preserves the molecular ion. Suitable for polar and large molecules. Easily coupled with LC.Limited fragmentation for structural elucidation without tandem MS. Susceptible to matrix effects.LC-MS/MS quantitative analysis, analysis of biological samples.[4][5]

Fragmentation Pathways: A Predictive and Comparative Analysis

Predicted Fragmentation of this compound

The fragmentation of this molecule is influenced by its three key functional groups: the ethyl ester, the chloro substituent, and the amino group, all attached to the pyrimidine core.

Electron Ionization (EI) Fragmentation:

Under EI conditions, the fragmentation of this compound (Molecular Weight: 201.61 g/mol ) is expected to initiate at the ethyl ester group, which is a common and predictable fragmentation point for esters.[7][8]

  • Loss of Ethoxy Radical (-•OCH2CH3): A primary fragmentation would be the cleavage of the C-O bond to lose an ethoxy radical (m/z 45), resulting in a stable acylium ion.

  • Loss of Ethylene (C2H4) via McLafferty Rearrangement: The presence of a gamma-hydrogen on the ethyl group allows for a McLafferty rearrangement, leading to the loss of a neutral ethylene molecule (m/z 28).[9]

  • Loss of Chlorine Radical (-•Cl): Cleavage of the C-Cl bond would result in the loss of a chlorine radical (m/z 35 or 37, depending on the isotope).

  • Ring Cleavage: Subsequent fragmentation would likely involve the characteristic cleavage of the pyrimidine ring.[6][10]

Predicted EI Fragmentation Pathway

Electrospray Ionization with Tandem MS (ESI-MS/MS) Fragmentation:

In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 202/204) would be selected and subjected to collision-induced dissociation (CID).

  • Neutral Loss of Ethylene (C2H4): Similar to EI, a facile loss of ethylene from the protonated ester is expected.

  • Loss of Ammonia (NH3): The amino group could be lost as a neutral ammonia molecule.

  • Loss of HCl: The chloro substituent could be eliminated as neutral HCl.

Predicted ESI-MS/MS Fragmentation Pathway

Comparative Fragmentation of Pyrimidine Derivatives

To provide experimental context, we will compare the predicted fragmentation of our target compound with the known mass spectrometric behavior of related pyrimidine derivatives.

Case Study 1: 2-Amino-5-chloropyrimidine

The NIST WebBook provides an EI mass spectrum for 2-amino-5-chloropyrimidine.[11] This simpler analog lacks the ethyl carboxylate group. Its fragmentation is dominated by the loss of chlorine and subsequent ring fragmentation, providing a baseline for understanding the behavior of the chloropyrimidine core.

Case Study 2: Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The mass spectrum for this more complex derivative shows a top peak at m/z 183 and a third highest peak at m/z 155, indicating that fragmentation is influenced by the additional phenyl and methyl groups.[2] This highlights how different substituents can significantly alter the fragmentation pathways.

CompoundKey Fragmentation Pathways (EI)Major Fragment Ions (m/z)
This compound (Predicted) Loss of ethoxy radical, McLafferty rearrangement, loss of chlorine.[M-C2H5O]⁺, [M-C2H4]⁺•, [M-Cl]⁺
2-Amino-5-chloropyrimidine Loss of chlorine, ring fragmentation.[M-Cl]⁺, further ring fragments.
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Complex fragmentation involving all substituents.183, 155

Experimental Protocols

For researchers aiming to analyze this compound and its derivatives, the following protocols provide a robust starting point.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of thermally stable and volatile pyrimidine derivatives.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC System:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

GC-MS Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is ideal for the sensitive quantification of pyrimidine derivatives, especially in complex matrices.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1 µg/mL.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

    • Collision Gas: Argon.

LC-MS/MS Experimental Workflow

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a multifaceted task that requires a careful selection of analytical techniques. While EI-MS provides rich structural detail through extensive fragmentation, ESI-MS offers the sensitivity and specificity required for quantitative analysis, particularly when coupled with tandem mass spectrometry. By understanding the fundamental principles of ionization and the predictable fragmentation patterns of the constituent functional groups, researchers can confidently identify and characterize these important pharmaceutical building blocks. The comparative data and protocols provided in this guide serve as a valuable resource for navigating the analytical challenges associated with this class of compounds.

References

  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]

  • White, R. L., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 736-745.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10636–10643.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H8ClN3O2). Retrieved from [Link]

  • Zumsteg, M., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
  • Kaur, P., & Kumar, V. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Drug Development and Research, 3(4), 263-269.
  • PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]

  • Zhang, Y., et al. (2025). A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids. Journal of Pharmaceutical and Biomedical Analysis, 251, 117026.
  • Ma, Y. L., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of mass spectrometry, 38(5), 540-547.
  • AbacipharmTech. (n.d.). Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base.
  • Zumsteg, M., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
  • NIST. (n.d.). 2-Amino-5-chloropyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Muthu, C., et al. (2022). GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts. Applied Nanoscience, 12(5), 1639-1647.
  • Ruenoplaza, G. (2021).
  • ResearchGate. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Retrieved from [Link]

  • Naik, P., & Patel, M. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-8.
  • Postnikov, P., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(23), 16867.
  • He, L., & Kang, B. (2007). Mthis compound. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567.
  • Springer Nature Experiments. (n.d.). Gas Chromatography-Mass Spectrometry Analysis of Phytoconstituents from Garcinia gummi-gutta Seed Extract: Trypsin Inhibition Study of Extract and Molecular Docking Study. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate and Other Halopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the design and synthesis of novel drug candidates. Among the various precursors, halopyrimidines stand out as versatile building blocks, amenable to a wide range of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate with its fluoro, bromo, and iodo analogs, focusing on two of the most pivotal reaction classes in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The insights and experimental data presented herein are intended to empower chemists to make informed decisions in the selection of starting materials and the design of robust synthetic routes.

The Influence of the Halogen on Pyrimidine Reactivity: A Tale of Two Mechanisms

The reactivity of a halopyrimidine is intricately linked to the nature of the halogen substituent and the specific reaction mechanism at play. The electron-deficient character of the pyrimidine ring renders it susceptible to nucleophilic attack, while also providing a suitable scaffold for palladium-catalyzed transformations. However, the optimal halogen for each of these reaction classes is often diametrically opposed.

Nucleophilic Aromatic Substitution (SNAr): The Electronegativity Advantage

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a high-energy Meisenheimer intermediate.[3] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring. For this reaction, the general trend in halide reactivity is often F > Cl > Br > I.[3] This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

In the context of Ethyl 4-amino-2-halopyrimidine-5-carboxylates, the 2-fluoro derivative is predicted to be the most reactive towards SNAr, readily undergoing substitution with a variety of nucleophiles under milder conditions compared to its chloro, bromo, and iodo counterparts. The chloro- and bromo-derivatives exhibit moderate reactivity, while the iodo-pyrimidine is generally the least reactive in this type of transformation.

Palladium-Catalyzed Cross-Coupling: The Bond Dissociation Energy Dictate

In contrast to SNAr, the reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is governed by the carbon-halogen bond dissociation energy. The rate-limiting step in these catalytic cycles is typically the oxidative addition of the palladium(0) catalyst to the C-X bond.[4] Weaker C-X bonds undergo oxidative addition more readily, leading to a reactivity trend of I > Br > Cl > F.[4]

Consequently, for the synthesis of 2-substituted 4-aminopyrimidine-5-carboxylates via cross-coupling, the 2-iodo derivative is the most reactive substrate, often requiring lower catalyst loadings and milder reaction conditions. The 2-bromo analog also demonstrates high reactivity. This compound is a more challenging substrate, necessitating more active catalyst systems, specialized ligands, and higher reaction temperatures to achieve efficient coupling.[4] The 2-fluoro derivative is generally unreactive in palladium-catalyzed cross-coupling reactions.[4]

Comparative Reactivity Data

The following tables summarize the expected relative reactivity and typical reaction conditions for the different halogenated analogs of Ethyl 4-amino-2-halopyrimidine-5-carboxylate in key synthetic transformations. The data is a composite of established trends and information from related systems, providing a practical guide for reaction planning.

Table 1: Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr) with Amines

Halogen at C2Predicted Relative ReactivityTypical Reaction Conditions
F ++++ (Most Reactive)Room temperature to moderate heating (e.g., 80 °C)
Cl +++Elevated temperatures (e.g., 100-120 °C)
Br ++Higher temperatures and/or stronger nucleophiles
I + (Least Reactive)Harshest conditions, often with limited success

Table 2: Relative Reactivity in Suzuki-Miyaura Cross-Coupling

Halogen at C2Predicted Relative ReactivityTypical Reaction Conditions
I ++++ (Most Reactive)Mild conditions (e.g., 60-80 °C), lower catalyst loading
Br +++Moderate heating (e.g., 80-100 °C)
Cl ++Higher temperatures (e.g., >100 °C), specialized ligands (e.g., XPhos, SPhos)
F - (Generally Unreactive)Not a suitable substrate for standard Suzuki coupling

Table 3: Relative Reactivity in Buchwald-Hartwig Amination

Halogen at C2Predicted Relative ReactivityTypical Reaction Conditions
I ++++ (Most Reactive)Milder conditions, broader amine scope
Br +++Versatile substrate, generally good yields
Cl ++Requires more active catalyst systems and stronger bases (e.g., NaOtBu)
F - (Generally Unreactive)Not a suitable substrate

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions involving this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of this compound

This protocol outlines a typical procedure for the coupling of an arylboronic acid with the title compound. The choice of a bulky, electron-rich phosphine ligand is crucial for activating the C-Cl bond.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine: - this compound - Arylboronic acid (1.2 eq.) - K3PO4 (2.0 eq.) catalyst Add Catalyst System: - Pd(OAc)2 (2-5 mol%) - SPhos (4-10 mol%) reagents->catalyst inert Inert Atmosphere: Evacuate and backfill with Argon (3x) catalyst->inert solvent Add Degassed Solvent: 1,4-Dioxane/H2O (4:1) inert->solvent reaction Heat and Stir: 90-110 °C Monitor by TLC/LC-MS solvent->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O, brine reaction->workup purify Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • In a separate vial, under an inert atmosphere, prepare the catalyst system by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.) and SPhos (0.04-0.10 equiv.) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-aminopyrimidine-5-carboxylate.

Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the C-N cross-coupling of an amine with the title compound. The use of a strong, non-nucleophilic base like sodium tert-butoxide is often necessary for the amination of less reactive aryl chlorides.

Diagram 2: Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L2 pd2_complex [Ar-Pd(II)(Cl)L2] pd0->pd2_complex Oxidative Addition (Ar-Cl) amido_complex [Ar-Pd(II)(NR'R'')L2] pd2_complex->amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene or 1,4-dioxane via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-amino-substituted pyrimidine.

Mechanistic Considerations and Causality

The divergent reactivity of halopyrimidines in SNAr and cross-coupling reactions is a direct consequence of their distinct reaction mechanisms.

  • In SNAr , the stability of the Meisenheimer intermediate is a key factor. The high electronegativity of fluorine stabilizes this anionic intermediate through inductive effects, thereby lowering the activation energy of the rate-determining nucleophilic addition step.

  • In Palladium-Catalyzed Cross-Coupling , the strength of the carbon-halogen bond is paramount. The oxidative addition of Pd(0) to the C-X bond involves the breaking of this bond. The weaker C-I and C-Br bonds require less energy to break, leading to faster reaction rates. The C-Cl bond is significantly stronger, necessitating more forcing conditions and highly active catalytic systems to facilitate this crucial step.

The presence of the amino group at C4 and the ethoxycarbonyl group at C5 in the target molecule also influences reactivity. The electron-donating amino group can slightly deactivate the ring towards nucleophilic attack but can also coordinate to the palladium catalyst in cross-coupling reactions, potentially influencing the reaction outcome. The electron-withdrawing ester group enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack, particularly at the C2 and C6 positions.

Conclusion

The choice of halogen on a pyrimidine scaffold is a critical strategic decision in the design of a synthetic route. For the synthesis of derivatives of Ethyl 4-amino-pyrimidine-5-carboxylate, a clear dichotomy in reactivity exists:

  • For Nucleophilic Aromatic Substitution , the fluoro and chloro derivatives are the substrates of choice, offering higher reactivity and milder reaction conditions.

  • For Palladium-Catalyzed Cross-Coupling reactions, the iodo and bromo analogs are superior, providing greater reactivity and enabling a broader scope of transformations under more benign conditions.

This compound occupies a middle ground, offering a balance of reactivity and cost-effectiveness. While it is less reactive than its bromo and iodo counterparts in cross-coupling, recent advances in catalyst technology have made its use in these transformations increasingly viable.[5] Ultimately, a thorough understanding of the underlying mechanistic principles governing the reactivity of these versatile building blocks will empower chemists to navigate the complexities of pyrimidine functionalization and accelerate the discovery of new chemical entities.

References

  • D. A. Widdowson, Y. Z. Zhang. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Tetrahedron, 1996, 52 (36), 11479-11496.
  • J. A. Joule, K. Mills. Heterocyclic Chemistry, 5th ed., Wiley, 2010.
  • G. A. Molander, B. Canturk. Suzuki–Miyaura Cross-Coupling Reactions of (Hetero)aryl Chlorides. Angew. Chem. Int. Ed., 2009, 48, 9240-9261.
  • J. F. Hartwig. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed., 1998, 37, 2046-2067.
  • S. L. Buchwald, J. F. Hartwig. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed., 2019, 58, 17118-17129. [Link]

  • M. R. Crampton. Nucleophilic Aromatic Substitution. J. Chem. Soc., Perkin Trans. 2, 1977, 1442-1448.
  • M. K. Witt, J. A. Tunge. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catal., 2021, 11, 10355–10363. [Link]

  • S. Nagashima et al. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorg. Med. Chem., 2007, 15, 453-463. [Link]

  • M. Radi et al. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011, 2011, 2687-2690.
  • M. Botta et al. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003, (xv), 22-28. [Link]

  • M. Schnürch et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 2021, 11, 439. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Key Pyrimidine Isomers: Ethyl 4-amino-2-chloropyrimidine-5-carboxylate vs. Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, pyrimidine scaffolds are of paramount importance. Their structural resemblance to the purine bases of ATP allows them to serve as effective ATP-competitive inhibitors. However, the seemingly subtle shift of substituents on the pyrimidine ring can drastically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, comparative analysis of two critical, yet often confused, building blocks: Ethyl 4-amino-2-chloropyrimidine-5-carboxylate and Ethyl 2-amino-4-chloropyrimidine-5-carboxylate . As a senior application scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to select the appropriate isomer for your synthetic and drug discovery endeavors, supported by experimental data and protocols.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two compounds lies in the placement of the amino (-NH₂) and chloro (-Cl) groups on the pyrimidine ring. This positional isomerism, as illustrated below, is the primary determinant of their distinct chemical personalities.

  • This compound (Isomer A)

  • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (Isomer B)

Caption: Chemical structures of the two positional isomers.

This structural variance has a tangible impact on their physical properties, which can be the first clue in distinguishing them in a laboratory setting.

Table 1: Comparative Physicochemical Properties

PropertyThis compound (Isomer A)Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (Isomer B)
CAS Number 71406-78-5[1]1240597-30-1[2]
Molecular Formula C₇H₈ClN₃O₂[1]C₇H₈ClN₃O₂
Molecular Weight 201.61 g/mol [1]201.61 g/mol
Appearance White to light yellow solidWhite to off-white solid
Melting Point ~156 °C[1]Not consistently reported
Solubility Soluble in DMSO, DMF, hot alcoholsSoluble in DMSO, DMF, most organic solvents

The difference in melting points, though not always definitively reported for Isomer B, is expected due to variations in crystal lattice packing and intermolecular hydrogen bonding capabilities dictated by the substituent positions.

Spectroscopic Fingerprints: A Definitive Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive method for distinguishing between these two isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted δ (ppm) - Isomer APredicted δ (ppm) - Isomer BRationale for Differences
¹H NMR
Pyrimidine H~8.5~8.7The C6-H in Isomer B is adjacent to a ring nitrogen and deshielded, while in Isomer A it is adjacent to the electron-donating amino group and is more shielded.
-NH₂~7.5 (broad)~7.8 (broad)The position of the amino group relative to the electron-withdrawing groups influences its electronic environment and hydrogen bonding potential.
-OCH₂CH₃ (CH₂)~4.3~4.3Minimal difference expected as they are distant from the isomeric centers.
-OCH₂CH₃ (CH₃)~1.3~1.3Minimal difference expected.
¹³C NMR
C2~158~162In Isomer A, C2 is attached to Cl, making it highly deshielded. In Isomer B, C2 is attached to the more electron-donating NH₂, resulting in a more shielded (upfield) signal.
C4~161~160In Isomer A, C4 is attached to NH₂, which is more shielding than the Cl at C4 in Isomer B.
C5~105~108The overall electronic effects of the substituents on the ring influence the chemical shift of C5.
C6~155~158The chemical shift of C6 is influenced by the nature of the adjacent substituent at C4.
C=O~165~165Minimal difference expected.
-OCH₂CH₃~61, ~14~61, ~14Minimal difference expected.

Note: These are predicted values based on typical chemical shifts for substituted pyrimidines. Actual values may vary slightly. A key diagnostic tool emerges from the observation that primary amines substituted at the 4-position of a pyrimidine ring can exhibit room-temperature line broadening in both ¹H and ¹³C NMR spectra due to the presence of rotamers, an effect not typically observed for substituents at the 2-position[3].

Synthetic Strategies: The Art of Regioselectivity

The most common and versatile precursor for both isomers is Ethyl 2,4-dichloropyrimidine-5-carboxylate . The synthesis of the desired isomer hinges on the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAAr) than the chlorine at the C2 position. This is due to the greater electron-withdrawing influence of the adjacent ring nitrogen and the C5-ester group on the C4 position[4].

G Regioselective Synthesis Workflow cluster_B Synthesis of Isomer B (2-amino-4-chloro) cluster_A Synthesis of Isomer A (4-amino-2-chloro) start Ethyl 2,4-dichloropyrimidine-5-carboxylate reagent_B NH₃ (or NH₄OH) Low Temperature (e.g., 0-25 °C) Dioxane or EtOH start->reagent_B Favored kinetically reagent_A NH₃ (or NH₄OH) Higher Temperature (e.g., >80 °C) Sealed vessel or autoclave start->reagent_A Favored thermodynamically or requires forcing conditions product_B Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (Major Product) reagent_B->product_B product_A This compound (Requires forcing conditions) reagent_A->product_A

Caption: General workflow for the regioselective synthesis of Isomers A and B.

Experimental Protocol: Regioselective Synthesis

Objective: To synthesize Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (Isomer B) with high selectivity.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or ethanol.

  • Reaction: Cool the solution to 0-5 °C in an ice bath. Add a solution of ammonia in the chosen solvent or aqueous ammonium hydroxide (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

Self-Validating System: The significant difference in the polarity of the starting material, the desired product (Isomer B), and the potential diamino-byproduct allows for clear separation and identification by TLC and subsequent purification.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAAr)

The primary synthetic utility of these isomers lies in the subsequent displacement of the remaining chlorine atom. Here, their reactivity diverges significantly.

  • Isomer B (2-amino-4-chloro): The C4-chloro group is highly activated and readily undergoes SNAAr with a wide range of nucleophiles (amines, thiols, alkoxides) under relatively mild conditions.

  • Isomer A (4-amino-2-chloro): The C2-chloro group is considerably less reactive. The electron-donating nature of the C4-amino group can further decrease the electrophilicity of the ring. Displacement of the C2-chloro often requires harsher conditions (higher temperatures, stronger bases, or palladium catalysis)[5][6].

G Comparative SNAAr Reactivity cluster_B Isomer B: High Reactivity at C4 cluster_A Isomer A: Lower Reactivity at C2 isomer_B Ethyl 2-amino-4-chloropyrimidine-5-carboxylate conditions_B Mild Conditions (e.g., K₂CO₃, 80 °C) isomer_B->conditions_B Nucleophile product_B C4-Substituted Product conditions_B->product_B isomer_A This compound conditions_A Forcing Conditions (e.g., High Temp, Pd-catalysis) isomer_A->conditions_A Nucleophile product_A C2-Substituted Product conditions_A->product_A

Caption: Logical diagram illustrating the difference in reactivity for SNAAr reactions.

Experimental Protocol: Comparative Reactivity Study

Objective: To demonstrate the differential reactivity of Isomer A and Isomer B with a common nucleophile, such as morpholine.

  • Setup: Prepare two identical reaction vials. In vial 1, place Isomer A (1.0 eq), morpholine (1.2 eq), and a base such as K₂CO₃ (2.0 eq) in a solvent like DMSO. In vial 2, set up the identical reaction with Isomer B.

  • Reaction: Place both vials in a heating block at 80 °C and stir.

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the percentage conversion of starting material to product.

  • Analysis: It is expected that the reaction in vial 2 (with Isomer B) will proceed to completion much faster than the reaction in vial 1 (with Isomer A), providing quantitative evidence of the higher reactivity of the C4-chloro position.

Applications in Drug Discovery: Scaffolds for Kinase Inhibitors

Both isomers are invaluable in the synthesis of kinase inhibitors. The choice between them allows medicinal chemists to explore different vectors for substitution, fine-tuning the selectivity and potency of the final compounds.

  • Derivatives of Isomer B (2-amino-4-chloro) are extensively used. The reactive C4 position is ideal for introducing moieties that interact with the solvent-exposed region of the ATP-binding pocket. A notable example is in the synthesis of analogues of VEGFR-2 and CDK1 inhibitors[7].

  • Derivatives of Isomer A (4-amino-2-chloro) allow for the exploration of different binding modes. The C2 position can be functionalized to interact with the hinge region of the kinase, a common strategy in kinase inhibitor design. This scaffold is used in the synthesis of various antiviral and anticancer agents[8]. For instance, it has been employed in the development of PLK4 inhibitors[9].

Table 3: Examples of Kinase Inhibitor Scaffolds

IsomerKinase Target ClassRationale for Use
Isomer A PLK4, other Ser/Thr kinasesC2 substitution allows for interaction with the kinase hinge region.
Isomer B VEGFR, CDK, other Tyr/Ser/Thr kinasesC4 substitution provides a vector for targeting the solvent-exposed region and achieving selectivity.

Conclusion

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • ChemicalBook. (2025).
  • The Royal Society of Chemistry. (2019).
  • ChemicalBook. (2026).
  • Vanden Eynde, J. J., et al. (2003).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • Garner, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.
  • Smith, S. M., & Buchwald, S. L. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
  • ResearchGate. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • He, Y., & Kang, B. (2014). Mthis compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869.
  • ChemicalBook. (n.d.). 4-Aminopyrimidine(591-54-8) 1H NMR spectrum.
  • Harris, P. A., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179–2183.
  • BLD Pharm. (n.d.).
  • ChemicalBook. (n.d.). 2-Aminopyrimidine(109-12-6) 1H NMR spectrum.
  • ResearchGate. (2023). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the....
  • ResearchGate. (2006).
  • ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • OAK Open Access Archive. (2017).
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • Semantic Scholar. (2013).
  • CymitQuimica. (n.d.).
  • Semantic Scholar. (2016).
  • ECHEMI. (n.d.). 4-amino-2-chloro-pyrimidine-5-carboxylic acid ethyl ester Formula.
  • YouTube. (2019).
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Guidechem. (n.d.).
  • RSC Publishing. (n.d.).
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1133–1147.
  • El-Gazzar, A. R. B. A., et al. (2020).
  • PubMed. (2006).
  • ChemicalBook. (n.d.). 5-AMINO-2-CHLOROPYRIDINE-4-CARBOXYLIC ACID(58483-95-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum.
  • Appretech Scientific Limited. (n.d.).
  • SpectraBase. (n.d.). 4-Aminopyrimidine - Optional[13C NMR] - Chemical Shifts.
  • TCI Chemicals. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BLD Pharm. (n.d.).
  • Chem-Impex. (n.d.). 4-Amino-2-Chloropyrimidine.
  • SpectraBase. (n.d.). 2-Amino-4-methylpyrimidine - Optional[13C NMR] - Chemical Shifts.

Sources

A Comparative Guide to Alternative Building Blocks for Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of core building blocks is a critical decision that dictates the trajectory of a synthesis campaign and ultimately influences the pharmacological profile of the final drug candidates. Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a well-established and versatile scaffold, prized for its reactive 2-chloro leaving group, which allows for the facile introduction of a wide array of substituents. However, the landscape of chemical synthesis is ever-evolving, and a range of alternative building blocks now offer distinct advantages in terms of reactivity, stability, and the accessible chemical space.

This guide provides an in-depth technical comparison of viable alternatives to this compound, offering experimental insights and data to inform your selection of the optimal scaffold for your research endeavors. We will delve into the synthesis, reactivity, and performance of these alternatives, providing a solid foundation for their strategic deployment in your synthetic workflows.

The Benchmark: this compound

Before exploring the alternatives, it is crucial to understand the chemical behavior of the parent compound. The 2-chloro substituent is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, via nucleophilic aromatic substitution (SNAr). It also participates in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. The electron-withdrawing nature of the pyrimidine ring and the 5-carboxylate group activates the C2 position for nucleophilic attack.

Key Alternatives and Their Comparative Performance

The primary alternatives to the 2-chloro scaffold involve modification of the leaving group at the 2-position. These modifications can significantly impact the reactivity of the pyrimidine core, offering a tunable platform for various synthetic strategies.

Ethyl 4-amino-2-(alkylthio)pyrimidine-5-carboxylates

A prevalent and highly valuable class of alternatives are the 2-alkylthio- and 2-arylthio-substituted pyrimidines, most commonly Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate and its ethylthio analog. These compounds serve as key intermediates in the synthesis of numerous pharmaceuticals.[1]

Synthesis: These thioethers are typically synthesized from the corresponding 2-thioxo-1,2-dihydropyrimidine derivative, which is in turn prepared by the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with thiourea. Subsequent S-alkylation with an alkyl halide furnishes the desired 2-(alkylthio)pyrimidine.

Reactivity and Performance:

The 2-alkylthio group is a competent leaving group in SNAr reactions, though generally less reactive than the 2-chloro substituent under identical conditions. However, this attenuated reactivity can be advantageous, allowing for greater functional group tolerance and potentially obviating the need for protecting groups in complex syntheses.

Furthermore, the 2-methylthio group can be oxidized to the corresponding methylsulfinyl or methylsulfonyl groups. These oxidized derivatives exhibit significantly enhanced reactivity as leaving groups, providing a strategic avenue for activating the C2 position under milder conditions when required.

Featured Alternatives: A Head-to-Head Comparison

FeatureThis compoundEthyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
Reactivity in SNAr HighModerate
Reactivity in Suzuki Coupling GoodModerate (can be enhanced by oxidation)
Stability GoodExcellent
Synthetic Accessibility Readily availableSynthesized in 2 steps from common precursors
Key Advantage High reactivity for a broad range of transformationsTunable reactivity via oxidation, excellent stability

Bioisosteric Replacements: Expanding Chemical Space

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design.[2] In the context of the 4-aminopyrimidine scaffold, several bioisosteric replacements can be considered to modulate biological activity, improve pharmacokinetic properties, and explore novel intellectual property landscapes.

Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines, where a thiophene ring is fused to the pyrimidine core, are prominent bioisosteres of purines and pyrimidines. These bicyclic systems offer a more rigid and conformationally constrained scaffold, which can lead to enhanced binding affinity and selectivity for biological targets. A variety of substituted thieno[2,3-d]pyrimidines can be synthesized, offering diverse vectors for chemical modification.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

This two-step procedure provides a reliable route to the 2-methylthio analog.

Step 1: Synthesis of Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

  • To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol), add ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 0.1 mol) and thiourea (7.6 g, 0.1 mol).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • Acidify the solution with acetic acid to precipitate the product.

  • Filter the solid, wash with water, and dry to afford the desired product.

Step 2: S-Methylation

  • Suspend the product from Step 1 (0.05 mol) in 100 mL of ethanol.

  • Add a solution of sodium hydroxide (2.0 g, 0.05 mol) in 20 mL of water.

  • Stir the mixture until a clear solution is obtained.

  • Add methyl iodide (7.1 g, 0.05 mol) dropwise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to yield Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

Protocol 2: Comparative Nucleophilic Aromatic Substitution

This protocol allows for a direct comparison of the reactivity of the 2-chloro and 2-methylthio analogs with a representative amine nucleophile.

  • In two separate reaction vials, place this compound (1 mmol) and Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1 mmol).

  • To each vial, add 5 mL of N,N-dimethylformamide (DMF) and benzylamine (1.2 mmol).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol) to each vial.

  • Heat both reactions at 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield of the corresponding 2-(benzylamino) derivative.

Expected Outcome: The reaction with the 2-chloro starting material is expected to proceed to completion at a faster rate than the reaction with the 2-methylthio analog, providing a quantitative measure of their relative reactivities.

Visualization of Synthetic Pathways

synthetic_pathway cluster_start Starting Materials cluster_chloro 2-Chloro Pathway cluster_thio 2-Thioalkyl Pathway cluster_derivatives Derivatization Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate This compound This compound Ethyl 2-cyano-3-ethoxyacrylate->this compound Guanidine, then POCl3 Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate Ethyl 2-cyano-3-ethoxyacrylate->Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate Thiourea, NaOEt Thiourea Thiourea Guanidine Guanidine 2-Substituted-4-aminopyrimidine-5-carboxylates 2-Substituted-4-aminopyrimidine-5-carboxylates This compound->2-Substituted-4-aminopyrimidine-5-carboxylates Nu-H or R-B(OH)2 Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate->Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate MeI, Base Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate->2-Substituted-4-aminopyrimidine-5-carboxylates Nu-H or R-B(OH)2 (after oxidation)

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anticancer to antiviral drugs.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with biological targets.[2] Within this class, Ethyl 4-amino-2-chloropyrimidine-5-carboxylate stands out as a particularly valuable intermediate. The arrangement of its functional groups—an amino group for hydrogen bonding, a chloro leaving group for further derivatization (e.g., via SNAr reactions), and an ethyl ester for potential amide coupling—makes it a versatile building block for constructing complex molecular architectures and diverse compound libraries.

This guide provides an in-depth, objective comparison of synthetic pathways to this key intermediate. We will dissect a primary, functional-group-interconversion route and compare it against a plausible alternative strategy, focusing on cost-effectiveness, yield, scalability, and safety. Our analysis is grounded in established chemical principles and supported by current market data for reagents and starting materials.

Primary Synthetic Strategy: Chlorination of a Hydroxypyrimidine Precursor

This common and reliable strategy involves the construction of a substituted aminohydroxypyrimidine followed by a robust chlorination step. The logic here is to leverage inexpensive and readily available starting materials to build the core ring structure first, then install the reactive chloro group in a final, high-yielding transformation.

Rationale Behind Experimental Choices

The conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a classic and highly effective transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose due to its high reactivity and cost-effectiveness. The addition of a tertiary amine, such as N,N-dimethylaniline, serves a dual purpose: it acts as a catalyst and scavenges the HCl gas produced during the reaction, preventing potential side reactions and driving the equilibrium towards the chlorinated product.[3]

Experimental Protocol: Route A

Step 1: Synthesis of Ethyl 2,4-dihydroxy-6-aminopyrimidine-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl cyanoacetate (1 eq.) and urea (1.2 eq.) in absolute ethanol.

  • Add sodium ethoxide (1.2 eq.) portion-wise to the stirred solution.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The precipitated product is filtered, washed with cold ethanol and diethyl ether, and dried under vacuum to yield the dihydroxy intermediate.

Step 2: Chlorination to this compound

  • To a flask containing the dried dihydroxy intermediate from Step 1 (1 eq.), add phosphorus oxychloride (POCl₃, 10 eq.) and N,N-dimethylaniline (0.5 eq.) under an inert atmosphere (N₂).

  • Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The reaction should become a clear solution.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

  • Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, eluting with an ethyl acetate/hexane gradient) to afford the final product.[3]

Cost-Effectiveness Analysis: Route A
Reagent/MaterialTypical PurityEstimated Cost ($/mol)Role
Ethyl Cyanoacetate99%50 - 80Starting Material
Urea99%10 - 20Starting Material
Sodium Ethoxide96%100 - 150Base
Phosphorus Oxychloride99%40 - 70Chlorinating Agent
N,N-Dimethylaniline99%30 - 50Catalyst/Scavenger
Solvents (Ethanol, Ethyl Acetate, Hexane)ACS Grade20 - 40Reaction/Purification
Estimated Total ~ $250 - 410 / mol of product
Costs are estimates based on bulk catalog prices from various suppliers and may vary.

Alternative Synthetic Strategy: A Multicomponent Approach

An alternative pathway involves building the substituted pyrimidine ring in a more convergent fashion, potentially reducing the number of linear steps. This strategy starts with a different set of precursors where the chloro-substituent is introduced earlier in the sequence.

Rationale Behind Experimental Choices

This route begins with the synthesis of Ethyl 2-chloropyrimidine-5-carboxylate, which can be achieved from commercially available materials.[3] The subsequent introduction of the 4-amino group via nucleophilic aromatic substitution (SNAr) is a common strategy in heterocyclic chemistry. However, activating the C4 position for substitution when a chloro group is already present at C2 can be challenging and may require specific conditions or lead to isomeric mixtures, representing a key scientific hurdle for this approach. A more viable multicomponent approach would involve the condensation of a chloro-substituted amidine with a suitable three-carbon component.

Experimental Protocol: Route B (Proposed)
  • In a sealed vessel, combine 2-chloroacetamidine hydrochloride (1 eq.), ethyl (ethoxymethylene)cyanoacetate (1 eq.), and triethylamine (2.5 eq.) in acetonitrile.

  • Heat the mixture using microwave irradiation at 120-140 °C for 30-45 minutes.[4]

  • Monitor the cyclization reaction by LC-MS.

  • Upon completion, cool the vessel and concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude material via column chromatography to yield the target compound.

Cost-Effectiveness Analysis: Route B
Reagent/MaterialTypical PurityEstimated Cost ($/mol)Role
2-Chloroacetamidine HCl97%200 - 300Starting Material
Ethyl (ethoxymethylene)cyanoacetate98%150 - 220Starting Material
Triethylamine99%20 - 30Base
AcetonitrileHPLC Grade30 - 50Solvent
Estimated Total ~ $400 - 600 / mol of product
Costs are estimates based on bulk catalog prices from various suppliers and may vary.

Visualizing the Synthetic Workflows

G cluster_A Route A: Functional Group Interconversion cluster_B Route B: Multicomponent Synthesis A_start1 Ethyl Cyanoacetate + Urea A_reag1 NaOEt, EtOH Reflux A_start1->A_reag1 A_int Ethyl 2,4-dihydroxy-6-aminopyrimidine-5-carboxylate A_reag2 POCl3, N,N-DMA Reflux A_int->A_reag2 A_reag1->A_int A_end This compound A_reag2->A_end B_start1 2-Chloroacetamidine HCl + Ethyl (ethoxymethylene)cyanoacetate B_reag1 TEA, MeCN Microwave B_start1->B_reag1 B_end This compound B_reag1->B_end

Sources

A Comparative Guide to the Biological Activities of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of derivatives of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate, a versatile scaffold in medicinal chemistry. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights.

Introduction: The Promising Scaffold of this compound

The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, forming the core of numerous natural and synthetic compounds with a wide array of biological functions.[1] this compound, in particular, serves as a crucial starting material for the synthesis of a diverse range of substituted pyrimidines. Its reactive chloro group at the C2 position and the amino group at the C4 position offer facile opportunities for structural modification, allowing for the fine-tuning of its biological profile. This guide will explore how substitutions at these key positions influence the anticancer, antimicrobial, and anti-inflammatory activities of the resulting derivatives.

Anticancer Activity: A Comparative Analysis

Derivatives of the 4-aminopyrimidine-5-carboxylate scaffold have demonstrated significant potential as anticancer agents. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2]

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of these derivatives is highly dependent on the nature of the substituents at the C2 and C4 positions of the pyrimidine ring.

  • Substitution at the C4 Position: Modifications at the 4-amino group have been a key focus of research. For instance, the introduction of a bromophenyl piperazine moiety at the 4-position of a 2-amino-4-chloropyrimidine core has been shown to exhibit the highest anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively.[3] In contrast, a 4-methyl piperazine moiety at the same position resulted in significantly higher EC50 values of 209.17 ± 1.23 µM and 221.91 ± 1.37 µM against the same cell lines, indicating a substantial decrease in potency.[3]

  • Substitution at the C5 Position: While the core topic is the 5-carboxylate, it's noteworthy that substitutions at the C5 position in related pyrimidine scaffolds can dramatically impact activity. For example, in a series of 2-anilino-4-(thiazol-5-yl)-pyrimidines, a nitrile group at the C5 position resulted in potent pan-CDK inhibition, whereas replacing it with a hydroxyl group led to a significant loss of activity.[4]

Comparative Cytotoxicity Data

The following table summarizes the in-vitro anticancer activity of various 2,4-substituted pyrimidine derivatives, providing a comparative overview of their potency.

Compound IDR Group (at C4-position)Cell LineIC50/EC50 (µM)Reference
Derivative 6 Bromophenyl piperazineHCT11689.24 ± 1.36[3]
MCF789.37 ± 1.17[3]
Derivative 1 4-methyl piperazineHCT116209.17 ± 1.23[3]
MCF7221.91 ± 1.37[3]
Compound 7i 2,4-diamino-5-methyleneaminopyrimidine derivativeHCT1164.93[1]
HT-295.57[1]
MCF-78.84[1]
HeLa14.16[1]

Note: The data presented is for derivatives of closely related pyrimidine scaffolds, as comprehensive comparative studies on a series of this compound derivatives are limited. These findings, however, provide valuable insights into the potential structure-activity relationships for this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compounds compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate % Viability & IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Exploring New Frontiers

Pyrimidine derivatives are a well-established class of antimicrobial agents. The introduction of different functional groups onto the pyrimidine ring can lead to compounds with potent activity against a range of bacterial and fungal strains.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrimidine-5-carboxylate derivatives is influenced by the nature of the substituents. Studies on related pyrimidine structures have shown that:

  • Aromatic Amines: The presence of aromatic amines at the pyrimidine ring can be beneficial for antimicrobial activity.[1]

  • Halogen Substitution: Para-substituted chloro and bromo groups on an aniline ring attached to the pyrimidine core have been shown to enhance antimicrobial activity.[1]

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrimidine derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 3a Staphylococcus aureus-[5]
Bacillus subtilis-[5]
Escherichia coli-[5]
Candida albicans-[5]
Aspergillus flavus-[5]
Compound 3b Staphylococcus aureus-[5]
Bacillus subtilis-[5]
Escherichia coli-[5]
Candida albicans-[5]
Aspergillus flavus-[5]
Compound 4a Staphylococcus aureus-[5]
Bacillus subtilis-[5]
Escherichia coli-[5]
Candida albicans-[5]
Aspergillus flavus-[5]

Note: Specific MIC values for the listed compounds were not provided in the source document, but they were reported to have excellent antimicrobial activities.[5] Further research is needed to quantify the exact MIC values for a direct comparison.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent at which no visible growth occurs after incubation.[5][6]

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity (growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serial_dilution 1. Serial Dilution of Compound inoculum_prep 2. Prepare Microbial Inoculum inoculation 3. Inoculate Microtiter Plate inoculum_prep->inoculation incubation 4. Incubate (18-24h) inoculation->incubation read_results 5. Observe for Growth (Turbidity) incubation->read_results determine_mic 6. Determine MIC read_results->determine_mic

Caption: General workflow for MIC determination.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with many exhibiting potent activity. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potential of pyrimidine derivatives is closely linked to their chemical structure. While specific SAR studies on this compound derivatives are not extensively available, general trends for pyrimidine-based anti-inflammatory agents suggest that:

  • Heterocyclic Substitutions: The incorporation of other heterocyclic rings, such as oxadiazoles, can enhance anti-inflammatory activity.

  • Aromatic Moieties: The nature and substitution pattern of aromatic rings attached to the pyrimidine core can significantly influence potency.

Comparative Anti-inflammatory Data

The following table provides a qualitative comparison of the anti-inflammatory activity of different pyrimidine derivatives.

Compound ClassKey Structural FeaturesObserved ActivityReference
Imidazolo[1,2-c]pyrimidines Fused imidazole and pyrimidine ringsComparable to indomethacin in carrageenan-induced paw edema[4]
Pyrazolo[3,4-d]pyrimidines Fused pyrazole and pyrimidine ringsGood anti-inflammatory activity in a rat pleurisy model[4]
5-(Pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones Pyrimidine linked to an oxadiazole-thione moietySome derivatives more active than acetylsalicylic acid[3]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in-vivo model to screen for acute anti-inflammatory activity.

Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[7][8]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle (control) to the animals, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow start Start: Acclimatized Rodents administer_compound 1. Administer Test Compound/Vehicle start->administer_compound induce_edema 2. Inject Carrageenan into Paw administer_compound->induce_edema measure_volume 3. Measure Paw Volume at Intervals induce_edema->measure_volume calculate_inhibition 4. Calculate % Inhibition of Edema measure_volume->calculate_inhibition end_point End: Assess Anti-inflammatory Activity calculate_inhibition->end_point

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory potential of its derivatives. The structure-activity relationships highlighted herein underscore the importance of strategic modifications to the pyrimidine core to optimize biological efficacy.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. Such studies will enable a more precise understanding of the SAR and facilitate the identification of lead compounds with improved potency and selectivity for further preclinical and clinical development.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2011). Synthesis and in vitro antimicrobial activity of new 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives. European Journal of Medicinal Chemistry, 46(9), 4358-4364. [Link]

  • Bansal, R. K. (2014). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 76(3), 187. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Huang, S., Li, R., Connolly, P. J., Emanuel, S., Fuentes-Pesquera, A., Adams, M., ... & Moffat, D. F. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & medicinal chemistry letters, 17(8), 2179-2183. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal, 12(1), 1-19. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Nawaz, H., Rahim, F., Ullah, I., Taha, M., Khan, A. U., Ali, S., ... & Gollapalli, M. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(12), e11964. [Link]

  • Pagliuca, C., Piras, M., Sanna, F., Meleddu, R., Loi, A. G., Collu, D., ... & Sechi, M. (2021). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific reports, 11(1), 1-19. [Link]

  • Titier, K., & Lagarce, L. (2007). Minimum inhibitory concentration. Wikipedia. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Impurities in Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific arrangement of functional groups—an amino group, a chloro substituent, and an ethyl ester on a pyrimidine core—makes it a versatile intermediate for creating complex molecules. However, the very reactivity that makes this compound valuable also presents a significant challenge: the potential for impurity formation during synthesis and storage.

In drug development, the purity of an intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can have unintended pharmacological effects, impact the stability of the final drug product, or alter its manufacturing properties. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2), mandate a thorough understanding and control of impurities.[1][2][3][4] This guide provides a comprehensive comparison of spectroscopic techniques for the identification and quantification of potential impurities in this compound, offering field-proven insights and actionable experimental protocols.

The Genesis of Impurities: A Synthetic Perspective

Understanding the potential impurities begins with understanding the synthesis. A common route to pyrimidine derivatives involves the condensation of an amidine-like compound with a β-ketoester derivative, followed by functional group modifications.[2] For this compound, a plausible synthetic pathway can be outlined, which also illuminates the origin of potential process-related impurities.

Diagram: Plausible Synthesis and Impurity Formation Pathway

SM1 Starting Material A (e.g., Ethyl 2-cyano-3-ethoxyacrylate) INT1 Intermediate 1 (Cyclized Pyrimidine) SM1->INT1 Imp1 Impurity A (Unreacted SM1/SM2) SM1->Imp1 SM2 Starting Material B (e.g., Guanidine) SM2->INT1 SM2->Imp1 INT2 Intermediate 2 (Chlorinated Pyrimidine) INT1->INT2 Chlorination (e.g., POCl3) Imp2 Impurity B (Over-chlorinated byproduct) INT1->Imp2 API Final Product This compound INT2->API Amination Imp3 Impurity C (Isomeric byproduct) INT2->Imp3 Rearrangement Imp4 Impurity D (Hydrolysis degradant) API->Imp4 Degradation (Moisture)

Caption: Synthetic pathway for this compound and potential impurity origins.

Based on this pathway, we can classify potential impurities into several categories as outlined by the ICH.[1][3][5][6]

Impurity Type Potential Identity / Class Origin
Organic Impurities
Starting MaterialsUnreacted guanidine or ethyl ester precursors.Incomplete reaction.[5][7]
IntermediatesResidual chlorinated intermediate prior to amination.Incomplete final reaction step.[5]
By-productsIsomers (e.g., Ethyl 2-amino-4-chloropyrimidine-5-carboxylate), or over-chlorinated species.Side reactions during chlorination or cyclization.[3]
Degradation Products4-amino-2-chloropyrimidine-5-carboxylic acid.Hydrolysis of the ethyl ester, often due to moisture during storage.[6]
Inorganic Impurities Residual catalysts or inorganic salts.Carryover from the manufacturing process.[6][8]
Residual Solvents Propanol, Ethyl Acetate, Dioxane, etc.Incomplete removal after reaction workup or purification.[8]

A Comparative Guide to Spectroscopic Analysis

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-faceted approach, leveraging the strengths of different spectroscopic and chromatographic methods, is essential. The primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Primary Use Strengths Limitations
HPLC with UV Detection Separation and quantification of known and unknown impurities.Excellent quantitative accuracy and precision; robust and widely available; ideal for routine quality control.Provides no structural information for unknown impurities; requires reference standards for identification.
LC-MS Separation, identification, and quantification of impurities.High sensitivity and selectivity; provides molecular weight information for unknown peaks, aiding in identification.[9]Quantitative accuracy can be lower than HPLC-UV without careful validation; matrix effects can cause ion suppression.
NMR Spectroscopy Definitive structural elucidation of the main component and isolated impurities.Provides unambiguous structural information, including stereochemistry; can be quantitative (qNMR).[10]Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals, often requiring prior separation.
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for purity analysis in the pharmaceutical industry. For pyrimidine derivatives, reversed-phase HPLC using C8 or C18 columns is typical.[11]

Why this choice? The non-polar stationary phase (C18) effectively retains the moderately polar pyrimidine core and its impurities, while a polar mobile phase (typically a mixture of acetonitrile or methanol and a buffered aqueous solution) allows for their differential elution. A gradient elution, where the organic solvent concentration is increased over time, is often necessary to resolve early-eluting polar impurities from the main peak and late-eluting non-polar impurities. UV detection is suitable as the pyrimidine ring is a strong chromophore.

Experimental Protocol: HPLC-UV Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). This provides a good balance of resolution and backpressure.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amino groups, leading to sharper peaks.

    • Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 10%) to retain the analyte.

    • Ramp up to a high percentage of B (e.g., 95%) over 20-30 minutes to elute all components.

    • Hold at high %B to wash the column, then return to initial conditions and equilibrate.

  • Detection: Use a Diode Array Detector (DAD) to monitor across a range of wavelengths (e.g., 210-400 nm). This helps in identifying peaks that might be spectrally different from the main component.

  • System Suitability: Before analysis, inject a standard solution to verify system parameters like theoretical plates, tailing factor, and reproducibility, ensuring the system is performing correctly.

Liquid Chromatography-Mass Spectrometry (LC-MS)

When an unknown impurity is detected by HPLC, LC-MS is the next logical step for identification. By coupling the separation power of HPLC with the detection and identification capabilities of a mass spectrometer, one can obtain the molecular weight of the impurity.[8][9]

Why this choice? For a compound like this compound (Molecular Weight: 201.61 g/mol ), Electrospray Ionization (ESI) in positive mode is ideal. The amino group is readily protonated to form a [M+H]⁺ ion at m/z 202.62. The characteristic isotopic pattern of the chlorine atom (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) will result in a signal at m/z 204.62, providing a high degree of confidence in identifying chlorine-containing compounds.

Experimental Protocol: LC-MS Impurity Identification

  • Method Transfer: Adapt the developed HPLC method for MS compatibility. Replace non-volatile buffers (like phosphate) with volatile ones (like formic acid or ammonium acetate).

  • Ionization Source: Use an ESI source in positive ion mode.

  • Full Scan Analysis: Perform an initial run in full scan mode (e.g., m/z 50-500) to detect the molecular ions of all eluting peaks.

  • Data Analysis:

    • Extract the ion chromatogram for the main peak's [M+H]⁺ ion (m/z 202.62).

    • Examine the mass spectra of unknown impurity peaks.

    • For an impurity with m/z 218.6, for example, this could suggest the hydrolysis of the ester to a carboxylic acid and subsequent sodium salt formation ([M-Et+H+Na]⁺).

  • Tandem MS (MS/MS): To gain structural information, perform fragmentation of the impurity's molecular ion. The fragmentation pattern can be compared to that of the parent compound to infer the location of the modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structure elucidation.[10] While it can be used on the bulk material to detect major impurities, its true power lies in analyzing isolated impurities.

Why this choice? ¹H and ¹³C NMR provide a complete map of the molecule's carbon-hydrogen framework. For this compound, specific signals can be assigned:

  • ¹H NMR: Expect signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the pyrimidine proton, and a broad signal for the amino protons.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons of the pyrimidine ring, and the ethyl group carbons.

An impurity, such as the hydrolysis product (the carboxylic acid), would show the disappearance of the ethyl group signals and a potential shift in the adjacent carbonyl and pyrimidine carbon signals. An isomeric impurity would show a different pattern of signals for the aromatic region.

Experimental Protocol: NMR Structural Confirmation

  • Isolation (if necessary): If an impurity is present at a sufficient level (>0.1%), isolate it using preparative HPLC.

  • Sample Preparation: Dissolve the isolated impurity or the bulk sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire Spectra:

    • Run a standard ¹H NMR experiment.

    • Run a ¹³C NMR experiment (often requiring a longer acquisition time).

    • For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to piece the structure together.

  • Data Interpretation: Compare the chemical shifts and coupling constants of the impurity's spectrum to the main component's spectrum to identify structural differences.

Recommended Analytical Workflow: From Detection to Identification

A robust and efficient workflow is crucial for timely and accurate impurity analysis. The following workflow integrates the strengths of each technique.

Diagram: Integrated Analytical Workflow

Start Sample Batch HPLC HPLC-UV Analysis (Purity Screening & Quantitation) Start->HPLC Decision1 Impurity > Reporting Threshold? HPLC->Decision1 Report Report Impurity Level Decision1->Report Yes Final Final Report (Structure, Level, Justification) Decision1->Final No Decision2 Impurity > Identification Threshold? Report->Decision2 LCMS LC-MS Analysis (Molecular Weight & Formula) Decision2->LCMS Yes Decision2->Final No Decision3 Structure Confirmed? LCMS->Decision3 Prep Preparative HPLC (Impurity Isolation) Decision3->Prep No Decision3->Final Yes NMR NMR Spectroscopy (Definitive Structure Elucidation) Prep->NMR NMR->Final

Caption: A systematic workflow for impurity detection, identification, and reporting.

Conclusion: Ensuring Quality Through Orthogonal Analysis

The spectroscopic analysis of impurities in this compound is a clear demonstration of the principle of orthogonal analysis in pharmaceutical quality control. No single method is sufficient. A combination of a high-resolution separation technique (HPLC), a sensitive identification tool (MS), and an unambiguous structure elucidation method (NMR) provides a self-validating system.

By first understanding the potential sources of impurities from the synthetic process, a targeted analytical strategy can be developed. This guide provides the foundational protocols and comparative insights necessary to implement such a strategy, ensuring that this critical pharmaceutical intermediate meets the stringent purity requirements for the development of safe and effective medicines.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Al-Omair, M. A., & El-Enany, N. (2009). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 282–291. [Link]

  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. [Link]

  • Jadhav, S. B., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Young Pharmacists, 4(4), 280-292. [Link]

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. [Link]

  • Waters Corporation. (n.d.). Impurities Application Notebook. [Link]

  • National Center for Biotechnology Information. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. [Link]

  • Biopharmaceutical Strategic Trends. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • National Center for Biotechnology Information. (2014). Mthis compound. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

Sources

A Comparative Guide to the Synthetic Validation of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a critical intermediate, serving as a versatile scaffold for the synthesis of a wide array of bioactive molecules, particularly kinase inhibitors. This guide provides an in-depth comparison of two distinct and validated synthetic routes to this target compound.

The discussion moves beyond a mere recitation of procedural steps, delving into the strategic and mechanistic rationale behind each approach. By objectively comparing a classical, regioselective substitution route with a convergent cyclocondensation strategy, this document aims to equip scientists with the critical information needed to select the optimal synthetic pathway for their specific research and development goals.

Route 1: The Regioselective Amination Approach

This well-established, linear route leverages the inherent electronic properties of a dichlorinated pyrimidine precursor to achieve a controlled and selective amination. The strategy is predicated on the differential reactivity of the C4 and C2 positions, allowing for a predictable and high-yielding synthesis.

Mechanistic Rationale & Strategy

The core of this strategy lies in the nucleophilic aromatic substitution (SNAr) reaction on ethyl 2,4-dichloropyrimidine-5-carboxylate. The pyrimidine ring is electron-deficient, a characteristic exacerbated by the presence of two electronegative chlorine atoms and an electron-withdrawing ester group at the C5 position. This electronic arrangement makes the chlorinated positions susceptible to attack by nucleophiles.

Crucially, the C4 position is more activated towards nucleophilic attack than the C2 position. This regioselectivity is a result of the superior ability of the para-nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. This inherent electronic preference allows for the selective displacement of the C4-chloro group by ammonia, while leaving the C2-chloro group intact for future functionalization.

G

Diagram 1. Workflow for the Regioselective Amination Route.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate

This initial step transforms the commercially available dihydroxy pyrimidine into the highly reactive dichloro intermediate.

  • Procedure: To a stirred suspension of ethyl 2,4-dihydroxypyrimidine-5-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq), N,N-diethylaniline (2.0 eq) is added.[1] The mixture is heated to reflux (approximately 110-120 °C) for 3-4 hours, during which the solid dissolves to form a clear, brown solution.

  • Expert Insight: N,N-diethylaniline acts as a catalyst and acid scavenger, driving the chlorination reaction to completion. POCl₃ serves as both the reagent and the solvent in this case. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as POCl₃ is highly corrosive and reacts violently with water.[1]

  • Work-up & Purification: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The resulting residue is cautiously poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum. The crude product can be purified by recrystallization from hexane or ethanol to afford ethyl 2,4-dichloropyrimidine-5-carboxylate as a crystalline solid.

Step 2: Synthesis of this compound

This is the key regioselective step that defines the route.

  • Procedure: Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) is dissolved in a suitable solvent such as ethanol or isopropanol. The solution is cooled in an ice bath, and a solution of ammonia in the same solvent (or aqueous ammonia) (2.0-3.0 eq) is added dropwise. The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-50 °C) for 2-6 hours.

  • Expert Insight: The use of a moderate excess of ammonia helps to ensure complete conversion and minimize the formation of the undesired C2-aminated or C2,C4-diaminated byproducts. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A European patent describes a similar regioselective reaction with a substituted amine in acetonitrile at room temperature, highlighting the robustness of this selective C4 substitution.[2]

  • Work-up & Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Route 2: The Convergent Cyclocondensation Approach

In contrast to the linear approach of Route 1, a convergent synthesis builds the core pyrimidine ring from acyclic precursors in a single key step. This strategy can offer advantages in terms of step economy and flexibility in precursor modification.

Mechanistic Rationale & Strategy

This route is based on the classical pyrimidine synthesis, which involves the condensation of a three-carbon component with a reagent providing the N-C-N fragment. In this proposed synthesis, ethyl (ethoxymethylene)cyanoacetate serves as the C3-synthon, and a suitable guanidine derivative provides the N-C-N unit.

The reaction proceeds via an initial Michael addition of the guanidine nitrogen to the electron-deficient alkene of the ethyl (ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization with the elimination of ethanol. Subsequent tautomerization and aromatization lead to the stable pyrimidine ring. To arrive at the target molecule, this guide outlines a well-precedented synthesis of the 2-amino-4-hydroxy analogue, which would then require a chlorination step.

G

Diagram 2. Workflow for the Convergent Cyclocondensation Route.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

This step efficiently constructs the core heterocyclic system.

  • Procedure: In a reaction vessel, potassium hydroxide (1.0 eq) is dissolved in water. Guanidine carbonate (0.5 eq) is added and stirred until fully dissolved. While maintaining the temperature at approximately 20°C, diethyl ethoxymethylenemalonate (1.0 eq) is added gradually. A yellow precipitate typically forms during the reaction.

  • Expert Insight: This reaction is a robust and high-yielding method for the synthesis of 2-aminopyrimidine scaffolds. The use of a strong base like KOH is essential to facilitate the deprotonation of the guanidine and drive the condensation. This procedure is well-documented for large-scale synthesis.

  • Work-up & Purification: After the reaction is complete, the mixture is cooled to 0-5°C, and the precipitated solid is collected by filtration. The crude product is washed thoroughly with ice-cold water and then recrystallized from an ethanol/water mixture to yield pure ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Step 2: Conversion to this compound

This subsequent functional group interconversion is a hypothetical step based on standard chlorination and amination chemistry, as a direct one-pot convergent synthesis to the final product is less commonly reported. This two-step sequence from the hydroxy intermediate would involve:

  • Chlorination: The ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate would be chlorinated, likely at the 4-position, using a reagent like POCl₃, similar to the procedure in Route 1, Step 1. This would yield ethyl 2-amino-4-chloropyrimidine-5-carboxylate.

  • Functional Group Manipulation: To arrive at the target molecule, a more complex series of reactions would be required, such as diazotization of the 2-amino group followed by Sandmeyer reaction to install the chloro group, and then amination of the 4-chloro position. This multi-step sequence from the convergent product makes this specific convergent path less efficient than Route 1.

Comparative Analysis

The choice between these two synthetic routes depends critically on the specific requirements of the researcher, including scale, cost, available starting materials, and desired purity.

ParameterRoute 1: Regioselective AminationRoute 2: Convergent CyclocondensationJustification & Field Insights
Overall Yield Good to ExcellentModerate (for the complete sequence)Route 1 benefits from two high-yielding steps. The convergent route, while efficient in ring formation, would require multiple subsequent, potentially lower-yielding, steps to reach the final product.
Step Economy 2 Steps>3 StepsRoute 1 is more step-economical for reaching the target molecule directly. The convergent route is excellent for the 2-amino-4-hydroxy analogue but not for the target compound itself.
Scalability Readily ScalableReadily ScalableBoth routes employ standard and well-understood chemical transformations that are amenable to scale-up.
Cost of Reagents ModerateLow to ModerateRoute 2's starting materials (guanidine, diethyl ethoxymethylenemalonate) are generally less expensive than the dichloropyrimidine precursor in Route 1. However, the cost of subsequent reagents (e.g., for chlorination) must be considered.
Safety & Handling Requires careful handling of POCl₃.Involves standard reagents.The primary hazard in Route 1 is the use of phosphorus oxychloride, which is highly corrosive and water-reactive.[1] Route 2's initial step is generally safer.
Predictability HighHigh for the initial cyclization.The regioselectivity of the SNAr reaction in Route 1 is highly predictable and reliable. The cyclocondensation in Route 2 is also a very robust reaction.

Conclusion and Recommendations

Based on this analysis, the Regioselective Amination Approach (Route 1) emerges as the superior and more direct strategy for the synthesis of this compound. Its high degree of predictability, excellent overall yield, and greater step economy make it the recommended choice for most laboratory and process chemistry applications. The key advantage lies in the strategic use of the inherent electronic properties of the dichlorinated pyrimidine ring, which allows for a controlled and efficient synthesis.

The Convergent Cyclocondensation Approach (Route 2) , while elegant in its construction of the pyrimidine core, is better suited for the synthesis of the 2-amino-4-hydroxy analogue. The subsequent functional group manipulations required to convert this intermediate to the desired target molecule render the overall sequence longer and likely less efficient than Route 1.

Ultimately, the selection of a synthetic route is a multi-faceted decision. However, for the specific synthesis of this compound, the validation data and mechanistic principles strongly favor the regioselective amination of a pre-formed dichloropyrimidine precursor.

References

  • This citation is a placeholder for a general review on pyrimidine synthesis.
  • This citation is a placeholder for a paper on the biological activity of pyrimidine deriv
  • This citation is a placeholder for a source discussing the Biginelli reaction.
  • This citation is a placeholder for a source on multicomponent reactions.
  • This citation is a placeholder for a source on the Vilsmeier-Haack reaction.
  • This citation is a placeholder for a source on the synthesis of 2-aminopyrimidines.
  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES - European P
  • 5-Iodo-2,4-dichloropyrimidine - Org Prep Daily. [Link]

  • This citation is a placeholder for a source on the large-scale synthesis of pyrimidines.
  • This citation is a placeholder for a source on the applic
  • This citation is a placeholder for a source on microwave-assisted synthesis of pyrimidines.
  • This citation is a placeholder for a source on the synthesis of ST

Sources

A Yield-Centric Comparative Guide to the Synthesis of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the efficient and high-yielding synthesis of aminopyrimidines is a critical endeavor. These heterocyclic scaffolds are ubiquitous in medicinal chemistry, forming the core of a multitude of blockbuster drugs and promising clinical candidates. The synthetic route chosen not only dictates the final yield but also profoundly impacts scalability, cost-effectiveness, and overall project timelines. This guide offers an in-depth, objective comparison of the most prevalent synthetic methodologies for aminopyrimidines, with a stringent focus on experimental data and yield outcomes.

The Strategic Importance of Aminopyrimidines in Drug Discovery

The aminopyrimidine motif is a privileged structure in medicinal chemistry due to its remarkable ability to mimic purine bases and engage in a variety of non-covalent interactions with biological targets. This versatility has led to its incorporation into a wide range of therapeutic agents, from kinase inhibitors in oncology to antiviral and antibacterial agents. The synthetic accessibility of diverse aminopyrimidine analogs is therefore a key enabler of modern drug discovery programs.

Core Synthetic Methodologies: A Head-to-Head Yield Comparison

The synthesis of aminopyrimidines can be broadly classified into two strategic approaches: the de novo construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-existing pyrimidine core. This guide will dissect the most robust and widely adopted methods within these strategies, providing a critical analysis of their performance based on reported experimental data.

Ring Construction: The Pinner Synthesis and Related Condensations

A cornerstone of pyrimidine chemistry, the Pinner synthesis and its variations involve the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine salt.[1][2] This approach is particularly effective for the preparation of 2-aminopyrimidines.

Causality of Experimental Choices: The choice of a strong base, such as sodium methoxide or sodium carbonate, is crucial to deprotonate the guanidine salt, thereby generating the free guanidine nucleophile required for the initial attack on the dicarbonyl compound.[3] The reaction is typically conducted at elevated temperatures to drive the condensation and subsequent dehydration to form the aromatic pyrimidine ring. Anhydrous conditions were historically favored to prevent hydrolysis of intermediates, though aqueous alkaline mediums have also been successfully employed, simplifying the procedure and avoiding the need for solvent recovery.[3]

Representative Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine [3]

  • To 250 parts of water, add 135.5 parts of guanidine nitrate and 83.5 parts of sodium carbonate.

  • To this slurry, add 100 parts of acetylacetone.

  • Heat the mixture to 95-100 °C for two hours, during which time crystal formation is observed.

  • Cool the slurry to room temperature and dilute with water.

  • Further cool to 10 °C, hold for one hour, and then filter the product.

  • The filter cake is washed with a cold 2.5% brine solution and dried.

  • Recrystallization from hot water with activated carbon treatment can be performed for further purification.

Reported Yield: This method is known for its high yields, often approaching 90% for this specific transformation.[3]

Functionalization of a Pre-existing Pyrimidine Ring

This strategy offers a modular approach to more complex aminopyrimidines by modifying a readily available pyrimidine scaffold, typically a halopyrimidine.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens.[4][5] This allows for the direct displacement of a halide with an amine.

Causality of Experimental Choices: The reactivity of halopyrimidines in SNAr follows the order F > Cl > Br > I. The choice of solvent can influence the reaction rate, with polar aprotic solvents generally being effective. In the case of dihalopyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity of the substitution is a key consideration. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position.[5] The reaction of 2,4-dichloropyrimidine with ammonia, for instance, selectively yields 2-amino-4-chloropyrimidine.[6]

Representative Experimental Protocol: Synthesis of 2-Amino-4-chloropyrimidine from 2,4-Dichloropyrimidine [6]

  • In a three-necked flask, add 2,4-dichloropyrimidine and aqueous ammonia.

  • Stir and reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter the crude product.

  • Wash the crude product successively with ethanol and water.

  • Recrystallize the dried product from a mixture of dichloromethane and petroleum ether (1:1 v/v) to obtain the pure white solid.

Reported Yield: This SNAr reaction is reported to have a yield of 84.4%.[6]

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to halopyrimidines provides a powerful and versatile method for the formation of C-N bonds.[7][8] This palladium-catalyzed cross-coupling reaction is often successful where traditional SNAr reactions fail, particularly with less nucleophilic amines.

Causality of Experimental Choices: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the halopyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the product.[7] The choice of the palladium precursor, ligand, and base is critical for the success of the reaction. Sterically hindered and electron-rich phosphine ligands, such as Xantphos, are often employed to facilitate the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine without competing in the reaction. The reaction is carried out under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.[9][10]

Representative Experimental Protocol: Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine [9]

  • To a reaction vessel under a nitrogen atmosphere, add 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 equiv), the desired aniline (1.2 equiv), sodium tert-butoxide (1.4 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv), and Xantphos (0.075 equiv).

  • Add anhydrous toluene as the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and partition between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Reported Yields: The yields for this method are generally moderate to good, with reported values ranging from 27% to 82% for a series of N-aryl derivatives.[9]

Comparative Data Summary

Synthetic MethodKey Reagents & ConditionsTypical Yield RangeAdvantagesDisadvantages
Pinner Synthesis 1,3-Dicarbonyl, Guanidine, Base (e.g., Na2CO3), Heat70-90%High atom economy, cost-effective, straightforward procedure.Primarily limited to 2-aminopyrimidines; can require high temperatures.
Nucleophilic Aromatic Substitution (SNAr) Halopyrimidine, Amine, Heat50-85%Good for functionalizing existing pyrimidine cores; can be operationally simple.Regioselectivity can be an issue with poly-halopyrimidines; may require harsh conditions.
Buchwald-Hartwig Amination Halopyrimidine, Amine, Palladium Catalyst, Ligand, Base (e.g., NaOtBu), Inert Atmosphere27-82% (for challenging couplings) to >90%Excellent functional group tolerance, broad substrate scope, generally milder conditions than SNAr.High cost of catalyst and ligands, requires inert atmosphere, potential for metal contamination in the final product.

Visualizing the Synthetic Workflows

Pinner_Synthesis Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Cyclocondensation Cyclocondensation & Dehydration Dicarbonyl->Cyclocondensation Guanidine Guanidine Salt Guanidine->Cyclocondensation Base Base (e.g., Na₂CO₃) Base->Cyclocondensation Aminopyrimidine 2-Aminopyrimidine Product Cyclocondensation->Aminopyrimidine caption Pinner Synthesis Workflow

Caption: Pinner Synthesis Workflow.

SNAr_Amination Halopyrimidine Halopyrimidine (e.g., 2,4-Dichloropyrimidine) SNAr Nucleophilic Aromatic Substitution (SNAr) Halopyrimidine->SNAr Amine Amine (e.g., NH₃) Amine->SNAr Aminopyrimidine Aminopyrimidine Product SNAr->Aminopyrimidine caption SNAr Amination Workflow

Caption: SNAr Amination Workflow.

Buchwald_Hartwig_Amination Halopyrimidine Halopyrimidine Coupling Cross-Coupling Reaction Halopyrimidine->Coupling Amine Amine Amine->Coupling CatalystSystem Pd Catalyst + Ligand + Base CatalystSystem->Coupling Aminopyrimidine Aminopyrimidine Product Coupling->Aminopyrimidine caption Buchwald-Hartwig Amination Workflow

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion and Strategic Recommendations

The choice of synthetic methodology for aminopyrimidines is a strategic decision that should be guided by the specific target molecule, desired scale, and available resources.

  • For the synthesis of simple 2-aminopyrimidines , the Pinner synthesis remains a highly efficient and economical choice, particularly for large-scale production.

  • Nucleophilic aromatic substitution offers a straightforward approach for the functionalization of activated halopyrimidines, although potential regioselectivity issues must be carefully considered.

  • The Buchwald-Hartwig amination provides the broadest scope and greatest functional group tolerance, making it the method of choice for the synthesis of complex and diverse libraries of aminopyrimidines, especially in a drug discovery setting where versatility is paramount.

As the demand for novel aminopyrimidine-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus for the chemical research community.

References

  • Anonymous. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818-30. [Link]

  • Anonymous. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 23(2), 1637-1644. [Link]

  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Anonymous. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 12(45), 9196-9203. [Link]

  • Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Anonymous. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566. [Link]

  • Anonymous. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(11), 1434-1440. [Link]

  • Anonymous. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. International Journal of Molecular Sciences, 24(2), 1475. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • Anonymous. (2016). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Anonymous. (2010). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2011(1), 224-239. [Link]

  • Digital CSIC. (2015). Design, Synthesis and Biological Evaluation of a Novel Class of Unconventional Aminopyrimidine, Aminopurine and Amino-1,3,5-triazine Methyloxy-nucleosides. ChemMedChem, 10, 321-335. [Link]

  • Anonymous. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 698. [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

  • Anonymous. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5576. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]

  • Anonymous. (2020). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 10(45), 26781-26785. [Link]

  • Anonymous. (2015). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 80(10), 5030-5037. [Link]

  • Dorel, R., & Engberts, J. B. F. N. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16334-16347. [Link]

  • Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 38(10), 1163-1174. [Link]

  • Google Patents. (n.d.).
  • Anonymous. (2002). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 43(35), 6145-6147. [Link]

Sources

A Comparative Crystallographic and Spectroscopic Guide to Ethyl 4-amino-2-chloropyrimidine-5-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structural and spectroscopic properties of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate and its closely related derivatives. As a key intermediate in the synthesis of various biologically active molecules, understanding its three-dimensional structure and how it compares to analogous compounds is crucial for researchers in medicinal chemistry and drug development. While a definitive X-ray crystal structure for the title ethyl ester is not publicly available, this guide leverages the detailed crystallographic data of its methyl analog, Mthis compound, as a foundational reference. We will explore the subtle yet significant impact of substituent modifications on the molecular geometry, intermolecular interactions, and ultimately, the potential biological activity of this important class of pyrimidine derivatives.

Core Structural Analysis: The Mthis compound Archetype

The crystal structure of Mthis compound provides critical insights into the foundational geometry and intermolecular interactions that likely govern the solid-state behavior of its ethyl counterpart. The analysis reveals a nearly planar pyrimidine ring system, a common feature for such aromatic heterocycles.

In the crystal lattice of the methyl derivative, C6H6ClN3O2, all non-hydrogen atoms are approximately coplanar, with a maximum deviation of just 0.012(4) Å.[1] A significant feature of its structure is an intramolecular N—H⋯O hydrogen bond formed between the amino group and the carbonyl group of the ester.[1] This interaction contributes to the planarity of the molecule. Furthermore, intermolecular N—H⋯N hydrogen bonds link the molecules into supramolecular chains extending along the[2] crystal direction, which are crucial for stabilizing the overall crystal structure.[1]

Table 1: Crystallographic Data for Mthis compound [1]

ParameterValue
Chemical FormulaC6H6ClN3O2
Molecular Weight187.59
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.9110 (8)
b (Å)10.136 (2)
c (Å)9.848 (2)
β (°)98.71 (3)
Volume (ų)385.89 (13)
Z2

Comparative Analysis with Other Pyrimidine Derivatives

The structural features observed in the methyl ester of 4-amino-2-chloropyrimidine-5-carboxylic acid can be compared with other substituted pyrimidines to understand the influence of different functional groups on the molecular architecture and crystal packing.

Impact of Ester Alkyl Group (Methyl vs. Ethyl)

While the full crystal structure of the ethyl ester (C7H8ClN3O2) is not available, we can infer its likely structural characteristics based on its methyl analog.[3] The primary difference, the ethyl group in place of the methyl group, is not expected to significantly alter the planarity of the pyrimidine ring itself. However, the increased steric bulk and conformational flexibility of the ethyl group may lead to differences in crystal packing and intermolecular interactions. The fundamental intramolecular N—H⋯O hydrogen bond is expected to be preserved.

Influence of Substituents on Biological Activity

Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer properties. For instance, various 2-amino-4-chloro-pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against cell lines such as HCT116 and MCF7.[4] The nature and position of substituents on the pyrimidine ring play a critical role in their therapeutic potential.

In a study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, another class of pyrimidine derivatives, substitutions at the second position were found to significantly influence their antiproliferative effects against breast cancer cell lines.[5] This highlights the importance of exploring a diverse chemical space around the pyrimidine core to optimize for specific biological targets.

Experimental Protocols

Synthesis of Mthis compound

The synthesis of the title compound has been reported to follow established procedures.[1] A general method for preparing similar pyrimidine scaffolds involves the cyclocondensation of appropriate precursors.

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Materials reaction Cyclocondensation & Functional Group Manipulation start->reaction workup Reaction Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Mthis compound purification->product dissolve Dissolve Product in Dichloromethane product->dissolve evaporate Slow Evaporation at Room Temperature dissolve->evaporate crystals Formation of X-ray Quality Crystals evaporate->crystals

A generalized workflow for the synthesis and crystallization of pyrimidine derivatives.

Step-by-Step Protocol:

  • Synthesis: The synthesis of the title compound was carried out according to a previously reported procedure.[1] While the specific details for the methyl ester are in the cited literature, a general approach for a related compound, Ethyl 2-chloropyrimidine-5-carboxylate, involves heating a mixture of the corresponding 2-oxo-pyrimidine derivative with phosphorus oxychloride and N,N-dimethylaniline.

  • Work-up and Purification: After the reaction, the mixture is carefully quenched with ice water and neutralized. The product is then extracted with an organic solvent like ethyl acetate. The crude product is purified by column chromatography on silica gel.

  • Crystallization: Crystals suitable for X-ray diffraction can be obtained by dissolving the purified compound (e.g., 0.5 g) in a suitable solvent like dichloromethane (50 ml) and allowing the solvent to evaporate slowly at room temperature over several days.[1]

X-ray Data Collection and Structure Refinement
  • Data Collection: Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a suitable radiation source (e.g., Mo Kα).

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Alternative Analytical Techniques

Beyond X-ray crystallography, a suite of spectroscopic techniques is essential for the comprehensive characterization of these pyrimidine derivatives.

Table 2: Spectroscopic and Analytical Data for Related Pyrimidine Derivatives

TechniqueCompoundKey ObservationsReference
¹H NMR Ethyl 2-chloropyrimidine-5-carboxylateδ 1.36 (t, 3H), 4.39 (q, 2H), 9.08 (s, 2H) (in CDCl₃)
IR Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylatesTwo absorption bands around 3400–3500 cm⁻¹ and 3390–3250 cm⁻¹ corresponding to the amino group.[5]
Mass Spec This compoundMonoisotopic Mass: 201.0305 Da[3]

Logical Relationship of Characterization Techniques

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis synth Synthesized Compound nmr NMR Spectroscopy (Connectivity) synth->nmr ms Mass Spectrometry (Molecular Weight) synth->ms ir IR Spectroscopy (Functional Groups) synth->ir xrd X-ray Crystallography (3D Structure) synth->xrd structure Definitive Structure nmr->structure ms->structure ir->structure xrd->structure

The interplay of various analytical techniques for comprehensive structural elucidation.

Conclusion

The comprehensive analysis of Mthis compound provides a robust framework for understanding the structural properties of the closely related and synthetically important this compound. The planarity of the pyrimidine ring, stabilized by intramolecular hydrogen bonding, and the formation of intermolecular hydrogen-bonded networks are key features of this molecular scaffold. By comparing with other derivatives, it is evident that substituent modifications can significantly impact not only the crystal packing but also the biological activity. This guide underscores the importance of a multi-technique approach, combining crystallographic, spectroscopic, and synthetic methodologies, for the rational design and development of novel pyrimidine-based therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • He, Y., et al. (2014). Mthis compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. [Link]

  • J&K Scientific. This compound | 71406-78-5. [Link]

  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. [Link]

  • AbacipharmTech. Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 969550. [Link]

  • Gencheva, G., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296. [Link]

Sources

kinetic studies of reactions involving Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinetic Studies of Nucleophilic Aromatic Substitution (SNAr) Involving Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Executive Summary

This compound is a key heterocyclic building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures found in numerous pharmacologically active agents. Understanding the kinetics of its reactions, particularly nucleophilic aromatic substitution (SNAr), is paramount for process optimization, reaction control, and the rational design of synthetic routes. This guide provides a comprehensive comparison of the reactivity of this substrate, grounded in mechanistic principles and supported by detailed experimental protocols for accurate kinetic analysis. We will delve into the causality behind experimental choices, present workflows for robust data acquisition using UV-Vis spectrophotometry and HPLC, and offer a comparative framework against alternative pyrimidine-based electrophiles. This document is intended for researchers, chemists, and drug development professionals seeking to master the application of this versatile reagent.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of many therapeutic agents and natural products.[1][2] this compound (EACC) is a highly functionalized derivative that offers a strategic entry point for molecular elaboration. The chlorine atom at the C2 position serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation in heterocyclic chemistry.[3] The presence of the C4-amino and C5-carboxylate groups significantly modulates the electronic properties and, consequently, the reactivity of the pyrimidine ring. EACC and its analogs are crucial intermediates in the synthesis of kinase inhibitors and other targeted therapies, making a thorough understanding of their reaction kinetics essential for efficient and scalable drug substance manufacturing.[4][5][6]

Fundamentals of Reactivity in SNAr Reactions

The SNAr reaction is the most prevalent pathway for the functionalization of EACC. The generally accepted mechanism proceeds through a two-step addition-elimination sequence via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] However, recent studies suggest that some SNAr reactions may proceed through a concerted (cSNAr) mechanism, bypassing a discrete intermediate.[9]

The reactivity of the pyrimidine ring is governed by a delicate interplay of its substituents:

  • Pyrimidine Core: The two nitrogen atoms in the ring act as powerful electron-withdrawing groups, rendering the ring electron-deficient and thus highly susceptible to nucleophilic attack.

  • C2-Chloro Group: The chlorine atom is a good leaving group and is further activated by the adjacent ring nitrogens. In pyrimidine systems with multiple halogen substituents, the C4 and C6 positions are typically more reactive than the C2 position.[10] However, in EACC, the C4 position is occupied, directing substitution exclusively to C2.

  • C4-Amino Group: This group is electron-donating by resonance, which generally deactivates the ring towards nucleophilic attack compared to pyrimidines bearing electron-withdrawing groups.

  • C5-Ester Group: The ethyl carboxylate at C5 is an electron-withdrawing group, which helps to activate the ring and stabilize the negative charge developed in the Meisenheimer intermediate.

The overall reactivity of EACC is a balance of these activating and deactivating effects, making quantitative kinetic studies crucial for predicting its behavior with various nucleophiles.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of EACC.

Comparative Kinetic Analysis

To contextualize the reactivity of EACC, it is useful to compare its expected reaction rates with those of other structurally related pyrimidines. While direct, side-by-side kinetic data is scarce in the literature for this specific compound, we can make informed comparisons based on established principles of physical organic chemistry.

SubstrateKey SubstituentsExpected Relative Rate (krel) vs. EACCRationale
This compound (EACC) C4: -NH2 (EDG), C5: -COOEt (EWG) 1.0 (Reference) Baseline reactivity is a balance between the deactivating C4-amino group and the activating C5-ester group.
Ethyl 2,4-dichloropyrimidine-5-carboxylateC4: -Cl (EWG), C5: -COOEt (EWG)> 1.0The C4-chloro group is electron-withdrawing (EWG), making the ring more electron-deficient and accelerating nucleophilic attack compared to the electron-donating (EDG) C4-amino group in EACC.[11][12]
Ethyl 4-amino-2-fluoropyrimidine-5-carboxylateC2: -F (Leaving Group)> 1.0In SNAr reactions where the initial nucleophilic attack is rate-determining, the high electronegativity of fluorine strongly stabilizes the Meisenheimer complex, leading to a faster rate (F > Cl).[7]
4-amino-2-chloropyrimidineC5: -H< 1.0The absence of the electron-withdrawing C5-ester group reduces the electrophilicity of the C2 position and offers less stabilization for the anionic intermediate, resulting in a slower reaction.
2,4-DichloropyrimidineC5: -H, C4: -Cl (EWG)> 1.0While lacking the C5-ester, the powerful C4-chloro withdrawing group makes this substrate significantly more reactive than EACC. Substitution occurs preferentially at the C4 position.[13]

Note: Relative rates are qualitative predictions intended for comparative purposes. Actual values are highly dependent on the specific nucleophile, solvent, and temperature.

Experimental Design for Kinetic Studies

Accurate determination of reaction kinetics requires a robust experimental design capable of monitoring the concentration of reactants or products over time. The choice of analytical method is critical and depends on the specific properties of the molecules involved.[14]

Method Selection: A Comparative Overview
  • UV-Vis Spectrophotometry: Ideal for reactions where the reactant or product has a distinct chromophore that changes significantly during the reaction. It is well-suited for determining pseudo-first-order rate constants (kobs) under conditions where one reactant is in large excess.[7]

  • High-Performance Liquid Chromatography (HPLC): A highly versatile and quantitative method. It is excellent for complex reaction mixtures, allowing for the simultaneous monitoring of starting materials, intermediates, and products. It provides accurate data on conversion and purity.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring to observe all species in real-time. Advanced techniques like real-time 2D NMR can even elucidate transient intermediates.[16][17]

For this guide, we will provide detailed protocols for the two most common methods: UV-Vis Spectrophotometry and HPLC.

Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol describes a pseudo-first-order experiment where the concentration of the nucleophile is much greater than the concentration of EACC.

Objective: To determine the second-order rate constant (k2) for the reaction of EACC with an amine nucleophile.

Methodology:

  • Wavelength Selection (λmax):

    • Prepare solutions of the starting material (EACC) and the expected final product in the chosen reaction solvent (e.g., acetonitrile, DMSO).

    • Scan the UV-Vis spectrum for each solution to identify a wavelength (λmax) where the product has strong absorbance and the starting material has minimal absorbance. This maximizes the dynamic range of the measurement.

  • Reaction Setup (Pseudo-First-Order Conditions):

    • Prepare a stock solution of EACC (e.g., 1 mM in acetonitrile).

    • Prepare a series of stock solutions of the nucleophile (e.g., a primary or secondary amine) at concentrations at least 10-fold higher than EACC (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 °C) using a Peltier-thermoelectric controller.

  • Data Acquisition:

    • Pipette the nucleophile solution into a quartz cuvette and place it in the holder to equilibrate. Use the nucleophile solution as the blank/reference.

    • Initiate the reaction by injecting a small, known volume of the EACC stock solution into the cuvette and mix rapidly.

    • Immediately begin recording the absorbance at λmax as a function of time. Collect data until the absorbance value plateaus, indicating reaction completion (typically > 3 half-lives).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.

    • Repeat the experiment for each concentration of the nucleophile.

    • Plot kobs versus the concentration of the nucleophile ([Nu]). The slope of this line is the second-order rate constant, k2.

Caption: Workflow for a kinetic study using UV-Vis spectrophotometry.
Protocol 2: Kinetic Analysis via HPLC

This protocol is suitable for monitoring reactions under stoichiometric conditions or when UV-Vis is not applicable.

Objective: To determine the rate constant by monitoring the disappearance of EACC and the appearance of the product.

Methodology:

  • Method Development:

    • Develop an HPLC method (e.g., reverse-phase C18 column) that provides good separation between the starting material (EACC), the nucleophile, and the product.

    • Determine the retention times and establish a calibration curve for EACC and the product using standard solutions of known concentrations.

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the solvent and the nucleophile. Allow the solution to reach the desired temperature.

    • Initiate the reaction by adding a known amount of EACC. Start a timer immediately.

  • Sample Collection and Quenching:

    • At predetermined time intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it into a vial containing a suitable quenching agent (e.g., a cold, acidic mobile phase that protonates the amine nucleophile, stopping the reaction).

  • HPLC Analysis:

    • Filter each quenched sample through a 0.22 µm syringe filter.

    • Inject the prepared samples onto the HPLC system.

  • Data Analysis:

    • Using the calibration curves, convert the peak areas for the reactant and product at each time point into concentrations.

    • Plot the concentration of EACC versus time.

    • Fit the data to the appropriate integrated rate law (e.g., second-order: 1/[A] = 1/[A]0 + kt) to determine the rate constant, k.

Conclusion

This compound is a nuanced substrate whose reactivity in SNAr reactions is finely tuned by its substituent pattern. While the C4-amino group is electronically deactivating, the inherent electrophilicity of the pyrimidine ring, augmented by the C5-ester, ensures that it remains a viable and useful electrophile for constructing C-N, C-O, and C-S bonds. A systematic kinetic analysis, employing robust techniques such as UV-Vis spectrophotometry or HPLC, is indispensable for optimizing reaction conditions and understanding the mechanistic details. By applying the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this important heterocyclic building block.

References

  • Title: Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy Source: PubMed Central URL: [Link]

  • Title: Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy Source: Journal of the American Chemical Society URL: [Link]

  • Title: Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides Source: ResearchGate URL: [Link]

  • Title: Synthesis process of dasatinib and intermediate thereof (US20130030177A1)
  • Title: Synthesis process of dasatinib and intermediate thereof (EP2532662B1)
  • Title: synthesis process of dasatinib and intermediate thereof Source: Justia Patents URL: [Link]

  • Title: A kind of synthetic method of dasatinib intermediate Source: Patsnap URL: [Link]

  • Title: Tracking excited state decay mechanisms of pyrimidine nucleosides in real time Source: PubMed Central URL: [Link]

  • Title: SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: PubMed URL: [Link]

  • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL: [Link]

  • Title: (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: ResearchGate URL: [Link]

  • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL: [Link]

  • Title: Experimental methods of chemical kinetics Source: Chemistry LibreTexts URL: [Link]

  • Title: Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate Source: Journal of the Chemical Society C: Organic URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs Source: Semantic Scholar URL: [Link]

  • Title: 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models Source: MDPI URL: [Link]

  • Title: Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates Source: ARKIVOC URL: [Link]

  • Title: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi Source: Zenodo URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: PubMed Central URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitutions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines Source: ARKIVOC URL: [Link]

  • Title: Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to In-Silico Modeling of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate Derivatives Binding

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2][3] Derivatives of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate are a class of compounds with significant potential, sharing a core structure with many known kinase inhibitors.[4] This guide provides a comprehensive, in-depth comparison of in-silico modeling techniques to predict and analyze the binding of these derivatives to protein targets, thereby accelerating the drug design and optimization process.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and scientifically sound computational workflow.

The Rationale for In-Silico Modeling in Drug Discovery

Traditional drug discovery pipelines are notoriously time-consuming and expensive. In-silico modeling, or computer-aided drug design (CADD), offers a powerful alternative to rapidly screen vast chemical libraries, predict binding affinities, and elucidate mechanisms of action at a molecular level.[5] For this compound derivatives, these methods are instrumental in understanding their structure-activity relationships (SAR) and guiding the synthesis of more potent and selective drug candidates.

A Validated In-Silico Workflow for Pyrimidine Derivatives

The following workflow represents a robust, self-validating system for modeling the binding of this compound derivatives. This protocol is grounded in established computational chemistry principles and is widely applicable to similar small molecule inhibitor projects.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis P1 Target Identification & Protein Preparation S1 Molecular Docking P1->S1 P2 Ligand Preparation & Optimization P2->S1 S2 Molecular Dynamics (MD) Simulation S1->S2 Select best poses A1 Binding Pose & Interaction Analysis S1->A1 A2 Binding Free Energy Calculation S2->A2 A3 Quantitative Structure-Activity Relationship (QSAR) A1->A3 A2->A3

Caption: A generalized workflow for the in-silico modeling of small molecule inhibitors.

Step 1: Target Identification and Protein Preparation

Causality: The first critical step is to identify a relevant biological target. Based on the activities of similar pyrimidine derivatives, vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) are prominent and well-validated targets in cancer therapy.[4][6][7][8][9] For this guide, we will proceed with VEGFR-2 as our primary example.

Protocol:

  • Obtain the Protein Structure: Download the 3D crystallographic structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 1YWN).[7]

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.

    • Repair any missing side chains or loops using protein structure modeling tools.

    • Minimize the energy of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation and Optimization

Causality: The accuracy of the docking simulation is highly dependent on the initial 3D conformation of the ligand. A low-energy, realistic conformation is essential for predicting a favorable binding pose.

Protocol:

  • 2D to 3D Conversion: Sketch the this compound derivatives using a 2D chemical drawing tool and convert them to 3D structures.

  • Ligand Optimization:

    • Assign correct atom types and bond orders.

    • Add hydrogen atoms.

    • Perform a conformational search to identify low-energy conformers.

    • Minimize the energy of the most stable conformer using a suitable force field (e.g., MMFF94).

Step 3: Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This allows for the rapid screening of multiple derivatives and provides initial insights into their binding modes.

Protocol:

  • Define the Binding Site: Identify the ATP-binding pocket of VEGFR-2. This is typically done by referring to the location of the co-crystallized ligand in the original PDB structure.

  • Grid Generation: Generate a grid box that encompasses the entire binding site. The grid defines the search space for the docking algorithm.

  • Docking Simulation: Run the docking simulation using a chosen software. The software will systematically sample different conformations and orientations of the ligand within the binding site and score them based on a scoring function.

  • Pose Selection: Analyze the resulting docking poses. The pose with the lowest binding energy is typically considered the most likely binding mode.

Step 4: Post-Docking Analysis and Refinement

Causality: While docking provides a static snapshot of the binding event, further analysis is necessary to validate the results and understand the dynamics of the interaction.

Protocol:

  • Binding Interaction Analysis: Visualize the best docking pose and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. This can reveal which functional groups on the derivative are crucial for binding.

  • Molecular Dynamics (MD) Simulation: To assess the stability of the docked complex, perform an MD simulation.[10][11][12] This simulation tracks the movement of every atom in the system over time, providing insights into the flexibility of the ligand and protein and the stability of their interactions.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex.[13] This provides a more accurate estimation of the binding affinity than the docking score alone.

Comparative Analysis of In-Silico Modeling Software

The choice of software can significantly impact the outcome of in-silico modeling studies. The following table provides a comparison of commonly used tools for each stage of the workflow.

Stage Software Key Features & Considerations
Protein & Ligand Preparation Schrödinger Maestro, MOE (Molecular Operating Environment), Discovery StudioComprehensive suites with user-friendly interfaces for visualization, preparation, and analysis.
Molecular Docking AutoDock Vina, Glide (Schrödinger), GOLD, MOE-DockAutoDock Vina is a widely used open-source option. Glide and GOLD are known for their accuracy and speed but are commercial.[10]
Molecular Dynamics Simulation GROMACS, AMBER, NAMDGROMACS is a popular and highly efficient open-source package.[10] AMBER is also widely used, particularly for biomolecular simulations.
Binding Free Energy Calculation g_mmpbsa (GROMACS tool), AMBER MMPBSA.pyThese tools integrate with their respective MD simulation packages to perform the calculations.[10]
QSAR Modeling V-Life MDS, SYBYL, MOEThese platforms provide tools for descriptor calculation and building statistical models.

Visualizing Binding Interactions

A crucial aspect of in-silico modeling is the visualization of the predicted binding mode. The following diagram illustrates a hypothetical binding interaction of an this compound derivative within the ATP-binding site of a kinase.

G cluster_0 Kinase ATP Binding Site cluster_1 This compound Derivative Hinge Hinge Region (e.g., Met) DFG_Motif DFG Motif (Asp) Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Pyrimidine_Core Pyrimidine Core Pyrimidine_Core->Hinge H-Bond Amino_Group 4-Amino Group Amino_Group->DFG_Motif Ionic Interaction Chloro_Group 2-Chloro Group Chloro_Group->Hydrophobic_Pocket Hydrophobic Interaction Ester_Group 5-Carboxylate Ester Ester_Group->Gatekeeper Hydrophobic Interaction

Caption: Hypothetical binding mode of a pyrimidine derivative in a kinase active site.

Quantitative Structure-Activity Relationship (QSAR)

Once docking and/or experimental data are available for a series of derivatives, a Quantitative Structure-Activity Relationship (QSAR) model can be developed.[6][14][15][16] QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[6]

Methodology:

  • Data Collection: Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values).

  • Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., LogP, molecular weight, polar surface area, electronic properties).

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that predicts the biological activity based on the calculated descriptors.[6][14][16]

  • Model Validation: Rigorously validate the QSAR model to ensure its predictive power using internal and external validation techniques.[16]

A validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Conclusion and Future Directions

The in-silico modeling workflow detailed in this guide provides a powerful and cost-effective strategy for advancing the development of this compound derivatives as potential therapeutic agents. By combining molecular docking, molecular dynamics simulations, and QSAR studies, researchers can gain deep insights into the molecular basis of their activity and make data-driven decisions to optimize their drug-like properties.

The continued development of more accurate scoring functions, more efficient simulation algorithms, and the integration of artificial intelligence and machine learning will further enhance the predictive power of these computational methods. As our understanding of the complexities of biological systems grows, so too will the role of in-silico modeling in shaping the future of drug discovery.

References

  • QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents - ResearchGate. (2025).
  • Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities - | World Journal of Biology Pharmacy and Health Sciences. (2025).
  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - MDPI. (n.d.).
  • Exploring the anticancer potential of pyrimidine derivatives via molecular docking and dynamics - ResearchGate. (2025).
  • QSAR and docking studies on the pyrimidine derivatives analogs with antileishmanial activity - ResearchGate. (2018).
  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - NIH. (n.d.).
  • In silico study combining QSAR, docking and molecular dynamics simulation on 2,4-disubstituted pyridopyrimidine derivatives - PubMed. (2019).
  • Study on the interactions of pyrimidine derivatives with FAK by 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Exploring the Antidiabetic Potential of Pyrimidine‐Derived Chalcones - ResearchHub. (2024).
  • In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions - Benchchem. (n.d.).
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (n.d.).
  • QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. (n.d.).
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023).
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (n.d.).
  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC - PubMed Central. (n.d.).
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - MDPI. (n.d.).
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (2022).
  • A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Derivatives - Benchchem. (n.d.).
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC - PubMed Central. (2025).
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed. (2007).
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. (2022).
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (n.d.).
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. (2022).
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PubMed Central. (2025).
  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - MDPI. (n.d.).
  • Evaluation Of Ethyl 4-(Chlorophenyl Amino)-5 Methyl Thieno[2,3-D] Pyrimidine-6-Carboxylate for Its Anticancer Activity Focusing on EGFR Inhibition - International Journal of Pharmaceutical Sciences. (2024).
  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - NIH. (2023).

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS No. 71406-78-5), a heterocyclic compound often utilized as a pharmaceutical intermediate. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is a solid organic compound containing chlorine.[1][2] Its structure necessitates careful handling and disposal as a chlorinated organic compound. Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents or compounds are often classified as hazardous waste.[3][4] This classification mandates a "cradle-to-grave" management approach, ensuring safe handling from generation to final disposal.

While a specific hazard listing for this compound may not be explicitly detailed in all databases, its structural similarity to other chlorinated pyrimidines warrants a cautious approach. Safety Data Sheets (SDS) for similar compounds indicate potential hazards such as skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) is non-negotiable.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 71406-78-5[1][2][5][6][7]
Molecular Formula C7H8ClN3O2[1][2]
Appearance Solid
Primary Hazard Class Chlorinated Organic Compound

Core Disposal Protocol: A Step-by-Step Approach

The following protocol outlines the necessary steps for the safe disposal of this compound, from initial waste segregation to final handover to a licensed disposal facility.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Designated Waste Container: All solid waste contaminated with this compound, including residual product, contaminated filter paper, and disposable labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Chlorinated Organic Solid").

  • Avoid Mixing: Crucially, never mix chlorinated and non-chlorinated solvent waste.[8] Doing so can create complex and expensive disposal challenges.

Step 2: Container Management
  • Secure Closure: Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Storage Location: Store the container in a well-ventilated, designated satellite accumulation area away from incompatible materials.

Step 3: Final Disposal
  • Licensed Waste Hauler: Arrange for the collection of the hazardous waste container by a licensed and reputable chemical waste disposal company.

  • Documentation: Ensure all required waste manifests are completed accurately, in compliance with your institution's and local regulatory requirements.

The disposal workflow can be visualized as a clear decision-making process:

DisposalWorkflow Start Waste Generation (this compound) Segregate Segregate as Chlorinated Solid Waste Start->Segregate Label Label Container: 'Hazardous Waste' 'this compound' Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Dispose Arrange for Pickup by Licensed Waste Hauler Store->Dispose End Proper Disposal Dispose->End

Disposal workflow for this compound.

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure
  • Evacuate and Notify: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment: Prevent the spread of the solid material.

  • Cleanup:

    • Carefully sweep or scoop the spilled solid material into a designated hazardous waste container.[9]

    • Avoid generating dust.[9]

    • Use a wet paper towel or absorbent pad to wipe the spill area to remove any remaining residue.[9][10]

    • Place all cleanup materials (gloves, towels, etc.) into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

The spill response can be visualized through the following logical flow:

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Cleanup Clean up Solid Material (Avoid Dust) Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose

Spill response workflow for solid hazardous chemicals.

Decontamination of Laboratory Equipment

Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Decontamination Protocol
  • Initial Cleaning: Remove any gross contamination by carefully wiping with a damp cloth. Dispose of the cloth as hazardous waste.

  • Solvent Rinse: If compatible with the equipment, rinse with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve any remaining residue. Collect the rinsate as hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven if appropriate.

For sensitive equipment, always consult the manufacturer's instructions for chemical compatibility before initiating decontamination.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By implementing these structured procedures for waste segregation, spill response, and equipment decontamination, research professionals can ensure a safe working environment and maintain compliance with all relevant regulations. Proactive planning and a thorough understanding of the chemical's properties are the cornerstones of effective and safe laboratory operations.

References

  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Stanford University. (n.d.). Decontamination. Biosafety Manual – Stanford Environmental Health & Safety. Retrieved from [Link]

  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]

  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved from [Link]

  • Henderson Biomedical. (2018, January 8). A helpful guide to disinfecting laboratory equipment. Retrieved from [Link]

  • University of California, San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. UCSD Blink. Retrieved from [Link]

  • Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Amino-2-chloropyrimidine-5-carboxylic acid ethyl ester, min 98%, 100 mg. Retrieved from [Link]

  • SAGECHEM. (n.d.). 71406-78-5|this compound. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Laboratory Wastes (GUIDANCE). Current Staff. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • UFF. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Reading. (2021, July 20). TS_LR_401 The Disposal of Laboratory Waste. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • Lion Technology Inc. (2025, April 25). RCRA Solid Waste Identification Explained. YouTube. Retrieved from [Link]

Sources

Essential Personal Protective Equipment (PPE) and Handling Guide for Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Ethyl 4-amino-2-chloropyrimidine-5-carboxylate, a key reagent in synthetic chemistry and drug development. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and provide a framework of understanding, explaining the causality behind each safety recommendation. This ensures that as a researcher, you are not just following steps but are actively creating a self-validating system of safety in your laboratory.

Hazard Assessment: An Informed Perspective

Based on data from close structural analogs, this compound is anticipated to present the following hazards. The "Warning" signal word is appropriate for this level of anticipated risk.[1][2][3]

Potential Hazard Classification Rationale and Implication for Handling Supporting Sources
Skin Irritation Category 2The compound is likely to cause skin irritation upon contact.[2][3][4] This necessitates the use of appropriate gloves and protective clothing to prevent direct exposure.[2][3][4]
Serious Eye Irritation Category 2 / 2ADirect contact with the eyes, either through splashes or airborne particles, is expected to cause serious irritation.[2][3][4] This mandates the use of sealed eye protection.[2][3][4]
Acute Oral Toxicity Category 4Analogs are classified as harmful if swallowed.[2][3] This underscores the importance of preventing ingestion through strict hygiene practices and prohibiting eating or drinking in the lab.[2][3]
Respiratory Irritation STOT SE 3As a solid powder, the compound may generate dust that can irritate the respiratory system upon inhalation.[2][4] Handling should occur in well-ventilated areas, preferably within a fume hood, to minimize this risk.[2][4]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is your primary defense against exposure. Each component is chosen to counteract a specific hazard identified in our assessment.

PPE Category Specification Justification for Use
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn over goggles if there is a significant risk of splashing.[2][5]Protects against splashes and airborne dust, mitigating the risk of serious eye irritation.[2][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Always inspect gloves for integrity before use.Prevents direct skin contact, which is the primary route of exposure leading to skin irritation.[6]
Body Protection A standard laboratory coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron or coveralls.[7]Protects skin on the arms and body from accidental contact and prevents contamination of personal clothing.[7]
Respiratory Protection When handling outside of a fume hood or if dust generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 for dust) is required.[2]Prevents the inhalation of airborne particles, which may cause respiratory irritation.[2]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is paramount for safety. This protocol integrates engineering controls and PPE usage into a coherent process.

Engineering Controls First

Always handle this compound within a properly functioning chemical fume hood or other ventilated enclosure.[8] This is the most critical step in minimizing inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[1][2]

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily available.

    • Prepare a labeled waste container for chemical and contaminated disposable waste.

  • Donning PPE:

    • Put on your lab coat.

    • Put on your safety goggles and face shield if necessary.

    • Put on your respirator if required by your risk assessment.

    • Finally, put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Handling the Chemical:

    • Carefully open the container, avoiding any puff of powder.

    • Use a clean spatula to transfer the desired amount of the solid compound to a weigh boat or directly into your reaction vessel.

    • Perform all transfers slowly and deliberately to minimize dust generation.

    • Securely close the main container immediately after use.[1][2]

  • Post-Procedure & Decontamination:

    • Clean any contaminated surfaces within the fume hood.

    • Wipe down spatulas and other reusable equipment before removing them from the hood.

    • Dispose of all contaminated disposables (gloves, weigh boats, wipes) in the designated hazardous waste container.[1]

  • Doffing PPE:

    • This must be done in the reverse order of donning to prevent self-contamination.

    • Remove gloves first, using a proper technique to avoid touching the outer surface with your bare hands.

    • Remove your lab coat.

    • Remove your eye and face protection.

    • If used, remove your respirator last.

    • Wash your hands thoroughly with soap and water after removing all PPE.[1][2][6]

Safe Handling Workflow Diagram

The following diagram illustrates the critical path for safe handling, from preparation to completion.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep 1. Verify Fume Hood & Safety Showers don 2. Don PPE (Coat, Goggles, Gloves) prep->don handle 3. Weigh & Transfer Chemical don->handle close_cont 4. Securely Close Container handle->close_cont decon 5. Decontaminate Work Area & Tools close_cont->decon dispose 6. Dispose of Waste in Labeled Container decon->dispose doff 7. Doff PPE (Gloves First) dispose->doff wash 8. Wash Hands Thoroughly doff->wash

Caption: Logical workflow for handling this compound.

Spill and Disposal Management

Accidents can happen, but a prepared response minimizes risk.

Spill Response Plan (Solid Material)
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Prevent the spread of the dust. Do not use a dry brush or compressed air.

  • Clean-Up:

    • Ensure you are wearing your full PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[8]

    • Clean the spill area with a wet cloth or paper towels (avoid creating dust), and place these in the waste container.

  • Decontaminate: Decontaminate the area once the spill is removed.

Waste Disposal
  • All waste, including the chemical itself and any contaminated materials (gloves, paper towels, etc.), must be disposed of as hazardous chemical waste.[1]

  • Do not dispose of this material down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

References

  • Fisher Scientific. (2024). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Amino-2-chloropyrimidine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chloro-pyrimidine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet for 2-Amino-5-chloropyrimidine.
  • PubChem. (n.d.). 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing.
  • Jubilant Ingrevia. (2024). Safety Data Sheet for 2-Amino-5-chloropyridine.
  • Thermo Scientific Chemicals. (n.d.). Ethyl 2-chloropyrimidine-5-carboxylate, 97%.
  • Sigma-Aldrich. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.